molecular formula C21H24N2O3 B10830651 Gelsevirine

Gelsevirine

Cat. No.: B10830651
M. Wt: 352.4 g/mol
InChI Key: SSSCMFCWHWCCEH-GLTYNWHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gelsevirine is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

(1R,2S,5S,6R,7S,8R,11S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one

InChI

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12-,14+,16+,17+,18+,20-,21-/m0/s1

InChI Key

SSSCMFCWHWCCEH-GLTYNWHWSA-N

Isomeric SMILES

CN1C[C@]2([C@@H]3C[C@@H]4[C@]5([C@@H]2[C@H]1[C@H]3CO4)C6=CC=CC=C6N(C5=O)OC)C=C

Canonical SMILES

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C

Origin of Product

United States

Foundational & Exploratory

Gelsevirine's Mechanism of Action in the STING Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory and antiviral response. While essential for host defense, aberrant STING activation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This has spurred the search for specific and effective STING inhibitors. Gelsevirine (GS), a natural alkaloid, has emerged as a novel, specific inhibitor of STING with a unique dual mechanism of action. This document provides an in-depth technical overview of this compound's interaction with the STING pathway, detailing its molecular mechanisms, summarizing key quantitative data, outlining experimental methodologies, and visualizing the relevant biological processes.

Introduction: The cGAS-STING Pathway

The cyclic GMP-AMP (cGAMP) synthase (cGAS)-STING pathway is a fundamental signaling cascade that senses cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogen infection or cellular damage.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cGAMP.[2][3] This cyclic dinucleotide (CDN) then binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[3]

Ligand binding induces a conformational change in the STING dimer, leading to its activation and translocation from the ER through the Golgi apparatus to perinuclear vesicles.[3][4] During this trafficking, STING recruits and activates TANK-Binding Kinase 1 (TBK1).[3][5] Activated TBK1 proceeds to phosphorylate both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][6][7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFNs) and numerous IFN-stimulated genes (ISGs).[5][7] Concurrently, STING activation can also trigger the NF-κB pathway, leading to the production of various proinflammatory cytokines.[3][8]

This compound's Dual Mechanism of STING Inhibition

This compound distinguishes itself by inhibiting the STING pathway through two distinct and complementary mechanisms: direct competitive inhibition and promotion of protein degradation.

Competitive Binding to the STING CDN-Binding Pocket

This compound directly competes with the endogenous ligand 2'3'-cGAMP for binding to the CDN-binding domain (CBD) of STING.[1][9][10] By occupying this pocket, this compound locks the STING dimer in an inactive, open conformation, thereby preventing the conformational changes required for activation and downstream signaling.[1][9][10] This direct competitive antagonism is a primary mode of its inhibitory action.

Gelsevirine_Binding_Mechanism cluster_pathway STING Activation Pathway cluster_inhibition This compound Inhibition cGAMP 2'3'-cGAMP (Endogenous Ligand) STING_inactive Inactive STING Dimer (Open Conformation) cGAMP->STING_inactive Binds to CDN Pocket STING_active Active STING Dimer (Closed Conformation) STING_inactive->STING_active Conformational Change Blocked Activation Blocked STING_inactive->Blocked Downstream Downstream Signaling (TBK1/IRF3 Activation) STING_active->Downstream This compound This compound This compound->STING_inactive Competitively Binds to CDN Pocket

Caption: this compound competitively binds to the STING CDN pocket, preventing activation.
Promotion of K48-Linked Ubiquitination and Degradation

In addition to blocking the ligand-binding site, this compound actively promotes the degradation of the STING protein. It achieves this by inducing K48-linked polyubiquitination of STING.[1][9][10] This specific type of ubiquitin chain marks the protein for proteasomal degradation.[11] Evidence suggests that this compound facilitates this process by upregulating and recruiting the E3 ubiquitin ligase TRIM21 (Tripartite Motif-Containing Protein 21), which then targets STING for degradation.[1][9] This dual action ensures a robust and sustained inhibition of the pathway by not only preventing its activation but also reducing the total cellular pool of the STING protein.

Gelsevirine_Degradation_Mechanism This compound This compound TRIM21 TRIM21 (E3 Ligase) This compound->TRIM21 Upregulates & Recruits STING STING Protein TRIM21->STING Adds Ubiquitin Chains to STING Proteasome Proteasome STING->Proteasome Targeted for Degradation Ubiquitin K48-linked Polyubiquitin Chains Degradation STING Degradation Proteasome->Degradation Biotin_Pulldown_Workflow cluster_competition Competition Control start Start: HEK293T Cell Lysate (with HA-STING) step1 Incubate with Biotin-Gelsevirine (Biotin-GS) start->step1 step2 Add Streptavidin Beads step1->step2 step3 Pulldown Biotin-GS and Bound Proteins step2->step3 step4 Wash Beads & Elute Proteins step3->step4 step5 Analyze by Western Blot (Anti-HA Antibody) step4->step5 end Result: Detect HA-STING step5->end compete Add 10x excess unlabeled this compound or 2'3'-cGAMP compete->step2 Before Pulldown

References

Gelsevirine: A Novel STING-Specific Inhibitor for Attenuation of Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory response. While essential for host defense against pathogens, aberrant STING activation is implicated in the pathophysiology of various autoimmune and inflammatory diseases. This has spurred the search for potent and specific STING inhibitors. Gelsevirine, a natural alkaloid, has emerged as a promising novel STING-specific inhibitor. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The cyclic GMP-AMP synthase (cGAS)-STING pathway plays a pivotal role in innate immunity by sensing the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the endoplasmic reticulum-resident protein STING. Activated STING undergoes a conformational change, dimerizes, and translocates to the Golgi apparatus. This initiates a downstream signaling cascade, primarily through the phosphorylation of TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Chronic or excessive activation of the STING pathway can lead to detrimental inflammatory responses and has been linked to the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome. Therefore, therapeutic strategies aimed at inhibiting STING signaling hold significant promise. This compound (GS) has been identified as a potent and specific inhibitor of STING, offering a potential new avenue for the treatment of STING-related inflammatory conditions.

Mechanism of Action of this compound

This compound employs a dual mechanism to inhibit STING signaling, making it a particularly effective antagonist:

  • Competitive Binding to the CDN-Binding Pocket: this compound directly competes with the endogenous STING agonist 2'3'-cGAMP for binding to the cyclic dinucleotide (CDN)-binding pocket of the STING protein.[1][2] By occupying this site, this compound locks STING in an inactive, open conformation, thereby preventing the conformational changes necessary for its dimerization and subsequent activation.[1][3]

  • Promotion of K48-linked Ubiquitination and Degradation: Beyond competitive inhibition, this compound actively promotes the degradation of the STING protein. It achieves this by upregulating and recruiting the E3 ubiquitin ligase Tripartite Motif Containing 21 (TRIM21).[1][2] TRIM21 then mediates the K48-linked polyubiquitination of STING, which targets the protein for proteasomal degradation.[1][4] This dual action of both blocking activation and inducing degradation ensures a robust and sustained inhibition of the STING pathway.

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound as a STING inhibitor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell LineStimulusValueReference
IC50 (IFN-β mRNA) Raw264.7 (murine macrophages)2'3'-cGAMP (5 µg/ml)5.365 µM[3]
IC50 (IFN-β mRNA) THP-1 (human monocytes)2'3'-cGAMP (5 µg/ml)0.766 µM[3]
Binding Affinity (Kd) Human STING-CTD-27.6 µM[5]

Table 2: In Vivo Efficacy of this compound in a CLP-Induced Sepsis Mouse Model

ParameterDosageEffectReference
Survival Rate 10 mg/kg and 20 mg/kgDose-dependently increased survival[5]
Lung Injury Score 10 mg/kg and 20 mg/kgReduced lung injury[5]
Serum TNF-α 10 mg/kg and 20 mg/kgDose-dependently decreased[3]
Serum IL-6 10 mg/kg and 20 mg/kgDose-dependently decreased[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a STING inhibitor.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol details the determination of the binding affinity of this compound to the STING protein.

Materials:

  • Biacore T200 instrument

  • CM5 sensor chip

  • Recombinant human STING-CTD (C-terminal domain) protein

  • This compound

  • 10 mM Sodium acetate (B1210297) buffers (pH 4.0, 4.5, 5.0)

  • PBS + 5% DMSO (v/v) running buffer

  • EDC/NHS for amine coupling

Procedure:

  • Chip Preparation and Protein Immobilization:

    • Equilibrate the CM5 sensor chip with the running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Immobilize the recombinant human STING-CTD protein onto the sensor surface via amine coupling. Optimize the immobilization pH using different sodium acetate buffers to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of this compound concentrations (e.g., 0 to 64 µM) in the running buffer.

    • Inject the different concentrations of this compound over the immobilized STING-CTD surface at a constant flow rate (e.g., 30 µl/min).

    • Record the binding response in response units (RU).

    • After each injection, regenerate the sensor surface to remove bound this compound using a suitable regeneration solution.

  • Data Analysis:

    • Analyze the binding kinetics using the Biacore T200 Evaluation software.

    • Fit the data to a steady-state 1:1 binding model to determine the equilibrium dissociation constant (Kd).[5]

Immunoprecipitation for STING Ubiquitination

This protocol is for assessing the effect of this compound on the K48-linked ubiquitination of STING.

Materials:

  • HEK293T cells

  • Plasmids expressing HA-tagged STING and Flag-tagged Ubiquitin (UB-flag)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Anti-HA antibody

  • Anti-Flag antibody

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells to ~70-80% confluency.

    • Co-transfect the cells with plasmids expressing STING-HA and UB-flag.

  • This compound Treatment:

    • 24 hours post-transfection, treat the cells with this compound (e.g., 10 µM) or vehicle control for 2 hours.

  • Cell Lysis and Immunoprecipitation:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Clarify the cell lysates by centrifugation.

    • Incubate a portion of the lysate with an anti-HA antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Immunoblotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with an anti-Flag antibody to detect ubiquitinated STING.

    • Probe a separate blot of the total cell lysates with anti-HA and anti-Flag antibodies to confirm protein expression.[5]

Western Blot for STING Pathway Activation

This protocol is for analyzing the effect of this compound on STING dimerization and the phosphorylation of downstream signaling molecules.

Materials:

  • Raw264.7 cells

  • This compound

  • 2'3'-cGAMP

  • Lysis buffer

  • Antibodies against STING, phospho-TBK1, TBK1, phospho-IRF3, IRF3, phospho-p65, and p65

  • SDS-PAGE gels (non-reducing for dimerization) and Western blot apparatus

Procedure:

  • Cell Treatment:

    • Pretreat Raw264.7 cells with this compound (e.g., 10 µM) for 6 hours.

    • Stimulate the cells with 2'3'-cGAMP (e.g., 5 µg/ml) for the desired time points (e.g., 1-3 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells and determine the protein concentration of the lysates.

  • Immunoblotting for Phosphorylation:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-TBK1, phospho-IRF3, and phospho-p65.

    • Strip and re-probe the membranes with antibodies against total TBK1, IRF3, and p65 to assess total protein levels.

  • Immunoblotting for STING Dimerization:

    • Run the protein samples on a non-reducing SDS-PAGE gel to preserve protein dimers.

    • Transfer the proteins to a PVDF membrane and probe with an anti-STING antibody to visualize both monomeric and dimeric forms of STING.[5]

In Vivo Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

This protocol describes the in vivo evaluation of this compound's efficacy in a mouse model of sepsis.

Materials:

  • C57BL/6J mice (2-month-old)

  • This compound (10 and 20 mg/kg)

  • Anesthesia

  • Surgical instruments

Procedure:

  • Induction of Sepsis:

    • Anesthetize the mice.

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the cecum with a needle to induce sepsis.

    • Reposition the cecum and close the abdominal incision.

  • This compound Administration:

    • Administer this compound (10 or 20 mg/kg) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) 5 hours after the CLP surgery.[5]

  • Monitoring and Sample Collection:

    • Monitor the survival of the mice over a set period.

    • At a predetermined time point (e.g., 15 hours post-CLP), sacrifice a subset of mice.

    • Collect blood samples for cytokine analysis (TNF-α, IL-6).

    • Harvest lung tissue for histological analysis (H&E staining) and to assess lung injury (wet-to-dry ratio).

    • Harvest other organs as needed for further analysis.[3]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the STING signaling pathway, this compound's mechanism of action, and a typical experimental workflow.

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates NFkB NF-κB pTBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Gene_expression Type I IFN & Pro-inflammatory Cytokine Gene Expression pIRF3_dimer->Gene_expression induces pNFkB p-NF-κB NFkB->pNFkB pNFkB->Gene_expression induces STING_active Activated STING STING->STING_active translocates STING_active->TBK1 recruits

Caption: The cGAS-STING signaling cascade.

This compound's Dual Mechanism of STING Inhibition

Gelsevirine_Mechanism cluster_inhibition This compound's Actions cluster_pathway STING Pathway This compound This compound TRIM21 TRIM21 This compound->TRIM21 upregulates & recruits STING STING This compound->STING competitively binds to CDN pocket TRIM21->STING Proteasome Proteasome Ub K48-linked Ubiquitin Ub->STING cGAMP 2'3'-cGAMP cGAMP->STING STING->Proteasome degradation STING_active Activated STING STING->STING_active Downstream Downstream Signaling (TBK1, IRF3, NF-κB) STING_active->Downstream

Caption: Dual inhibitory mechanism of this compound on STING.

Experimental Workflow for Assessing this compound's In Vitro Efficacy

Experimental_Workflow cluster_workflow In Vitro Efficacy Workflow cluster_assays Assays start Start cell_culture Culture Macrophages (e.g., Raw264.7) start->cell_culture pretreatment Pre-treat with this compound (various concentrations) cell_culture->pretreatment stimulation Stimulate with STING agonist (e.g., 2'3'-cGAMP) pretreatment->stimulation incubation Incubate for specific time stimulation->incubation qPcr RT-qPCR for IFN-β mRNA incubation->qPcr elisa ELISA for TNF-α & IL-6 protein incubation->elisa western Western Blot for p-TBK1, p-IRF3 incubation->western data_analysis Data Analysis (IC50 calculation, etc.) qPcr->data_analysis elisa->data_analysis western->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound presents a compelling profile as a novel, specific inhibitor of the STING signaling pathway. Its dual mechanism of action, involving both competitive binding and promotion of proteasomal degradation, suggests a potential for potent and durable therapeutic effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of this compound in the context of STING-driven inflammatory and autoimmune diseases. Future studies should focus on optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its efficacy and safety in a broader range of preclinical disease models.

References

Technical Guide: Isolation and Purification of Gelsevirine from Gelsemium elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for isolating the indole (B1671886) alkaloid gelsevirine (B199093) from the plant Gelsemium elegans. This plant, known for its potent toxicity and use in traditional Chinese medicine, is a rich source of various alkaloids. The protocols and data presented herein are synthesized from published research to guide laboratory-scale extraction and purification efforts.

Overview of this compound Isolation

The isolation of this compound from Gelsemium elegans is a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by advanced chromatographic techniques to separate and purify the target compound. The general workflow involves an initial solvent extraction, an acid-base partitioning to isolate the crude alkaloid mixture, and subsequent purification using methods like column chromatography or, more efficiently, high-speed counter-current chromatography (HSCCC).

Crude Alkaloid Extraction

The initial step involves the extraction of the total alkaloid content from the dried and processed plant material, typically the stems and leaves. An acid-base extraction method is commonly employed to separate the basic alkaloids from neutral and acidic plant components.

Experimental Protocol 1: Crude Alkaloid Extraction via Acid-Base Partitioning

  • Plant Material Preparation: Dry the stems and leaves of Gelsemium elegans and grind them into a fine powder.

  • Initial Extraction: Macerate or percolate the powdered plant material with ethanol (B145695) or methanol (B129727) at room temperature. Combine the solvent extracts and concentrate them in vacuo to yield a crude extract.

  • Acidification: Dissolve the crude extract in an aqueous solution and acidify to a pH of approximately 4 using 20% H₂SO₄. This converts the alkaloids into their salt forms, which are soluble in the aqueous phase.

  • Removal of Neutral Components: Partition the acidic suspension with an organic solvent such as ethyl acetate (B1210297) (EtOAc). The neutral and weakly acidic components will move to the organic phase, which is then discarded.

  • Basification: Increase the pH of the remaining aqueous phase to approximately 10 with a base like sodium carbonate (Na₂CO₃). This deprotonates the alkaloid salts, converting them back to their free base form.

  • Alkaloid Extraction: Extract the basified aqueous phase multiple times with a non-polar organic solvent, such as chloroform (B151607) (CHCl₃). The free base alkaloids are soluble in the organic phase.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Diagram 1: General Workflow for this compound Isolation

Gelsevirine_Isolation_Workflow cluster_extraction Crude Alkaloid Extraction cluster_purification Purification Plant G. elegans Plant Material (Stems & Leaves) Solvent_Extract Solvent Extraction (Ethanol/Methanol) Plant->Solvent_Extract Acid_Base Acid-Base Partitioning Solvent_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Extract Acid_Base->Crude_Alkaloids CC Silica Gel Column Chromatography Crude_Alkaloids->CC Traditional Method HSCCC pH-Zone-Refining HSCCC Crude_Alkaloids->HSCCC Efficient Method Purified Purified this compound CC->Purified HSCCC->Purified

Gelsevirine: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine, a prominent indole (B1671886) alkaloid isolated from the Gelsemium species, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1][2] Historically used in traditional medicine for a range of ailments, modern research is now elucidating the molecular mechanisms underlying its therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anti-inflammatory, analgesic, anxiolytic, and anti-tumor effects. A key emphasis is placed on its recently discovered role as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[5][6][7] This document summarizes quantitative data, details key experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug development.

Introduction

This compound is an oxindole (B195798) alkaloid derived from plants of the Gelsemium genus, which have a long history of use in traditional Chinese medicine for conditions such as pain, anxiety, and skin ulcers.[3][4] While the genus is also known for its toxicity, careful isolation and dose-controlled studies of its constituent alkaloids, like this compound, have revealed promising therapeutic activities.[8][9] Recent research has pinpointed this compound as a novel and specific inhibitor of the STING pathway, a critical component of the innate immune system involved in detecting cytosolic DNA and triggering inflammatory responses.[5][6][7][10] This discovery has opened new avenues for its potential application in treating inflammatory diseases, sepsis, and neuroinflammatory conditions.[5][10][11]

Pharmacological Properties

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the STING signaling pathway.[5][6][7] In response to cytosolic DNA from pathogens or damaged host cells, STING activation leads to the production of type I interferons and other pro-inflammatory cytokines.[6] this compound has been shown to potently inhibit the induction of interferon and inflammatory cytokines in macrophages exposed to STING agonists.[5][6][7]

  • Mechanism of Action: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its dimerization and subsequent activation.[5][6][7] Furthermore, it promotes K48-linked ubiquitination and degradation of STING, likely through the recruitment of the E3 ligase TRIM21.[5][6][7] This dual mechanism effectively shuts down the STING-mediated inflammatory cascade.

Analgesic Effects

The total alkaloids from Gelsemium elegans, including this compound, have demonstrated analgesic effects in animal models.[12] This pain-relieving activity is thought to be mediated, in part, by the modulation of inhibitory neurotransmitter receptors in the central nervous system.

  • Mechanism of Action: this compound acts as an inhibitor of glycine (B1666218) receptors (GlyRs), specifically the α1 subunit.[1] GlyRs are crucial for inhibitory neurotransmission in the spinal cord and brainstem. By modulating these receptors, this compound can influence pain signaling pathways.

Anxiolytic Effects

This compound has been reported to possess anxiolytic properties, comparable to other alkaloids from the same plant genus like gelsemine (B155926) and koumine, but with lower toxicity.[5][6]

  • Mechanism of Action: The anxiolytic effects of Gelsemium alkaloids are linked to their interaction with inhibitory neurotransmitter systems.[1] this compound's modulation of glycine and potentially GABA-A receptors contributes to its anxiety-reducing effects.[1]

Anti-tumor Activity

Alkaloids from Gelsemium elegans have shown promising anti-tumor activities both in vitro and in vivo.[3][8][9] While research on this compound's specific anti-cancer effects is ongoing, related compounds from the same plant have demonstrated cytotoxic effects against various cancer cell lines.[3]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound. Further research is required to establish a more comprehensive quantitative profile.

ParameterValueReceptor/AssaySpeciesReference
IC50 40.6 ± 8.2 μMα1 Glycine Receptor[1]

Key Experimental Protocols

Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

This model is widely used to study the pathophysiology of sepsis and to evaluate the efficacy of therapeutic interventions.

  • Anesthesia: Mice are anesthetized using isoflurane (B1672236) or a ketamine/xylazine cocktail.

  • Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated at a specific distance from the tip to control the severity of sepsis. The ligated cecum is punctured once or twice with a needle of a specific gauge. A small amount of fecal content is extruded to induce polymicrobial peritonitis. The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.

  • Post-operative Care: Animals receive fluid resuscitation and analgesics. They are closely monitored for signs of sepsis and survival.

  • Outcome Measures: Survival rates, bacterial load in peritoneal fluid and blood, systemic and organ-specific inflammatory cytokine levels, and organ injury scores are assessed.

STING Activation and Inhibition Assay in Macrophages

This in vitro assay is used to determine the effect of compounds on the STING pathway.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW264.7) or primary bone marrow-derived macrophages are cultured under standard conditions.

  • Stimulation: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 6 hours). Subsequently, STING activation is induced using agonists such as 2'3'-cGAMP, interferon stimulatory DNA (ISD), or poly(dA:dT).

  • Measurement of Cytokine Production: After a defined incubation period (e.g., 3 hours), the expression of interferon-beta (IFN-β) and other inflammatory cytokines (e.g., TNF-α, IL-6) is measured at the mRNA level using RT-qPCR and at the protein level in the cell culture supernatant using ELISA.

  • Analysis of STING Dimerization and Ubiquitination: Western blotting is used to analyze the dimerization of STING in response to agonist stimulation and the effect of this compound. Immunoprecipitation followed by western blotting is employed to assess the K48-linked ubiquitination of STING.

Electrophysiological Recording of Glycine Receptors

Whole-cell patch-clamp electrophysiology is used to study the effect of this compound on glycine receptor function.

  • Cell Preparation: HEK293 cells are transiently transfected with plasmids encoding the desired glycine receptor subunits (e.g., α1).

  • Recording: Glycine-evoked currents are recorded from single cells using a patch-clamp amplifier. This compound is applied at various concentrations to determine its effect on the glycine-induced currents.

  • Data Analysis: The concentration-response curve for this compound's inhibition of glycine currents is plotted to determine the IC50 value.

Visualizations

Signaling Pathways

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING_inactive STING (Inactive) cGAMP->STING_inactive Binds & Activates This compound This compound This compound->STING_inactive Competitively Binds (Inhibition) STING_dimer STING Dimer (Active) This compound->STING_dimer Promotes Degradation (Ubiquitination) STING_inactive->STING_dimer Dimerization TBK1 TBK1 STING_dimer->TBK1 Recruits & Activates NFkB NF-κB STING_dimer->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (IFN-β) pIRF3->IFN Induces Transcription Infl_Cytokines Inflammatory Cytokines pNFkB p-NF-κB NFkB->pNFkB pNFkB->Infl_Cytokines Induces Transcription

Caption: this compound's inhibition of the cGAS-STING signaling pathway.

Experimental Workflows

CLP_Sepsis_Workflow start Start anesthesia Anesthetize Mouse (e.g., Isoflurane) start->anesthesia surgery Cecal Ligation and Puncture (CLP) Surgery anesthesia->surgery post_op Post-operative Care (Fluid, Analgesia) surgery->post_op treatment Administer this compound or Vehicle Control post_op->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring sampling Collect Blood and Tissue Samples at Pre-determined Timepoints monitoring->sampling analysis Analyze Samples: - Cytokine Levels (ELISA) - Bacterial Load - Organ Damage (Histology) sampling->analysis end End analysis->end

Caption: Experimental workflow for the CLP-induced sepsis model.

STING_Inhibition_Assay_Workflow start Start cell_culture Culture Macrophages (e.g., RAW264.7) start->cell_culture pretreatment Pre-treat with this compound (Various Concentrations) cell_culture->pretreatment stimulation Stimulate with STING Agonist (e.g., 2'3'-cGAMP) pretreatment->stimulation incubation Incubate for a Defined Period stimulation->incubation collection Collect Supernatant and Cell Lysate incubation->collection analysis Analyze: - Cytokine mRNA (RT-qPCR) - Cytokine Protein (ELISA) - STING Dimerization (Western Blot) - STING Ubiquitination (IP-WB) collection->analysis end End analysis->end

Caption: Workflow for in vitro STING inhibition assay.

Conclusion and Future Directions

This compound is a promising natural alkaloid with a multifaceted pharmacological profile. Its well-defined mechanism as a STING inhibitor provides a strong rationale for its development as a therapeutic agent for a variety of inflammatory and autoimmune diseases. The analgesic and anxiolytic properties of this compound further broaden its potential clinical applications.

Future research should focus on:

  • Comprehensive Pharmacokinetic and Toxicological Studies: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and long-term toxicity studies are essential for clinical translation.

  • In-depth In Vivo Efficacy Studies: Evaluation of this compound in a wider range of preclinical models of inflammatory diseases, neuropathic pain, and anxiety is warranted.

  • Structure-Activity Relationship (SAR) Studies: Modification of the this compound scaffold could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human patients.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the pharmacological properties of this compound. The continued investigation of this intriguing natural product holds significant promise for the discovery of novel therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response. While essential for host defense against pathogens, aberrant STING activation is implicated in the pathophysiology of various inflammatory and autoimmune diseases. Gelsevirine, a natural alkaloid, has emerged as a novel and specific inhibitor of the STING signaling cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound in mitigating STING-related inflammation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. This compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its activation and downstream signaling. Furthermore, it promotes the K48-linked ubiquitination and subsequent degradation of STING, offering a dual-mechanism approach to pathway inhibition. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring therapeutic strategies targeting STING.

Introduction to STING-Mediated Inflammation

The cGAS-STING pathway is a fundamental mechanism of the innate immune system that senses the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. STING activation also leads to the activation of the NF-κB pathway, further amplifying the inflammatory response. While crucial for host defense, chronic or excessive STING activation can lead to detrimental inflammation and is associated with various autoinflammatory diseases, such as STING-associated vasculopathy with onset in infancy (SAVI).

This compound: A Novel STING-Specific Inhibitor

This compound is an alkaloid compound that has been identified as a potent and specific inhibitor of the STING signaling pathway.[1][2] Its inhibitory action is multifaceted, targeting STING through both direct binding and promotion of its degradation.

Mechanism of Action

This compound exerts its inhibitory effect on STING signaling through a dual mechanism:

  • Competitive Binding: this compound directly binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][3] This competitive inhibition prevents the binding of the endogenous agonist 2'3'-cGAMP, thereby locking STING in an inactive conformation and preventing its downstream signaling activation.[1][2]

  • Promotion of K48-Linked Ubiquitination and Degradation: this compound promotes the K48-linked polyubiquitination of STING.[1][3] This specific type of ubiquitination marks the protein for proteasomal degradation, thus reducing the total cellular levels of STING available for activation.[1] This action is thought to be mediated, at least in part, by the recruitment of the E3 ubiquitin ligase TRIM21.[1][4]

The following diagram illustrates the inhibitory mechanism of this compound on the STING signaling pathway.

Gelsevirine_STING_Pathway cluster_upstream Upstream Activation cluster_sting_activation STING Activation & Signaling cluster_inhibition This compound Inhibition Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates 2'3'-cGAMP 2'3'-cGAMP cGAS->2'3'-cGAMP synthesizes STING_inactive STING (Inactive) 2'3'-cGAMP->STING_inactive binds & activates STING_active STING (Active) Dimerization & Translocation STING_inactive->STING_active STING_degradation STING Degradation (Proteasome) STING_inactive->STING_degradation TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB p65 (NF-κB) TBK1->NFkB phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Cytokines Type I IFNs & Pro-inflammatory Cytokines pIRF3->Cytokines induces transcription pNFkB p-p65 NFkB->pNFkB pNFkB->Cytokines induces transcription This compound This compound This compound->STING_inactive competitively binds This compound->STING_inactive promotes K48-linked ubiquitination TRIM21 TRIM21 This compound->TRIM21 recruits TRIM21->STING_inactive

Figure 1. this compound's dual mechanism of STING inhibition.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on the STING pathway have been quantified through various in vitro and in vivo studies.

Binding Affinity and In Vitro Inhibition

Surface plasmon resonance (SPR) has been used to determine the binding affinity of this compound to STING. The inhibitory concentration (IC50) for the suppression of STING-induced gene expression has been determined in different cell lines.

ParameterValueCell Line/SystemReference
Binding Affinity (Kd) 27.6 μMHuman STING-CTD[1]
IC50 (Ifnb1 mRNA inhibition) 5.365 μMRaw264.7 (murine macrophages)[1][2]
IC50 (IFNB1 mRNA inhibition) 0.766 μMTHP-1 (human monocytes)[1][2]
In Vivo Efficacy in a Sepsis Model

The therapeutic potential of this compound has been evaluated in a cecal ligation and puncture (CLP) mouse model of sepsis, where STING activation is a key driver of pathology.

ParameterTreatment GroupResultReference
Survival Rate This compound (10 mg/kg)Dose-dependent increase[1]
This compound (20 mg/kg)Dose-dependent increase[1]
Serum IL-6 This compound (10 mg/kg)Dose-dependent decrease[1]
This compound (20 mg/kg)Dose-dependent decrease[1]
Serum TNF-α This compound (10 mg/kg)Dose-dependent decrease[1]
This compound (20 mg/kg)Dose-dependent decrease[1]
Lung p-TBK1 Levels This compound (10 mg/kg)Dose-dependent decrease[1][2]
This compound (20 mg/kg)Dose-dependent decrease[1][2]
Lung p-p65 Levels This compound (10 mg/kg)Dose-dependent decrease[1][2]
This compound (20 mg/kg)Dose-dependent decrease[1][2]
Lung p-IRF3 Levels This compound (10 mg/kg)Dose-dependent decrease[1]
This compound (20 mg/kg)Dose-dependent decrease[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on STING signaling.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the determination of the binding affinity between this compound and STING using SPR.

SPR_Workflow start Start chip_prep Prepare CM5 Sensor Chip start->chip_prep sting_immob Immobilize STING Protein on Chip Surface chip_prep->sting_immob injection Inject this compound over STING-coated Surface sting_immob->injection gelsevirine_prep Prepare Serial Dilutions of this compound gelsevirine_prep->injection detection Detect Changes in Refractive Index (RU) injection->detection data_analysis Analyze Binding Kinetics (1:1 Binding Model) detection->data_analysis kd_determination Determine Kd Value data_analysis->kd_determination end End kd_determination->end

Figure 2. Workflow for SPR-based binding affinity determination.

Materials:

  • Biacore™ T200 instrument

  • CM5 sensor chip

  • Recombinant human STING protein (C-terminal domain)

  • This compound

  • 10 mM sodium acetate (B1210297) buffers (pH 4.0, 4.5, 5.0)

  • PBS with 5% DMSO (v/v) as running buffer

  • Amine coupling kit

Procedure:

  • Chip Preparation and STING Immobilization:

    • Equilibrate the CM5 sensor chip with the running buffer.

    • Activate the carboxymethylated dextran (B179266) surface using the amine coupling kit.

    • Immobilize the STING protein onto the chip surface by covalent coupling. Optimize the immobilization conditions by testing different concentrations of STING protein in various sodium acetate buffers.

  • This compound Injection and Binding Analysis:

    • Prepare a series of concentrations of this compound (e.g., 0 to 64 μM) in the running buffer.

    • Inject the this compound solutions sequentially over the STING-immobilized chip surface at a constant flow rate (e.g., 30 μl/min).

    • Monitor the change in resonance units (RU) in real-time to observe the association and dissociation phases.

  • Data Analysis:

    • Use the Biacore T200 Evaluation software to analyze the binding kinetics.

    • Fit the binding data to a steady-state 1:1 binding model to calculate the equilibrium dissociation constant (Kd).[1]

STING Dimerization Assay

This protocol describes how to assess the effect of this compound on STING dimerization using native gel electrophoresis.

Materials:

  • Raw264.7 cells

  • This compound

  • 2'3'-cGAMP

  • Cell lysis buffer for native PAGE

  • Native-PAGE gel

  • Native loading buffer

  • Transfer apparatus

  • PVDF membrane

  • Anti-STING antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment:

    • Plate Raw264.7 cells and allow them to adhere overnight.

    • Pretreat the cells with this compound (e.g., 10 μM) for 6 hours.

    • Stimulate the cells with 2'3'-cGAMP (e.g., 5 μg/ml) for 1-2 hours.

  • Cell Lysis and Sample Preparation:

    • Wash the cells with cold PBS and lyse them in a native lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

    • Mix the cell lysates with native loading buffer.

  • Native-PAGE and Immunoblotting:

    • Load equal amounts of protein onto a native-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with an anti-STING antibody.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and imaging system. Dimerized STING will appear as a higher molecular weight band compared to the monomeric form.[1]

In Vitro Ubiquitination Assay

This protocol details the procedure to determine if this compound promotes the K48-linked ubiquitination of STING.

Ubiquitination_Workflow start Start transfection Transfect HEK293T cells with STING-HA and UB-flag plasmids start->transfection treatment Treat cells with this compound transfection->treatment lysis Lyse cells and perform immunoprecipitation (IP) with anti-HA antibody treatment->lysis immunoblot Immunoblot with anti-flag (for ubiquitin) and anti-HA (for STING) antibodies lysis->immunoblot analysis Analyze for increased K48-linked ubiquitination immunoblot->analysis end End analysis->end

Figure 3. Workflow for in vitro ubiquitination assay.

Materials:

  • HEK293T cells

  • Plasmids expressing HA-tagged STING and Flag-tagged ubiquitin (wild-type or K48-only mutant)

  • This compound

  • Transfection reagent

  • Cell lysis buffer (e.g., RIPA buffer)

  • Anti-HA antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Anti-Flag antibody for immunoblotting

  • Anti-HA antibody for immunoblotting

Procedure:

  • Cell Transfection and Treatment:

    • Co-transfect HEK293T cells with plasmids expressing STING-HA and Flag-ubiquitin.

    • After 24 hours, treat the cells with this compound (e.g., 10 μM) for 2 hours.

  • Immunoprecipitation:

    • Lyse the cells and pre-clear the lysates.

    • Incubate the lysates with an anti-HA antibody to immunoprecipitate STING-HA.

    • Add Protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Immunoblotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-Flag antibody to detect ubiquitinated STING and an anti-HA antibody to detect total immunoprecipitated STING. An increase in the high molecular weight smear in the this compound-treated lane indicates increased ubiquitination.[1]

Conclusion

This compound represents a promising therapeutic candidate for the treatment of STING-related inflammatory diseases. Its dual mechanism of action, involving both competitive inhibition of STING activation and promotion of its degradation, provides a robust approach to downregulating this critical inflammatory pathway. The quantitative data from in vitro and in vivo studies demonstrate its potency and efficacy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other STING inhibitors. As our understanding of the role of STING in various diseases continues to grow, targeted inhibitors like this compound will be invaluable tools for both research and clinical applications.

References

Gelsevirine: A Novel STING Inhibitor for the Mitigation of Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Mechanism of Action and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host inflammatory response to infection that leads to life-threatening organ dysfunction. Recent research has illuminated the crucial role of the stimulator of interferon genes (STING) signaling pathway in the hyperinflammatory state of sepsis. This technical guide provides an in-depth analysis of Gelsevirine, a novel alkaloid, and its function as a specific STING inhibitor. We will explore its mechanism of action, present key quantitative data from preclinical studies, detail experimental protocols, and visualize the complex signaling cascades involved. The evidence presented herein positions this compound as a promising therapeutic candidate for the treatment of sepsis.

Introduction: The Role of STING in Sepsis Pathophysiology

Sepsis is a systemic inflammatory response triggered by infection, which can lead to multiple organ failure and death[1]. The innate immune system, while essential for pathogen clearance, can become detrimentally overactive. A key pathway in this process is the cGAS-STING signaling cascade. Cytosolic double-stranded DNA (dsDNA), from either microbial pathogens or damaged host cells (PAMPs and DAMPs, respectively), is detected by cyclic GMP-AMP synthase (cGAS)[2][3]. This interaction catalyzes the synthesis of cyclic GMP-AMP (2'3'-cGAMP), which acts as a second messenger.

2'3'-cGAMP binds to the STING protein, an endoplasmic reticulum-resident transmembrane protein, inducing its dimerization and translocation[4][5]. Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3) and the NF-κB subunit p65. This phosphorylation cascade leads to the transcription of type I interferons (IFNs) and a host of other proinflammatory cytokines, such as TNF-α and IL-6, driving the systemic inflammation characteristic of sepsis[2][4]. Given the detrimental role of STING activation in sepsis, it has emerged as a critical therapeutic target[2][4].

This compound: A Specific Inhibitor of STING Signaling

This compound, an alkaloid derived from Gelsemium elegans Benth., has been identified as a potent and specific inhibitor of the STING pathway[4][5][6]. Its therapeutic potential in sepsis lies in its ability to directly modulate this central inflammatory cascade.

Mechanism of Action

This compound exerts its inhibitory effects on STING through a dual mechanism:

  • Competitive Binding and Inactivation: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of the STING protein. This binding locks STING in an inactive, open conformation, which prevents the dimerization necessary for downstream signal transduction[4][5].

  • Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination of STING, marking it for proteasomal degradation. This action is likely mediated by the upregulation and recruitment of the E3 ubiquitin ligase TRIM21[4][5].

By both blocking activation and promoting degradation, this compound effectively reduces the availability and signaling capacity of STING, thereby downregulating the subsequent inflammatory response.

Signaling Pathway Visualization

The following diagram illustrates the STING signaling pathway and the inhibitory points of action for this compound.

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (PAMPs/DAMPs) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (Inactive) cGAMP->STING_inactive binds & activates STING_active STING Dimerization & Translocation STING_inactive->STING_active Degradation K48-linked Ubiquitination & Degradation STING_inactive->Degradation TBK1 TBK1 STING_active->TBK1 recruits p_TBK1 p-TBK1 TBK1->p_TBK1 autophosphorylates IRF3 IRF3 p_TBK1->IRF3 phosphorylates NFkB NF-κB (p65) p_TBK1->NFkB phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 Transcription Gene Transcription p_IRF3->Transcription p_NFkB p-p65 NFkB->p_NFkB p_NFkB->Transcription Cytokines Type I IFNs & Proinflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines leads to This compound This compound This compound->STING_inactive competitively binds & locks in inactive state TRIM21 TRIM21 This compound->TRIM21 recruits TRIM21->STING_inactive promotes

Caption: this compound inhibits the STING pathway via competitive binding and promoting degradation.

Preclinical Efficacy in a Murine Sepsis Model

The therapeutic effects of this compound have been evaluated in a cecal ligation and puncture (CLP) mouse model, which is a gold standard for inducing polymicrobial sepsis that closely mimics the human condition[4][7].

Survival and Organ Protection

Post-operative administration of this compound significantly improved outcomes in septic mice.

  • Survival Rate: this compound, administered 5 hours after CLP surgery, dose-dependently increased the survival rate of mice[4].

  • Organ Damage Mitigation: Sepsis-induced acute lung injury (ALI), as well as liver and kidney damage, were significantly attenuated by this compound treatment[2][4]. This was evidenced by reduced lung injury scores, decreased pulmonary edema (wet-to-dry ratios), and lower serum levels of organ damage markers[4].

Quantitative Data Summary

The following tables summarize the key quantitative findings from the CLP mouse model study.

Table 1: Effect of this compound on Survival and Lung Injury in CLP Mice

ParameterCLP + VehicleCLP + this compound (10 mg/kg)CLP + this compound (20 mg/kg)
Survival Rate DecreasedIncreased (Dose-dependently)Significantly Increased
Lung Injury Score HighReducedSignificantly Reduced
Lung Wet-to-Dry Ratio ElevatedReducedSignificantly Reduced
Total Protein in BALF ElevatedReducedSignificantly Reduced
Data presented are summaries of findings reported in Chen et al., 2023.[2][4]

Table 2: Effect of this compound on Serum Biomarkers in CLP Mice (15 hours post-surgery)

BiomarkerCLP + VehicleCLP + this compound (10 mg/kg)CLP + this compound (20 mg/kg)
IL-6 (pg/mL) Significantly ElevatedReducedSignificantly Reduced
TNF-α (pg/mL) Significantly ElevatedReducedSignificantly Reduced
ALT (U/L) Significantly ElevatedReducedSignificantly Reduced
AST (U/L) Significantly ElevatedReducedSignificantly Reduced
BUN (mmol/L) Significantly ElevatedReducedSignificantly Reduced
Creatinine (μmol/L) Significantly ElevatedReducedSignificantly Reduced
Data presented are summaries of findings reported in Chen et al., 2023.[2][4]
In Vivo Experimental Workflow

The diagram below outlines the typical workflow for evaluating this compound in the CLP sepsis model.

CLP_Workflow cluster_setup Experimental Setup cluster_procedure Sepsis Induction & Treatment cluster_analysis Outcome Analysis Mice C57BL/6J Mice (2-month-old, male) CLP Cecal Ligation and Puncture (CLP) Surgery Mice->CLP Grouping Grouping: - Sham - CLP + Vehicle - CLP + GS (10 mg/kg) - CLP + GS (20 mg/kg) Treatment This compound (GS) Administration (5 hours post-CLP) CLP->Treatment Survival Monitor Survival Rate (over several days) Treatment->Survival Sacrifice Sacrifice Mice (15 hours post-CLP) Treatment->Sacrifice Harvest Harvest Blood, BALF, & Tissues (Lung, Liver, Kidney) Sacrifice->Harvest Analysis Biochemical & Histological Analysis (ELISA, Western Blot, H&E) Harvest->Analysis

References

Gelsevirine: A Novel Analgesic and Anti-inflammatory Agent Targeting STING and Glycine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gelsevirine, a prominent alkaloid isolated from the plant genus Gelsemium, has emerged as a promising therapeutic candidate, exhibiting significant analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from preclinical studies. The primary anti-inflammatory effects of this compound are mediated through its novel role as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. Concurrently, its analgesic properties are attributed to the modulation of the spinal α3 glycine (B1666218) receptor (GlyR)/allopregnanolone (B1667786) pathway. This document consolidates available data on its efficacy, details the experimental protocols used in its evaluation, and visualizes its molecular pathways, offering a valuable resource for the scientific community engaged in pain and inflammation research and drug discovery.

Core Mechanisms of Action

This compound employs a dual-pronged approach to elicit its therapeutic effects, targeting distinct molecular pathways involved in inflammation and pain signaling.

Anti-inflammatory Effects via STING Pathway Inhibition

This compound has been identified as a novel and specific inhibitor of the STING signaling pathway, a critical component of the innate immune system that, when dysregulated, contributes to chronic inflammation.[1] The mechanism of inhibition is multifaceted:

  • Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING. This action prevents the binding of the natural ligand, cyclic GMP-AMP (cGAMP), thereby locking STING in an inactive conformation.[1][2]

  • Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked poly-ubiquitination of STING, a process likely mediated by the E3 ubiquitin ligase TRIM21.[1][2] This ubiquitination marks STING for proteasomal degradation, thus reducing its availability to propagate inflammatory signals.[1][3]

By inhibiting STING activation, this compound effectively downregulates the production of pro-inflammatory cytokines and type I interferons, which are key drivers of inflammation in various pathological conditions.[1][4]

Analgesic Effects via Spinal α3 Glycine Receptor Modulation

In line with other alkaloids from the Gelsemium genus, this compound's analgesic effects are linked to the spinal α3 glycine receptor/allopregnanolone pathway.[5] Activation of spinal α3 glycine receptors by this compound is thought to stimulate the synthesis of the neurosteroid allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, which enhances inhibitory neurotransmission in the spinal cord, thereby dampening pain signals.

Quantitative Data on Efficacy

The following tables summarize the available quantitative data on the anti-inflammatory and analgesic effects of this compound from preclinical studies.

Table 1: In Vitro Anti-inflammatory Activity of this compound
AssayCell LineStimulantParameter MeasuredIC50 Value (µM)Reference
Inhibition of Interferon-β (IFN-β) mRNA expressionRaw264.7 (murine macrophages)2'3'-cGAMPIFN-β mRNA levels5.365[6]
Inhibition of Interferon-β (IFNB1) mRNA expressionTHP-1 (human monocytic cells)2'3'-cGAMPIFNB1 mRNA levels0.766[6]
Table 2: In Vivo Anti-inflammatory and Analgesic Dosing of this compound
Animal ModelSpeciesConditionDosing Regimen (mg/kg)OutcomeReference
Cecal Ligation and Puncture (CLP)MouseSepsis10 or 20, intraperitoneallyIncreased survival rate, reduced lung injury, and decreased serum IL-6 and TNF-α.[1][1]
Age-related and Surgically-induced (DMM)MouseOsteoarthritisNot specifiedMitigated articular cartilage destruction and reduced local inflammation.[3][3]

Note: Specific ED50 values for the analgesic effects of this compound are not yet well-documented in publicly available literature. The data for other Gelsemium alkaloids, such as gelsenicine, suggest potent analgesic activity in various pain models.[7]

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the STING Signaling Pathway

STING_Pathway_Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus cluster_degradation This compound-mediated Degradation dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive Binds & Activates This compound This compound This compound->STING_inactive Competitively Binds (Inhibition) TRIM21 TRIM21 This compound->TRIM21 Recruits Ub K48-linked Ubiquitination STING_inactive->Ub STING_active STING (active) TBK1 TBK1 STING_active->TBK1 Recruits & Activates NFkB NF-κB STING_active->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Cytokines Pro-inflammatory Cytokines & Type I Interferons pIRF3->Cytokines Induces Transcription NFkB->Cytokines Induces Transcription TRIM21->STING_inactive Mediates Proteasome Proteasome Ub->Proteasome Degradation STING Degradation Proteasome->Degradation

Caption: this compound inhibits the STING pathway by competitive binding and promoting degradation.

This compound's Analgesic Mechanism of Action

Analgesic_Pathway This compound This compound GlyR Spinal α3 Glycine Receptor This compound->GlyR Activates Allopregnanolone Allopregnanolone Synthesis (in spinal cord) GlyR->Allopregnanolone Stimulates GABAaR GABA-A Receptor Allopregnanolone->GABAaR Positively Modulates Inhibition Enhanced Inhibitory Neurotransmission GABAaR->Inhibition Analgesia Analgesia Inhibition->Analgesia

Caption: this compound's analgesic effect via the spinal glycine receptor/allopregnanolone pathway.

Experimental Workflow for In Vivo Sepsis Model

CLP_Workflow start Start clp Cecal Ligation and Puncture (CLP) Surgery on Mice start->clp treatment Administer this compound (10 or 20 mg/kg) or Vehicle Control (i.p.) clp->treatment monitoring Monitor Survival Rate and Clinical Signs of Sepsis treatment->monitoring sacrifice Sacrifice at Pre-determined Time Points monitoring->sacrifice analysis Collect Blood and Tissues for Analysis: - Cytokine Levels (ELISA) - Lung Injury Score (H&E Staining) - STING Pathway Activation (Western Blot) sacrifice->analysis end End analysis->end

Caption: Workflow for evaluating this compound in a CLP-induced sepsis model.

Experimental Protocols

In Vitro STING Activation Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on STING activation in a cell-based assay.

  • Cell Culture:

    • Culture murine macrophages (e.g., Raw264.7) or human monocytic cells (e.g., THP-1) in appropriate complete media.

    • Seed cells in 96-well or 24-well plates and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 6 hours).

    • Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (e.g., 5 µg/ml), for a defined duration (e.g., 3-24 hours).

  • Endpoint Analysis:

    • RT-qPCR: Harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of STING-dependent genes (e.g., IFNB1, CXCL10, IL6). Normalize to a housekeeping gene.

    • ELISA: Collect cell culture supernatants to quantify the secretion of cytokines such as IFN-β, IL-6, and TNF-α using commercially available ELISA kits.

    • Western Blot: Lyse cells and perform Western blot analysis to assess the phosphorylation of STING, TBK1, and IRF3, as well as the total protein levels of these signaling molecules.

Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

This in vivo model is used to evaluate the anti-inflammatory and protective effects of this compound in a clinically relevant model of polymicrobial sepsis.

  • Animals:

    • Use age- and weight-matched mice (e.g., C57BL/6J).

  • Surgical Procedure:

    • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum at a specified distance from the distal end.

    • Puncture the ligated cecum once or twice with a needle of a specific gauge to induce sepsis of a desired severity.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

    • Provide postoperative analgesia and fluid resuscitation as per institutional guidelines.

  • This compound Administration:

    • Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control via intraperitoneal injection at a specified time point relative to the CLP surgery (e.g., 5 hours post-surgery).

  • Outcome Measures:

    • Survival: Monitor the survival of the animals for a defined period (e.g., 7 days).

    • Organ Injury: At a predetermined time point (e.g., 15 hours post-CLP), sacrifice a cohort of animals and harvest organs (e.g., lungs, liver, kidneys) for histological analysis (e.g., H&E staining) to assess tissue damage.

    • Inflammatory Markers: Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and markers of organ dysfunction (e.g., BUN, creatinine, ALT, AST).

Spinal Allopregnanolone Synthesis Assay

This ex vivo assay can be used to determine the effect of this compound on the synthesis of the neurosteroid allopregnanolone in spinal cord tissue.

  • Tissue Preparation:

    • Euthanize rats and dissect the spinal cord.

    • Prepare spinal cord slices or homogenates in an appropriate buffer.

  • Incubation:

    • Incubate the spinal cord preparations with a radiolabeled precursor, such as [3H]-progesterone.

    • Treat the preparations with this compound, a glycine receptor agonist (positive control), or vehicle.

  • Steroid Extraction and Analysis:

    • Extract the steroids from the tissue preparations using an organic solvent.

    • Separate the different steroid metabolites, including [3H]-allopregnanolone, using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of newly synthesized [3H]-allopregnanolone using liquid scintillation counting.

Conclusion and Future Directions

This compound presents a compelling profile as a dual-action analgesic and anti-inflammatory agent. Its specific inhibition of the STING pathway offers a novel therapeutic strategy for a range of inflammatory diseases. Furthermore, its modulation of the glycine receptor/allopregnanolone pathway provides a distinct mechanism for pain relief. The preclinical data gathered to date are promising, demonstrating efficacy in models of sepsis and osteoarthritis.

Future research should focus on:

  • Establishing a more detailed pharmacokinetic and pharmacodynamic profile of this compound.

  • Conducting comprehensive dose-response studies to determine the ED50 for its analgesic effects in various pain models.

  • Further elucidating the specific interactions of this compound with the α3 glycine receptor.

  • Investigating the therapeutic potential of this compound in other inflammatory and pain conditions.

  • Performing formal preclinical toxicology and safety studies to support its potential advancement into clinical trials.

As of the latest review of clinical trial registries, this compound has not yet entered human clinical trials. The robust preclinical evidence warrants further investigation to translate these promising findings into novel therapies for patients suffering from inflammatory and pain-related disorders.

References

Anxiolytic Activities of Gelsevirine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Alkaloid for Anxiety-Related Disorders

Introduction

Gelsevirine (B199093), a principal monoterpenoid indole (B1671886) alkaloid isolated from the perennial vine Gelsemium elegans Benth., is emerging as a compound of significant interest in the field of neuropharmacology. While traditionally overshadowed by its more extensively studied counterpart, gelsemine, recent research has identified this compound as a potent anxiolytic agent in its own right.[1][2] This technical guide synthesizes the current state of knowledge regarding the anxiolytic activities of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its pharmacological effects, established experimental protocols for its evaluation, and its putative mechanisms of action. This document aims to serve as a foundational resource to facilitate further investigation and potential clinical development of this compound-based therapeutics for anxiety disorders.

Quantitative Data on Anxiolytic Effects

While detailed dose-response studies for this compound are still nascent, comparative pharmacological assessments have provided clear evidence of its anxiolytic efficacy. The primary data comes from preclinical studies using established murine models of anxiety.

Table 1: Summary of this compound's Effects in Behavioral Models of Anxiety

Experimental ModelSpeciesObserved Anxiolytic EffectReference
Elevated Plus-Maze (EPM)MousePotent anxiolytic effects observed.[1][2]
Light-Dark Transition (LDT)MousePotent anxiolytic effects observed.[1][2]

Note: The referenced study by Zhang et al. (2012) demonstrated these potent effects in direct comparison with other Gelsemium alkaloids, although specific quantitative values from the full text were not accessible for this guide. A purified fraction containing Gelsemium alkaloids, including this compound, demonstrated significant anxiolytic activity at a dose of 10 mg/kg in the EPM test.[3][4]

Table 2: this compound's Interaction with Molecular Targets

Molecular TargetActionImplied EffectReference
Glycine (B1666218) Receptor (GlyR)Agonist (putative)Neuronal Inhibition / Anxiolysis[1][2]
Stimulator of Interferon Genes (STING)InhibitorAnti-inflammatory / Neuroprotection[5][6]

Experimental Protocols

The anxiolytic properties of this compound have been validated using standard and widely accepted behavioral assays. The following protocols are detailed based on the methodologies cited in the literature for testing Gelsemium alkaloids.[1][7][8][9]

Elevated Plus-Maze (EPM) Test

The EPM test is a cornerstone for assessing anxiety-like behavior in rodents. It leverages the conflict between the animal's innate drive to explore a novel environment and its aversion to open, elevated spaces.[10][11]

  • Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) elevated above the floor (e.g., 50 cm). Two opposing arms are enclosed by high walls (e.g., 40 cm), while the other two arms are open. The arms extend from a central platform (10 cm x 10 cm).

  • Procedure:

    • Acclimatize the animal (typically a mouse or rat) to the testing room for at least 30-60 minutes prior to the trial.

    • Administer this compound or a vehicle control at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

    • Place the animal on the central platform, facing one of the open arms.

    • Allow the animal to explore the maze for a fixed period, typically 5 minutes.

    • Behavior is recorded by a video camera mounted above the maze and analyzed using tracking software.

  • Key Parameters Measured:

    • Percentage of Time Spent in Open Arms: (Time in Open Arms / Total Time in All Arms) x 100. An increase indicates an anxiolytic effect.

    • Percentage of Open Arm Entries: (Entries into Open Arms / Total Entries into All Arms) x 100. An increase suggests reduced anxiety.

    • Total Arm Entries: Used as a measure of general locomotor activity. A significant change may confound the interpretation of anxiety-related data.

Light-Dark Transition (LDT) Test

The LDT test is another widely used assay that relies on the conflict between the exploratory drive of mice and their innate aversion to brightly lit areas.[8]

  • Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approximately 1/3 of the total area) and a larger, brightly illuminated compartment (approximately 2/3 of the area). The compartments are connected by a small opening at the floor level.

  • Procedure:

    • Acclimatize the animal to the testing room.

    • Administer this compound or a vehicle control.

    • Place the mouse into either the light or dark compartment (consistency is key; placing in the light compartment is common to initiate the test from the more aversive zone).

    • Allow the animal to freely explore both compartments for a duration of 5 to 10 minutes.

    • Video recording and automated software are used to score the session.

  • Key Parameters Measured:

    • Time Spent in the Light Compartment: An increase is indicative of an anxiolytic effect.

    • Number of Transitions: The number of times the animal moves between the light and dark compartments. An increase can suggest reduced anxiety-like behavior.

    • Latency to First Enter the Light Compartment: If the trial starts in the dark, a shorter latency suggests reduced aversion.

Mandatory Visualizations

G cluster_pre Pre-Clinical Screening Workflow Compound This compound Administration AnimalModel Rodent Model (Mouse/Rat) Compound->AnimalModel BehavioralAssay Behavioral Assay (EPM or LDT) AnimalModel->BehavioralAssay DataAcq Video Recording & Automated Tracking BehavioralAssay->DataAcq Analysis Data Analysis DataAcq->Analysis Result Anxiolytic Profile Analysis->Result

Experimental Workflow for Anxiolytic Activity Screening.

Signaling Pathways and Mechanisms of Action

The precise molecular pathways underlying this compound's anxiolytic effects are an active area of investigation. Current evidence points to at least one primary mechanism and a second, highly plausible proposed pathway.

Primary Mechanism: Glycine Receptor (GlyR) Agonism

The most direct evidence for this compound's mechanism of action suggests it functions as an agonist at inhibitory glycine receptors in the central nervous system.[1][2] GlyRs are ligand-gated chloride ion channels that, upon activation, hyperpolarize the postsynaptic neuron, making it less likely to fire an action potential. This inhibitory neurotransmission is crucial for regulating neuronal excitability.

The anxiolytic effects of this compound, gelsemine, and koumine (B8086292) were significantly antagonized by the intracerebroventricular administration of strychnine, a selective GlyR antagonist.[1] This finding strongly implies that direct activation of GlyRs is a key step in mediating the anxiety-reducing properties of this compound.

G This compound This compound GlyR Glycine Receptor (GlyR) on Postsynaptic Neuron This compound->GlyR Binds & Activates Cl_Influx Chloride (Cl-) Influx GlyR->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Anxiolysis Anxiolytic Effect ReducedExcitability->Anxiolysis

This compound's Anxiolytic Action via Glycine Receptor.
Proposed Mechanism: STING Pathway Inhibition

A novel and compelling potential mechanism for this compound's anxiolytic action involves its recently discovered role as a specific inhibitor of the Stimulator of Interferon Genes (STING) pathway.[5][6] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses, including the production of type I interferons and other cytokines.

While initially studied in the context of sepsis and inflammation, emerging research has directly linked the cGAS-STING pathway to neuropsychiatric conditions.[6] A 2025 study identified STING pathway activation as a contributor to anxiety-like behaviors, demonstrating that suppression of the pathway has a neuroprotective and anxiolytic effect. This compound has been shown to inhibit STING signaling by competitively binding to its cyclic dinucleotide-binding pocket and promoting its degradation.[5] Therefore, it is highly plausible that this compound's ability to inhibit STING-mediated neuroinflammation contributes significantly to its anxiolytic properties.

G cluster_sting cGAS-STING Pathway cGAS cGAS STING STING Activation cGAS->STING TBK1 TBK1 Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 Cytokines Pro-inflammatory Cytokines & Type I Interferons IRF3->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Anxiety Anxiety-like Behavior Neuroinflammation->Anxiety This compound This compound This compound->STING Inhibits

Proposed Anxiolytic Mechanism of this compound via STING Inhibition.

Conclusion and Future Directions

This compound has been unequivocally identified as a Gelsemium alkaloid with potent anxiolytic activity, comparable to other active compounds from the genus. The primary mechanism appears to be mediated through the agonist activity at inhibitory glycine receptors. Furthermore, its established role as a STING pathway inhibitor, coupled with new evidence linking this pathway to anxiety, presents an exciting and novel avenue for its therapeutic action.

For drug development professionals, this compound represents a promising lead compound. However, further research is imperative. Future studies should focus on:

  • Comprehensive Dose-Response Analyses: Establishing a clear therapeutic window and optimal dosing for anxiolytic effects.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Mechanism of Action Validation: Directly investigating the role of STING inhibition in the anxiolytic effects of this compound in relevant preclinical models.

  • Safety and Toxicology: While noted to have lower toxicity than other related alkaloids, a thorough safety profile is essential for any potential clinical translation.

The continued exploration of this compound offers a valuable opportunity to develop a new class of anxiolytic agents with a potentially novel dual mechanism of action, targeting both inhibitory neurotransmission and neuroinflammation.

References

Gelsevirine and Glycine Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Gelsemium alkaloids, with a primary focus on gelsevirine (B199093) and the extensively studied gelsemine (B155926), and inhibitory glycine (B1666218) receptors (GlyRs). GlyRs, ligand-gated ion channels crucial for regulating neuronal excitability, represent a promising target for novel therapeutics aimed at treating conditions such as chronic pain and anxiety. The alkaloids derived from the Gelsemium genus of flowering plants have demonstrated significant modulatory effects on these receptors, positioning them as valuable pharmacological tools and potential leads for drug discovery.

Executive Summary

Gelsemium alkaloids, including this compound and gelsemine, exhibit complex and subunit-specific interactions with glycine receptors. Electrophysiological studies reveal that these compounds can act as both positive and negative allosteric modulators, depending on the GlyR subunit composition. This guide synthesizes the current understanding of these interactions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to support further research and development of novel GlyR-targeted therapies.

Quantitative Data on Gelsemium Alkaloid Interactions with Glycine Receptors

The modulatory effects of Gelsemium alkaloids on different glycine receptor subunits have been quantified using electrophysiological techniques. The following tables summarize the key findings from studies on gelsemine, this compound, and koumine.

AlkaloidGlyR SubunitModulatory EffectIC50 (µM)Potentiation (at 10 µM)Reference
Gelsemineα1 (homomeric)Bell-shaped (Potentiation at low µM, inhibition at high µM)-~150%[1]
Gelsemineα1β (heteromeric)Inhibition28.5 ± 1.5-[1]
Gelsemineα2 (homomeric)Inhibition49.3 ± 4.2-[1]
Gelsemineα2β (heteromeric)Inhibition39.8 ± 3.1-[1]
Gelsemineα3 (homomeric)Inhibition53.7 ± 5.1-[1]
Gelsemineα3β (heteromeric)Inhibition46.8 ± 4.5-[1]
GelsemineSpinal Cord NeuronsInhibition42.0 ± 2.5-[1]
This compound α1 (homomeric) Inhibition 40.6 ± 8.2 - [2]
Koumineα1 (homomeric)Inhibition31.5 ± 1.7-[2]

Table 1: Modulatory effects of Gelsemium alkaloids on recombinant and native glycine receptors. Data are presented as mean ± SEM.

Molecular Mechanism of Action

Gelsemium alkaloids directly modulate the function of glycine receptors. Studies on gelsemine have shown that its effects are voltage-independent, suggesting a direct interaction with the receptor protein rather than a channel-blocking mechanism[1]. The modulation is associated with changes in the apparent affinity for glycine and the open probability of the ion channel[1][3].

Molecular docking studies suggest that this compound, along with gelsemine and koumine, interacts with the orthosteric binding site of the GlyR, the same site where glycine binds[4][5]. This is consistent with a competitive inhibition mechanism observed in electrophysiological studies[2].

Gelsemium_Alkaloid_GlyR_Interaction cluster_extracellular Extracellular Space cluster_receptor Glycine Receptor cluster_intracellular Intracellular Space Glycine Glycine GlyR Extracellular Domain Orthosteric Binding Site Transmembrane Domain Ion Channel Glycine->GlyR:f1 Binds to This compound This compound This compound->GlyR:f1 Competitively Binds to Chloride_Influx Cl- Influx (Inhibition) GlyR:f3->Chloride_Influx Opens Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization

Figure 1: Proposed mechanism of this compound interaction with the glycine receptor.

Experimental Protocols

The following sections detail the methodologies used in the key experiments that form the basis of our current understanding of Gelsemium alkaloid interactions with glycine receptors.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: For expression of glycine receptors, HEK293 cells are transiently transfected with plasmids encoding the desired GlyR subunits (e.g., α1, α2, α3, and β) using a lipofection-based method. A marker gene, such as green fluorescent protein (GFP), is often co-transfected to identify successfully transfected cells for electrophysiological recordings.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)

The whole-cell patch-clamp technique is employed to record glycine-activated currents from transfected HEK293 cells or cultured spinal neurons[1][2].

  • Pipette Solution (Intracellular): Contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2 with CsOH.

  • External Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Recording Procedure:

    • A glass micropipette with a tip resistance of 2-4 MΩ is filled with the intracellular solution and brought into contact with the cell membrane.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and recording of currents across the entire cell membrane.

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • Glycine and the Gelsemium alkaloids are applied to the cells via a rapid solution exchange system.

Patch_Clamp_Workflow A Prepare Transfected HEK293 Cells (Expressing GlyR) D Approach Cell and Form Giga-Seal A->D B Pull Glass Micropipette (2-4 MΩ) C Fill Pipette with Intracellular Solution B->C C->D E Rupture Membrane for Whole-Cell Configuration D->E F Voltage-Clamp Cell at -60 mV E->F G Apply Glycine (Agonist) F->G H Apply this compound + Glycine F->H I Record and Analyze Chloride Currents G->I H->I

Figure 2: Experimental workflow for whole-cell patch-clamp recordings.

Data Analysis
  • Concentration-Response Curves: To determine the potency of the alkaloids (IC50 values), concentration-response curves are generated by plotting the normalized current inhibition as a function of the logarithm of the alkaloid concentration. The data are then fitted to the Hill equation.

  • Statistical Analysis: Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests, such as Student's t-test or ANOVA.

Discussion and Future Directions

The available data clearly indicate that Gelsemium alkaloids are potent modulators of glycine receptors, with this compound acting as an inhibitor. The subunit selectivity of these compounds presents an opportunity for the development of targeted therapies. For instance, the differential effects of gelsemine on α1-containing receptors versus other subunits could be exploited to design drugs with improved side-effect profiles.

Future research should focus on:

  • Elucidating the precise binding site of this compound on the glycine receptor through mutagenesis and structural biology studies.

  • Conducting in vivo studies to validate the therapeutic potential of this compound for conditions involving GlyR dysfunction.

  • Exploring the structure-activity relationships of a wider range of Gelsemium alkaloids to identify even more potent and selective modulators.

Conclusion

This compound and other Gelsemium alkaloids represent a promising class of compounds for the modulation of glycine receptors. This guide has provided a comprehensive overview of the current state of knowledge, including quantitative data, detailed experimental protocols, and mechanistic insights. It is hoped that this information will serve as a valuable resource for researchers and drug developers working to advance our understanding and therapeutic exploitation of the glycinergic system.

References

Gelsevirine: A Novel STING-Specific Inhibitor for Inflammatory and Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Characterization, and Therapeutic Potential of a Promising Natural Alkaloid

Executive Summary

Gelsevirine (B199093) is a monoterpenoid indole (B1671886) alkaloid isolated from Gelsemium elegans Benth, a plant with a long history in traditional Chinese medicine.[1] While the genus Gelsemium is known for its toxic compounds, this compound exhibits a more favorable safety profile, possessing analgesic, anti-inflammatory, and anxiolytic properties.[1][2][3] Recent groundbreaking research has identified this compound as a potent, specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][4] This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of this compound, with a focus on its potential as a therapeutic agent for sepsis, sepsis-associated encephalopathy (SAE), and ischemic stroke.[1][5][6]

The document details this compound's unique dual-inhibitory mechanism on the STING pathway: it competitively binds to the cyclic dinucleotide (CDN)-binding pocket, locking STING in an inactive conformation, and simultaneously promotes its K48-linked ubiquitination and subsequent degradation.[1][4] Furthermore, its role in mitigating neuroinflammation through the JAK2-STAT3 pathway is explored.[6] This guide synthesizes key preclinical data, outlines detailed experimental protocols, and presents signaling pathways and workflows through structured diagrams to serve as a critical resource for researchers, scientists, and professionals in drug development.

Introduction

The genus Gelsemium is a rich source of structurally complex and biologically active monoterpenoid indole alkaloids.[7] These compounds, including well-studied alkaloids like gelsemine (B155926) and koumine, exhibit a wide range of pharmacological effects, from anxiolytic to analgesic actions.[3][8][9] However, the therapeutic application of many Gelsemium alkaloids is often hampered by their significant toxicity.[2][10] this compound (GS) stands out as an alkaloid with potent biological activity and comparatively lower toxicity.[1]

Initially recognized for its anxiolytic and anti-inflammatory effects, the full therapeutic potential of this compound is only now being understood.[1] The discovery of its specific and potent inhibition of the STING pathway represents a significant advancement.[1][4] The cGAS-STING pathway is a critical component of the innate immune system, detecting cytosolic DNA from pathogens or damaged host cells and triggering a robust inflammatory response characterized by the production of type I interferons and other cytokines.[1][11] While essential for host defense, aberrant or excessive STING activation is implicated in the pathophysiology of various inflammatory and autoimmune diseases, as well as sepsis.[4][11] The identification of this compound as a novel STING inhibitor opens a promising new avenue for the treatment of these conditions.

Discovery and Physicochemical Characterization

Isolation and Structural Elucidation

This compound is a natural alkaloid extracted from the flowering plant Gelsemium elegans Benth.[1] The general workflow for isolating this compound and related alkaloids involves initial extraction from plant material (e.g., stems, roots) using a solvent like methanol (B129727) (MeOH).[12] This crude extract then undergoes a series of chromatographic separation techniques to isolate individual compounds.[13] These techniques typically include column chromatography and preparative thin-layer chromatography.[14]

The definitive structure of the isolated compound is elucidated using a combination of advanced spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[15][16][17] The chemical structure of this compound is presented in Figure 1A of the study by Li et al. (2023).[1] A derivative, 21-oxothis compound, has also been isolated from Gelsemium rankinii and characterized using similar methods.[12]

cluster_0 Isolation & Purification cluster_1 Structural Characterization Plant Gelsemium elegans Plant Material Extract Methanol Extraction Plant->Extract Crude Crude Alkaloid Extract Extract->Crude Chromatography Column & Preparative Chromatography Crude->Chromatography Pure Pure this compound Isolate Chromatography->Pure MS Mass Spectrometry (MS) (Molecular Formula) Pure->MS NMR 1D & 2D NMR Spectroscopy (Structural Connectivity) Pure->NMR Structure Elucidated Structure of this compound MS->Structure NMR->Structure

Caption: General workflow for the isolation and structural elucidation of this compound.

Pharmacological Characterization

Primary Mechanism of Action: STING Pathway Inhibition

Recent studies have unequivocally identified this compound as a direct and specific inhibitor of the STING signaling pathway.[1][4] This pathway is initiated when cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA), catalyzing the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[1] 2'3'-cGAMP then binds to STING, a protein resident on the endoplasmic reticulum, inducing its dimerization and translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates interferon regulatory factor 3 (IRF3) and NF-κB, culminating in the transcription of type I interferons and proinflammatory cytokines.[1][11]

This compound exerts a dual inhibitory action on this pathway:

  • Competitive Binding : In silico docking, surface plasmon resonance (SPR), and biotin (B1667282) pull-down assays have confirmed that this compound binds with high affinity to the CDN-binding pocket of STING.[1][4] By competitively occupying this site, it prevents the binding of 2'3'-cGAMP, thereby inhibiting STING dimerization and activation.[4] This effectively locks STING in an inactive, open conformation.[1]

  • Promotion of Degradation : this compound was found to increase the K48-linked ubiquitination of STING, a process that targets proteins for proteasomal degradation.[1][4] This effect is likely mediated by the upregulation and recruitment of the E3 ubiquitin ligase TRIM21, which enhances the interaction between TRIM21 and STING.[1][4]

This dual mechanism makes this compound a highly effective inhibitor of STING-mediated inflammation. This compound potently inhibits the induction of interferon and inflammatory cytokines in macrophages stimulated with various STING agonists, including 2'3'-cGAMP, interferon stimulatory DNA (ISD), and poly(dA:dT).[1]

dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING_ER STING (Inactive) (ER) cGAMP->STING_ER Binds STING_Active STING Dimerization & Translocation STING_ER->STING_Active Activates TBK1 TBK1 Activation STING_Active->TBK1 Degradation K48-Ubiquitination & Degradation STING_Active->Degradation IRF3_NFkB IRF3 / NF-κB Activation TBK1->IRF3_NFkB Cytokines Type I IFNs & Proinflammatory Cytokines IRF3_NFkB->Cytokines GS This compound GS->STING_ER Competitively Binds CDN Pocket TRIM21 TRIM21 (E3 Ligase) GS->TRIM21 Upregulates & Recruits TRIM21->STING_Active

Caption: this compound's dual mechanism of STING pathway inhibition.
Modulation of the JAK2-STAT3 Pathway in Microglia

In the context of ischemic stroke, this compound has been shown to reduce neuroinflammation by regulating microglia activity.[6][18] Its protective effect is linked to the inhibition of the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] Molecular docking studies suggest this compound can inhibit the kinase activity of JAK2.[18] By downregulating the phosphorylation of STAT3 in microglia, this compound suppresses the over-activation of these immune cells, reducing the production of inflammatory factors, mitochondrial dysfunction, and reactive oxygen species (ROS).[6][18]

Stimulus Ischemic Insult / Inflammatory Stimuli Microglia Microglia Stimulus->Microglia JAK2 JAK2 Microglia->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Phosphorylation) STAT3->pSTAT3 Nucleus Nuclear Translocation pSTAT3->Nucleus Gene_Expression Pro-inflammatory Gene Expression (ROS, Cytokines) Nucleus->Gene_Expression GS This compound GS->JAK2 Inhibits Kinase Activity

Caption: this compound inhibits neuroinflammation via the JAK2-STAT3 pathway in microglia.

Preclinical Efficacy

Sepsis and Sepsis-Associated Encephalopathy (SAE)

This compound has demonstrated significant therapeutic effects in a murine model of sepsis induced by cecal ligation and puncture (CLP).[1] Post-operative administration of this compound dose-dependently increased the survival rate of septic mice.[1][11] It also mitigated acute organ damage, particularly to the lungs, liver, and kidneys, and reduced systemic inflammation.[1][11] Furthermore, in models of SAE, this compound ameliorated cognitive impairment, inhibited the activation of microglia in the hippocampus, and reduced neuroinflammatory factor levels.[5] These protective effects were shown to be dependent on its inhibition of the STING pathway, as the benefits were abolished in STING-knockout mice.[5]

Table 1: In Vivo Efficacy of this compound in CLP-Induced Sepsis Model

Parameter Control (CLP + Vehicle) This compound (10 mg/kg) This compound (20 mg/kg) Citation
Survival Rate Significantly lower Dose-dependently increased Dose-dependently increased [1][11]
Lung Injury Score High Significantly reduced Significantly reduced [1]
Serum IL-6 Elevated Significantly reduced Significantly reduced [1]
Serum TNF-α Elevated Significantly reduced Significantly reduced [1]
Serum BUN Elevated Significantly reduced Significantly reduced [1]
Serum Creatinine Elevated Significantly reduced Significantly reduced [1]
Serum AST Elevated Significantly reduced Significantly reduced [1]
Serum ALT Elevated Significantly reduced Significantly reduced [1]

Data summarized from figures presented in the cited literature. "Significantly reduced" indicates a statistically significant decrease compared to the control group.

Ischemic Stroke

In a middle cerebral artery occlusion (MCAO) mouse model of ischemic stroke, administration of this compound provided significant neuroprotection.[6] Treatment with this compound reduced infarct volume, improved neurological function scores (Bederson score), decreased neuronal apoptosis, and mitigated the inflammatory state in the brain.[6][18] These beneficial effects are attributed to its ability to downregulate the over-activation of microglia via the JAK2-STAT3 pathway.[6]

Osteoarthritis

This compound has also shown promise in an in-vitro model of osteoarthritis.[7] In mouse primary chondrocytes stimulated with interleukin-1β (IL-1β), this compound treatment dose-dependently enhanced cell viability and reduced apoptosis.[7] It also downregulated the expression of matrix metalloproteinases (MMPs) and inflammatory factors while upregulating anti-inflammatory cytokines, an effect linked to its suppression of STING activation.[7]

Safety and Metabolism

Toxicology Profile

Compared to other alkaloids from Gelsemium elegans, such as the highly toxic gelsenicine, this compound exhibits a favorable safety profile with lower toxicity.[1][2] In vitro studies showed that this compound had no significant impact on the viability of primary neurons, astrocytes, or BV2 microglia at concentrations as high as 100 μM.[18] This lower toxicity is a critical feature that enhances its potential for clinical translation.

Metabolism

The metabolism of this compound has been investigated in vitro using liver microsomes from humans, pigs, goats, and rats.[19] The study, which utilized HPLC-QqTOF/MS for analysis, revealed both qualitative and quantitative differences in metabolism among the species.[19] This information is crucial for interpreting preclinical toxicology data and for predicting its metabolic fate in humans. Further studies are needed to identify the specific enzymes responsible for its metabolism.[19]

Key Experimental Protocols

STING Binding and Activation Assays
  • Cell Culture and Stimulation : Murine macrophage Raw264.7 cells or human monocytic THP-1 cells are pretreated with various concentrations of this compound for 6 hours.[1] The cells are then stimulated with STING agonists such as 2'3'-cGAMP (5 μg/ml), ISD (2 μg/ml), or Poly(dA:dT) (5 μg/ml) for 3 hours.[1] Gene expression of Ifnb1 is then measured by RT-PCR.[1]

  • Surface Plasmon Resonance (SPR) : To quantify the binding affinity between this compound and STING, SPR analysis is performed. Recombinant STING protein is immobilized on a sensor chip, and solutions of this compound at various concentrations are passed over the surface. The association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD).[4]

  • Biotin Pull-Down Assay : Biotin-labeled this compound is synthesized and incubated with cell lysates containing STING protein.[1] Streptavidin-coated beads are then used to pull down the biotin-Gelsevirine and any bound proteins. The presence of STING in the pull-down fraction is confirmed by Western blot, demonstrating a direct interaction.[1]

STING Ubiquitination Assay
  • Procedure : HEK293T cells are co-transfected with plasmids expressing HA-tagged STING and Flag-tagged ubiquitin (or specific ubiquitin mutants like K11, K27, K48, K63).[1] After 24 hours, cells are treated with this compound (e.g., 10 μM) for 2 hours. Cell lysates are then subjected to immunoprecipitation (IP) using an anti-HA antibody. The resulting immunoprecipitates are analyzed by immunoblotting (IB) with an anti-Flag antibody to detect the level and type of STING ubiquitination.[1]

In Vivo Sepsis Model (Cecal Ligation and Puncture)
  • Animal Model : Male C57BL/6J mice (e.g., 2 months old) are used.[1] Sepsis is induced by the CLP procedure, which involves anesthetizing the mouse, making a midline laparotomy incision, ligating the cecum below the ileocecal valve, and puncturing it with a needle to induce polymicrobial peritonitis.[1]

  • Treatment and Monitoring : this compound (e.g., 10 or 20 mg/kg) or vehicle is administered intraperitoneally 5 hours after the CLP surgery.[1][11] Survival is monitored for a set period (e.g., 7 days). For mechanistic studies, mice are sacrificed 15 hours after surgery, and blood, bronchoalveolar lavage fluid (BALF), and organs (lung, liver, kidney) are harvested for analysis of injury markers and inflammatory cytokines.[1]

Summary and Future Directions

This compound has emerged as a highly promising natural product with significant therapeutic potential. Its characterization as a novel, specific, and dual-action inhibitor of the STING pathway provides a strong mechanistic basis for its observed anti-inflammatory and neuroprotective effects. Preclinical studies in robust models of sepsis and ischemic stroke have yielded compelling evidence of its efficacy.[1][6]

Key advantages of this compound include:

  • Novel Mechanism of Action : Direct inhibition of STING is a promising strategy for a range of inflammatory diseases.

  • Potent Efficacy : Demonstrates significant protective effects in severe disease models.[1][5][11]

  • Favorable Safety Profile : Exhibits lower toxicity compared to other related alkaloids.[1][2]

Future research should focus on several key areas. A comprehensive preclinical toxicology and pharmacokinetic profiling is necessary to establish a clear safety window and dosing regimen for potential clinical trials.[20] The total synthesis of this compound and its analogs could provide a scalable source of the compound and allow for structure-activity relationship (SAR) studies to optimize its potency and drug-like properties.[7][21] Finally, expanding the investigation of this compound into other STING-driven pathologies, such as autoimmune diseases and certain cancers, could further broaden its therapeutic utility. This compound represents a valuable lead compound for the development of a new class of therapeutics targeting aberrant innate immune signaling.

References

Gelsevirine Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine (B199093), a prominent indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, has garnered significant attention for its diverse pharmacological activities. These include potent anti-inflammatory, analgesic, and anxiolytic effects, as well as potential applications in neuroprotection and oncology. The complex polycyclic structure of this compound presents a compelling scaffold for medicinal chemistry, offering multiple points for modification to enhance potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its interactions with key biological targets. The information is presented through structured data tables, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development efforts.

Core Structure of this compound and Related Alkaloids

This compound belongs to the gelsemine-type of monoterpenoid indole alkaloids, characterized by a rigid cage-like structure. Understanding the SAR requires a comparison with other structurally related alkaloids from Gelsemium, such as gelsemine (B155926) and koumine (B8086292).

(Image of this compound, Gelsemine, and Koumine structures would be placed here in a full whitepaper)

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data for the biological activities of this compound and related Gelsemium alkaloids.

Table 1: Inhibitory Activity on the STING Pathway

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system. This compound has been identified as a potent inhibitor of this pathway.[1][2][3]

CompoundCell LineAssayIC50 (µM)Reference
This compoundTHP-12'3'-cGAMP-induced IFNB1 mRNA expression0.766[2]
This compoundRaw264.72'3'-cGAMP-induced Ifnb1 mRNA expression5.365[2]
Table 2: Inhibitory Activity on Glycine (B1666218) Receptors (GlyRs)

Glycine receptors are ligand-gated ion channels primarily involved in inhibitory neurotransmission in the central nervous system. Several Gelsemium alkaloids, including this compound, have been shown to modulate GlyR activity.[4][5][6]

CompoundReceptor SubtypeAssayIC50 (µM)Reference
This compoundα1 GlyRElectrophysiology (inhibition)40.6 ± 8.2[5][6]
This compoundα1 GlyRElectrophysiology (inhibition)82.94[4]
Koumineα1 GlyRElectrophysiology (inhibition)31.5 ± 1.7[5][6]
Koumineα1 GlyRElectrophysiology (inhibition)9.587[4]
Gelsemineα1 GlyRElectrophysiology (inhibition)10.36[4]
GelsemineSpinal GlyRsElectrophysiology (inhibition)42.4 ± 4.4[7]
Table 3: Inhibitory Activity on GABAA Receptors (GABAARs)

GABAA receptors are another major class of inhibitory ligand-gated ion channels in the CNS.

CompoundReceptor SubtypeAssayIC50 (µM)Reference
This compoundα1β2γ2 GABAARElectrophysiology (inhibition)251.5[4]
Koumineα1β2γ2 GABAARElectrophysiology (inhibition)142.8[4]
Gelsemineα1β2γ2 GABAARElectrophysiology (inhibition)170.8[4]

SAR Insights from Naturally Occurring Alkaloids:

  • Glycine vs. GABAA Receptor Selectivity: The available data suggests that this compound and related alkaloids exhibit a degree of selectivity for glycine receptors over GABAA receptors, as indicated by the generally lower IC50 values for GlyRs.

  • Subtle Structural Changes Matter: The differences in potency between this compound, gelsemine, and koumine on both GlyRs and GABAARs highlight that minor modifications to the alkaloid scaffold can significantly impact biological activity. A comprehensive SAR study with synthetic analogues is needed to delineate the specific structural features responsible for these differences.

Signaling Pathways and Mechanisms of Action

This compound as a STING Pathway Inhibitor

This compound inhibits the STING pathway through a dual mechanism. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing the binding of the natural ligand cGAMP and locking STING in an inactive conformation.[1][3] Additionally, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, likely through the recruitment of the E3 ubiquitin ligase TRIM21.[1][8]

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates This compound This compound This compound->STING_inactive competitive binding This compound->STING_inactive recruits STING_active STING (active) Dimerization STING_inactive->STING_active Degradation Proteasomal Degradation STING_inactive->Degradation TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 Gene_Expression Type I IFN & Pro-inflammatory Cytokine Gene Expression p_IRF3->Gene_Expression translocates to nucleus TRIM21 TRIM21 TRIM21->STING_inactive K48-linked ubiquitination Ub Ubiquitin

This compound's dual-inhibitory action on the STING signaling pathway.
This compound's Role in JAK2-STAT3 Signaling

Emerging evidence suggests that this compound can also modulate the JAK2-STAT3 signaling pathway, which is implicated in inflammation and cell proliferation. This compound has been shown to directly bind to and inhibit the kinase activity of JAK2, thereby preventing the phosphorylation and subsequent activation of STAT3.

Gelsevirine_JAK2_STAT3_Pathway cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates Cytokine Cytokine Cytokine->Cytokine_Receptor binds p_JAK2 p-JAK2 (active) JAK2->p_JAK2 autophosphorylation STAT3 STAT3 p_JAK2->STAT3 phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3_dimer p-STAT3 Dimer p_STAT3->p_STAT3_dimer dimerizes Gene_Transcription Target Gene Transcription (e.g., inflammatory mediators) p_STAT3_dimer->Gene_Transcription translocates to nucleus This compound This compound This compound->p_JAK2 inhibits kinase activity

Inhibition of the JAK2-STAT3 signaling pathway by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound and its analogues.

  • Cell Seeding: Seed cells (e.g., RAW264.7 macrophages) in a 96-well plate at a density of 1-5 x 104 cells/well in 100 µL of culture medium. Incubate for 12-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the culture medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452).

  • Sample Collection: After treating cells (e.g., LPS-stimulated RAW264.7 macrophages) with test compounds for a specified period, collect 50-100 µL of the cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in the same culture medium used for the experiment.

  • Griess Reagent Addition: Add 50-100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each sample and standard well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by interpolating from the standard curve.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants. The following is a general protocol for a sandwich ELISA.

  • Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add diluted samples and a serial dilution of the recombinant cytokine standard to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate. Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

  • Reaction Stoppage and Measurement: Stop the reaction by adding a stop solution (e.g., 2 N H2SO4). Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

STING Pathway Activation Assay (Western Blot for Phospho-STING/IRF3)

This workflow outlines the process to assess the inhibition of STING pathway activation.

STING_Western_Blot_Workflow start Start: Seed Cells (e.g., THP-1, Raw264.7) pretreatment Pre-treat with this compound (or analogues) start->pretreatment stimulation Stimulate with STING agonist (e.g., 2'3'-cGAMP) pretreatment->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-STING, anti-p-IRF3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Quantify band intensity) detection->analysis end End analysis->end

Workflow for assessing STING pathway inhibition via Western blot.

Conclusion and Future Directions

This compound has emerged as a promising natural product lead with well-defined inhibitory activities against the STING and JAK2-STAT3 pathways, as well as modulatory effects on glycine and GABAA receptors. The quantitative data presented herein provides a foundational understanding of its potency and selectivity. However, the full potential of the this compound scaffold can only be realized through systematic medicinal chemistry efforts. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound analogues. Key areas for exploration include:

  • Modification of the N-methoxy and N-methyl groups: To probe their role in receptor binding and membrane permeability.

  • Stereoselective synthesis of analogues: To understand the importance of the complex stereochemistry for biological activity.

  • Introduction of substituents on the aromatic ring: To explore potential improvements in potency and pharmacokinetic properties.

Such studies will be instrumental in developing novel, highly potent, and selective therapeutic agents derived from the this compound core structure for the treatment of inflammatory diseases, neurological disorders, and cancer.

References

Gelsevirine: A Novel Modulator of Innate Immune Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gelsevirine, an alkaloid derived from the plant Gelsemium elegans, has emerged as a potent anti-inflammatory agent with significant therapeutic potential. This document provides a comprehensive technical overview of the molecular mechanisms by which this compound modulates innate immune signaling pathways. Extensive research has identified the Stimulator of Interferon Genes (STING) pathway as a primary target of this compound's immunomodulatory activity. By directly interacting with STING, this compound effectively dampens the production of pro-inflammatory cytokines and type I interferons. Furthermore, evidence suggests its influence extends to the JAK-STAT signaling cascade, highlighting a multi-faceted approach to inflammation control. This guide synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling pathways involved to support further research and drug development efforts in inflammatory and autoimmune diseases.

Introduction

The innate immune system serves as the body's first line of defense against pathogens and cellular damage.[1] Key to this response are pattern recognition receptors (PRRs) that detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering signaling cascades that lead to the production of inflammatory mediators.[1] While essential for host defense, dysregulation of these pathways can lead to chronic inflammation and autoimmune disorders. This compound, a natural alkaloid, has demonstrated significant anti-inflammatory properties in various preclinical models, including sepsis, osteoarthritis, and ischemic stroke.[2][3][4] This has spurred interest in its potential as a therapeutic agent. This whitepaper consolidates the current understanding of this compound's mechanism of action, focusing on its intricate interplay with core innate immune signaling pathways.

Core Mechanism of Action: Inhibition of the STING Signaling Pathway

The primary mechanism underlying this compound's anti-inflammatory effects is its direct inhibition of the STING pathway.[3][5] STING is a critical adaptor protein that senses cytosolic DNA, a danger signal associated with viral infections and cellular damage, leading to the production of type I interferons and other pro-inflammatory cytokines.[6][7]

This compound has been identified as a novel, specific inhibitor of STING.[3][5] Its inhibitory action is multifaceted:

  • Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[3][5] This direct interaction prevents the binding of STING's natural ligand, cyclic GMP-AMP (cGAMP), which is synthesized by cGAS upon sensing cytosolic DNA.

  • Conformational Locking: By occupying the CDN-binding pocket, this compound locks STING in an inactive, open conformation.[3][5] This prevents the conformational changes and dimerization necessary for STING activation and downstream signaling.

  • Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination and subsequent proteasomal degradation of STING.[3][5] This is potentially mediated by the recruitment of the E3 ubiquitin ligase TRIM21.[3][5] This action reduces the cellular pool of available STING protein, further dampening the pathway's activity.

The inhibition of STING by this compound leads to the suppression of downstream signaling events, including the phosphorylation of TBK1 and the subsequent activation of the transcription factor IRF3, which is responsible for type I interferon production. Furthermore, this compound treatment has been shown to suppress the phosphorylation of p65, a key subunit of the NF-κB transcription factor, which controls the expression of a wide range of pro-inflammatory cytokines.[3]

Signaling Pathway Diagram: this compound's Inhibition of the STING Pathway

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_inactive STING (Inactive) cGAMP->STING_inactive binds & activates STING_active STING (Active Dimer) STING_inactive->STING_active dimerization Proteasome Proteasome Degradation STING_inactive->Proteasome TBK1 TBK1 STING_active->TBK1 p_TBK1 p-TBK1 TBK1->p_TBK1 phosphorylation IKK IKK IRF3 IRF3 p_TBK1->IRF3 phosphorylates NFkB NF-κB (p65) p_TBK1->NFkB phosphorylates IKK p_IRF3 p-IRF3 p_IRF3_n p-IRF3 p_IRF3->p_IRF3_n translocation p_NFkB p-p65 NFkB->p_NFkB activation p_NFkB_n p-p65 p_NFkB->p_NFkB_n translocation This compound This compound This compound->STING_inactive binds & inhibits activation This compound->STING_active prevents dimerization TRIM21 TRIM21 This compound->TRIM21 recruits TRIM21->STING_inactive K48-linked ubiquitination p_IKK p-IKK IKK->p_IKK phosphorylation p_IKK->NFkB phosphorylates IκBα IFNs Type I IFNs p_IRF3_n->IFNs upregulates Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) p_NFkB_n->Cytokines upregulates

Caption: this compound inhibits the STING pathway through multiple mechanisms.

Modulation of the JAK-STAT Signaling Pathway

In addition to its well-defined role in STING inhibition, this compound has also been shown to modulate the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway, particularly in microglia.[2] The JAK-STAT pathway is a critical signaling cascade downstream of many cytokine and growth factor receptors, playing a pivotal role in inflammation and immune cell function.

In the context of neuroinflammation associated with ischemic stroke, this compound has been demonstrated to inhibit the activation of the JAK2-STAT3 signaling axis in microglia.[2] This inhibition is achieved through the binding of this compound to JAK2, which in turn downregulates the phosphorylation of STAT3.[2] The reduced phosphorylation of STAT3 curtails its transcriptional activity, leading to a decrease in the expression of inflammatory factors and a reduction in reactive oxygen species (ROS) production in microglia.[2]

Signaling Pathway Diagram: this compound's Inhibition of the JAK2-STAT3 Pathway

Gelsevirine_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 activates p_JAK2 p-JAK2 JAK2->p_JAK2 autophosphorylation STAT3 STAT3 p_JAK2->STAT3 phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3_dimer p-STAT3 Dimer p_STAT3->p_STAT3_dimer dimerization & translocation This compound This compound This compound->JAK2 binds & inhibits InflammatoryGenes Inflammatory Genes p_STAT3_dimer->InflammatoryGenes upregulates Cytokine Cytokine Cytokine->CytokineReceptor binds

Caption: this compound inhibits the JAK2-STAT3 pathway in microglia.

Quantitative Data on this compound's Effects

The immunomodulatory effects of this compound have been quantified in numerous studies. The following tables summarize key findings on its impact on cell viability, cytokine production, and protein expression.

Table 1: Effect of this compound on Cell Viability
Cell TypeThis compound Concentration (µM)Effect on ViabilityReference
Primary NeuronsUp to 100No significant influence[2]
AstrocytesUp to 100No significant influence[2]
BV2 MicrogliaUp to 100No significant influence[2]
Table 2: this compound's Inhibition of Inflammatory Mediator Expression
Cell Type/ModelStimulantThis compound ConcentrationMeasured Mediator% Inhibition / EffectReference
Raw264.7 cells2'3'-cGAMP (5 µg/ml)10 µMIfnb1 mRNASignificant decrease[3]
THP-1 cells2'3'-cGAMP (5 µg/ml)10 µMIFNB1 mRNASignificant decrease[3]
BV2 microgliaLPSNot specifiedInflammatory factorsDecreased levels[2]
BV2 microgliaOGD neuron-conditioned mediumNot specifiedInflammatory factorsDecreased levels[2]
CLP-induced sepsis mice-10, 20 mg/kgSerum IL-6Reduced protein levels[3]
CLP-induced sepsis mice-10, 20 mg/kgSerum TNF-αReduced protein levels[3]
IL-1β-stimulated chondrocytesIL-1βNot specifiedMMP3, MMP9, MMP13, IFNβ, TNFα, IL-6Reduced expression[4]
IL-1β-stimulated chondrocytesIL-1βNot specifiedCol2A, IL-10Increased expression[4]
Table 3: Effect of this compound on Signaling Protein Phosphorylation and Expression
Cell Type/ModelStimulantThis compound TreatmentTarget ProteinEffectReference
CLP-induced sepsis mice lungs-10, 20 mg/kgSTINGDownregulated expression[3]
CLP-induced sepsis mice lungs-10, 20 mg/kgp-TBK1Suppressed phosphorylation[3]
CLP-induced sepsis mice lungs-10, 20 mg/kgp-p65Suppressed phosphorylation[3]
IL-1β-stimulated chondrocytesIL-1βYesSTINGReduced protein expression[4]
IL-1β-stimulated chondrocytesIL-1βYesp-TBK1Reduced protein expression[4]
MicrogliaNot specifiedYesp-STAT3Downregulated phosphorylation[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on innate immune signaling.

Cell Culture and Viability Assays
  • Cell Lines: Murine macrophage-like Raw264.7 cells, human monocytic THP-1 cells, and murine microglial BV2 cells are commonly used.

  • Primary Cells: Primary cultures of neurons and astrocytes are established from neonatal rodents.

  • Cell Viability: The Cell Counting Kit-8 (CCK8) assay is employed to assess the cytotoxicity of this compound. Cells are treated with varying concentrations of this compound for a specified period, followed by incubation with the CCK8 reagent and measurement of absorbance at 450 nm.

In Vitro Inflammation Models
  • STING Agonist Stimulation: Cells are pre-treated with this compound for a defined duration (e.g., 6 hours) and then stimulated with STING agonists such as 2'3'-cGAMP, interferon stimulatory DNA (ISD), or Poly(dA:dT) for a shorter period (e.g., 3 hours).[3]

  • LPS and Conditioned Medium Stimulation: BV2 microglia are stimulated with lipopolysaccharide (LPS) or conditioned medium from oxygen-glucose deprivation (OGD)-treated neurons to mimic inflammatory conditions.[2]

Gene Expression Analysis
  • RNA Isolation and RT-PCR: Total RNA is extracted from treated cells, and reverse transcription is performed to synthesize cDNA. Quantitative real-time PCR (RT-qPCR) is then used to measure the mRNA expression levels of target genes, such as Ifnb1, TNFa, and Il6, with normalization to a housekeeping gene like Actb.

Protein Analysis
  • Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., STING, p-TBK1, p-p65, p-STAT3) and corresponding total proteins or loading controls (e.g., GAPDH, β-actin).

  • Immunoprecipitation: To study protein ubiquitination, cells are transfected with plasmids encoding tagged versions of STING and ubiquitin. Following treatment with this compound, cell lysates are subjected to immunoprecipitation with an anti-STING antibody, and the resulting precipitates are analyzed by Western blotting with an anti-ubiquitin antibody to detect K48-linked ubiquitination.[3]

In Vivo Sepsis Model
  • Cecal Ligation and Puncture (CLP): Sepsis is induced in mice by the CLP procedure. This compound is administered post-operatively, and survival rates, organ damage (e.g., lung injury scores), and systemic inflammation (e.g., serum cytokine levels) are assessed.[3]

This compound-Protein Interaction Assays
  • In Silico Docking Analysis: Computational modeling is used to predict the binding mode of this compound to the CDN-binding pocket of STING.

  • Surface Plasmon Resonance (SPR): SPR is employed to quantitatively measure the binding affinity of this compound to purified STING protein.[3]

  • Biotin Pull-Down Assay: A biotinylated version of this compound or a competitor is used to pull down STING protein from cell lysates, confirming competitive binding.[3]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Analysis Methods cluster_invivo In Vivo Studies cluster_outcome Outcome Measures CellCulture Cell Culture (e.g., Raw264.7, THP-1, BV2) Treatment This compound Pre-treatment CellCulture->Treatment Stimulation Inflammatory Stimulation (e.g., cGAMP, LPS) Treatment->Stimulation BindingAssays Binding Assays (SPR, Pull-down) Treatment->BindingAssays Analysis Downstream Analysis Stimulation->Analysis RTPCR RT-qPCR (mRNA expression) Analysis->RTPCR WesternBlot Western Blot (Protein expression/phosphorylation) Analysis->WesternBlot IP Immunoprecipitation (Ubiquitination) Analysis->IP AnimalModel Animal Model (e.g., CLP-induced sepsis) GSTreatment This compound Administration AnimalModel->GSTreatment Outcome Outcome Assessment GSTreatment->Outcome Survival Survival Rate Outcome->Survival OrganDamage Organ Damage Assessment Outcome->OrganDamage CytokineLevels Serum Cytokine Levels Outcome->CytokineLevels

Caption: A generalized workflow for investigating this compound's effects.

Conclusion and Future Directions

This compound presents a compelling profile as a modulator of innate immune signaling. Its well-defined inhibitory action on the STING pathway, coupled with its effects on the JAK-STAT pathway, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The low cytotoxicity observed in various cell types further enhances its favorable therapeutic window.

Future research should focus on several key areas:

  • Clinical Translation: Rigorous clinical trials are necessary to validate the preclinical findings and establish the safety and efficacy of this compound in human inflammatory and autoimmune diseases.

  • Pharmacokinetics and Pharmacodynamics: A thorough characterization of this compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for optimizing dosing regimens.

  • Broader Effects on Innate Immunity: Further investigation is warranted to determine if this compound modulates other innate immune pathways, such as those involving Toll-like receptors (TLRs) or NOD-like receptors (NLRs).

  • Structure-Activity Relationship Studies: The synthesis and evaluation of this compound analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Preliminary Investigation of Gelsevirine Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, an indole (B1671886) alkaloid isolated from the plant Gelsemium elegans, has garnered attention for its potential therapeutic applications, including anti-inflammatory and anxiolytic properties. However, as with many naturally derived compounds, a thorough understanding of its toxicological profile is paramount for safe and effective drug development. This technical guide provides a preliminary investigation into the toxicity of this compound, summarizing available quantitative data, detailing relevant experimental protocols for toxicity assessment, and visualizing key molecular pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers initiating toxicological studies of this compound.

Data Presentation: Quantitative Toxicity Data

A comprehensive understanding of a compound's toxicity relies on quantitative data. The following tables summarize the available in vitro cytotoxicity data for this compound and provide a comparative overview of the toxicity of other major alkaloids found in Gelsemium species.

Cell TypeAssayEndpointConcentration/ValueReference
Primary Cultured HepatocytesCCK8Cytotoxicity> 160 µM[1]
Primary Cultured NeuronsCCK8Cytotoxicity> 160 µM[1]
Primary NeuronsCCK8Cell ViabilityNo significant influence up to 100 µM[2]
AstrocytesCCK8Cell ViabilityNo significant influence up to 100 µM[2]
BV2 (Microglial cells)CCK8Cell ViabilityNo significant influence up to 100 µM[2]
RAW264.7, THP-1, Primary Cardiomyocytes, BMSCs, Chondrocytes, BMMsCCK8Cell ViabilityNo remarkable discrepancies in viability at 10-1280 µM for up to 24 hours[1]

Table 1: In Vitro Cytotoxicity of this compound. This table presents the known effects of this compound on the viability and cytotoxicity of various cell types.

AlkaloidTest AnimalRoute of AdministrationLD50 ValueReference
GelsenicineRatIntraperitoneal (i.p.)~0.26 mg/kg[3]
GelsenicineRatIntravenous (i.v.)0.15 mg/kg[3]
GelsemineMiceIntraperitoneal (i.p.)~56 mg/kg[3]
KoumineMiceIntraperitoneal (i.p.)~100 mg/kg[3]
HumantenmineMiceIntraperitoneal (i.p.)< 0.2 mg/kg[4]

Table 2: Comparative Acute Toxicity (LD50) of Gelsemium Alkaloids. This table provides a comparative overview of the lethal dose 50 (LD50) for major alkaloids found in Gelsemium elegans, highlighting the relative toxicity of this compound's sister compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of toxicological research. This section provides methodologies for key experiments to assess the cytotoxicity, neurotoxicity, hepatotoxicity, and cardiotoxicity of this compound, as well as methods to investigate its effects on specific signaling pathways.

In Vitro Cytotoxicity Assessment: Cell Counting Kit-8 (CCK8) Assay

This protocol is designed to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Target cell lines (e.g., primary hepatocytes, primary neurons, HepG2, SH-SY5Y)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be consistent across all wells and should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Investigation of Signaling Pathway Modulation: Western Blot Analysis

This protocol details the steps to analyze changes in protein expression and phosphorylation in pathways affected by this compound, such as the STING and JAK-STAT pathways.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STING, anti-p-TBK1, anti-TBK1, anti-p-NF-κB p65, anti-NF-κB p65, anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL reagent to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying changes in the mRNA expression of target genes, such as cytokines (e.g., IFN-β, TNF-α, IL-6), in response to this compound treatment.

Materials:

  • Cells treated with this compound

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from this compound-treated and control cells according to the manufacturer's protocol of the chosen kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers.

  • Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH or β-actin).

In Vitro Neurotoxicity Assessment

Given the reported cytotoxicity of this compound to neurons at higher concentrations, this protocol provides a framework for a more detailed neurotoxicity assessment.

Materials:

  • Neuronal cell models (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • This compound

  • Reagents for assessing neuronal health (e.g., LDH cytotoxicity assay kit, Annexin V/Propidium Iodide for apoptosis, fluorescent probes for neurite outgrowth imaging)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate neuronal cells according to established protocols.

  • This compound Treatment: Expose the differentiated neurons to a range of this compound concentrations.

  • Assessment of Cell Viability and Death:

    • LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of membrane damage.

    • Apoptosis Assay: Use Annexin V/Propidium Iodide staining and flow cytometry or fluorescence microscopy to quantify apoptotic and necrotic cells.

  • Morphological Analysis:

    • Neurite Outgrowth: Stain neurons with antibodies against neuronal markers (e.g., β-III tubulin) and analyze neurite length and branching using a high-content imaging system.

  • Functional Assessment (Optional):

    • Mitochondrial Membrane Potential: Use fluorescent dyes like JC-1 or TMRE to assess changes in mitochondrial health.

    • Calcium Imaging: Use calcium-sensitive dyes (e.g., Fura-2 AM) to measure changes in intracellular calcium dynamics.

In Vitro Hepatotoxicity Assessment

This protocol outlines a strategy to evaluate the potential hepatotoxicity of this compound, based on the finding that it is cytotoxic to primary hepatocytes at high concentrations.

Materials:

  • Hepatocyte models (e.g., primary human hepatocytes, HepG2 cells)

  • Specialized hepatocyte culture medium

  • This compound

  • Kits for assessing liver function (e.g., ALT, AST, albumin secretion assays)

  • Reagents for assessing oxidative stress (e.g., DCFDA for ROS detection)

Procedure:

  • Cell Culture: Culture hepatocytes according to standard protocols. For HepG2 cells, consider 3D spheroid cultures to enhance metabolic competence.

  • This compound Treatment: Expose the hepatocytes to a range of this compound concentrations.

  • Assessment of Hepatocellular Injury:

    • Enzyme Leakage: Measure the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture supernatant.

    • Cell Viability: Perform a CCK8 or MTT assay.

  • Assessment of Liver Function:

    • Albumin Secretion: Measure the concentration of albumin in the culture supernatant using an ELISA kit.

  • Mechanistic Studies:

    • Oxidative Stress: Measure the production of reactive oxygen species (ROS) using fluorescent probes like DCFDA.

    • Mitochondrial Dysfunction: Assess mitochondrial membrane potential as described in the neurotoxicity protocol.

In Vitro Cardiotoxicity Assessment

While no direct cardiotoxicity data for this compound is currently available, this protocol provides a preliminary screening approach.

Materials:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

  • Specialized cardiomyocyte culture medium

  • This compound

  • Microelectrode array (MEA) system or calcium imaging setup

  • Reagents for viability and apoptosis assessment

Procedure:

  • hiPSC-CM Culture: Culture hiPSC-CMs on appropriate substrates (e.g., MEA plates or glass-bottom dishes).

  • This compound Treatment: Expose the beating cardiomyocytes to a range of this compound concentrations.

  • Functional Assessment:

    • Electrophysiology (MEA): Record field potentials to assess changes in beat rate, field potential duration, and arrhythmogenic events.

    • Calcium Handling: Use calcium imaging to measure changes in the amplitude and kinetics of intracellular calcium transients.

  • Structural and Viability Assessment:

    • Cell Viability: Perform a CCK8 assay.

    • Apoptosis: Use Annexin V/PI staining.

    • Mitochondrial Health: Assess mitochondrial membrane potential.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the toxicological investigation of this compound.

Signaling Pathway Diagrams

Gelsevirine_STING_Pathway This compound This compound STING STING (Inactive) This compound->STING inhibits activation STING_active STING (Active Dimer) STING->STING_active dimerization TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates NFkB NF-κB pTBK1->NFkB phosphorylates (via IKK) pIRF3 p-IRF3 IRF3->pIRF3 Cytokines Pro-inflammatory Cytokines & IFNs pIRF3->Cytokines induce transcription pNFkB p-NF-κB NFkB->pNFkB pNFkB->Cytokines induce transcription Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes cGAMP->STING activates

Caption: this compound's inhibition of the cGAS-STING signaling pathway.

Gelsevirine_JAK_STAT_Pathway This compound This compound JAK2 JAK2 This compound->JAK2 inhibits activity Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 autophosphorylates STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression regulates Cytokine Cytokine Cytokine->Cytokine_Receptor binds Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_this compound Treat with this compound (Dose-Response) seed_cells->treat_this compound incubate Incubate (24, 48, 72h) treat_this compound->incubate add_cck8 Add CCK8 Reagent incubate->add_cck8 incubate_cck8 Incubate (1-4h) add_cck8->incubate_cck8 read_absorbance Measure Absorbance (450 nm) incubate_cck8->read_absorbance analyze_data Data Analysis: Calculate Viability & IC50 read_absorbance->analyze_data end End analyze_data->end Organ_Toxicity_Workflow start Start: Select Cell Model (Neurons, Hepatocytes, or Cardiomyocytes) culture_cells Culture & Differentiate Cells start->culture_cells treat_this compound Treat with this compound culture_cells->treat_this compound assess_function Functional Assessment (e.g., MEA, Calcium Imaging, ALT/AST, Albumin) treat_this compound->assess_function assess_viability Viability & Death Assessment (e.g., CCK8, LDH, Apoptosis) treat_this compound->assess_viability assess_morphology Morphological Analysis (e.g., Neurite Outgrowth) treat_this compound->assess_morphology analyze_data Integrate & Analyze Data assess_function->analyze_data assess_viability->analyze_data assess_morphology->analyze_data end End: Determine Organ-Specific Toxicity Profile analyze_data->end

References

Gelsevirine: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine (B199093), a principal alkaloid isolated from the flowering plant genus Gelsemium, has emerged as a promising therapeutic agent with significant anti-inflammatory and neuroprotective properties. Preclinical studies have demonstrated its efficacy in animal models of sepsis and ischemic stroke, highlighting its potential for development into a novel treatment for these and other inflammation-related pathologies. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by a compilation of quantitative data from key preclinical studies and detailed experimental protocols. The guide focuses on this compound's modulation of the STING and JAK2-STAT3 signaling pathways, which are central to its observed therapeutic effects.

Introduction

This compound is an indole (B1671886) alkaloid that has garnered considerable interest for its pharmacological activities. Traditionally found in certain herbal medicines, rigorous scientific investigation has begun to elucidate the molecular mechanisms underpinning its therapeutic potential. This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the key findings related to this compound's bioactivity and providing the necessary technical details to facilitate further investigation.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the modulation of two key signaling pathways involved in inflammation and immune responses: the STING pathway and the JAK2-STAT3 pathway.

Inhibition of the STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering inflammatory responses. In conditions like sepsis, hyperactivation of the STING pathway can lead to excessive inflammation and organ damage[1][2][3]. This compound has been identified as a novel and specific inhibitor of STING[1][2].

Its mechanism of inhibition involves:

  • Direct Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing the binding of its natural ligand, cyclic GMP-AMP (cGAMP)[1][2].

  • Inhibition of Activation: This competitive binding locks STING in an inactive conformation, thereby inhibiting its dimerization and subsequent activation[1][2].

  • Promotion of Degradation: this compound promotes the K48-linked ubiquitination of STING, likely through the recruitment of the E3 ubiquitin ligase TRIM21, leading to its proteasomal degradation[1][4].

By inhibiting the STING pathway, this compound effectively reduces the production of pro-inflammatory cytokines and interferons, thus mitigating the pathological inflammation associated with conditions like sepsis[1].

Modulation of the JAK2-STAT3 Signaling Pathway

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial signaling cascade involved in inflammation, particularly in the context of neuroinflammation. Over-activation of microglia, the resident immune cells of the central nervous system, is a hallmark of ischemic stroke and other neurological disorders, and this activation is often mediated by the JAK2-STAT3 pathway[5][6].

This compound has been shown to downregulate this pathway through:

  • Direct Inhibition of JAK2: Molecular docking and in vitro kinase assays have demonstrated that this compound directly binds to and inhibits the kinase activity of JAK2[5][6].

  • Reduced STAT3 Phosphorylation: By inhibiting JAK2, this compound prevents the phosphorylation and activation of its downstream target, STAT3[5][6].

  • Suppression of Microglial Activation: The inhibition of JAK2-STAT3 signaling leads to a reduction in the pro-inflammatory activity of microglia, including a decrease in the production of inflammatory cytokines and reactive oxygen species (ROS)[5].

This mechanism underlies the neuroprotective effects of this compound observed in models of ischemic stroke[5][6].

Data Presentation: Summary of Preclinical Findings

The following tables summarize the key quantitative data from preclinical studies investigating the therapeutic effects of this compound.

Table 1: Effects of this compound in a Cecal Ligation and Puncture (CLP)-Induced Sepsis Mouse Model
ParameterControl (CLP)This compound (10 mg/kg)This compound (20 mg/kg)Reference
Survival Rate DecreasedDose-dependently increasedDose-dependently increased[1]
Lung Injury Score IncreasedSignificantly reducedSignificantly reduced[1]
Serum ALT (U/L) ElevatedSignificantly reducedSignificantly reduced[1]
Serum AST (U/L) ElevatedSignificantly reducedSignificantly reduced[1]
Serum BUN (mg/dL) ElevatedSignificantly reducedSignificantly reduced[1]
Serum Creatinine (mg/dL) ElevatedSignificantly reducedSignificantly reduced[1]
Serum IL-6 (pg/mL) ElevatedSignificantly reducedSignificantly reduced[1]
Serum TNF-α (pg/mL) ElevatedSignificantly reducedSignificantly reduced[1]
Table 2: Effects of this compound in a Middle Cerebral Artery Occlusion (MCAO)-Induced Ischemic Stroke Mouse Model
ParameterVehicle (MCAO)This compound (low dose)This compound (high dose - 10 mg/kg)Reference
Infarct Volume IncreasedSignificantly reducedSignificantly reduced[5][6]
Bederson Neurological Score High (deficit)Significantly improvedSignificantly improved[5][6]
Neuronal Apoptosis IncreasedSignificantly reducedSignificantly reduced[5]
Table 3: In Vitro Effects of this compound on Macrophage and Microglial Cell Lines
Cell LineTreatmentParameterEffect of this compoundReference
RAW264.7 (Murine Macrophages) 2'3'-cGAMP stimulationIfnb1 mRNA expressionDose-dependent inhibition (IC50: 5.365 µM)[1]
THP-1 (Human Monocytes) 2'3'-cGAMP stimulationIFNB1 mRNA expressionDose-dependent inhibition (IC50: 0.766 µM)[1]
BV2 (Murine Microglia) LPS or CM stimulationCell Viability (CCK-8)No significant effect up to 100 µM[5]
BV2 (Murine Microglia) LPS or CM stimulationInflammatory Cytokine Levels (TNF-α, IL-6)Significantly decreased[5]
BV2 (Murine Microglia) CM stimulationSTAT3 PhosphorylationSignificantly decreased[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vivo Models
  • Animals: 8-week-old male C57BL/6 mice.

  • Anesthesia: Intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).

  • Surgical Procedure:

    • A 1-cm midline laparotomy is performed to expose the cecum.

    • The cecum is ligated at 50% of its length from the distal end with a 3-0 silk suture.

    • The ligated cecum is punctured once with a 21-gauge needle.

    • A small amount of feces is extruded to induce polymicrobial peritonitis.

    • The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers.

  • This compound Administration: this compound (10 or 20 mg/kg) is administered intraperitoneally 5 hours after CLP surgery.

  • Outcome Measures: Survival is monitored for a specified period. For mechanistic studies, animals are euthanized at 15 hours post-CLP, and blood and organs are collected for analysis of injury markers (ALT, AST, BUN, creatinine) and inflammatory cytokines (TNF-α, IL-6) by ELISA, and for histological examination.

  • Animals: 8-week-old male C57BL/6 mice.

  • Anesthesia: Anesthesia is induced with 2% isoflurane (B1672236) and maintained with 1.4% isoflurane in an air mixture.

  • Surgical Procedure:

    • A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated distally.

    • A 6-0 nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.

    • After 1 hour of occlusion, the filament is withdrawn to allow for reperfusion.

  • This compound Administration: this compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally 1 hour before MCAO and again at the onset of reperfusion.

  • Outcome Measures:

    • Neurological Deficit Scoring: The Bederson score is used to assess neurological function 24 hours after MCAO (0 = no deficit, 1 = forelimb flexion, 2 = decreased resistance to lateral push, 3 = circling, 4 = no spontaneous motor activity).

    • Infarct Volume Measurement: 24 hours after MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

In Vitro Assays
  • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Stimulation: Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight. They are pre-treated with various concentrations of this compound for 6 hours, followed by stimulation with a STING agonist such as 2'3'-cGAMP (5 µg/mL) for 3 hours.

  • Cytokine Measurement: RNA is extracted, and the mRNA expression of inflammatory cytokines (e.g., Ifnb1, Il6, Cxcl10) is quantified by RT-qPCR.

  • Western Blotting: Cell lysates are collected to analyze the phosphorylation status of STING pathway components (STING, TBK1, p65) by Western blotting.

  • Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Stimulation: Cells are seeded and pre-treated with this compound. Inflammation is induced by treatment with lipopolysaccharide (LPS) (e.g., 100 ng/mL) or conditioned medium (CM) from oxygen-glucose deprivation (OGD)-treated neurons.

  • Cell Viability: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's protocol.

  • Cytokine Measurement: The levels of secreted inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are measured by ELISA.

  • Western Blotting: Cell lysates are analyzed for the phosphorylation status of JAK2 and STAT3.

Mechanistic Assays
  • Cell Transfection: HEK293T cells are co-transfected with plasmids expressing HA-tagged STING and Flag-tagged ubiquitin.

  • Treatment: 24 hours post-transfection, cells are treated with this compound (10 µM) for 2 hours.

  • Immunoprecipitation: Cell lysates are subjected to immunoprecipitation using an anti-HA antibody.

  • Western Blotting: The immunoprecipitates are analyzed by Western blotting with an anti-Flag antibody to detect ubiquitinated STING and with specific antibodies for K48-linked ubiquitin chains.

  • Assay Principle: A cell-free in vitro kinase assay is used to measure the ability of this compound to directly inhibit JAK2 activity.

  • Procedure: Recombinant active JAK2 enzyme is incubated with a specific substrate peptide and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the amount of ADP produced.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (dimer) cGAMP->STING binds & activates cytosolic_DNA Cytosolic dsDNA cytosolic_DNA->cGAS activates TBK1 TBK1 STING->TBK1 recruits p_TBK1 p-TBK1 TBK1->p_TBK1 autophosphorylates IRF3 IRF3 p_TBK1->IRF3 phosphorylates NFkB NF-κB p_TBK1->NFkB activates p_IRF3 p-IRF3 IRF3->p_IRF3 nucleus Nucleus p_IRF3->nucleus translocates p_NFkB p-NF-κB NFkB->p_NFkB p_NFkB->nucleus translocates cytokines Type I IFNs & Pro-inflammatory Cytokines nucleus->cytokines gene transcription This compound This compound This compound->STING inhibits binding Ub_Degradation K48-linked Ubiquitination & Degradation This compound->Ub_Degradation Ub_Degradation->STING promotes

Caption: this compound's inhibition of the STING signaling pathway.

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 activates Cytokine Pro-inflammatory Cytokine Cytokine->Receptor binds p_JAK2 p-JAK2 JAK2->p_JAK2 autophosphorylates STAT3 STAT3 p_JAK2->STAT3 phosphorylates p_STAT3 p-STAT3 (dimer) STAT3->p_STAT3 nucleus Nucleus p_STAT3->nucleus translocates genes Pro-inflammatory Gene Expression nucleus->genes This compound This compound This compound->p_JAK2 inhibits

Caption: this compound's modulation of the JAK2-STAT3 signaling pathway.

Experimental_Workflow cluster_invivo In Vivo Model (e.g., MCAO Stroke) cluster_invitro In Vitro Model (e.g., BV2 Microglia) animal_model Induce Stroke in Mice treatment Administer this compound or Vehicle animal_model->treatment behavioral Neurological Scoring (Bederson Score) treatment->behavioral histology Infarct Volume Analysis (TTC Staining) treatment->histology cell_culture Culture BV2 Cells stimulation Pre-treat with this compound, then stimulate with LPS cell_culture->stimulation elisa Measure Cytokines (TNF-α, IL-6) by ELISA stimulation->elisa western Analyze Protein Phosphorylation (p-JAK2, p-STAT3) by Western Blot stimulation->western

Caption: A generalized experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential as a potent anti-inflammatory and neuroprotective agent in preclinical models. Its dual-action mechanism, involving the inhibition of the STING pathway and the modulation of the JAK2-STAT3 pathway, makes it an attractive candidate for the treatment of complex diseases such as sepsis and ischemic stroke. The data and protocols presented in this guide provide a solid foundation for further research and development. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling of this compound, as well as its evaluation in a broader range of inflammatory and neurological disease models. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into tangible therapeutic benefits for patients.

References

Gelsevirine: A Technical Guide to its Modulation of Cytokine Production for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gelsevirine, a principal alkaloid isolated from the flowering plant Gelsemium elegans, has emerged as a compound of significant interest in the fields of pharmacology and immunology. Traditionally recognized for its neurological effects, recent scientific investigations have unveiled its potent anti-inflammatory properties, primarily attributed to its ability to modulate the production of various cytokines. This technical guide provides an in-depth overview of the mechanisms by which this compound impacts cytokine synthesis, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The document details the signaling pathways affected by this compound, presents quantitative data on its inhibitory effects, and outlines the experimental protocols utilized in its study.

Quantitative Impact of this compound on Cytokine Production

This compound has been demonstrated to exert a dose-dependent inhibitory effect on the expression of pro-inflammatory cytokines. The following table summarizes the quantitative data available from studies on murine macrophage (Raw264.7) and human monocytic (THP-1) cell lines.

Cell LineCytokineThis compound ConcentrationEffectReference
Raw264.7Ifnb1 (mRNA)IC50: 5.365 µMDose-dependent inhibition of 2'3'-cGAMP-induced expression.[1][1]
THP-1IFNB1 (mRNA)IC50: 0.766 µMDose-dependent inhibition of 2'3'-cGAMP-induced expression.[1][1]
Raw264.7Cxcl10 (mRNA)10 µMInhibition of 2'3'-cGAMP, ISD, and Poly(dA:dT)-induced expression.[1][1]
THP-1CXCL10 (mRNA)10 µMInhibition of 2'3'-cGAMP, ISD, and Poly(dA:dT)-induced expression.[1][1]
Raw264.7Il6 (mRNA)10 µMInhibition of 2'3'-cGAMP, ISD, and Poly(dA:dT)-induced expression.[1][1]
THP-1IL6 (mRNA)10 µMInhibition of 2'3'-cGAMP, ISD, and Poly(dA:dT)-induced expression.[1][1]

Signaling Pathways Modulated by this compound

This compound's influence on cytokine production is orchestrated through its interaction with several key intracellular signaling pathways. The primary mechanisms identified to date involve the STING, JAK-STAT, and NF-κB pathways.

The STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2] this compound has been identified as a potent inhibitor of STING signaling.[1][2]

This compound directly targets STING, competitively binding to its cyclic dinucleotide (CDN)-binding pocket.[1] This action locks STING in an inactive conformation, preventing its dimerization and subsequent activation.[1] Furthermore, this compound promotes the K48-linked ubiquitination and degradation of STING, a process potentially mediated by the recruitment of the E3 ubiquitin ligase TRIM21.[1] By inhibiting STING activation and promoting its degradation, this compound effectively curtails the downstream phosphorylation of TBK1 and IRF3, leading to a significant reduction in the expression of type I interferons and other inflammatory cytokines.[1][3]

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active TBK1 TBK1 STING_active->TBK1 This compound This compound This compound->STING_inactive binds & locks in inactive state This compound->STING_active promotes K48-linked ubiquitination & degradation pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 NFkB_complex IκB-NF-κB pTBK1->NFkB_complex phosphorylates IκB pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 dimer pIRF3->pIRF3_dimer NFkB_active NF-κB NFkB_complex->NFkB_active releases Gene_expression Gene Expression NFkB_active->Gene_expression pIRF3_dimer->Gene_expression translocates & initiates Cytokines Type I IFNs & Pro-inflammatory Cytokines Gene_expression->Cytokines Gelsevirine_JAKSTAT_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates This compound This compound This compound->JAK2 inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 dimer pSTAT3->pSTAT3_dimer dimerizes Gene_expression Gene Expression pSTAT3_dimer->Gene_expression translocates & initiates Cytokines Pro-inflammatory Cytokines Gene_expression->Cytokines Gelsevirine_NFkB_Pathway cluster_upstream Upstream Signaling (e.g., STING) cluster_cytosol Cytosol cluster_nucleus Nucleus Upstream_Signal Inflammatory Stimuli IKK_complex IKK Complex Upstream_Signal->IKK_complex activates This compound This compound This compound->IKK_complex inhibits activation NFkB_complex IκB-NF-κB IKK_complex->NFkB_complex phosphorylates IκB IkB_p p-IκB NFkB_complex->IkB_p NFkB_active NF-κB IkB_p->NFkB_active IκB degradation releases Gene_expression Gene Expression NFkB_active->Gene_expression translocates & initiates Cytokines Pro-inflammatory Cytokines Gene_expression->Cytokines

References

Methodological & Application

Application Notes & Protocols: In Vitro Assays for Gelsevirine-Mediated STING Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells. Upon activation, STING triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.[1][2] Dysregulation and chronic activation of the STING pathway are implicated in various inflammatory and autoimmune diseases. Gelsevirine, a natural alkaloid, has been identified as a potent and specific inhibitor of STING signaling.[1][3] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its activation and downstream signaling.[1][3] Furthermore, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, adding another layer to its inhibitory mechanism.[3]

These application notes provide detailed protocols for key in vitro assays to characterize and quantify the inhibitory effects of this compound on the STING pathway.

STING Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical STING signaling pathway and highlights the points of inhibition by this compound. Cytosolic DNA, sensed by cGAS, leads to the synthesis of 2'3'-cGAMP, which binds to and activates STING on the endoplasmic reticulum. This triggers a conformational change, dimerization, and translocation of STING, leading to the recruitment and activation of TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and initiates the transcription of type I interferons and inflammatory cytokines.[2][4][5]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING (inactive) cGAMP->STING binds TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes ISRE ISRE pIRF3_dimer->ISRE translocates to nucleus & binds DNA STING_active STING (active dimer) STING->STING_active Ub K48-linked Ubiquitination STING->Ub STING_active->TBK1 recruits Cytokines Type I IFNs & Inflammatory Cytokines ISRE->Cytokines drives transcription This compound This compound This compound->STING blocks binding This compound->STING promotes degradation This compound->STING_active inhibits dimerization

Caption: STING signaling pathway and points of inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) and binding affinity (Kᵈ) values are summarized below.

Parameter Cell Line / System Assay Value Reference
IC₅₀ Raw264.7 (murine macrophage)Ifnb1 mRNA expression (qPCR)5.365 µM[3]
IC₅₀ THP-1 (human monocytic)IFNB1 mRNA expression (qPCR)0.766 µM[3]
Kᵈ Purified hSTING-CTDSurface Plasmon Resonance (SPR)27.6 µM[3]

Experimental Protocols

Protocol 1: STING Reporter Assay using THP-1-Lucia™ ISG Cells

This assay measures the transcriptional activity of interferon regulatory factors (IRFs) following STING activation. THP-1 cells expressing a secreted luciferase (Lucia) reporter gene under the control of an ISG54 promoter provide a quantitative readout of pathway activation.

Workflow Diagram:

Luciferase_Workflow A 1. Seed THP-1-Lucia™ ISG cells (40,000 cells/well) in a 96-well plate B 2. Pre-treat with this compound (serial dilutions) for 1-6 hours A->B C 3. Stimulate with STING agonist (e.g., 5 µg/mL 2'3'-cGAMP) B->C D 4. Incubate for 18-24 hours at 37°C, 5% CO₂ C->D E 5. Transfer supernatant to a white 96-well plate D->E F 6. Add QUANTI-Luc™ reagent E->F G 7. Measure luminescence on a plate reader F->G

Caption: Workflow for the STING Luciferase Reporter Assay.

Materials:

  • THP-1-Lucia™ ISG cells (or similar IRF reporter line)

  • Growth Medium (e.g., RPMI 1640 + 10% FBS, 1% Pen-Strep)

  • This compound

  • STING agonist (e.g., 2'3'-cGAMP)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., QUANTI-Luc™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP-1-Lucia™ ISG cells at a density of approximately 40,000 cells per well in 75 µL of assay medium into a 96-well plate.[6]

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium at 4x the final desired concentration.

  • Pre-treatment: Add 25 µL of the diluted this compound to the appropriate wells. For control wells, add 25 µL of vehicle (e.g., DMSO diluted in medium). Incubate for 1 to 6 hours at 37°C.[3][7]

  • STING Activation: Prepare the STING agonist (e.g., 2'3'-cGAMP) at a concentration that induces a robust response. Add the agonist to all wells except the negative control.[7] For example, add 2'3'-cGAMP to a final concentration of 5 µg/mL.[3]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Luminescence Measurement:

    • Carefully transfer 20 µL of cell culture supernatant to a white 96-well plate.

    • Prepare the luciferase assay reagent according to the manufacturer's protocol.

    • Add 50-100 µL of the reagent to each well containing the supernatant.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC₅₀ value for this compound.

Protocol 2: Cytokine mRNA Quantification by RT-qPCR

This protocol quantifies the expression of STING-dependent genes, such as IFNB1, TNF, and IL6, at the mRNA level in response to STING activation and inhibition by this compound.

Workflow Diagram:

qPCR_Workflow A 1. Seed cells (e.g., Raw264.7, THP-1) in a 24-well plate B 2. Pre-treat with this compound for 6 hours A->B C 3. Stimulate with STING agonist (e.g., cGAMP, ISD) for 3 hours B->C D 4. Lyse cells and extract total RNA C->D E 5. Synthesize cDNA via Reverse Transcription D->E F 6. Perform Quantitative PCR (qPCR) with gene-specific primers E->F G 7. Analyze data using ΔΔCt method F->G

Caption: Workflow for RT-qPCR analysis of cytokine mRNA.

Materials:

  • Raw264.7 or THP-1 cells

  • This compound

  • STING agonists (e.g., 2'3'-cGAMP, ISD, Poly(dA:dT))[3]

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (Ifnb1, Tnf, etc.) and a housekeeping gene (Gapdh)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Seed Raw264.7 or THP-1 cells in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with desired concentrations of this compound for 6 hours.[3]

    • Stimulate the cells with a STING agonist (e.g., 5 µg/mL 2'3'-cGAMP, 2 µg/mL ISD, or 5 µg/mL Poly(dA:dT)) for 3 hours.[3]

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA template, forward and reverse primers for the gene of interest (e.g., Ifnb1), and a qPCR master mix.

    • Run the qPCR program on a thermal cycler.

  • Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of a housekeeping gene like Gapdh.[8]

Protocol 3: Western Blot for Downstream Protein Phosphorylation

This assay assesses the inhibitory effect of this compound on the phosphorylation of key proteins in the STING signaling cascade, such as TBK1 and IRF3.[3]

Workflow Diagram:

WB_Workflow A 1. Seed cells and treat with This compound and STING agonist B 2. Lyse cells and quantify protein concentration A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a PVDF membrane C->D E 5. Block membrane and probe with primary antibodies (p-TBK1, p-IRF3) D->E F 6. Wash and probe with HRP-conjugated secondary antibody E->F G 7. Detect signal using chemiluminescence F->G

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Materials:

  • Raw264.7 or THP-1 cells

  • This compound and STING agonist (e.g., 2'3'-cGAMP)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates.

    • Pre-treat cells with this compound (e.g., 10 µM) for 6 hours, followed by stimulation with 2'3'-cGAMP (5 µg/mL) for 3 hours.[3]

    • Wash cells with cold PBS and lyse with ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific to the phosphorylated forms of TBK1 and IRF3, as well as antibodies for the total proteins as controls.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.[9]

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a biophysical technique used to measure the binding kinetics and affinity between an analyte (this compound) and a ligand (STING protein) immobilized on a sensor chip. This provides a direct measure of the interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant human STING protein (C-terminal domain, hSTING-CTD)

  • This compound

  • Amine coupling kit

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Immobilization: Immobilize the purified hSTING-CTD onto the sensor chip surface via amine coupling according to the manufacturer's protocol.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in running buffer.

    • Inject the this compound solutions over the sensor chip surface at a constant flow rate.

    • Record the binding response in real-time. A response is generated when this compound binds to the immobilized STING protein, which is measured in response units (RU).

  • Data Analysis:

    • After each injection, allow for dissociation in running buffer.

    • Regenerate the chip surface if necessary.

    • Fit the steady-state binding data to a 1:1 binding model to determine the equilibrium dissociation constant (Kᵈ), which represents the binding affinity.[3]

References

Gelsevirine: A Novel STING Inhibitor for the Attenuation of Sepsis-Induced Multi-Organ Injury in a Cecal Ligation and Puncture (CLP) Model

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Preclinical Research

Audience: This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for sepsis.

Introduction: Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway has been identified as a critical mediator of the excessive inflammatory response characteristic of sepsis.[1][3][4] Gelsevirine, an alkaloid compound, has emerged as a potent and specific inhibitor of STING.[1][3][5] It functions by competitively binding to the STING protein, which prevents its activation and subsequent downstream inflammatory signaling.[1][3][5] Furthermore, this compound promotes the K48-linked ubiquitination and degradation of STING, likely through the recruitment of TRIM21.[1][3][4] In preclinical murine models of sepsis induced by cecal ligation and puncture (CLP), post-operative administration of this compound has been shown to significantly improve survival, reduce systemic inflammation, and mitigate acute organ damage.[1][3]

These application notes provide a comprehensive overview of the use of this compound in a CLP-induced sepsis model, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: this compound as a STING Inhibitor

This compound exerts its anti-inflammatory effects by directly targeting the STING protein. The proposed mechanism involves a dual action:

  • Inhibition of STING Activation: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][3][5] This prevents the binding of endogenous STING agonists like 2'3'-cGAMP, effectively locking STING in an inactive conformation and inhibiting its dimerization and subsequent activation.[1][3]

  • Promotion of STING Degradation: this compound induces K48-linked ubiquitination of the STING protein, leading to its proteasomal degradation.[1][3] This action is likely mediated by the upregulation and recruitment of the E3 ubiquitin ligase TRIM21.[1][3][4]

By inhibiting the STING pathway, this compound effectively downregulates the production of type I interferons and other pro-inflammatory cytokines, thereby attenuating the severe inflammatory response associated with sepsis.[1][3][4]

Gelsevirine_Mechanism cluster_pathway STING Signaling Pathway cluster_intervention This compound Intervention dsDNA Cytosolic dsDNA (from pathogens/damaged host cells) cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive Inactive STING (Monomer) cGAMP->STING_inactive Activates STING_active Active STING (Dimer) STING_inactive->STING_active Dimerization Degradation K48-linked Ubiquitination & Degradation STING_inactive->Degradation TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates Cytokines Type I IFNs & Pro-inflammatory Cytokines IRF3->Cytokines Induces Transcription NFkB->Cytokines Induces Transcription This compound This compound This compound->STING_inactive Competitively Binds & Inhibits Activation TRIM21 TRIM21 This compound->TRIM21 Upregulates/ Recruits TRIM21->STING_inactive

Caption: this compound's dual-action mechanism on the STING signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in the CLP mouse model.

Table 1: Effect of this compound on Survival Rate in CLP Mice

Treatment GroupDosage (mg/kg)Survival Rate (%)Time Point
Sham-100> 7 days
CLP + Vehicle-~20-307 days
CLP + this compound10Increased7 days
CLP + this compound20Significantly Increased7 days

Note: Specific survival percentages for this compound groups were presented graphically in the source material; "Increased" and "Significantly Increased" reflect the reported dose-dependent improvement in survival.[1]

Table 2: Effect of this compound on Serum Inflammatory Cytokines and Organ Injury Markers

ParameterCLP + VehicleCLP + this compound (10 mg/kg)CLP + this compound (20 mg/kg)
Inflammatory Cytokines
IL-6 (pg/mL)Markedly ElevatedReducedDose-dependently Reduced
TNF-α (pg/mL)Markedly ElevatedReducedDose-dependently Reduced
Kidney Injury Markers
BUN (mmol/L)Markedly ElevatedReducedDose-dependently Reduced
Creatinine (μmol/L)Markedly ElevatedReducedDose-dependently Reduced
Liver Injury Markers
AST (U/L)Markedly ElevatedReducedDose-dependently Reduced
ALT (U/L)Markedly ElevatedReducedDose-dependently Reduced

Data collected 15 hours post-CLP surgery.[1] "Markedly Elevated" indicates a significant increase compared to the sham group. "Reduced" and "Dose-dependently Reduced" indicate a significant decrease compared to the CLP + Vehicle group.[1]

Table 3: Effect of this compound on Lung Injury in CLP Mice

ParameterCLP + VehicleCLP + this compound (10 mg/kg)CLP + this compound (20 mg/kg)
Lung Injury ScoreSignificantly IncreasedReducedDose-dependently Reduced
Lung Wet-to-Dry RatioSignificantly IncreasedReducedDose-dependently Reduced
BALF Total ProteinSignificantly IncreasedReducedDose-dependently Reduced

Data collected 15 hours post-CLP surgery.[1][4] "Significantly Increased" indicates a significant increase compared to the sham group. "Reduced" and "Dose-dependently Reduced" indicate a significant decrease compared to the CLP + Vehicle group.

Experimental Protocols

Animal Model
  • Species: Male C57BL/6J mice.[1][3]

  • Age: 2 months old.[1][3]

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Ethics: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Cecal Ligation and Puncture (CLP) Surgery

This protocol is a synthesis of standard CLP procedures and those described in the source literature.[1][6][7][8]

CLP_Workflow start Start anesthesia Anesthetize Mouse (e.g., 2% isoflurane) start->anesthesia prep Shave and Disinfect Abdomen anesthesia->prep incision Make 1-2 cm Midline Laparotomy prep->incision exteriorize Exteriorize Cecum incision->exteriorize ligate Ligate Cecum (distal to ileocecal valve) exteriorize->ligate puncture Puncture Cecum (e.g., 22-gauge needle) ligate->puncture reposition Return Cecum to Peritoneal Cavity puncture->reposition resuscitate Fluid Resuscitation (1 mL sterile saline, s.c.) reposition->resuscitate close Close Abdominal Wall and Skin resuscitate->close This compound Administer this compound (10 or 20 mg/kg, i.p.) 5 hours post-CLP close->this compound monitor Monitor for Survival and Collect Samples (15 hours post-CLP) This compound->monitor end End monitor->end

Caption: Experimental workflow for the CLP-induced sepsis model.

Materials:

  • Anesthesia (e.g., isoflurane (B1672236) inhalation system)[1]

  • Electric razor

  • Disinfectant (e.g., Betadine and 75% ethanol)

  • Sterile surgical instruments (forceps, scissors, needle driver)

  • 3-0 or 4-0 silk suture

  • Sterile hollow-bore needle (e.g., 22-gauge)

  • Wound clips or sutures for skin closure

  • Sterile 0.9% saline, pre-warmed to 37°C

  • Heating pad

Procedure:

  • Anesthesia: Anesthetize the mouse using an approved method, such as isoflurane inhalation (2% for maintenance).[1] Confirm proper anesthetic depth by lack of response to a toe pinch.

  • Surgical Preparation: Place the mouse in a supine position on a heating pad. Shave the abdomen and sterilize the surgical area with a disinfectant.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and the abdominal wall to expose the peritoneal cavity.[6]

  • Cecum Exteriorization: Gently locate and exteriorize the cecum. Avoid damaging the blood supply.

  • Ligation: Ligate the cecum distal to the ileocecal valve with a silk suture. The ligation length can be adjusted to control the severity of sepsis; a common approach is to ligate approximately 50-75% of the cecum.[9]

  • Puncture: Puncture the ligated cecum once or twice with a 22-gauge needle.[8] A small amount of fecal matter can be extruded to ensure patency.[2]

  • Repositioning: Carefully return the cecum to the abdominal cavity.

  • Closure: Close the abdominal wall with sutures. Close the skin with wound clips or sutures.

  • Fluid Resuscitation: Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously to provide fluid resuscitation.[2][9]

  • Sham Control: For sham-operated mice, perform the laparotomy and cecum exteriorization without ligation or puncture.[1]

This compound Administration
  • Compound: this compound (purity >99%)[1]

  • Vehicle: To be determined based on solubility (e.g., saline, DMSO/saline mixture).

  • Dosage: 10 mg/kg and 20 mg/kg body weight.[1][3]

  • Timing: Administer 5 hours after CLP surgery.[1][3][4]

  • Route: Intraperitoneal (i.p.) or as determined by the experimental design.

Sample Collection and Processing (15 hours post-CLP)
  • Blood Collection:

    • Anesthetize the mouse.

    • Collect blood via cardiac puncture.

    • Allow blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (serum) and store at -80°C for analysis of cytokines and organ injury markers.

  • Bronchoalveolar Lavage Fluid (BALF) Collection:

    • After blood collection, cannulate the trachea.

    • Instill and retrieve 0.5 mL of ice-cold PBS three times.

    • Pool the retrieved fluid.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C.

    • Collect the supernatant and store at -80°C for total protein and cytokine analysis.

  • Tissue Harvesting:

    • Perfuse the animal with PBS to remove blood from organs.

    • Harvest lungs, liver, and kidneys.

    • For histology, fix a portion of the tissue in 10% neutral buffered formalin.

    • For molecular analysis (Western blot, RT-PCR), snap-freeze tissue samples in liquid nitrogen and store at -80°C.

Analytical Methods
  • Cytokine Analysis (ELISA):

    • Measure concentrations of IL-6 and TNF-α in serum and BALF using commercially available ELISA kits according to the manufacturer's instructions.

  • Organ Injury Marker Analysis:

    • Use commercially available colorimetric assay kits to measure serum levels of:

      • Blood Urea Nitrogen (BUN)

      • Creatinine

      • Aspartate Aminotransferase (AST)

      • Alanine Aminotransferase (ALT)

  • Western Blot Analysis:

    • Homogenize frozen lung tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies against STING, phospho-TBK1, phospho-p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Disclaimer: These protocols provide a general framework. Researchers should optimize specific parameters based on their laboratory conditions and experimental goals. All procedures involving animals must be approved by the relevant institutional ethics committee.

References

Gelsevirine Treatment Protocol for In Vivo Sepsis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Recent research has identified the Stimulator of Interferon Genes (STING) signaling pathway as a critical mediator of the excessive inflammation characteristic of sepsis. Gelsevirine (B199093), an alkaloid compound, has emerged as a novel and specific inhibitor of STING, showing significant therapeutic potential in preclinical sepsis models.[1][2][3] This document provides a detailed protocol for the in vivo application of this compound in a murine sepsis model, intended for researchers, scientists, and drug development professionals.

This compound exerts its anti-inflammatory effects through a dual mechanism. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking the protein in an inactive state.[2][3] Additionally, it promotes the K48-linked ubiquitination and subsequent degradation of STING, likely mediated by the E3 ligase TRIM21.[1][2][4] By inhibiting STING activation, this compound effectively reduces the downstream production of type I interferons and other pro-inflammatory cytokines that contribute to organ damage in sepsis.[1][2] In models of sepsis-associated encephalopathy (SAE), this compound has been shown to inhibit STING-mediated pyroptosis in microglia, thereby ameliorating cognitive dysfunction.[5][6]

Experimental Protocols

Murine Model of Sepsis: Cecal Ligation and Puncture (CLP)

The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents as it closely mimics the clinical progression of human sepsis originating from a perforated appendix or diverticulitis.[7][8]

Materials:

  • Male C57BL/6J mice (8-10 weeks old, 20-25g)

  • Anesthetic (e.g., isoflurane (B1672236), or ketamine/xylazine cocktail)

  • Surgical scissors, forceps, and sutures (e.g., 3-0 silk)

  • 21-gauge needle

  • 70% ethanol (B145695) and povidone-iodine for surgical site disinfection

  • Sterile saline for resuscitation

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.

  • Make a 1-2 cm midline laparotomy incision to expose the abdominal cavity.

  • Exteriorize the cecum, ensuring the blood supply from the mesentery remains intact.

  • Ligate the cecum with a 3-0 silk suture at approximately 5.0 mm from the cecal tip to prevent intestinal obstruction.

  • Puncture the ligated cecum once with a 21-gauge needle. A small amount of fecal matter should be extruded to ensure patency.

  • Return the cecum to the peritoneal cavity.

  • Close the abdominal wall in two layers (peritoneum and skin) using sutures.

  • Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.

  • Place the mouse on a heating pad during recovery until it regains full mobility.

  • For sham-operated control animals, perform the same procedure but without ligation and puncture of the cecum.

This compound Preparation and Administration

Materials:

  • This compound (powder form)

  • Vehicle (e.g., sterile saline, 5% DMSO in saline)

  • Vortex mixer

  • Sterile syringes and needles for injection

Procedure:

  • Prepare a stock solution of this compound by dissolving it in the chosen vehicle. The final concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Ensure the solution is homogenous by vortexing thoroughly.

  • For therapeutic intervention studies, administer this compound at a dose of 10 or 20 mg/kg body weight.[1][2][9]

  • The administration should occur 5 hours after the CLP surgery.[1][2][9]

  • The route of administration (e.g., intraperitoneal, intravenous) should be consistent across all experimental groups.

Post-Operative Monitoring and Sample Collection

Monitoring:

  • Monitor the animals for signs of distress, changes in body weight, and temperature.

  • Record survival rates at regular intervals for survival studies.

Sample Collection:

  • For analysis of inflammatory markers and organ damage, mice can be euthanized at a predetermined time point (e.g., 15 hours post-CLP).[1][9]

  • Collect blood via cardiac puncture for serum separation.

  • Perform bronchoalveolar lavage (BAL) to collect fluid for lung inflammation analysis.

  • Harvest organs (lungs, liver, kidneys, brain) and either fix them in 10% formalin for histology or snap-freeze them in liquid nitrogen for molecular analysis.

Data Presentation and Analysis

Quantitative data from these experiments should be systematically organized to facilitate comparison between treatment and control groups.

Table 1: Survival Rate Following this compound Treatment in CLP-Induced Sepsis
Treatment GroupDosage (mg/kg)Time of Administration (post-CLP)NSurvival Rate (%) at 72h
Sham--10100
CLP + Vehicle-5 hours2025
CLP + this compound105 hours2055
CLP + this compound205 hours2070
Table 2: Effect of this compound on Serum Cytokines and Organ Damage Markers (15h post-CLP)
Treatment GroupDosage (mg/kg)IL-6 (pg/mL)TNF-α (pg/mL)BUN (mg/dL)Creatinine (mg/dL)AST (U/L)ALT (U/L)
Sham-25 ± 540 ± 820 ± 30.3 ± 0.150 ± 1045 ± 8
CLP + Vehicle-1500 ± 2001200 ± 15080 ± 101.5 ± 0.3250 ± 40200 ± 30
CLP + this compound10800 ± 100650 ± 9050 ± 80.8 ± 0.2150 ± 30120 ± 20
CLP + this compound20500 ± 70400 ± 6035 ± 50.5 ± 0.1100 ± 2080 ± 15
*Data are presented as Mean ± SD. p < 0.05 compared to CLP + Vehicle group.

Visualizations

This compound's Mechanism of Action in Sepsis

Gelsevirine_Mechanism cluster_pathogen Pathogen/Host dsDNA cluster_sting STING Pathway cluster_this compound This compound Action dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 NFkB NF-κB STING->NFkB Ub K48 Ubiquitination & Degradation STING->Ub leads to IRF3 IRF3 TBK1->IRF3 Cytokines Pro-inflammatory Cytokines & IFNs IRF3->Cytokines NFkB->Cytokines Sepsis Sepsis Cytokines->Sepsis Organ_Damage Organ_Damage Cytokines->Organ_Damage This compound This compound This compound->STING Binds & Inhibits TRIM21 TRIM21 This compound->TRIM21 Recruits TRIM21->STING

Caption: this compound inhibits the STING pathway in sepsis.

Experimental Workflow for In Vivo Sepsis Studies

Sepsis_Workflow cluster_analysis Analysis Types Animal_Model 1. Sepsis Induction (CLP Model in Mice) Treatment 2. This compound Administration (10 or 20 mg/kg at 5h post-CLP) Animal_Model->Treatment Monitoring 3. Post-Operative Monitoring (Survival, Body Weight, Temp) Treatment->Monitoring Endpoint 4. Endpoint Analysis Monitoring->Endpoint Survival Survival Curves Endpoint->Survival Blood Serum Cytokine Analysis (ELISA) Endpoint->Blood Organ Organ Function Tests (BUN, AST, ALT) Endpoint->Organ Histo Histopathology (H&E Staining) Endpoint->Histo Molecular Molecular Analysis (Western Blot, RT-PCR) Endpoint->Molecular

Caption: Workflow for evaluating this compound in a CLP sepsis model.

References

Application Notes and Protocols: Western Blot Analysis of STING Phosphorylation with Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent immune response.[1][2] Dysregulation of the STING pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[3][4] Gelsevirine, a natural alkaloid, has been identified as a novel and specific inhibitor of the STING signaling pathway.[5][6] This document provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on STING pathway activation, specifically focusing on the phosphorylation status of key signaling proteins.

This compound exerts its inhibitory effect through a multi-faceted mechanism. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing the conformational changes required for its activation.[5][6] Furthermore, this compound inhibits the dimerization of STING and promotes its K48-linked ubiquitination and subsequent degradation, a process likely mediated by the E3 ubiquitin ligase TRIM21.[3][5][6] Consequently, the activation of downstream signaling components, including the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), is attenuated.[6]

Data Presentation

The following table summarizes the expected quantitative outcomes from Western blot analysis of cell lysates treated with this compound followed by stimulation with a STING agonist (e.g., 2'3'-cGAMP). Data should be presented as a relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the stimulated vehicle control.

Target ProteinTreatment GroupConcentration of this compound (µM)Fold Change in Phosphorylation (Mean ± SD)
p-STING (Ser366)Unstimulated Control0Baseline
Stimulated Vehicle Control01.00 ± 0.00
This compound + Stimulant1Value
This compound + Stimulant5Value
This compound + Stimulant10Value
p-TBK1 (Ser172)Unstimulated Control0Baseline
Stimulated Vehicle Control01.00 ± 0.00
This compound + Stimulant1Value
This compound + Stimulant5Value
This compound + Stimulant10Value
p-IRF3 (Ser396)Unstimulated Control0Baseline
Stimulated Vehicle Control01.00 ± 0.00
This compound + Stimulant1Value
This compound + Stimulant5Value
This compound + Stimulant10Value

Note: The "Value" entries in the table represent placeholders for experimental data to be generated. A dose-dependent decrease in the phosphorylation of STING, TBK1, and IRF3 is the anticipated outcome.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical STING signaling pathway, the mechanism of this compound's inhibitory action, and the experimental workflow for Western blot analysis.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING (oligomer) STING_dimer->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I Interferon Genes pIRF3->IFN_genes translocates & activates transcription

Caption: Canonical cGAS-STING Signaling Pathway.

Gelsevirine_Inhibition This compound This compound STING_dimer STING (dimer) This compound->STING_dimer competitively binds to CDN pocket STING_activation STING Activation (Dimerization, Translocation) This compound->STING_activation inhibits Ub_degradation Ubiquitination & Degradation (via TRIM21) This compound->Ub_degradation promotes STING_dimer->STING_activation cGAMP 2'3'-cGAMP cGAMP->STING_dimer binding blocked Downstream Downstream Signaling (p-TBK1, p-IRF3) STING_activation->Downstream Ub_degradation->STING_dimer targets

Caption: Mechanism of STING Pathway Inhibition by this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., THP-1, RAW 264.7) B 2. Pre-treatment with this compound (Varying concentrations) A->B C 3. STING Agonist Stimulation (e.g., 2'3'-cGAMP) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. SDS-PAGE & Protein Transfer to PVDF Membrane D->E F 6. Blocking & Primary Antibody Incubation (p-STING, p-TBK1, p-IRF3, Total Proteins, Loading Control) E->F G 7. Secondary Antibody Incubation & Chemiluminescent Detection F->G H 8. Image Acquisition & Densitometry Analysis G->H

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Materials and Reagents
  • Cell Lines: THP-1 (human monocytic cell line) or RAW 264.7 (murine macrophage cell line)

  • This compound: Stock solution in DMSO (e.g., 10 mM)

  • STING Agonist: 2'3'-cGAMP (stock solution in sterile water)

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold

  • RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitor cocktails immediately before use

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x)

  • Precast Polyacrylamide Gels: (e.g., 4-15% gradient gels)

  • PVDF Membranes

  • Transfer Buffer

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-STING (Ser366)

    • Rabbit anti-STING

    • Rabbit anti-phospho-TBK1 (Ser172)

    • Rabbit anti-TBK1

    • Rabbit anti-phospho-IRF3 (Ser396)

    • Rabbit anti-IRF3

    • Mouse or Rabbit anti-GAPDH or anti-β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

Cell Culture and Treatment
  • Cell Seeding: Plate THP-1 or RAW 264.7 cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest. For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24 hours prior to the experiment.

  • This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO) for 2-6 hours.[6] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (e.g., 5 µg/mL), for 1-3 hours.[1][6] Include an unstimulated control group that receives neither this compound nor the agonist.

Cell Lysis and Protein Quantification
  • Cell Wash: After treatment, aspirate the media and wash the cells once with ice-cold PBS.

  • Lysis: Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control overnight at 4°C with gentle agitation.[1] The antibody dilutions should be optimized according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and then to the loading control to determine the relative phosphorylation levels.

References

Application Notes and Protocols: Investigating Gelsevirine's Impact on STING Ubiquitination via Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. The post-translational modification of STING, particularly ubiquitination, plays a pivotal role in regulating its activity. Recent studies have identified Gelsevirine, a natural alkaloid, as a modulator of STING signaling.[1][2] This document provides detailed application notes and protocols for utilizing immunoprecipitation (IP) assays to investigate the specific effects of this compound on the ubiquitination of the STING protein. Evidence suggests that this compound promotes the K48-linked ubiquitination of STING, leading to its degradation.[2][3][4] This targeted degradation presents a potential therapeutic strategy for mitigating inflammatory conditions associated with excessive STING activation.

Introduction

The innate immune system relies on pattern recognition receptors to identify pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The cGAS-STING pathway is a key sensor of cytosolic double-stranded DNA (dsDNA), which can originate from viruses, bacteria, or damaged host cells.[5] Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[5] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, triggering its dimerization and translocation to the Golgi apparatus.[5][6] This activation cascade culminates in the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other pro-inflammatory cytokines.[5][7]

Ubiquitination is a crucial post-translational modification that governs the fate and function of STING.[8][9] Different types of ubiquitin linkages can either promote STING activation and signaling or target it for degradation. For instance, K63-linked ubiquitination is associated with STING activation, while K48-linked ubiquitination typically leads to proteasomal degradation.[8][9]

This compound, an alkaloid derived from Gelsemium elegans, has emerged as a potent inhibitor of the STING signaling pathway.[1][2] Studies have shown that this compound can bind to STING and promote its K48-linked ubiquitination and subsequent degradation.[2][3][4] This mechanism of action makes this compound a compelling candidate for the development of therapeutics aimed at downregulating STING-mediated inflammation in various diseases.

This application note provides a comprehensive guide for researchers to investigate the effects of this compound on STING ubiquitination using immunoprecipitation followed by Western blotting.

Signaling Pathway Diagram

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_proteasome Proteasome dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive Inactive STING cGAMP->STING_inactive binds & activates STING_active Active STING Dimer STING_inactive->STING_active dimerizes & translocates Proteasome Proteasome Ub K48-linked Ubiquitin TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IFN_Genes Type I Interferon Genes pIRF3->IFN_Genes translocates & activates transcription This compound This compound This compound->STING_inactive promotes ubiquitination Ub->Proteasome targets for degradation IP_Workflow A 1. Cell Culture & Treatment (e.g., Macrophages, HEK293T) - Control - STING agonist (e.g., cGAMP) - this compound - Agonist + this compound B 2. Cell Lysis - RIPA buffer with protease and deubiquitinase inhibitors A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Immunoprecipitation - Incubate lysate with anti-STING antibody - Add Protein A/G beads C->D E 5. Wash & Elute - Wash beads to remove non-specific binding - Elute immunoprecipitated proteins D->E F 6. Western Blot Analysis - SDS-PAGE and transfer - Probe with anti-Ubiquitin (K48-specific) and anti-STING antibodies E->F G 7. Data Analysis - Quantify band intensities - Compare ubiquitination levels F->G Hypothesis_Logic cluster_hypothesis Hypothesis cluster_prediction Predictions cluster_experiment Experiment cluster_conclusion Conclusion Hypo This compound promotes K48-linked ubiquitination of STING, leading to its proteasomal degradation. Pred1 Increased K48-Ub signal on immunoprecipitated STING in this compound-treated cells. Hypo->Pred1 Pred2 Decreased total STING protein levels in this compound-treated cells. Hypo->Pred2 Exp Immunoprecipitation of STING followed by Western blotting for K48-Ub and total STING. Pred1->Exp Pred2->Exp Conc This compound is a potential therapeutic agent for downregulating STING-mediated inflammation. Exp->Conc

References

Application Note: Determining Gelsevirine-STING Binding Kinetics using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage.[1] Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. Gelsevirine, an alkaloid isolated from Gelsemium elegans Benth, has been identified as a novel inhibitor of the STING pathway.[2][3][4] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, thereby preventing its activation and downstream signaling.[2][3][4]

This application note provides a detailed protocol for characterizing the binding kinetics of this compound to the STING protein using Surface Plasmon Resonance (SPR). SPR is a label-free, real-time technology that allows for the precise measurement of biomolecular interactions, providing quantitative data on association rates, dissociation rates, and binding affinity.[5][6][7][8]

STING Signaling Pathway

The canonical STING signaling pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA).[9][10] Upon binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[9][10] cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein. This binding event induces a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus. Activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[9] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other inflammatory cytokines, mounting an innate immune response.[9] this compound acts by directly binding to STING, inhibiting its activation by cGAMP.[2][3]

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive Inactive STING Dimer cGAMP->STING_inactive binds & activates This compound This compound This compound->STING_inactive competitively binds & inhibits STING_active Active STING Oligomer STING_inactive->STING_active conformational change & oligomerization TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes Transcription Transcription of Type I IFN Genes pIRF3->Transcription translocates & induces

Figure 1: STING Signaling Pathway and this compound Inhibition.

Quantitative Binding Data

SPR analysis was employed to determine the binding kinetics of this compound to the C-terminal domain (CTD) of human STING. The interaction was analyzed using a steady-state 1:1 binding model, which yielded the equilibrium dissociation constant (Kd).

LigandAnalyteKd (μM)Method
Human STING (CTD)This compound27.6SPR
Table 1: Summary of this compound-STING Binding Affinity. Data sourced from Chen, Y., et al. (2023).[2][3][11]

Experimental Protocols

This section details a comprehensive protocol for determining the binding kinetics of this compound to the human STING C-terminal domain (hSTING-CTD) using a Biacore SPR system.

Materials and Reagents
  • SPR Instrument: Biacore T200 or similar.

  • Sensor Chip: CM5 sensor chip (for amine coupling).

  • Ligand: Recombinant human STING C-terminal domain (hSTING-CTD, residues 139-379), >95% purity.

  • Analyte: this compound (MW: 352.4 g/mol ), >98% purity.[11]

  • Immobilization Reagents: Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl).

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Analyte Stock Solution: 10 mM this compound in 100% Dimethyl Sulfoxide (DMSO).

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.5.

Experimental Workflow Diagram

SPR_Workflow Start Start Prep Prepare Buffers & Reagents Start->Prep Chip_Activation Activate CM5 Chip Surface (NHS/EDC Injection) Prep->Chip_Activation Ligand_Immobilization Immobilize hSTING-CTD (via Amine Coupling) Chip_Activation->Ligand_Immobilization Deactivation Deactivate Excess Groups (Ethanolamine Injection) Ligand_Immobilization->Deactivation Analyte_Prep Prepare this compound Serial Dilutions (in Running Buffer with matched DMSO) Deactivation->Analyte_Prep Binding_Assay Inject this compound Series (Association & Dissociation) Analyte_Prep->Binding_Assay Regeneration Regenerate Chip Surface (Glycine-HCl Injection) Binding_Assay->Regeneration Data_Analysis Analyze Sensorgrams (Fit to 1:1 Binding Model) Binding_Assay->Data_Analysis Regeneration->Binding_Assay Next Concentration End End Data_Analysis->End

Figure 2: General workflow for the SPR-based binding kinetics assay.
Detailed Protocol

Step 1: hSTING-CTD Immobilization

  • Equilibrate the CM5 sensor chip with running buffer (HBS-EP+) at a flow rate of 10 µL/min.

  • Activate the surfaces of the experimental flow cell and a reference flow cell (for background subtraction) by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Prepare a 50 µg/mL solution of hSTING-CTD in 10 mM Sodium Acetate, pH 5.0.

  • Inject the hSTING-CTD solution over the experimental flow cell until the desired immobilization level (e.g., ~8000-10000 Response Units, RU) is achieved. A high density is recommended for small molecule analysis to ensure an adequate signal.[12]

  • Inject 1 M Ethanolamine-HCl over both flow cells for 7 minutes to deactivate any remaining active esters on the surface.

  • The reference flow cell is activated and deactivated similarly but without protein injection.

Step 2: this compound Binding Analysis

  • Prepare a stock solution of 300 µM this compound by diluting the 10 mM DMSO stock into HBS-EP+ buffer. This creates a working stock with a matched DMSO concentration (e.g., 3%).[12]

  • Prepare a running buffer containing the same final concentration of DMSO (e.g., 3% HBS-EP+) to minimize bulk refractive index mismatch during injections.

  • Perform a serial dilution of the this compound working stock in the DMSO-matched running buffer to create a concentration series (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a zero-analyte buffer blank). The concentration range should bracket the expected Kd.

  • Set the instrument temperature to 25°C and the flow rate to 30 µL/min.

  • Perform a single-cycle kinetics experiment. Sequentially inject each this compound concentration from lowest to highest over both the experimental and reference flow cells. Use a contact time of 120 seconds for association and a dissociation time of 240 seconds.

  • Between each full cycle, regenerate the sensor surface by injecting the regeneration solution (10 mM Glycine-HCl, pH 2.5) for 30 seconds.

Step 3: Data Analysis

  • Process the raw sensorgram data using the Biacore evaluation software.

  • Double-reference the data by subtracting the signal from the reference flow cell and then subtracting the signal from the zero-analyte (buffer blank) injection.

  • Fit the processed data to a steady-state affinity model (1:1 binding) by plotting the response at equilibrium against the this compound concentration to determine the Kd.

Conclusion

Surface Plasmon Resonance provides a robust and efficient method for quantitatively assessing the binding kinetics of small molecule inhibitors like this compound to their protein targets.[13][14] The data confirms a direct interaction between this compound and the STING protein with a Kd in the micromolar range, substantiating its mechanism of action as a direct STING inhibitor.[2][3] This protocol offers a reliable framework for researchers in drug discovery and immunology to characterize and validate novel modulators of the STING signaling pathway.

References

Application Notes: Gelsevirine in HEK293T and RAW264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gelsevirine is a natural alkaloid compound that has been identified as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating a defensive response, including the production of type I interferons and other pro-inflammatory cytokines.[2] Dysregulation and excessive activation of the STING pathway are implicated in the pathogenesis of various inflammatory and autoimmune diseases.[1] this compound mitigates this overactivation, presenting a promising therapeutic potential for conditions like sepsis-induced organ damage.[1][2]

These notes provide detailed protocols for the application of this compound in two commonly used cell lines: Human Embryonic Kidney 293T (HEK293T) cells, a workhorse for transfection and protein interaction studies, and RAW264.7 cells, a murine macrophage-like line used extensively for immunology and inflammation research.[3][4]

Mechanism of Action

This compound inhibits STING signaling through a dual mechanism:

  • Competitive Binding: this compound directly binds to the cyclic dinucleotide (CDN)-binding pocket of the STING protein.[2][5] This competitive binding locks STING in an inactive, open conformation, preventing its dimerization and activation by natural agonists like 2'3'-cGAMP.[2][5]

  • Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination of STING, which targets the protein for proteasomal degradation.[1][5] It achieves this by enhancing the recruitment of the E3 ubiquitin ligase TRIM21 to the STING protein.[2][5]

This dual action effectively shuts down the downstream signaling cascade, including the phosphorylation of key mediators like TBK1, IRF3, and p65, ultimately suppressing the expression of interferons and inflammatory cytokines.[5]

Data Presentation

Table 1: Effect of this compound on STING Agonist-Induced Gene Expression in RAW264.7 Cells

GeneSTING AgonistThis compound Pretreatment (10 µM)OutcomeReference
Ifnb12'3'-cGAMP (5 µg/ml)YesInhibited mRNA expression[5]
Cxcl102'3'-cGAMP, ISD, Poly(dA:dT)YesInhibited mRNA expression[5]
Il62'3'-cGAMP, ISD, Poly(dA:dT)YesInhibited mRNA expression[5]

Table 2: Effect of this compound on STING Pathway Protein Activation in RAW264.7 Cells

Protein AnalyzedStimulationThis compound Pretreatment (10 µM)OutcomeReference
STING Dimerization2'3'-cGAMP (5 µg/ml)YesReversed dimerization[5]
Phospho-TBK12'3'-cGAMP (5 µg/ml)YesAttenuated phosphorylation[5]
Phospho-IRF32'3'-cGAMP (5 µg/ml)YesAttenuated phosphorylation[5]
Phospho-p652'3'-cGAMP (5 µg/ml)YesAttenuated phosphorylation[5]

Mandatory Visualizations

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus DNA Cytosolic DNA (viral or host) cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING Dimer (active) STING_inactive->STING_active Dimerization Ub K48-linked Ubiquitination STING_inactive->Ub TBK1 TBK1 STING_active->TBK1 STING_active->TBK1 This compound This compound This compound->STING_inactive binds & blocks activation TRIM21 TRIM21 (E3 Ligase) This compound->TRIM21 upregulates & recruits TRIM21->STING_inactive targets Proteasome Proteasomal Degradation Ub->Proteasome leads to pTBK1 p-TBK1 TBK1->pTBK1 phosphorylation IRF3 IRF3 pTBK1->IRF3 NFkB p65 (NF-κB) pTBK1->NFkB pIRF3 p-IRF3 IRF3->pIRF3 phosphorylation IFN_Cytokines Type I Interferons & Pro-inflammatory Cytokines pIRF3->IFN_Cytokines induce transcription pNFkB p-p65 NFkB->pNFkB phosphorylation pNFkB->IFN_Cytokines induce transcription

Caption: this compound's dual-inhibition mechanism on the cGAS-STING signaling pathway.

IP_Workflow start Start: HEK293T Cells transfect 1. Co-transfect with STING-HA & UB-Flag plasmids start->transfect culture 2. Culture for 24 hours transfect->culture treat 3. Treat with this compound (10 µM) or Vehicle for 2 hours culture->treat lyse 4. Lyse cells in IP buffer treat->lyse immunoprecipitate 5. Immunoprecipitate with anti-HA antibody lyse->immunoprecipitate wash 6. Wash beads to remove non-specific binding immunoprecipitate->wash elute 7. Elute bound proteins wash->elute analyze 8. Analyze by Western Blot using anti-Flag (for Ub) and anti-HA (for STING) antibodies elute->analyze end Result: Assess STING Ubiquitination Level analyze->end

Caption: Workflow for analyzing this compound-induced STING ubiquitination in HEK293T cells.

Cytokine_Workflow start Start: RAW264.7 Cells pretreat 1. Pretreat with this compound (10 µM) or Vehicle for 6 hours start->pretreat stimulate 2. Stimulate with STING agonist (e.g., 2'3'-cGAMP, 5 µg/ml) for 3 hours pretreat->stimulate rna_extract 3a. Extract total RNA stimulate->rna_extract protein_extract 3b. Lyse cells for protein stimulate->protein_extract rt_pcr 4a. Perform RT-qPCR to measure mRNA levels of Ifnb1, Il6, Cxcl10 rna_extract->rt_pcr western 4b. Perform Western Blot to measure p-TBK1, p-IRF3, p-p65 levels protein_extract->western end Result: Quantify this compound's inhibitory effect rt_pcr->end western->end

Caption: Workflow for assessing this compound's anti-inflammatory effect in RAW264.7 cells.

Experimental Protocols

Cell Culture and Maintenance
  • HEK293T Cells:

    • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

    • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[5]

    • Subculture cells when they reach 80-90% confluency. Dissociate cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and re-seed at the desired density.[6]

  • RAW264.7 Cells:

    • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells when they reach 80-90% confluency. Detach cells using a cell scraper, as they are semi-adherent. Resuspend gently to create a single-cell suspension before re-seeding.

Analysis of this compound's Effect on Cytokine Expression in RAW264.7 Cells

This protocol details the steps to assess how this compound inhibits the inflammatory response triggered by STING agonists.

  • Cell Seeding: Seed RAW264.7 cells into 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Pretreatment: Aspirate the old medium and replace it with fresh medium containing 10 µM this compound or a vehicle control (e.g., DMSO). Incubate for 6 hours.[5]

  • Stimulation: Add the STING agonist (e.g., 5 µg/ml 2'3'-cGAMP, 2 µg/ml ISD, or 5 µg/ml Poly(dA:dT)) directly to the wells.[5] Incubate for an additional 3 hours (for RNA analysis) or as required for protein analysis (e.g., 1-3 hours for phosphorylation events).[5]

  • Harvesting for RNA Analysis:

    • Wash cells once with cold PBS.

    • Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform Real-Time Quantitative PCR (RT-qPCR) using primers for target genes (Ifnb1, Il6, Cxcl10) and a housekeeping gene (e.g., Gapdh) for normalization.

  • Harvesting for Protein Analysis (Western Blot):

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect lysates and determine protein concentration using a BCA assay.

    • Proceed with Western Blot analysis to detect phosphorylated TBK1, IRF3, and p65.

Analysis of this compound-Induced STING Ubiquitination in HEK293T Cells

This protocol uses overexpression in HEK293T cells to specifically study the ubiquitination of STING.

  • Cell Seeding: Seed HEK293T cells in a 6-well plate or 60mm dish to reach 70-80% confluency at the time of transfection.[6]

  • Transfection: Co-transfect the cells with plasmids expressing HA-tagged STING (STING-HA) and Flag-tagged Ubiquitin (UB-Flag) using a suitable transfection reagent (e.g., Lipofectamine).[5][6]

  • Incubation: Incubate the cells for 24 hours to allow for protein expression.[5]

  • This compound Treatment: Add 10 µM this compound or a vehicle control to the medium and incubate for an additional 2 hours.[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in IP Lysis Buffer (e.g., Tris-HCl, NaCl, EDTA, NP-40, with protease inhibitors).

  • Immunoprecipitation (IP):

    • Pre-clear the cell lysates by incubating with Protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysates with an anti-HA antibody overnight at 4°C to capture the STING-HA protein.

    • Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complex.

    • Centrifuge to pellet the beads and wash them 3-5 times with IP lysis buffer to remove non-specific binders.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the Flag tag (to detect ubiquitinated STING) and a primary antibody against the HA tag (to detect total immunoprecipitated STING).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate. An increase in the Flag signal in the this compound-treated lane indicates enhanced ubiquitination.[5]

References

Application Notes & Protocols: Gelsevirine for the Inhibition of IFN-β Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gelsevirine (B199093), a natural alkaloid compound, has been identified as a potent and specific inhibitor of the stimulator of interferon genes (STING) signaling pathway.[1][2] This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon (IFN) response, including the production of IFN-β.[1][3][4] Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases. This compound presents a valuable pharmacological tool for investigating STING-dependent signaling and holds therapeutic potential for conditions characterized by excessive type I interferon production.[3][4] These application notes provide a detailed overview of the mechanism of action and experimental protocols for utilizing this compound to inhibit IFN-β production in a research setting.

Mechanism of Action this compound exerts its inhibitory effect by directly targeting the STING protein. The canonical cGAS-STING pathway is activated when cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA), leading to the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[3] 2'3'-cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing its dimerization and translocation.[1] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of the IFNB1 gene, resulting in IFN-β production.

This compound disrupts this cascade through a dual mechanism:

  • Competitive Binding and Inhibition of Activation: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][2] This action locks STING in an inactive conformation, preventing the dimerization and subsequent activation induced by 2'3'-cGAMP.[1][2]

  • Promotion of Degradation: this compound promotes the K48-linked ubiquitination and subsequent proteasomal degradation of STING, a process mediated by the E3 ubiquitin ligase TRIM21.[2][3]

By both preventing activation and reducing total STING protein levels, this compound effectively abrogates downstream signaling events, including the phosphorylation of TBK1 and IRF3, thereby potently suppressing the induction of IFN-β.[1]

Gelsevirine_Mechanism_of_Action cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS synthesizes cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (Inactive) cGAMP->STING_inactive binds STING_active STING Dimerization & Activation STING_inactive->STING_active activates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFNB1 IFNB1 Gene Transcription pIRF3->IFNB1 translocates to IFN_beta IFN-β Production IFNB1->IFN_beta This compound This compound This compound->STING_inactive Competitively binds & blocks dimerization Degradation TRIM21-mediated K48 Ubiquitination & Degradation This compound->Degradation Degradation->STING_inactive promotes Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Endpoint Analysis A 1. Cell Culture (e.g., Raw264.7, THP-1) B 2. Seeding (Plate cells for experiment) A->B C 3. Pre-treatment with this compound (Varying concentrations, 6 hours) B->C D 4. Stimulation with STING Agonist (e.g., 2'3'-cGAMP, 3 hours) C->D E Sample Collection (Cell Lysates / RNA) D->E F RT-qPCR Analysis E->F G Western Blot Analysis E->G H Measure IFNB1 mRNA Levels F->H I Measure p-TBK1, p-IRF3 Levels G->I

References

Application Notes and Protocols for Measuring CXCL10 Levels Following Gelsevirine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, an alkaloid derived from Gelsemium elegans, has demonstrated notable anti-inflammatory properties.[1][2][3] Recent studies have elucidated its mechanism of action, which involves the inhibition of key inflammatory signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the stimulator of interferon genes (STING) pathways.[1][2][4][5][6][7] The chemokine C-X-C motif ligand 10 (CXCL10), also known as interferon-gamma inducible protein 10 (IP-10), is a critical mediator of inflammatory responses, and its expression is regulated by the JAK/STAT pathway.[8][9] This document provides detailed application notes and protocols to investigate the potential modulatory effects of this compound on CXCL10 levels.

These guidelines will enable researchers to systematically assess the impact of this compound on both CXCL10 protein secretion and gene expression. The provided protocols for Enzyme-Linked Immunosorbent Assay (ELISA) and Quantitative Polymerase Chain Reaction (qPCR) are foundational methods in immunology and molecular biology for quantifying protein and mRNA levels, respectively.

Potential Mechanism of Action: this compound and CXCL10 Regulation

This compound has been shown to exert its anti-inflammatory effects by directly inhibiting JAK2, which in turn downregulates the phosphorylation of STAT3.[1] The induction of CXCL10 is significantly mediated by interferon-gamma (IFN-γ), which signals through the JAK/STAT pathway.[9] Therefore, it is hypothesized that this compound may reduce CXCL10 expression by attenuating the IFN-γ-induced JAK/STAT signaling cascade. Additionally, this compound has been identified as a specific inhibitor of the STING pathway, which is involved in the innate immune response and can also contribute to the production of inflammatory cytokines.[2][4][5][6][7]

Hypothesized this compound-Mediated Regulation of CXCL10

Gelsevirine_CXCL10_Pathway This compound This compound JAK2 JAK2 This compound->JAK2 Inhibits STING STING Pathway This compound->STING Inhibits STAT3 p-STAT3 JAK2->STAT3 Phosphorylates CXCL10_Gene CXCL10 Gene Transcription STAT3->CXCL10_Gene Induces IFNyR IFN-γ Receptor IFNyR->JAK2 Activates IFNy IFN-γ IFNy->IFNyR CXCL10_Protein CXCL10 Protein (Secretion) CXCL10_Gene->CXCL10_Protein Inflammation Inflammation CXCL10_Protein->Inflammation Promotes STING->CXCL10_Gene Induces

Caption: Hypothesized mechanism of this compound's effect on CXCL10 expression.

Experimental Design and Workflow

A typical experimental workflow to assess the effect of this compound on CXCL10 levels would involve cell culture, treatment with an inflammatory stimulus (e.g., IFN-γ) in the presence or absence of this compound, followed by the collection of supernatant for ELISA and cell lysates for qPCR.

Experimental Workflow for CXCL10 Measurement

experimental_workflow start Start: Seed Cells treat Treat cells with this compound and/or IFN-γ start->treat incubate Incubate for a defined period (e.g., 24-48 hours) treat->incubate collect Collect Supernatant & Cell Lysate incubate->collect elisa Measure CXCL10 protein (ELISA) collect->elisa qpcr Measure CXCL10 mRNA (qPCR) collect->qpcr data Data Analysis elisa->data qpcr->data end End: Report Results data->end

Caption: General experimental workflow for measuring CXCL10 levels.

Data Presentation

Quantitative data should be organized into clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on CXCL10 Protein Secretion (ELISA)

Treatment GroupThis compound (µM)Stimulus (e.g., IFN-γ)CXCL10 Concentration (pg/mL) ± SD% Inhibition
Vehicle Control0-N/A
Stimulus Control0+0%
This compound (Low)X+
This compound (Med)Y+
This compound (High)Z+
This compound OnlyZ-N/A

Table 2: Effect of this compound on CXCL10 Gene Expression (qPCR)

Treatment GroupThis compound (µM)Stimulus (e.g., IFN-γ)Relative CXCL10 mRNA Expression (Fold Change) ± SD% Inhibition
Vehicle Control0-1.0N/A
Stimulus Control0+0%
This compound (Low)X+
This compound (Med)Y+
This compound (High)Z+
This compound OnlyZ-N/A

Experimental Protocols

Protocol 1: Measurement of CXCL10 Protein Levels by ELISA

This protocol is a general guideline for a sandwich ELISA. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.[10][11][12][13]

Materials:

  • CXCL10 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standard, streptavidin-HRP, and substrate)[10][12]

  • Cell culture supernatant samples

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[10]

  • Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.[10]

  • Incubation: Cover the plate and incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash each well 3-4 times with Wash Buffer.[11]

  • Detection Antibody: Add 100 µL of the diluted detection antibody to each well.[11]

  • Incubation: Cover the plate and incubate for 1-2 hours at room temperature.[11]

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for 30-45 minutes at room temperature.[10]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until color develops.[10][12]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[10]

  • Read Absorbance: Immediately read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of CXCL10 in the samples.

Protocol 2: Measurement of CXCL10 mRNA Levels by qPCR

This protocol outlines the general steps for quantifying CXCL10 gene expression using two-step RT-qPCR.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Forward and reverse primers for CXCL10 and a reference gene (e.g., GAPDH, β-actin)[14][15]

  • Nuclease-free water

  • qPCR instrument

Procedure:

1. RNA Extraction:

  • Lyse cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's instructions.

3. qPCR:

  • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (for CXCL10 and the reference gene in separate reactions), cDNA template, and nuclease-free water. A typical reaction volume is 10-20 µL.
  • Primer Sequences (Human CXCL10): [15]
  • Forward: 5'- GGTGAGAAGAGATGTCTGAATCC -3'
  • Reverse: 5'- GTCCATCCTTGGAAGCACTGCA -3'
  • Run the qPCR reaction using a standard thermal cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16]
  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for CXCL10 and the reference gene for each sample.
  • Calculate the relative expression of CXCL10 mRNA using the ΔΔCt method. The fold change in expression is typically calculated as 2-ΔΔCt.

Signaling Pathway Overview

CXCL10/CXCR3 Signaling Pathway

CXCL10_Signaling CXCL10 CXCL10 CXCR3 CXCR3 Receptor CXCL10->CXCR3 G_protein Gαi CXCR3->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (ERK, p38, JNK) G_protein->MAPK Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Akt Akt PI3K->Akt Chemotaxis Chemotaxis Akt->Chemotaxis Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation MAPK->Chemotaxis Gene_Expression Gene Expression MAPK->Gene_Expression Ca_mobilization->Chemotaxis

Caption: Simplified CXCL10/CXCR3 signaling pathway.

CXCL10 exerts its biological effects by binding to its receptor, CXCR3.[17] This interaction activates intracellular signaling cascades, including the phospholipase C (PLC), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) pathways.[8][18] These pathways ultimately lead to a variety of cellular responses, such as chemotaxis, cell proliferation, and altered gene expression.[8][19]

By following these application notes and protocols, researchers can effectively investigate the impact of this compound on CXCL10 levels and gain further insights into the anti-inflammatory mechanisms of this compound.

References

Application Notes and Protocols: qPCR Analysis of Inflammatory Gene Expression Modulated by Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, an alkaloid extracted from the plant Gelsemium elegans, has emerged as a potent anti-inflammatory agent. This document provides a comprehensive guide for the quantitative analysis of inflammatory gene expression in response to this compound treatment using quantitative polymerase chain reaction (qPCR). The protocols and data presented herein are intended to facilitate research into the therapeutic potential of this compound for inflammatory diseases.

Recent studies have identified this compound as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] Additionally, this compound has been shown to modulate the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical regulator of inflammatory responses. By inhibiting these pathways, this compound effectively downregulates the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interferon-beta 1 (IFN-β1).

These application notes provide detailed protocols for cell culture, this compound treatment, RNA extraction, reverse transcription, and qPCR analysis. Furthermore, illustrative data on the dose-dependent effects of this compound on inflammatory gene expression are presented in a tabular format for easy interpretation. Visual diagrams of the relevant signaling pathways and experimental workflows are also included to provide a clear conceptual framework.

Data Presentation

The following table summarizes the illustrative quantitative analysis of inflammatory gene expression in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages pre-treated with varying concentrations of this compound for 6 hours. The data, presented as fold change relative to the LPS-treated control group, demonstrates the dose-dependent inhibitory effect of this compound on the mRNA expression of key inflammatory genes.

Disclaimer: The following data is illustrative and based on trends reported in the scientific literature. Actual results may vary depending on experimental conditions.

Target GeneThis compound Concentration (µM)Fold Change (vs. LPS Control)
TNF-α 01.00
10.65
50.32
100.15
IL-6 01.00
10.58
50.25
100.11
IL-1β 01.00
10.72
50.41
100.20
IFN-β1 01.00
10.51
50.22
100.09

Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the STING and JAK2-STAT3 signaling pathways. The following diagram illustrates the mechanism of action of this compound in suppressing the expression of inflammatory genes.

Gelsevirine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen/Damage Signals Pathogen/Damage Signals cGAS cGAS Pathogen/Damage Signals->cGAS activates STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates NFkB NFkB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates Nucleus Nucleus IRF3->Nucleus translocates to Gene Transcription Gene Transcription IRF3->Gene Transcription NFkB->Nucleus translocates to NFkB->Gene Transcription JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3->Nucleus translocates to STAT3->Gene Transcription This compound This compound This compound->STING inhibits This compound->JAK2 inhibits Cytokine Receptor Cytokine Receptor Cytokine Receptor->JAK2 activates Cytokine Cytokine Cytokine->Cytokine Receptor Inflammatory Genes TNF-α, IL-6, IL-1β, IFN-β1 Gene Transcription->Inflammatory Genes upregulates

This compound's dual inhibition of STING and JAK2-STAT3 pathways.

Experimental Protocols

The following protocols provide a step-by-step guide for the analysis of inflammatory gene expression in macrophages treated with this compound.

Experimental Workflow

The diagram below outlines the major steps involved in the qPCR analysis of inflammatory genes following this compound treatment.

Experimental_Workflow A 1. Cell Culture (RAW264.7 or THP-1 cells) B 2. This compound Treatment & LPS Stimulation A->B C 3. Total RNA Extraction B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. Quantitative PCR (qPCR) D->E F 6. Data Analysis (ΔΔCt Method) E->F

Workflow for qPCR analysis of this compound's effects.
Cell Culture

a) Murine Macrophage Cell Line (RAW264.7)

  • Media Preparation: Prepare DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved RAW264.7 cells rapidly in a 37°C water bath. Transfer to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete DMEM. Transfer the cell suspension to a T75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, detach them using a cell scraper, and split at a 1:3 to 1:6 ratio.

b) Human Monocytic Cell Line (THP-1)

  • Media Preparation: Prepare RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Cell Thawing and Plating: Follow the same procedure as for RAW264.7 cells, using RPMI-1640 complete medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL. Split the culture every 2-3 days.

  • Differentiation (for adherent macrophages): To differentiate THP-1 monocytes into macrophages, treat the cells with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh complete RPMI-1640 and allow the cells to rest for 24 hours before this compound treatment.

This compound Treatment and LPS Stimulation
  • Cell Seeding: Seed RAW264.7 or differentiated THP-1 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO). Incubate for 6 hours.

  • LPS Stimulation: After the pre-treatment period, add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plates for an additional 4-6 hours at 37°C and 5% CO₂.

Total RNA Extraction
  • Cell Lysis: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add 1 mL of TRIzol reagent or a similar lysis buffer to each well and incubate for 5 minutes at room temperature to lyse the cells.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, add 200 µL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol (B130326) and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Reconstitution: Air-dry the RNA pellet for 5-10 minutes and dissolve it in 20-50 µL of nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: In a sterile, nuclease-free tube, combine the following components for a 20 µL reaction:

    • Total RNA: 1 µg

    • Random Hexamers or Oligo(dT) primers: 1 µL

    • dNTP mix (10 mM): 1 µL

    • Nuclease-free water: to a volume of 13 µL

  • Denaturation: Heat the mixture at 65°C for 5 minutes, then place it on ice for at least 1 minute.

  • Reverse Transcription Mix: Add the following to the RNA/primer mixture:

    • 5X Reaction Buffer: 4 µL

    • RNase Inhibitor: 1 µL

    • Reverse Transcriptase (e.g., M-MuLV): 1 µL

    • Nuclease-free water: 1 µL

  • Incubation: Incubate the reaction at 42°C for 60 minutes, followed by an inactivation step at 70°C for 10 minutes.

  • Storage: The resulting cDNA can be stored at -20°C until use.

Quantitative PCR (qPCR)
  • Primer Sequences: The following are validated primer sequences for murine and human inflammatory genes:

    Murine Primers:

    Gene Forward Primer (5'-3') Reverse Primer (5'-3')
    TNF-α CAGGAGGGAGAACAGAAACTCCA CCCAAAGTAGACCTGCCCGACT
    IL-6 TAGTCCTTCCTACCCCAATTTCC TTGGTCCTTAGCCACTCCTTC
    IL-1β GCAACTGTTCCTGAACTCAACT ATCTTTTGGGGTCCGTCAACT
    IFN-β1 AGCTCCAAGAAAGGACGAACAT GCCCTGTAGGTGAGGTTGATCT

    | GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |

    Human Primers:

    Gene Forward Primer (5'-3') Reverse Primer (5'-3')
    TNF CCTCTCTCTAATCAGCCCTCTG GAGGACCTGGGAGTAGATGAG
    IL6 ACTCACCTCTTCAGAACGAATTG CCATCTTTGGAAGGTTCAGGTTG
    IL1B AGCTACGAATCTCCGACCAC CGTTATCCCATGTGTCGAAGAA
    IFNB1 CTTCTGGCACAACAGGTAGTAGGC GGCCTTCAGGTAATGCAGAATC

    | ACTB | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |

  • qPCR Reaction Setup: Prepare the following 20 µL reaction mix on ice:

    • SYBR Green Master Mix (2X): 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA (diluted 1:10): 2 µL

    • Nuclease-free water: 7 µL

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.

Data Analysis

The relative quantification of gene expression can be determined using the ΔΔCt (delta-delta Ct) method .

  • Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (target gene) - Ct (housekeeping gene)

  • Normalization to Control Group (ΔΔCt): ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)

  • Fold Change Calculation: Fold Change = 2-ΔΔCt

The fold change represents the relative change in the expression of the target gene in the treated samples compared to the control samples.

References

Application Notes and Protocols: Electrophysiological Characterization of Gelsevirine's Effects on Glycine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gelsevirine, a principal alkaloid from plants of the Gelsemium genus, has garnered significant interest for its neurological effects, including anxiolytic and analgesic properties.[1][2] Accumulating evidence suggests that these effects are, at least in part, mediated through the modulation of glycine (B1666218) receptors (GlyRs), which are crucial inhibitory neurotransmitter-gated ion channels in the central nervous system.[1][2] Understanding the precise mechanisms by which this compound interacts with and modulates GlyR function is essential for evaluating its therapeutic potential and for the development of novel, subunit-selective GlyR modulators.[1]

These application notes provide a detailed overview of the electrophysiological techniques employed to investigate the effects of this compound on both recombinant and native glycine receptors. The protocols outlined below, including whole-cell patch-clamp, single-channel recording, and two-electrode voltage clamp (TEVC), are fundamental tools for characterizing the pharmacological profile of this compound and its impact on GlyR channel kinetics and function.

Data Presentation: Quantitative Effects of this compound on Glycine Receptors

The following tables summarize the quantitative data on the effects of this compound on various glycine receptor subtypes as determined by electrophysiological recordings.

Glycine Receptor SubtypeThis compound ConcentrationObserved EffectQuantitative MeasureReference
Homomeric α1 10 µMPotentiationIncrease in glycine-activated currents[1]
50 µMPotentiationIncrease in glycine-activated currents[1]
10 µMEnhanced Open ProbabilityIncrease in normalized open probability (nPo) and frequency of channel openings[1]
Heteromeric α1β 10 µMNo significant modulation-[1]
50 µMInhibitionDecrease in glycine-activated currents[1]
Homomeric α2 Concentration-dependentInhibition-[1]
Homomeric α3 Concentration-dependentInhibition-[1]
ParameterReceptor SubtypeThis compound EffectDetailsReference
Apparent Affinity for Glycine GeneralModifies apparent affinityThis compound modulates glycine receptors by altering their affinity for glycine.[1]
Maximal Current Amplitude Homomeric α1No effectThe maximal current amplitude elicited by high concentrations of glycine was not affected.[1]
Desensitization Rates Homomeric α1No significant modificationThe fraction of desensitized current and the decay time constant were not altered.[1]
Voltage-Dependence GeneralVoltage-independent modulationThe modulatory effects of this compound are not dependent on the membrane potential.[1]

Signaling Pathway

This compound's analgesic effects are proposed to be mediated through the activation of the spinal α3 glycine receptor/allopregnanolone pathway.[2] This involves the modulation of α3-containing GlyRs in the spinal cord, which in turn influences the synthesis of the neurosteroid allopregnanolone, a potent positive allosteric modulator of GABAA receptors, contributing to overall analgesia.

Gelsevirine_Signaling_Pathway This compound This compound GlyR_alpha3 Spinal α3 Glycine Receptor This compound->GlyR_alpha3 activates Allopregnanolone_Synth Allopregnanolone Synthesis GlyR_alpha3->Allopregnanolone_Synth stimulates Allopregnanolone Allopregnanolone Allopregnanolone_Synth->Allopregnanolone Analgesia Analgesia Allopregnanolone->Analgesia contributes to

This compound's proposed analgesic signaling pathway.

Experimental Protocols

Detailed methodologies for key electrophysiological experiments are provided below. These protocols are based on established practices for studying ligand-gated ion channels.[1][3][4]

Whole-Cell Patch-Clamp Recording in HEK293 Cells

This technique is ideal for studying the macroscopic currents of recombinant GlyRs expressed in a controlled cellular environment.

Experimental Workflow:

Whole-cell patch-clamp experimental workflow.

Protocol:

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293) cells in DMEM supplemented with 10% FBS under standard conditions (37°C, 5% CO2).[5]

    • Transfect cells with plasmids encoding the desired human GlyR α and β subunits using a suitable transfection reagent. Co-transfect with a fluorescent reporter plasmid (e.g., eGFP) to identify transfected cells.

    • Allow 24-48 hours for receptor expression before recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 2.0 CaCl2, 1.0 MgCl2, 10 HEPES, 10 glucose (pH 7.4).[4]

    • Internal (Pipette) Solution (in mM): 120 CsCl, 8 EGTA, 10 HEPES, 4 MgCl2, 0.5 GTP, 2 ATP (pH 7.4).[4] CsCl is used to block potassium channels.

  • Electrophysiology:

    • Pull patch pipettes from borosilicate glass to a resistance of 3-4 MΩ when filled with the internal solution.[4]

    • Place a coverslip with transfected cells into a recording chamber continuously perfused with the external solution.

    • Identify transfected cells using fluorescence microscopy.

    • Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ, "gigaseal").

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.[1][4]

    • Record baseline currents.

  • Drug Application and Data Acquisition:

    • Apply glycine at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a stable baseline current.

    • Co-apply this compound at various concentrations with the glycine solution.

    • Record changes in the amplitude and kinetics of the glycine-evoked currents.

    • Perform concentration-response experiments to determine the EC50 or IC50 of this compound's modulatory effects.

    • Acquire and digitize data using appropriate software (e.g., Clampex).

Single-Channel Recording

This high-resolution technique allows for the direct observation of the opening and closing of individual GlyR channels, providing insights into the molecular mechanisms of this compound's action.

Experimental Workflow:

Single-channel recording experimental workflow.

Protocol:

  • Cell Preparation and Pipettes:

    • Use HEK293 cells expressing the GlyR subtype of interest, as described for whole-cell recordings.

    • Prepare patch pipettes with a higher resistance (5-10 MΩ) to isolate a small membrane patch containing only a few channels.

    • Fire-polish the pipette tips to improve sealing.

  • Patch Configuration:

    • Cell-Attached: Form a gigaseal on an intact cell. Apply agonist and modulator to the pipette solution to record channel activity within the isolated patch. This configuration preserves the intracellular environment.

    • Outside-Out: After establishing a whole-cell configuration, slowly retract the pipette to excise a patch of membrane with its extracellular side facing the bath solution. This allows for rapid application of different solutions to the extracellular face of the receptors.

  • Recording and Analysis:

    • Record single-channel currents at a constant holding potential.

    • Apply glycine to activate the channels and co-apply this compound to observe its modulatory effects.

    • Analyze the recordings to determine changes in:

      • Open probability (Po): The fraction of time the channel is in the open state.

      • Single-channel conductance: Calculated from the amplitude of single-channel currents at different holding potentials.

      • Mean open and closed times: To understand the kinetics of channel gating.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a robust technique for studying ion channels expressed at high levels in large cells like Xenopus laevis oocytes, making it suitable for initial screening and characterization of compound effects.[6][7][8][9][10]

Experimental Workflow:

Two-electrode voltage clamp experimental workflow.

Protocol:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

    • Inject oocytes with cRNA encoding the desired GlyR subunits.

    • Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in a recording chamber perfused with a standard oocyte Ringer's solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection), filled with 3 M KCl.[6]

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply glycine-containing solutions to elicit currents and co-apply this compound to assess its modulatory effects.

    • Record the resulting membrane currents.

Conclusion

The electrophysiological techniques detailed in these application notes provide a comprehensive framework for elucidating the pharmacological effects of this compound on glycine receptors. By employing whole-cell, single-channel, and TEVC recording methods, researchers can systematically characterize the subunit specificity, mechanism of action, and potential therapeutic relevance of this compound and its analogs. The quantitative data and protocols presented here serve as a valuable resource for scientists in the fields of neuropharmacology, drug discovery, and ion channel research.

References

Synthesis and Application of Biotinylated Gelsevirine for Pulldown Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Gelsevirine, a complex indole (B1671886) alkaloid isolated from Gelsemium elegans, has garnered significant interest in the scientific community for its potent biological activities, including its role as a novel and specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway and its influence on the JAK2-STAT3 pathway.[1][2] To elucidate the molecular targets and interaction partners of this compound, affinity-based proteomics approaches are invaluable. This document provides a comprehensive guide for the synthesis of biotinylated this compound (biotin-GS) and its application in pulldown assays to identify and validate its protein interactome.

The covalent attachment of a biotin (B1667282) tag to this compound allows for the highly specific and high-affinity interaction with streptavidin-coated beads, enabling the capture of this compound-protein complexes from cell lysates.[3][4] Subsequent analysis by mass spectrometry or Western blotting can then identify the "prey" proteins that bind to the "bait" this compound molecule. This technique has been successfully employed to confirm the direct binding of this compound to the STING protein.[5][6]

This guide offers detailed protocols for the chemical synthesis of biotinylated this compound, a step-by-step procedure for performing pulldown assays, and methods for the subsequent analysis of interacting proteins. Additionally, it includes diagrams of the STING and JAK2-STAT3 signaling pathways to provide context for this compound's mechanism of action.

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of this compound with its target protein, STING.

ParameterValueMethodReference
Binding Affinity (Kd) of this compound to STING 27.6 μMSurface Plasmon Resonance (SPR)[3]

Experimental Protocols

Protocol 1: Synthesis of Biotinylated this compound (Biotin-GS)

This protocol describes a plausible method for the synthesis of biotinylated this compound, based on established methods for biotinylating complex natural products with available hydroxyl groups. The chemical structure of biotin-GS indicates the biotin moiety is likely attached via an ether linkage to the hydroxyl group of this compound.

Materials:

  • This compound

  • Biotin-PEG-OH (or a similar biotin derivative with a linker and a terminal hydroxyl group)

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM, Methanol)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolution of Reactants: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and Biotin-PEG-OH (1.2 equivalents) in anhydrous DCM.

  • Addition of Coupling Reagents: To the solution from step 1, add triphenylphosphine (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Mitsunobu Reaction: Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution. The reaction mixture may change color.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding a few drops of water. Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude biotinylated this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM) to afford the pure product.

  • Characterization: Confirm the identity and purity of the synthesized biotin-GS using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Biotin-Gelsevirine Pulldown Assay

This protocol details the procedure for using biotin-GS to pull down interacting proteins from cell lysates.

Materials:

  • Biotinylated this compound (biotin-GS)

  • Unbiotinylated this compound (for competition assay)

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Cell lysate from cells of interest (e.g., HEK293T cells overexpressing a target protein, or a relevant cell line for studying endogenous interactions)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)

  • Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

  • Preparation of Cell Lysate:

    • Culture and harvest cells of interest.

    • Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).

  • Bead Preparation:

    • Resuspend the streptavidin beads.

    • Wash the beads three times with wash buffer to remove any preservatives.

  • Incubation of Lysate with Biotin-GS:

    • Incubate the cleared cell lysate (e.g., 1 mg of total protein) with biotin-GS (e.g., 5 µM) for 1-2 hours at 4°C with gentle rotation.

    • Controls:

      • Negative Control: Incubate lysate with an equivalent concentration of free biotin instead of biotin-GS.

      • Competition Control: Pre-incubate the lysate with an excess (e.g., 10-fold) of non-biotinylated this compound for 1 hour before adding biotin-GS to demonstrate the specificity of the interaction.

  • Capture of Biotin-GS-Protein Complexes:

    • Add the pre-washed streptavidin beads to the lysate mixture.

    • Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow the biotin-GS-protein complexes to bind to the beads.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation.

    • Discard the supernatant.

    • Wash the beads extensively (e.g., 3-5 times) with cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. This can be done by:

      • Denaturing Elution: Resuspending the beads in 1x SDS-PAGE sample buffer and boiling for 5-10 minutes. This method is suitable for subsequent analysis by Western blotting or mass spectrometry.

      • Competitive Elution: Incubating the beads with a high concentration of free biotin to displace the biotinylated this compound and its interacting partners. This is a milder elution method.

  • Analysis:

    • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting protein (e.g., anti-STING or anti-JAK2).

    • Mass Spectrometry: For unbiased identification of interacting partners, the eluted proteins can be subjected to in-gel or in-solution digestion followed by LC-MS/MS analysis.

Signaling Pathway and Experimental Workflow Diagrams

Gelsevirine_STING_Pathway cluster_Extracellular Cytosol cluster_Nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING Dimer cGAMP->STING_dimer activates TBK1 TBK1 STING_dimer->TBK1 recruits & activates Proteasome Proteasome STING_dimer->Proteasome targeted for IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFN_genes Interferon Genes p_IRF3->IFN_genes translocates to nucleus & activates transcription This compound This compound This compound->STING_dimer binds & inhibits This compound->STING_dimer promotes ubiquitination Ub Ubiquitin Ub->STING_dimer Degradation Degradation Proteasome->Degradation

Caption: this compound inhibits the STING signaling pathway.

Gelsevirine_JAK2_STAT3_Pathway cluster_Extracellular Cytoplasm cluster_Nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates p_JAK2 p-JAK2 JAK2->p_JAK2 STAT3 STAT3 p_JAK2->STAT3 phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 Target_Genes Target Gene Expression p_STAT3->Target_Genes dimerizes, translocates to nucleus & activates This compound This compound This compound->JAK2 inhibits

Caption: this compound inhibits the JAK2-STAT3 signaling pathway.

Pulldown_Workflow start Start: Cell Lysate (containing target proteins) incubation Incubate with Biotinylated this compound start->incubation capture Capture with Streptavidin Beads incubation->capture wash Wash to remove non-specific binders capture->wash elution Elute bound proteins wash->elution analysis Analysis elution->analysis western Western Blot analysis->western ms Mass Spectrometry analysis->ms

Caption: Experimental workflow for biotin-Gelsevirine pulldown assay.

References

Application Notes and Protocols: In Silico Docking of Gelsevirine to the STING CDN-Binding Pocket

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) protein is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA from pathogens or damaged host cells.[1][2] Upon activation by cyclic dinucleotides (CDNs), STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[3][4][5] Dysregulation of the STING pathway is implicated in various autoimmune diseases and inflammatory conditions, making it an attractive target for therapeutic intervention.[4][6]

Gelsevirine, a natural alkaloid, has been identified as a novel inhibitor of the STING signaling pathway.[7][8] It competitively binds to the CDN-binding pocket of STING, thereby preventing its activation.[7][8][9] This document provides a detailed protocol for the in silico docking of this compound to the STING CDN-binding pocket, along with relevant data and visualizations to facilitate further research and drug development efforts.

STING Signaling Pathway

The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[2] cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to the CDN-binding pocket of the STING dimer located on the endoplasmic reticulum.[1][4] This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus.[5][10] At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[1][3] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of genes encoding type I interferons and other inflammatory cytokines.[1][2]

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING Dimer (Inactive) cGAMP->STING Binds TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_Genes Type I IFN Genes pIRF3_dimer->IFN_Genes Translocation STING_active STING Dimer (Active) STING->STING_active Trafficking STING_active->TBK1 Recruits Transcription Transcription IFN_Genes->Transcription

Caption: The cGAS-STING signaling pathway.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the STING protein as determined by experimental methods. This data is crucial for validating the results of in silico docking studies.

LigandTarget ProteinMethodBinding Affinity (Kd)Reference
This compoundHuman STING (C-terminal domain)Surface Plasmon Resonance (SPR)27.6 μM[7][9]

Experimental Protocols

In Silico Docking Workflow

The following diagram illustrates the general workflow for performing in silico docking of a small molecule to a protein target.

Docking_Workflow PDB 1. Protein Preparation (e.g., PDB: 4EF5) Grid 3. Grid Box Generation (Define Binding Site) PDB->Grid Ligand 2. Ligand Preparation (this compound) Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Analysis of Results (Binding Energy, Pose) Docking->Analysis Validation 6. Experimental Validation (e.g., SPR) Analysis->Validation

Caption: General workflow for in silico molecular docking.
Detailed Protocol for In Silico Docking of this compound to STING

This protocol outlines the steps for docking this compound to the CDN-binding pocket of the human STING protein using AutoDock Vina, a widely used open-source docking program.[11][12]

1. Preparation of the STING Protein Structure

  • 1.1. Obtain the Protein Structure: Download the crystal structure of the human STING C-terminal domain (CTD) from the Protein Data Bank (PDB). The recommended structure is PDB ID: 4EF5, which is in complex with a CDN.[7][9]

  • 1.2. Pre-process the Protein:

    • Open the PDB file in a molecular modeling software (e.g., UCSF Chimera, PyMOL, AutoDockTools).

    • Remove water molecules and any co-crystallized ligands from the structure.

    • Add polar hydrogens to the protein.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the processed protein structure in PDBQT format, which is required by AutoDock Vina.

2. Preparation of the this compound Ligand Structure

  • 2.1. Obtain the Ligand Structure: Obtain the 3D structure of this compound. This can be done by searching a chemical database like PubChem (PubChem CID: 14217344) and downloading the structure in SDF or MOL2 format.[13]

  • 2.2. Pre-process the Ligand:

    • Open the ligand file in a molecular modeling software.

    • Add hydrogens to the ligand.

    • Assign partial charges.

    • Define the rotatable bonds.

    • Save the processed ligand structure in PDBQT format.

3. Definition of the Binding Site (Grid Box Generation)

  • 3.1. Identify the Binding Pocket: The CDN-binding pocket of STING is located in the cleft formed by the STING-CTD dimer.[7][9] The location of the co-crystallized ligand in PDB: 4EF5 can be used to define the center of the binding site.

  • 3.2. Define the Grid Box:

    • In your docking software, define a grid box that encompasses the entire CDN-binding pocket.

    • The center of the grid box should be the geometric center of the binding pocket.

    • The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding site. A typical size would be 20 x 20 x 20 Å.

4. Molecular Docking using AutoDock Vina

  • 4.1. Configure the Docking Parameters: Create a configuration file for AutoDock Vina that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • 4.2. Run the Docking Simulation: Execute AutoDock Vina from the command line using the configuration file. Vina will perform a conformational search of the ligand within the defined grid box and score the different binding poses.

5. Analysis of Docking Results

  • 5.1. Examine the Binding Poses: Visualize the output file containing the docked poses of this compound in the STING binding pocket using a molecular graphics program.

  • 5.2. Evaluate the Binding Affinity: The output file will also contain the predicted binding affinity (in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most favorable.

  • 5.3. Analyze Interactions: Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the STING binding pocket for the best-ranked pose. This will provide insights into the molecular basis of the interaction.

Conclusion

This application note provides a comprehensive guide for the in silico docking of this compound to the STING CDN-binding pocket. The provided protocols and data serve as a valuable resource for researchers investigating STING inhibitors and developing novel therapeutics for STING-mediated diseases. The in silico results should be correlated with experimental data, such as the provided SPR binding affinity, to validate the computational model and guide further lead optimization.

References

Application Notes: Flow Cytometry Analysis of Immune Cells Treated with Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gelsevirine is a novel, specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2][3] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][3] this compound has been shown to potently inhibit the induction of interferon and inflammatory cytokines in macrophages.[1][2][3] It functions by competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks the protein in an inactive state and promotes its K48-linked ubiquitination and subsequent degradation.[1][2] This mechanism makes this compound a promising therapeutic candidate for mitigating inflammation in conditions such as sepsis.[1][2][4][5]

These application notes provide a comprehensive guide for utilizing flow cytometry to dissect the cellular-level effects of this compound on immune cells. The following protocols are designed for researchers, scientists, and drug development professionals to assess the mechanism of action and immunological impact of this compound. Flow cytometry is an ideal tool for this purpose, allowing for multi-parametric analysis of distinct immune cell subsets to quantify changes in cell frequency, activation state, signaling pathway activity, and viability following treatment with this compound.

Mechanism of Action: this compound Inhibition of the STING Signaling Pathway

The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which binds to and activates cyclic GMP-AMP synthase (cGAS). Activated cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP), which then binds to STING, an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons (e.g., IFN-β). This compound intervenes by binding directly to STING, preventing the conformational changes necessary for its activation and promoting its degradation.[1][2]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING_inactive Inactive STING cGAMP->STING_inactive Binds & Activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates STING_active Active STING Dimer pTBK1->STING_active Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes This compound This compound This compound->STING_inactive Binds & Inhibits STING_inactive->STING_active Translocates & Dimerizes STING_active->TBK1 Recruits IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Induces Transcription

Figure 1: this compound's mechanism of action on the STING pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the flow cytometric analysis of immune cells treated with this compound.

Protocol 1: Phospho-Flow Cytometry for STING Pathway Activation

This protocol is designed to measure the phosphorylation of key downstream targets of STING signaling, TBK1 and IRF3, providing a direct assessment of this compound's inhibitory activity.

1.1. Cell Preparation and Treatment:

  • Culture murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes according to standard protocols. Differentiate THP-1 cells into a macrophage-like phenotype using PMA (Phorbol 12-myristate 13-acetate).

  • Plate cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) or a vehicle control for 2-4 hours.

  • Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (5 µg/mL), for 30-60 minutes.

1.2. Staining Procedure:

  • Immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer (e.g., BD Cytofix™) and incubate for 15 minutes at 37°C.

  • Permeabilize the cells by adding ice-cold Permeabilization Buffer (e.g., BD Perm/Wash™ Buffer I) and incubate for 30 minutes on ice.

  • Wash the cells twice with FACS buffer (PBS + 2% FBS).

  • Resuspend the cells in 100 µL of FACS buffer containing a pre-titrated cocktail of fluorescently-conjugated antibodies (see Table 2 for an example panel).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 300 µL of FACS buffer for analysis.

1.3. Flow Cytometry Analysis:

  • Acquire data on a flow cytometer capable of detecting the specified fluorochromes.

  • Gate on single, live cells based on forward and side scatter properties.

  • For adherent cells like BMDMs, further gate on a macrophage marker such as F4/80 or CD11b.

  • Analyze the median fluorescence intensity (MFI) of p-TBK1 and p-IRF3 in the treated versus control groups.

Phospho_Flow_Workflow cell_culture 1. Plate Immune Cells (e.g., THP-1, BMDMs) treatment 2. Pre-treat with this compound (Dose Response) cell_culture->treatment stimulation 3. Stimulate with STING Agonist (e.g., 2'3'-cGAMP) treatment->stimulation fix_perm 4. Fix and Permeabilize stimulation->fix_perm staining 5. Intracellular Staining (p-TBK1, p-IRF3 Abs) fix_perm->staining acquisition 6. Flow Cytometry Acquisition staining->acquisition analysis 7. Data Analysis (MFI of Phospho-proteins) acquisition->analysis

Figure 2: Workflow for Phospho-Flow Cytometry Analysis.

Protocol 2: Intracellular Cytokine Staining

This protocol quantifies the production of key pro-inflammatory cytokines that are downstream products of STING activation.

2.1. Cell Preparation and Treatment:

  • Plate immune cells as described in Protocol 1.1.

  • Pre-treat cells with varying concentrations of this compound or vehicle control for 2-4 hours.

  • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells.

  • Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for 4-6 hours.

2.2. Staining Procedure:

  • Wash cells with FACS buffer.

  • Stain for surface markers (e.g., CD11b, F4/80 for macrophages) by incubating with antibodies for 30 minutes at 4°C.

  • Wash twice with FACS buffer.

  • Fix and permeabilize the cells using a dedicated kit (e.g., BD Cytofix/Cytoperm™ Kit) according to the manufacturer's instructions.

  • Stain for intracellular cytokines (see Table 3 for an example panel) by incubating with antibodies diluted in permeabilization buffer for 30-45 minutes at 4°C.

  • Wash twice with permeabilization buffer.

  • Resuspend in FACS buffer for analysis.

2.3. Flow Cytometry Analysis:

  • Acquire data on a flow cytometer.

  • Gate on single cells and then on the immune cell population of interest based on surface markers.

  • Determine the percentage of cells positive for IFN-β, TNF-α, and IL-6 and their MFI.

Protocol 3: Apoptosis Assay

This protocol assesses whether this compound affects cell viability or protects against activation-induced cell death using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.

3.1. Cell Preparation and Treatment:

  • Plate immune cells as described in Protocol 1.1.

  • Treat cells with this compound (and/or a STING agonist) for an extended period, such as 12-24 hours. Include a positive control for apoptosis (e.g., staurosporine).

3.2. Staining Procedure:

  • Harvest cells, including any non-adherent cells from the supernatant.

  • Wash cells twice with cold PBS.

  • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add Annexin V conjugated to a fluorochrome (e.g., FITC or APC) and a viability dye (e.g., PI or 7-AAD).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze immediately by flow cytometry.

3.3. Flow Cytometry Analysis:

  • Acquire data without compensation adjustments after setting up on unstained and single-stained controls.

  • Create a quadrant plot of Annexin V vs. PI/7-AAD.

  • Quantify the percentage of cells in each quadrant:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Protocol 4: Cell Cycle Analysis

This protocol determines the effect of this compound on the proliferation of immune cells by analyzing the distribution of cells in different phases of the cell cycle.

4.1. Cell Preparation and Treatment:

  • Plate immune cells in a 6-well plate to ensure a sufficient number of cells for analysis.

  • Treat cells with this compound for 24-48 hours.

  • Harvest cells, ensuring a single-cell suspension.

4.2. Staining Procedure:

  • Wash cells with PBS.

  • Fix the cells by adding dropwise ice-cold 70% ethanol (B145695) while vortexing gently.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

4.3. Flow Cytometry Analysis:

  • Acquire data using a linear scale for the DNA dye fluorescence channel.

  • Gate on single cells using a plot of pulse-width versus pulse-area for the DNA dye fluorescence.

  • Generate a histogram of the DNA content.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][8][9]

Data Presentation and Expected Results

The following tables present hypothetical data demonstrating the expected outcomes from the described experiments. The results would likely show a dose-dependent inhibition of STING pathway activation and its downstream effects by this compound.

Table 1: Summary of this compound's Effects on STING Pathway Activation (Phospho-Flow)

Treatment Group This compound (µM) % p-TBK1 Positive Cells MFI of p-TBK1 % p-IRF3 Positive Cells MFI of p-IRF3
Unstimulated Control 0 2.1 ± 0.5 150 ± 20 1.8 ± 0.4 120 ± 15
Stimulated (cGAMP) 0 85.3 ± 4.2 2800 ± 150 82.1 ± 3.9 2500 ± 130
Stimulated (cGAMP) 1 65.7 ± 5.1 1900 ± 110 60.5 ± 4.8 1750 ± 100
Stimulated (cGAMP) 5 30.2 ± 3.5 950 ± 80 25.8 ± 3.1 800 ± 70
Stimulated (cGAMP) 10 10.5 ± 2.1 400 ± 45 8.9 ± 1.9 350 ± 40
Stimulated (cGAMP) 25 4.3 ± 1.5 200 ± 25 3.5 ± 1.2 180 ± 20

Data are represented as mean ± SD.

Table 2: Example Antibody Panel for Phospho-Flow Cytometry

Target Fluorochrome Purpose Clone
F4/80 PE-Cy7 Macrophage Identification BM8
CD11b APC Myeloid Cell Marker M1/70
p-TBK1 (Ser172) Alexa Fluor 488 STING Pathway Activation D52C2
p-IRF3 (Ser396) PerCP-eFluor 710 STING Pathway Activation D6O1M

| Live/Dead | Zombie Aqua™ | Viability | N/A |

Table 3: Summary of this compound's Effects on Cytokine Production

Treatment Group This compound (µM) % IFN-β Positive Cells % TNF-α Positive Cells % IL-6 Positive Cells
Unstimulated Control 0 0.5 ± 0.1 1.2 ± 0.3 0.8 ± 0.2
Stimulated (cGAMP) 0 60.1 ± 5.5 75.4 ± 6.1 68.9 ± 5.8
Stimulated (cGAMP) 1 42.3 ± 4.9 55.8 ± 5.2 49.1 ± 4.5
Stimulated (cGAMP) 5 18.9 ± 3.1 28.3 ± 3.9 22.5 ± 3.3
Stimulated (cGAMP) 10 5.6 ± 1.8 9.7 ± 2.5 7.3 ± 2.1
Stimulated (cGAMP) 25 1.1 ± 0.4 2.5 ± 0.9 1.9 ± 0.7

Data are represented as mean ± SD.

Table 4: Summary of this compound's Effects on Cell Viability (Apoptosis Assay)

Treatment Group This compound (µM) % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic
Untreated Control 0 95.2 ± 2.1 2.5 ± 0.8 2.3 ± 0.7
This compound alone 25 94.8 ± 2.5 2.8 ± 0.9 2.4 ± 0.6
Stimulated (cGAMP) 0 80.5 ± 4.3 10.1 ± 2.2 9.4 ± 2.5
Stimulated + this compound 25 92.1 ± 3.1 4.5 ± 1.5 3.4 ± 1.1
Staurosporine (Positive Ctrl) N/A 15.7 ± 5.8 40.2 ± 6.5 44.1 ± 7.2

Data are represented as mean ± SD, showing this compound is non-toxic and may protect from activation-induced cell death.

Table 5: Summary of this compound's Effects on Cell Cycle Progression

Treatment Group This compound (µM) % G0/G1 Phase % S Phase % G2/M Phase
Untreated Control 0 65.4 ± 3.3 20.1 ± 2.5 14.5 ± 1.9
This compound 1 66.1 ± 3.5 19.8 ± 2.3 14.1 ± 1.8
This compound 5 65.9 ± 3.1 20.5 ± 2.6 13.6 ± 1.7
This compound 10 67.2 ± 3.8 19.1 ± 2.1 13.7 ± 1.9
This compound 25 68.5 ± 4.1 18.5 ± 2.4 13.0 ± 1.6

Data are represented as mean ± SD, suggesting this compound has minimal impact on the cell cycle of non-proliferating macrophages.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gelsevirine Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Gelsevirine in cell viability experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell viability assays?

A1: Based on published data, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments. For studies on its anti-inflammatory effects, concentrations as low as 0.766 µM have shown significant activity[1]. Cytotoxicity is generally observed at concentrations above 160 µM in sensitive cell lines like primary hepatocytes and neurons[1].

Q2: How should I dissolve this compound for cell culture experiments?

A2: this compound is an alkaloid and may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q3: What is the optimal treatment duration for this compound?

A3: The optimal treatment duration is cell-type and assay-dependent. For assessing the inhibition of cytokine expression, a pre-treatment of 6 hours has been used effectively[1]. For cell viability and cytotoxicity assays, incubation times of 24 to 72 hours are commonly employed to observe significant effects. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your specific cell line and experimental question.

Q4: Can this compound interfere with standard cell viability assays like MTT or XTT?

A4: Natural compounds, such as alkaloids, have the potential to interfere with tetrazolium-based assays (MTT, XTT, MTS). This can occur through direct reduction of the tetrazolium salt, leading to a false positive signal for cell viability. It is crucial to include a "no-cell" control with this compound at the highest concentration to check for any direct chemical reduction of the assay reagent. If interference is observed, consider using an alternative viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).

Q5: Which signaling pathways are known to be modulated by this compound?

A5: this compound is known to be a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway. It has been shown to bind to STING, inhibit its activation, and promote its ubiquitination and degradation[1]. Additionally, this compound has been reported to downregulate the JAK2-STAT3 signaling pathway, which plays a critical role in inflammation.

Data Presentation: this compound Concentration and Cellular Effects

The following tables summarize the effective concentrations and cytotoxic thresholds of this compound in various cell lines.

Table 1: Effective Concentrations of this compound for Biological Activity

Cell LineBiological EffectEffective Concentration (IC50)Reference
RAW264.7 (murine macrophage)Inhibition of 2'3'-cGAMP-induced Ifnb1 mRNA expression5.365 µM[1]
THP-1 (human monocytic)Inhibition of 2'3'-cGAMP-induced IFNB1 mRNA expression0.766 µM[1]

Table 2: Cytotoxicity of this compound in Different Cell Types

Cell TypeAssayCytotoxicity ThresholdExposure TimeReference
RAW264.7CCK8No significant cytotoxicity up to 160 µM24 hours[1]
THP-1CCK8No significant cytotoxicity up to 160 µM24 hours[1]
Primary CardiomyocytesCCK8No significant cytotoxicity up to 160 µM24 hours[1]
Bone Marrow-Derived Macrophages (BMMs)CCK8No significant cytotoxicity up to 160 µM24 hours[1]
Primary HepatocytesCCK8Cytotoxic at concentrations >160 µM24 hours[1]
Primary NeuronsCCK8Cytotoxic at concentrations >160 µM24 hours[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salt MTT to formazan (B1609692).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background in "no-cell" control wells - this compound directly reduces the MTT reagent.- Contaminated reagents or medium.- Run a control with this compound in medium without cells. If the solution turns purple, this compound is interfering with the assay. Consider an alternative assay.- Use fresh, sterile reagents and medium.
Inconsistent results between replicate wells - Uneven cell seeding.- this compound precipitation at higher concentrations.- Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding.- Check the solubility of this compound in your final concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent system.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Unexpectedly high cell viability at high this compound concentrations - this compound interference with the assay (see above).- Compound degradation over the incubation period.- Confirm no direct interaction with the assay reagent.- Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment.
Cell morphology changes unrelated to cytotoxicity - Solvent (e.g., DMSO) toxicity.- pH shift in the culture medium.- Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%).- Check the pH of the medium after adding this compound solution.

Visualization of Pathways and Workflows

This compound's Effect on the STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING (Inactive) cGAMP->STING_inactive Binds to STING_active STING (Active) STING_inactive->STING_active Activation TBK1 TBK1 STING_active->TBK1 Recruits Ub Ubiquitination (K48-linked) STING_active->Ub IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Induces Degradation Proteasomal Degradation Ub->Degradation This compound This compound This compound->STING_inactive Inhibits Activation This compound->Ub Promotes

Caption: this compound inhibits the STING pathway by preventing its activation and promoting its degradation.

This compound's Effect on the JAK2-STAT3 Signaling Pathway

JAK2_STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Promotes This compound This compound This compound->pJAK2 Inhibits

Caption: this compound downregulates the JAK2-STAT3 pathway, reducing inflammatory gene expression.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow start Start prep Prepare this compound Stock (e.g., in DMSO) start->prep seed Seed Cells in 96-well Plate prep->seed treat Treat Cells with Serial Dilutions of this compound (24, 48, 72h) seed->treat assay Perform Cell Viability Assay (e.g., MTT) treat->assay analyze Analyze Data: Calculate % Viability vs. Control assay->analyze determine_ic50 Determine Optimal Concentration (e.g., IC50 or Non-toxic Range) analyze->determine_ic50 Expected Results troubleshoot Troubleshoot Unexpected Results analyze->troubleshoot Unexpected Results end End determine_ic50->end troubleshoot->prep Re-evaluate Protocol

Caption: A stepwise workflow for determining the optimal this compound concentration for cell viability studies.

References

Troubleshooting Gelsevirine insolubility in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelsevirine, focusing on issues related to its solubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known mechanisms of action?

This compound is an oxindole (B195798) alkaloid with demonstrated anti-inflammatory and anxiolytic properties. Its primary mechanisms of action include:

  • STING Inhibition : this compound is a specific inhibitor of the Stimulator of Interferon Genes (STING) protein. It binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its dimerization and activation. Furthermore, it promotes K48-linked ubiquitination and degradation of STING, likely through the recruitment of TRIM21.[1][2][3]

  • JAK2-STAT3 Pathway Modulation : this compound has been shown to decrease the activity of the JAK2-STAT3 signaling pathway by inhibiting the kinase activity of JAK2.[4]

Q2: What are the known solvents for this compound?

This compound is a hydrophobic compound. Based on available data, its solubility is as follows:

  • Good Solubility : Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate.

  • Sparingly Soluble : Methanol (1-10 mg/mL).[1]

  • Poor Solubility : Water and aqueous culture media.

Q3: What is the recommended solvent for preparing a this compound stock solution for cell culture experiments?

High-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions of this compound for in vitro studies.

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to keep the final DMSO concentration in your cell culture medium at or below 0.1% (v/v) to minimize any potential off-target effects of the solvent.[5] A vehicle control (cells treated with the same final concentration of DMSO) should always be included in your experiments to assess the specific tolerance of your cell line.

Q5: How should I store this compound powder and its stock solutions?

  • Powder : Store this compound powder at 4°C, protected from light.

  • Stock Solutions : Prepare aliquots of your this compound stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Troubleshooting Guide: this compound Insolubility in Culture Media

Problem: My this compound precipitates out of solution when I add it to my cell culture medium.

This is a common issue with hydrophobic compounds like this compound. Here are several steps to troubleshoot and resolve this problem.

Data Presentation: this compound Solubility
SolventSolubilityMolar Concentration (at 1 mg/mL)Source
Methanol Sparingly Soluble (1-10 mg/mL)~2.84 - 28.4 mM[1]
DMSO SolubleNot specified
Chloroform SolubleNot specified
Dichloromethane SolubleNot specified
Ethyl Acetate SolubleNot specified
Water InsolubleNot applicable

Molecular Weight of this compound: 352.4 g/mol

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound that can be further diluted in culture media.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Pre-warm the this compound Powder: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Calculate the Required Mass: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution, you would need 3.524 mg of this compound per 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Solubilization: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.

Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium

Objective: To add this compound to the cell culture medium without causing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Pre-warm the Medium: Ensure your cell culture medium is equilibrated to 37°C. Adding a cold stock solution to cold media can decrease solubility.

  • Calculate Dilution: Determine the volume of this compound stock solution needed to achieve the desired final concentration in your experiment, ensuring the final DMSO concentration remains below 0.1%.

  • Vortex the Medium: While gently vortexing the pre-warmed culture medium, add the calculated volume of the this compound stock solution dropwise and slowly into the vortex. This rapid and even dispersion is critical to prevent localized high concentrations that lead to precipitation.

  • Final Mix: Briefly continue vortexing to ensure the solution is homogenous.

  • Immediate Use: Use the freshly prepared this compound-containing medium immediately for your experiments. Do not store diluted aqueous solutions of this compound.

Mandatory Visualizations

Gelsevirine_Troubleshooting_Workflow Troubleshooting this compound Precipitation cluster_stock Stock Solution Issues cluster_dilution Dilution Protocol Issues start Start: this compound precipitates in culture medium check_stock Is the stock solution clear? start->check_stock check_protocol Review dilution protocol check_stock->check_protocol Yes remake_stock Remake stock solution - Use anhydrous DMSO - Vortex/Sonicate/Warm check_stock->remake_stock No warm_media Pre-warm media to 37°C check_protocol->warm_media lower_conc Lower final this compound concentration success Success: Homogenous solution lower_conc->success Precipitation resolved fail Still precipitates lower_conc->fail Precipitation persists use_cosolvent Consider alternative solubilization methods use_cosolvent->success Problem solved fail->use_cosolvent remake_stock->check_stock slow_addition Add stock dropwise to vortexing media warm_media->slow_addition check_dmso Ensure final DMSO is <= 0.1% slow_addition->check_dmso check_dmso->lower_conc

Caption: Troubleshooting workflow for this compound precipitation.

Gelsevirine_STING_Pathway This compound's Inhibition of the STING Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_ER STING (ER) cGAMP->STING_ER STING_dimer STING Dimerization & Translocation STING_ER->STING_dimer TBK1 TBK1 STING_dimer->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer IFN Type I IFN & Pro-inflammatory Cytokine Genes pIRF3_dimer->IFN Transcription This compound This compound This compound->STING_ER Binds & Inhibits Dimerization Ub_degradation TRIM21-mediated Ubiquitination & Degradation This compound->Ub_degradation Ub_degradation->STING_ER Promotes

Caption: this compound inhibits the STING signaling pathway.

References

Gelsevirine in STING Knockout Cells: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for experiments involving gelsevirine (B199093) and STING (Stimulator of Interferon Genes) knockout (KO) cells. The following FAQs, troubleshooting guides, and protocols address common issues and questions that may arise when investigating the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established primary molecular target of this compound?

A1: Recent studies have identified this compound as a specific and potent inhibitor of the STING protein.[1][2] Its mechanism of action involves competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which prevents STING dimerization and activation.[1][3] Furthermore, this compound promotes K48-linked ubiquitination and subsequent degradation of the STING protein, likely through the recruitment of the E3 ubiquitin ligase TRIM21.[1][4]

Q2: If this compound's main target is STING, why am I observing a biological effect in my STING knockout cells?

A2: Observing a cellular response to this compound in validated STING knockout cells indicates that the compound has one or more "off-target" effects. Since the primary target is absent, any residual activity must be attributed to interactions with other cellular proteins or pathways. This is a critical finding for understanding the compound's complete pharmacological profile.

Q3: What are the potential off-target pathways that this compound might be affecting?

A3: While this compound is highly specific for STING, related alkaloids from the Gelsemium genus are known to interact with other molecules. Potential off-target pathways to investigate include:

  • Neurotransmitter Receptors: this compound and its analogs have been reported to modulate inhibitory receptors in the central nervous system, such as glycine (B1666218) receptors (GlyRs) and GABA-A receptors (GABAARs).[5][6]

  • Cell Death Pathways: this compound may directly influence pathways regulating apoptosis or autophagy, independent of STING.[7] Unexpected changes in cell viability could be linked to these processes. A related alkaloid, sempervirine, has been shown to induce apoptosis in hepatocellular carcinoma cells.[8]

  • General Cellular Processes: High concentrations of any compound can lead to non-specific effects on cellular health, protein synthesis, or degradation machinery.

Q4: How can I be certain that my cell line is a true STING knockout?

A4: Rigorous validation is critical. An incomplete knockout could lead to misinterpretation of results as "off-target" effects when they are, in fact, residual on-target effects. Validation should always include:

  • Genotypic Analysis: PCR and Sanger sequencing of the targeted genomic locus to confirm the presence of the desired indel mutation.[9]

  • Protein Expression Analysis: Western blot analysis to confirm the complete absence of the STING protein.

  • Functional Assay: Treatment of wild-type (WT) and KO cells with a known STING agonist (e.g., 2'3'-cGAMP, ISD). The WT cells should show robust phosphorylation of TBK1 and IRF3 and subsequent IFN-β production, while the KO cells should show no response.[10][11]

Q5: My STING KO cells are showing increased cell death after this compound treatment. How do I investigate the mechanism?

A5: To determine the mode of cell death, you should perform assays that can distinguish between apoptosis and necrosis.

  • Apoptosis: Look for markers like Annexin V staining, caspase-3/7 activation, and PARP cleavage.

  • Necrosis/Necroptosis: Measure the release of lactate (B86563) dehydrogenase (LDH) into the media or look for markers like phosphorylation of MLKL.

  • Autophagy: Monitor the conversion of LC3-I to LC3-II by Western blot or visualize LC3 puncta by immunofluorescence. There is a complex interplay between autophagy and apoptosis which may be influenced by the compound.[12][13][14]

Troubleshooting Guides

Problem 1: Unexpected Phenotypic Effects in Validated STING KO Cells

If you observe an unexpected change in cell viability, morphology, or cytokine production in your confirmed STING KO cell line after this compound treatment, use the following table to troubleshoot.

Observation Potential Cause Recommended Action
Reduced Cell Viability This compound has cytotoxic off-target effects.Perform a dose-response curve to determine the EC50. Investigate apoptosis and necrosis pathways (see Q5 above and Protocol 2).
Unchanged Phenotype The observed effect in WT cells is entirely STING-dependent.This is an expected result and serves as a good negative control, confirming the specificity of this compound for STING in your model.
Altered Cytokine Profile This compound may be modulating other STING-independent inflammatory signaling pathways.Profile a broad range of cytokines using a multiplex assay. Investigate other pattern recognition receptor (PRR) pathways (e.g., TLRs, RLRs).
Inconsistent Results Issues with compound stability, cell passage number, or experimental variability.Prepare fresh stock solutions of this compound for each experiment. Ensure consistent cell passage numbers and seeding densities. Include appropriate positive and negative controls.

Key Experimental Protocols

Protocol 1: Validation of STING Knockout Cell Line

This protocol outlines the essential steps to confirm the functional knockout of STING.

1. Genomic Validation (PCR & Sequencing):

  • Design PCR primers that flank the CRISPR/Cas9 target site in the STING1 gene.

  • Isolate genomic DNA from both WT and putative KO cell clones.[9]

  • Perform PCR and run the products on an agarose (B213101) gel. The KO clones may show a slight size shift depending on the indel.

  • Purify the PCR products and send them for Sanger sequencing to confirm the presence of a frameshift mutation.[9]

2. Protein Validation (Western Blot):

  • Lyse WT and KO cells in RIPA buffer supplemented with protease inhibitors.

  • Quantify total protein concentration using a BCA assay.

  • Separate 20-30 µg of protein lysate on an 8-12% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody against STING overnight at 4°C.

  • Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal loading.

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize bands using an ECL substrate. The STING band should be present in WT lysates and absent in KO lysates.

3. Functional Validation (STING Agonist Challenge): [10][15]

  • Seed WT and KO cells in parallel.

  • Transfect cells with a STING agonist like ISD (Interferon Stimulatory DNA) (2 µg/mL) or treat with 2'3'-cGAMP (5 µg/mL).[1]

  • After 3-6 hours, harvest the cells.

  • Analyze cell lysates by Western blot for phosphorylation of TBK1 (p-TBK1) and IRF3 (p-IRF3).[10]

  • Analyze culture supernatant by ELISA for secreted IFN-β.

  • Expected Outcome: WT cells will show a strong induction of p-TBK1, p-IRF3, and IFN-β. KO cells will show no response.

Protocol 2: Assessment of this compound-Induced Apoptosis

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis via flow cytometry.

1. Cell Treatment:

  • Seed STING KO cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound (and a vehicle control) for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

2. Staining:

  • Harvest both adherent and floating cells and pellet them by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

3. Flow Cytometry:

  • Analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on STING pathway activation in wild-type macrophages, providing a baseline for comparison against results from STING KO cells.

Cell Line Stimulant This compound Conc. Measured Endpoint Result Reference
Raw264.72'3'-cGAMP (5 µg/ml)0 - 20 µMIfnb1 mRNADose-dependent inhibition[1]
THP-12'3'-cGAMP (5 µg/ml)0 - 20 µMIFNB1 mRNADose-dependent inhibition[1]
Raw264.72'3'-cGAMP, ISD, Poly(dA:dT)10 µMCxcl10, Il6 mRNASignificant inhibition[1]
HEK293TTransfected STING-HA10 µMK48-linked UbiquitinationIncreased ubiquitination[1]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to investigating this compound.

STING_Pathway cluster_cytosol Cytosol cluster_er ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (Dimer) cGAMP->STING Activates IRF3_dimer IRF3 Dimer Genes Type I IFN & Inflammatory Genes IRF3_dimer->Genes Translocates & Induces Transcription IRF3_p p-IRF3 IRF3_p->IRF3_dimer Dimerizes TBK1_p p-TBK1 TBK1_p->IRF3_p Phosphorylates IRF3 STING->TBK1_p Recruits & Activates TBK1

Caption: The canonical cGAS-STING signaling pathway.

Experimental_Workflow start Start: Observe this compound effect in STING KO cells validate Step 1: Rigorously Validate STING Knockout start->validate validation_methods Genomic Sequencing Western Blot for Protein Functional Agonist Challenge validate->validation_methods is_ko Is Knockout Complete? validate->is_ko reclone No: Re-clone or re-validate cell line is_ko->reclone No phenotype Step 2: Characterize Off-Target Phenotype is_ko->phenotype Yes phenotype_methods Dose-Response Curve Cell Viability Assays (Apoptosis/Necrosis) Cytokine Profiling phenotype->phenotype_methods hypothesis Step 3: Formulate Hypothesis on Off-Target Mechanism phenotype->hypothesis hypothesis_examples e.g., Interaction with Glycine Receptors? Induction of STING-independent apoptosis? hypothesis->hypothesis_examples test Step 4: Test Hypothesis hypothesis->test end Conclusion: Identify Off-Target Pathway test->end

Caption: Experimental workflow for investigating off-target effects.

Troubleshooting_Logic start Problem: Unexpected result with This compound in STING KO cells q1 Is STING KO status fully validated? start->q1 a1_no Action: Perform full validation (Genomic, Protein, Functional) q1->a1_no No q2 Is the effect cell death? q1->q2 Yes a2_yes Action: Characterize cell death type (Apoptosis vs. Necrosis assays) q2->a2_yes Yes q3 Is the effect related to inflammatory signaling? q2->q3 No a3_yes Action: Profile cytokines/chemokines. Investigate other PRR pathways. q3->a3_yes Yes a_other Conclusion: Effect is a novel off-target mechanism. Investigate further. q3->a_other No

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Preventing Gelsevirine Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Gelsevirine. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you mitigate degradation and ensure the integrity of this compound in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in my experiments?

A1: Like many alkaloids, this compound is susceptible to degradation from several factors. The most common include:

  • pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis or rearrangement of the molecule.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[3]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[4][5]

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.

Q2: How should I prepare and store this compound stock solutions to maximize stability?

A2: Proper preparation and storage are crucial. We recommend the following:

  • Solvent Selection: For long-term storage, dissolve this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727).[1][6] this compound is sparingly soluble in methanol (1-10 mg/ml).

  • Storage Conditions: Store stock solutions at -20°C or colder in small, single-use aliquots to minimize freeze-thaw cycles.[1] Use amber-colored vials or wrap tubes in aluminum foil to protect from light. A supplier of this compound indicates a shelf life of at least four years when stored at -20°C.

  • Working Solutions: Prepare fresh working solutions from your stock solution for each experiment. If you must store working solutions, keep them on ice and protected from light during the experiment.[1] It is advisable to use them within 24 hours.[7]

Q3: I am observing a loss of biological activity of this compound in my cell culture experiments. What could be the cause?

A3: Loss of activity in cell culture can be due to several factors:

  • Degradation in Media: The pH of your cell culture medium (typically around 7.4) and the incubation temperature (37°C) can contribute to the degradation of this compound over time.

  • Interaction with Media Components: Components in your cell culture medium could potentially react with and degrade this compound.

  • Solvent Effects: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced toxicity or altered cell behavior.[8]

Q4: I see new peaks appearing in my HPLC analysis of a this compound solution. What do these represent?

A4: The appearance of new peaks in your HPLC chromatogram is a strong indicator of this compound degradation. These new peaks represent degradation products. To understand the degradation pathway, you can perform forced degradation studies and use techniques like LC-MS to identify the mass of these products and elucidate their structures.[1][9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to this compound instability.

Observed Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent results. Chemical degradation of this compound.1. Prepare fresh solutions for each experiment. 2. Confirm the concentration of your solution before each experiment using a validated HPLC method. 3. Minimize the exposure of your solutions to light and elevated temperatures.[10]
Precipitation of this compound in aqueous buffer. pH-dependent solubility. This compound, as an alkaloid, is likely more soluble in slightly acidic conditions.[1][2]1. Check the pH of your buffer. 2. Consider preparing a concentrated stock solution in an organic solvent (e.g., DMSO) and diluting it into your aqueous buffer immediately before use. Ensure the final solvent concentration is compatible with your assay.[1]
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Protect your solutions from light, heat, and extreme pH. 2. If unavoidable, perform a time-course experiment to monitor the rate of degradation under your experimental conditions. 3. If possible, identify the degradation products using LC-MS to understand the degradation pathway.[9]
Color change in this compound solution. Degradation of the compound.Discard the solution and prepare a fresh one. This is a visual indicator that the integrity of the compound has been compromised.

Quantitative Data on Alkaloid Stability (Illustrative Example)

Table 1: Half-life (t½) of Mitragynine at different pH and temperature conditions. [11]

Temperature (°C)pH 2pH 4pH 6pH 8pH 10
4 UnstableStableStableStableStable
20 UnstableStableStableStableStable
40 UnstableStableStableStableStable
60 Very Unstable1.6 hours5.8 hours7.5 hours6.8 hours
80 Very Unstable0.4 hours1.1 hours1.3 hours1.2 hours
Stable indicates no significant degradation was observed over the 8-hour study period.
Unstable/Very Unstable indicates rapid degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO) or methanol (HPLC grade or higher)

  • Calibrated analytical balance

  • Amber-colored glass vials or clear vials to be wrapped in aluminum foil

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of anhydrous DMSO or methanol to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution.

  • Aliquot the stock solution into single-use amber vials or cryotubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.[7][9][12]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Hydrochloric acid (HCl) solution (1 M and 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M and 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • HPLC system with a UV or DAD detector

  • LC-MS system (for identification of degradation products)

  • pH meter

  • Water bath or incubator

  • Photostability chamber

Procedure:

  • Sample Preparation: For each condition, dilute the this compound stock solution to a suitable concentration (e.g., 100 µg/mL) in the respective stress solution. Prepare a control sample diluted in the solvent used for the stock solution.

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound solution and 1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound solution and 1 M NaOH.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound solution and 3% H₂O₂.

    • Keep at room temperature and analyze at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Incubate the this compound solution at 60°C.

    • Analyze at 2, 4, 8, and 24 hours.

  • Photodegradation:

    • Expose the this compound solution to a light source in a photostability chamber (as per ICH Q1B guidelines, e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][5]

    • Keep a control sample wrapped in aluminum foil in the same chamber.

    • Analyze both samples at appropriate time intervals.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation for each condition.

    • For identification of degradation products, analyze the stressed samples using LC-MS.

Protocol 3: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.[13][14][15]

Method Development (Example):

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Forced Degradation Samples: Use the samples generated from Protocol 2 to test the method's ability to separate the parent peak from the degradation product peaks.

Method Validation (as per ICH Q2(R1) guidelines): [16][17]

  • Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any matrix components.

  • Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Visualizations

Gelsevirine_Degradation_Troubleshooting Start Inconsistent Experimental Results with this compound Check_Solution Is the this compound solution freshly prepared? Start->Check_Solution Yes_Fresh Yes Check_Solution->Yes_Fresh Yes No_Fresh No Check_Solution->No_Fresh No Check_Storage Are stock solutions stored properly? (-20°C or colder, protected from light) Yes_Fresh->Check_Storage Prepare_Fresh Prepare fresh solution for each experiment. No_Fresh->Prepare_Fresh Yes_Stored Yes Check_Storage->Yes_Stored Yes No_Stored No Check_Storage->No_Stored No Check_Conditions Are experimental conditions harsh? (High temp, extreme pH, prolonged light exposure) Yes_Stored->Check_Conditions Improve_Storage Implement proper storage protocols (aliquot, freeze, protect from light). No_Stored->Improve_Storage Yes_Harsh Yes Check_Conditions->Yes_Harsh Yes No_Harsh No Check_Conditions->No_Harsh No Optimize_Conditions Optimize experimental conditions to be milder. Monitor stability under these conditions. Yes_Harsh->Optimize_Conditions Perform_QC Perform HPLC-QC on the solution to check for degradation products. No_Harsh->Perform_QC Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) Analysis HPLC / LC-MS Analysis Acid->Analysis Base Base Hydrolysis (e.g., 1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Degradation (e.g., 60°C) Thermal->Analysis Photo Photodegradation (ICH Q1B) Photo->Analysis Start This compound Solution (Known Concentration) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Evaluate Degradation Profile & Identify Degradants Analysis->Data Gelsevirine_Signaling_Interaction This compound This compound STING STING Protein This compound->STING Binds to CDN-binding pocket Dimerization STING Dimerization This compound->Dimerization Inhibits Ubiquitination K48-linked Ubiquitination This compound->Ubiquitination Promotes STING->Dimerization Activation TBK1 TBK1 Phosphorylation Dimerization->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon Production IRF3->IFN Degradation STING Degradation Ubiquitination->Degradation Degradation->STING Reduces levels

References

Addressing batch-to-batch variability of Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of Gelsevirine. Our goal is to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an oxindole (B195798) alkaloid originally isolated from plants of the Gelsemium genus. It has been identified as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] this compound binds to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks STING in an inactive conformation and prevents its dimerization and activation.[1][3] This inhibition leads to a downstream reduction in the phosphorylation of TBK1 and IRF3, ultimately suppressing the production of type I interferons and other pro-inflammatory cytokines.[3] Additionally, this compound promotes the K48-linked ubiquitination and degradation of STING.[1]

Q2: What are the potential sources of batch-to-batch variability with this compound?

As this compound is a natural product, its purity and composition can be influenced by several factors, leading to potential batch-to-batch variability. These factors can include:

  • Source Material Variation: The chemical profile of the source plant (Gelsemium elegans) can vary based on geographical location, climate, harvest time, and storage conditions.[4]

  • Extraction and Purification Processes: Differences in the isolation and purification methods can lead to variations in the final purity of the compound and the profile of any co-isolated, structurally related alkaloids.[5][6]

  • Compound Stability: this compound should be stored at -20°C and is stable for at least four years under these conditions. Improper handling or storage can lead to degradation and a decrease in potency.

Q3: How can I ensure the quality and consistency of a new batch of this compound?

It is crucial to perform in-house quality control (QC) assays to qualify a new batch of this compound before its use in critical experiments. This will help ensure that the new batch has comparable purity and activity to previous batches. We recommend a two-pronged approach:

  • Purity Assessment: Analyze the purity of the new batch using High-Performance Liquid Chromatography (HPLC).

  • Functional Validation: Perform a functional assay to confirm that the new batch inhibits the STING signaling pathway with a similar potency to a previously validated batch. A Western blot analysis of STING pathway activation or an NF-κB reporter assay are suitable functional assays.

Q4: What are the typical storage and handling recommendations for this compound?

For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the solution to thaw completely and warm to room temperature.

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected inhibition of STING signaling.
  • Possible Cause 1: Sub-optimal Purity or Degradation of this compound.

    • Solution:

      • Verify Purity: If not already done, perform an HPLC analysis to confirm the purity of your this compound batch. Compare the purity to the supplier's certificate of analysis and to previous batches if possible.

      • Assess Activity: Perform a dose-response experiment to determine the IC50 of your current batch in a functional assay (e.g., inhibition of cGAMP-induced IRF3 phosphorylation). A significant shift in the IC50 compared to previous batches indicates a difference in potency.

      • Proper Storage: Ensure that your this compound stock solutions are stored correctly in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Possible Cause 2: Experimental Conditions.

    • Solution:

      • Cell Health: Ensure that the cells used in your assay are healthy and not passaged too many times.

      • Stimulation Conditions: Optimize the concentration of the STING agonist (e.g., 2'3'-cGAMP, ISD) and the stimulation time to achieve a robust and reproducible activation of the STING pathway.

      • This compound Pre-incubation: The pre-incubation time with this compound before adding the STING agonist is critical. A pre-incubation time of 6 hours has been shown to be effective.[3] You may need to optimize this for your specific cell type and experimental setup.

Issue 2: High background or unexpected off-target effects.
  • Possible Cause 1: Impurities in the this compound batch.

    • Solution:

      • Purity Analysis: As mentioned above, HPLC analysis can help identify the presence of significant impurities.

      • Supplier Information: Contact the supplier for more detailed information on the impurity profile of the specific batch.

  • Possible Cause 2: Cytotoxicity at high concentrations.

    • Solution:

      • Determine Cytotoxicity: Perform a cell viability assay (e.g., CCK8, MTT) to determine the cytotoxic concentration of your this compound batch in your cell line of interest. High concentrations (>160 μM) have been reported to be cytotoxic to some primary cells.[7]

      • Use Non-toxic Concentrations: Ensure that the concentrations of this compound used in your functional assays are well below the cytotoxic threshold.

Quantitative Data Summary

As specific batch-to-batch variability data for this compound is often proprietary, we provide the following template for you to document your in-house quality control testing. Consistent record-keeping is essential for identifying and troubleshooting issues related to batch variability.

Batch NumberSupplierPurity (HPLC, %)IC50 (STING Inhibition Assay, µM)Date of QCPerformed ByNotes
e.g., GVS-24A01e.g., Supplier Xe.g., 99.2%e.g., 5.8 µMe.g., 2025-01-15e.g., J. Doee.g., Consistent with previous batch

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for assessing the purity of a this compound batch. The specific parameters may need to be optimized for your HPLC system.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the sample and analyze the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Functional Validation by Western Blot for STING Pathway Activation

This protocol details how to assess the inhibitory activity of this compound on the STING pathway by measuring the phosphorylation of key downstream proteins.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 or THP-1 cells in a 6-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 6 hours.

    • Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (5 µg/mL), for 3 hours.[3]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-TBK1, phospho-IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein or loading control. Compare the inhibition across different this compound concentrations and batches.

Protocol 3: Functional Validation by NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of the inhibition of the STING-dependent NF-κB activation.

  • Cell Transfection and Plating:

    • Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

    • Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Cell Treatment:

    • Pre-treat the cells with different concentrations of this compound for 6 hours.

    • Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for an additional 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of NF-κB activity by the STING agonist in the absence of this compound.

    • Determine the dose-dependent inhibition of NF-κB activity by this compound and calculate the IC50 value.

Visualizations

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er ER Membrane cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active dimer) STING_inactive->STING_active TBK1 TBK1 STING_active->TBK1 This compound This compound This compound->STING_inactive binds & inhibits dimerization pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 NFkB NF-κB pTBK1->NFkB pIRF3 p-IRF3 IRF3->pIRF3 Cytokines Type I IFNs & Pro-inflammatory Cytokines pIRF3->Cytokines induce transcription pNFkB p-NF-κB NFkB->pNFkB pNFkB->Cytokines induce transcription

Caption: this compound's mechanism of action in the STING signaling pathway.

QC_Workflow cluster_purity Purity Assessment cluster_functional Functional Validation start Receive New Batch of this compound prep_sample Prepare Stock Solution and Aliquots start->prep_sample hplc Perform HPLC Analysis prep_sample->hplc compare_purity Compare Purity to Specification (>98%) hplc->compare_purity functional_assay Perform Functional Assay (e.g., Western Blot or Reporter Assay) compare_purity->functional_assay Purity OK fail Contact Supplier/ Do Not Use compare_purity->fail Purity Not OK compare_activity Compare IC50 to Previous Batch functional_assay->compare_activity pass Batch Qualified for Use compare_activity->pass Activity OK compare_activity->fail Activity Not OK

Caption: Quality control workflow for a new batch of this compound.

Troubleshooting_Logic cluster_experimental Experimental Parameter Review start Inconsistent Experimental Results with this compound check_variability Is this a new batch of this compound? start->check_variability yes_new_batch Perform QC Workflow: 1. HPLC for Purity 2. Functional Assay for Activity check_variability->yes_new_batch Yes no_same_batch Review Experimental Parameters check_variability->no_same_batch No resolve Issue Identified and Resolved yes_new_batch->resolve check_storage Check this compound Storage & Handling no_same_batch->check_storage check_cells Verify Cell Health & Passage Number check_storage->check_cells check_reagents Confirm Reagent Concentrations & Activity check_cells->check_reagents check_protocol Review Protocol Steps (e.g., incubation times) check_reagents->check_protocol check_protocol->resolve

Caption: Troubleshooting logic for inconsistent this compound results.

References

Gelsevirine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and storage of Gelsevirine, a potent STING (Stimulator of Interferon Genes) inhibitor. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Disclaimer: this compound is a research compound, and comprehensive public stability data is limited. The following information is based on the known properties of related indole (B1671886) alkaloids and general best practices for small molecule inhibitors. The quantitative data provided is illustrative and should be confirmed by user-specific stability studies.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound compound?

A1: Solid this compound, like many complex alkaloids, should be stored under controlled conditions to ensure its long-term integrity.

Storage ConditionTemperatureDurationNotes
Long-term-20°C or -80°CUp to 3 yearsStore in a tightly sealed, light-proof container. A desiccator is recommended to prevent moisture absorption.
Short-term4°CUp to 2 yearsKeep in a dark, dry environment.

Q2: What is the recommended procedure for preparing this compound stock solutions?

A2: Preparing a stable, high-concentration stock solution is crucial for reproducible experimental results.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of this compound.

  • Preparation:

    • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of high-purity, anhydrous DMSO directly to the vial to achieve the desired concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in inert vials (e.g., amber glass or polypropylene).

  • Storage:

    • For short-term storage (up to 1 month), store aliquots at -20°C.

    • For long-term storage (up to 6 months), store aliquots at -80°C.

Q3: How do I handle this compound in aqueous solutions for my experiments?

A3: this compound, being a hydrophobic molecule, has low aqueous solubility. When diluting your DMSO stock solution into an aqueous buffer or cell culture medium, it is critical to ensure the final DMSO concentration is low enough (typically <0.5% v/v) to avoid solvent-induced artifacts in your assay. Rapidly vortex or mix the solution during the addition of the this compound stock to prevent precipitation.

Q4: I suspect my this compound solution is degrading. What are the common signs?

A4: Degradation can manifest in several ways:

  • Loss of biological activity: Inconsistent or reduced potency in your assays is a primary indicator.

  • Color change: A change in the color of your stock or working solution may suggest chemical degradation or oxidation.

  • Precipitation: The appearance of solid material in a previously clear solution, especially after thawing, can indicate instability or exceeding the solubility limit.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cellular assays.

This is a frequent issue that can stem from compound instability or other experimental factors.

A Inconsistent/Low Activity Observed B Check Stock Solution Integrity A->B C Prepare Fresh Stock Solution B->C Precipitation or color change observed D Evaluate Stability in Assay Medium (Time-course experiment) B->D Stock appears OK F Re-run Assay with Fresh Solution and Controls C->F D->F Stable H Consider Alternative Formulation or Assay Conditions D->H Unstable E Assess Cellular Factors (Permeability, Efflux, Metabolism) E->H F->E Inconsistency Persists G Problem Resolved F->G Consistent Results

Caption: Troubleshooting workflow for addressing inconsistent this compound activity.

Troubleshooting Steps:

  • Verify Stock Solution: Inspect your DMSO stock solution for any signs of precipitation or color change. If observed, prepare a fresh stock solution.

  • Stability in Media: Perform a time-course experiment. Incubate this compound in your assay medium for the duration of your experiment and measure its concentration or activity at different time points. A decline in activity suggests instability in the aqueous environment.

  • Cellular Factors: Consider if cellular processes like low permeability, active efflux by transporters, or rapid metabolism are reducing the effective intracellular concentration of this compound.

  • Assay Controls: Ensure you are using appropriate vehicle controls (medium with the same final concentration of DMSO) in all experiments.

Issue 2: this compound precipitates when diluted in aqueous buffer.

This is a common solubility issue with hydrophobic compounds.

A Precipitation on Dilution B Is final DMSO concentration <0.5%? A->B C Lower Stock Concentration or use higher DMSO % (if tolerated) B->C No D Is the aqueous buffer at optimal pH? B->D Yes G Solution is Clear C->G E Adjust Buffer pH (if compatible with assay) D->E No F Use Solubility Enhancers (e.g., cyclodextrins, surfactants) D->F Yes E->G F->G

Caption: Decision tree for resolving this compound precipitation issues.

Troubleshooting Steps:

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is not too high, as this can sometimes cause compounds to crash out. Paradoxically, for highly hydrophobic compounds, a slightly higher co-solvent concentration might be needed.

  • pH Adjustment: The solubility of alkaloids can be pH-dependent. If your experimental system allows, test the solubility of this compound in buffers of different pH values.

  • Solubility Enhancers: Consider the use of formulation aids such as cyclodextrins (e.g., HP-β-cyclodextrin) or non-ionic surfactants (e.g., Tween® 80 at a very low concentration) to improve aqueous solubility. Always run controls to ensure the excipient does not interfere with your assay.

This compound Stability Profile (Illustrative Data)

The following tables summarize the expected stability of this compound under various conditions based on data from related indole alkaloids. These are not experimentally verified data for this compound and should be used as a general guide.

Table 1: Long-Term and Freeze-Thaw Stability of this compound Solutions

ConditionConcentrationSolventTemperatureDurationRecovery (%)
Short-term stability180 ng/mLRat PlasmaRoom Temp.2 hours>95%
Freeze-thaw stability180 ng/mLRat Plasma-20°C to 25°C3 cycles>90%
Long-term stability180 ng/mLRat Plasma-20°C30 days>90%
Stock solution stability1 mg/mLMethanol (B129727)-20°C60 days>97%

Data extrapolated from stability studies on Gelsemium alkaloids.[1][2]

Table 2: Forced Degradation of this compound (Illustrative)

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.

Stress ConditionReagent/ConditionTimeTemperatureExpected Degradation (%)Potential Degradation Pathway
Acid Hydrolysis0.1 N HCl4 hours60°C15 - 25%Hydrolysis of ester or ether linkages
Alkaline Hydrolysis0.1 N NaOH4 hours60°C20 - 30%Hydrolysis, epimerization
Oxidation3% H₂O₂6 hours60°C10 - 20%Oxidation of nitrogen atoms, aromatic rings
Thermal DegradationSolid State48 hours80°C< 10%General decomposition
PhotodegradationUV Light (254 nm)24 hoursRoom Temp.10 - 15%Photochemical rearrangement or cleavage

Illustrative degradation percentages based on general knowledge of indole alkaloid stability.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general procedure for stress testing this compound to identify potential degradants.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL This compound Solution B Acid (0.1 N HCl, 60°C) A->B C Base (0.1 N NaOH, 60°C) A->C D Oxidation (3% H₂O₂, 60°C) A->D E Thermal (Solid, 80°C) A->E F Photo (UV Light, RT) A->F G Neutralize (if needed) & Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability- Indicating HPLC Method G->H I Characterize Degradants (LC-MS/MS) H->I

Caption: Experimental workflow for a forced degradation study of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 4 hours.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at 60°C for 6 hours.

    • Thermal Degradation: Store the solid this compound compound in an oven at 80°C for 48 hours, then dissolve for analysis.

    • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Sample Processing: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products. Further characterization of degradants can be performed using LC-MS/MS.

This compound Signaling Pathway

This compound is known to be a specific inhibitor of the STING signaling pathway. Understanding this pathway is essential for interpreting experimental results.

A Cytosolic DNA B cGAS A->B C cGAMP B->C D STING (ER Membrane) C->D F TBK1 D->F E This compound E->D Inhibits Activation & Promotes Degradation G IRF3 F->G H Phosphorylation & Dimerization G->H I Nuclear Translocation H->I J Type I Interferon (IFN-β) Production I->J

Caption: this compound's inhibitory action on the cGAS-STING signaling pathway.

This diagram illustrates that this compound inhibits the STING pathway, preventing the downstream phosphorylation of IRF3 and subsequent production of type I interferons. This mechanism is central to its anti-inflammatory effects.[5][6]

References

Technical Support Center: Overcoming Gelsevirine Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is no published scientific literature detailing acquired resistance to Gelsevirine in cell lines. The following troubleshooting guide is based on established principles of drug resistance observed with other therapeutic compounds and is intended to serve as a proactive, hypothetical resource for researchers.

Troubleshooting Guide

This guide provides structured advice for researchers who observe a diminished response to this compound in their cell line experiments, a phenomenon that could indicate the emergence of resistance.

Problem 1: Decreased Cell Death or Reduced Phenotypic Response at Previously Effective this compound Concentrations

Question: My cell line, which was previously sensitive to this compound, is now showing reduced cell death (or a weaker-than-expected phenotypic response) at the standard concentration I've been using. What steps should I take to troubleshoot this issue?

Answer:

A diminished response to this compound could be due to several factors, including the development of resistance. Here is a step-by-step guide to investigate this observation.

Step 1: Initial Verification

  • Confirm Drug Potency: Aliquot a fresh stock of this compound from a reputable supplier to rule out degradation of your current working stock.

  • Cell Line Authenticity: Verify the identity of your cell line via short tandem repeat (STR) profiling to ensure it has not been cross-contaminated.

  • Mycoplasma Testing: Screen your cell culture for mycoplasma contamination, as this can alter cellular response to drugs.

Step 2: Quantify the Change in Sensitivity

  • Action: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line.

  • Expected Outcome: A significant increase in the IC50 value for the suspected resistant line confirms a shift in sensitivity.

Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Change in Resistance
Parental Line10-
Suspected Resistant Line858.5

Step 3: Investigate Potential Resistance Mechanisms

If a significant shift in IC50 is confirmed, the next step is to explore the underlying molecular mechanisms. Here are some possibilities:

  • A) Altered Drug Target (STING Pathway)

    • Hypothesis: Mutations in the STING protein may prevent this compound from binding, or the expression level of STING may be altered.

    • Experimental Protocol:

      • Gene Sequencing: Isolate genomic DNA and RNA from both parental and resistant cell lines. Sequence the coding region of the STING1 gene to identify potential mutations.

      • Expression Analysis: Perform quantitative PCR (qPCR) and Western blotting to compare the mRNA and protein expression levels of STING and downstream effectors (e.g., TBK1, IRF3) between the two cell lines.

  • B) Increased Drug Efflux

    • Hypothesis: Overexpression of ATP-binding cassette (ABC) transporters could be pumping this compound out of the cells.

    • Experimental Protocol:

      • Efflux Assay: Use a fluorescent substrate of common ABC transporters (e.g., Rhodamine 123 for P-gp/ABCB1). Incubate both cell lines with the dye, with and without known ABC transporter inhibitors (e.g., Verapamil). Reduced intracellular fluorescence in the resistant line that is reversible by an inhibitor suggests increased efflux.

      • Expression Analysis: Use qPCR and Western blotting to assess the expression of major ABC transporters (e.g., ABCB1, ABCG2).

  • C) Activation of Bypass Signaling Pathways

    • Hypothesis: Cells may have activated alternative signaling pathways that compensate for the this compound-induced inhibition of the STING pathway. For example, upregulation of other inflammatory or survival pathways could negate the effects of STING inhibition.

    • Experimental Protocol:

      • Pathway Analysis: Use RNA sequencing (RNA-seq) or proteomic analysis to compare the global gene and protein expression profiles of parental and resistant cells. Look for differentially regulated pathways, such as other innate immune signaling pathways or pro-survival pathways like PI3K/Akt or MAPK.

      • Functional Validation: Use specific inhibitors for the identified bypass pathways in combination with this compound to see if sensitivity can be restored in the resistant cell line.

Step 4: Strategies to Overcome Resistance

  • Combination Therapy: Based on your findings, consider combining this compound with other agents.

Table 2: Hypothetical Combination Therapy to Restore this compound Sensitivity

Treatment Group (Resistant Cells)This compound IC50 (µM)Rationale
This compound alone85Baseline resistance
This compound + Verapamil (ABC Transporter Inhibitor)15To test for drug efflux
This compound + MK-2206 (Akt Inhibitor)20To test for bypass pathway activation

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Remove the old media and add fresh media containing the different concentrations of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period determined by the cell line's doubling time (e.g., 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Mandatory Visualizations

Gelsevirine_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING (on ER membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 This compound This compound This compound->STING Inhibits IRF3 IRF3 TBK1->IRF3 Phosphorylates NF_kB NF-κB TBK1->NF_kB Phosphorylates p_IRF3 p-IRF3 IFN_Genes Interferon Genes p_IRF3->IFN_Genes Upregulates p_NF_kB p-NF-κB Inflammatory_Genes Inflammatory Genes p_NF_kB->Inflammatory_Genes Upregulates

Caption: this compound's mechanism of action via STING pathway inhibition.

Resistance_Workflow A Reduced this compound Efficacy Observed B Confirm IC50 Shift in Suspected Resistant vs. Parental Cells A->B C Hypothesize Resistance Mechanism B->C D Target Alteration (STING) C->D E Increased Drug Efflux (ABC Transporters) C->E F Bypass Pathway Activation C->F G Sequence STING Gene Analyze STING Expression D->G H Perform Efflux Assays Analyze ABC Transporter Expression E->H I RNA-seq / Proteomics Functional Inhibition Assays F->I J Identify Resistance Mechanism G->J H->J I->J K Develop Strategy to Overcome Resistance (e.g., Combination Therapy) J->K

Caption: Workflow for investigating this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What are the most likely theoretical mechanisms of resistance to this compound?

A1: Based on its known mechanism as a STING inhibitor, the most probable hypothetical resistance mechanisms are:

  • Target Modification: Genetic mutations in the STING1 gene could alter the binding pocket for this compound, reducing its inhibitory effect.

  • Target Overexpression: Increased expression of STING protein might require higher concentrations of this compound to achieve the same level of inhibition.

  • Drug Efflux: Upregulation of membrane pumps like ABCB1 (P-glycoprotein) or ABCG2 could actively transport this compound out of the cell, lowering its intracellular concentration.

  • Bypass Pathways: Activation of parallel signaling pathways that promote inflammation or cell survival could compensate for the inhibition of the STING pathway, rendering the cells phenotypically resistant.

Q2: How can I generate a this compound-resistant cell line for my studies?

A2: A standard method for developing a drug-resistant cell line is through continuous exposure to escalating drug concentrations.

  • Initial Treatment: Treat the parental cell line with this compound at its IC20 (the concentration that inhibits 20% of the cell population).

  • Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the this compound concentration in a stepwise manner.

  • Selection: This process selects for cells that can survive and proliferate in the presence of the drug.

  • Characterization: After several months of selection, characterize the resulting cell line by determining its new IC50 and comparing it to the parental line. The resistant phenotype should be stable even after a period of culture in drug-free medium.

Q3: Are there any known biomarkers that could predict a lack of response to this compound?

A3: While no specific biomarkers for this compound resistance have been identified, based on its mechanism, potential predictive biomarkers could include:

  • Pre-existing mutations in the STING1 gene.

  • High baseline expression of ABC transporters.

  • Activation status of compensatory inflammatory or survival pathways. Further research would be needed to validate any of these hypothetical biomarkers.

Q4: If my cells develop resistance to this compound, will they also be resistant to other STING inhibitors?

A4: This would depend on the mechanism of resistance.

  • If resistance is due to a mutation in the this compound binding site on STING, the cells may still be sensitive to other STING inhibitors that bind to a different site.

  • If resistance is due to increased drug efflux via an ABC transporter, cross-resistance to other drugs that are substrates of the same transporter is likely.

  • If resistance is due to the activation of a bypass pathway, the cells would likely be resistant to any inhibitor of the STING pathway. Cross-resistance studies with other STING inhibitors would be necessary to determine this.

Technical Support Center: Mitigating Gelsevirine-Induced Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage Gelsevirine-induced cytotoxicity in primary cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural alkaloid compound isolated from the plant Gelsemium elegans. It is recognized for its potent anti-inflammatory properties. A key mechanism of action is the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway. This compound binds to the STING protein, promoting its K48-linked ubiquitination and subsequent degradation, which dampens the downstream inflammatory cascade.[1][2] It has also been shown to downregulate the JAK2-STAT3 signaling pathway, which is involved in neuroinflammation.[3][4]

Q2: Does this compound cause cytotoxicity in all primary cells?

A2: No, the cytotoxic effects of this compound are highly dependent on the cell type and the concentration used. Studies have shown that at high concentrations (>160 μM), this compound can be cytotoxic to primary cultured murine hepatocytes and neurons. However, it displays low to no cytotoxicity in other primary cells like cardiomyocytes, bone marrow-derived macrophages (BMMs), bone marrow stromal cells (BMSCs), and chondrocytes, even at concentrations up to 1280 μM.[5]

Q3: At what concentration is this compound effective without being cytotoxic?

A3: this compound's therapeutic effects, such as anti-inflammatory or neuroprotective actions, are typically observed at concentrations well below its cytotoxic threshold. For instance, its half-maximal inhibitory concentration (IC50) for STING signaling is around 5.37 μM in RAW264.7 cells and 0.77 μM in THP-1 cells.[5] In studies demonstrating neuroprotection, this compound showed efficacy without affecting the viability of primary neurons and astrocytes at the tested concentrations.[6] It is crucial to perform a dose-response experiment for your specific primary cell type to determine the optimal non-toxic working concentration.

Q4: What is the likely mechanism of this compound-induced cytotoxicity at high concentrations?

A4: While the exact mechanism of high-dose cytotoxicity is not fully elucidated, related alkaloids and studies on this compound's protective effects suggest potential involvement of oxidative stress and mitochondrial dysfunction.[3] At therapeutic concentrations, this compound has been shown to reduce oxidative stress and rescue mitochondrial damage.[3] It is plausible that at excessive concentrations, these protective mechanisms are overwhelmed, leading to a cytotoxic outcome, possibly through apoptosis or other cell death pathways.

Data Presentation: this compound Cytotoxicity in Primary Cells

The following table summarizes the observed cytotoxicity of this compound across different primary murine cell types after 24 hours of treatment.

Primary Cell TypeConcentration Range Tested (μM)Observed CytotoxicityReference
Hepatocytes >160Robust Cytotoxicity[5]
Neurons >160Robust Cytotoxicity[5]
Cardiomyocytes 10 - 1280No Remarkable Cytotoxicity[5]
Bone Marrow Stromal Cells (BMSCs) 10 - 1280No Remarkable Cytotoxicity[5]
Chondrocytes 10 - 1280No Remarkable Cytotoxicity[5]
Bone Marrow-Derived Macrophages (BMMs) 10 - 1280No Remarkable Cytotoxicity[5]
Astrocytes Not specifiedNo Decrease in Viability[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High levels of unexpected cell death across all treatment groups. 1. This compound concentration is too high: The concentration may be in the cytotoxic range for your specific cell type. 2. Poor primary cell health: Baseline viability of primary cells is low due to isolation stress, culture conditions, or passage number. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high.1. Perform a dose-response curve: Titrate this compound from a low (e.g., 0.1 µM) to a high (e.g., 200 µM) concentration to determine the CC50 (half-maximal cytotoxic concentration) for your cells. Select a working concentration well below the CC50. 2. Optimize cell culture: Ensure optimal isolation and culture protocols. Use high-quality reagents and allow cells to recover adequately before starting the experiment. Always include an "untreated" control to assess baseline viability. 3. Check solvent concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Include a "vehicle control" (medium + solvent) in your experiment.
Inconsistent results between experiments. 1. Variability in this compound preparation: Inconsistent stock solution concentration or degradation of the compound. 2. Inconsistent cell density: Seeding different numbers of cells can affect their response to the compound. 3. Donor variability in primary cells: Primary cells from different donors can have inherent biological differences.1. Prepare fresh stock solutions: Prepare this compound stock solutions fresh from a high-quality source. Aliquot and store properly at -20°C or -80°C to avoid freeze-thaw cycles. 2. Standardize cell seeding: Use a consistent and optimized cell seeding density for all experiments. 3. Pool or normalize data: If possible, pool cells from multiple donors or normalize the data from each experiment to its own internal controls before comparing across experiments.
This compound shows no therapeutic effect (e.g., no anti-inflammatory response). 1. Concentration is too low: The concentration used may be below the effective range for the desired biological activity. 2. Assay sensitivity: The assay used to measure the effect may not be sensitive enough. 3. Compound inactivity: The this compound compound may have degraded.1. Increase concentration cautiously: Based on your dose-response curve, increase the concentration, ensuring it remains in the non-toxic range. 2. Validate your assay: Use a known positive control for your assay to ensure it is working correctly. 3. Use fresh compound: Test a new or freshly prepared batch of this compound.

Visualizations: Signaling Pathways and Workflows

This compound's Mechanism of STING Inhibition

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER Membrane) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits & activates Ub Ubiquitin (K48-linked) STING_ER->Ub promotes ubiquitination STING_degraded Degraded STING STING_ER->STING_degraded degradation IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_nuc p-IRF3 Dimer pIRF3->pIRF3_nuc translocates This compound This compound This compound->cGAMP This compound->STING_ER binds to Proteasome Proteasome IFN_Genes Type I IFN Genes pIRF3_nuc->IFN_Genes activates transcription

Caption: this compound inhibits STING signaling by promoting K48-linked ubiquitination and proteasomal degradation of the STING protein.

Experimental Workflow for Assessing and Mitigating Cytotoxicity

Cytotoxicity_Workflow start Start: Primary Cell Culture dose_response 1. Dose-Response Assay (e.g., MTT/LDH) Determine CC50 start->dose_response decision Is CC50 >> Effective Conc.? dose_response->decision proceed 2. Proceed with Experiments (Use concentrations well below CC50) decision->proceed Yes troubleshoot 2. Troubleshoot & Mitigate decision->troubleshoot No end_success End: Optimized Protocol proceed->end_success mechanism_assay 3. Mechanism of Death Assay (e.g., Annexin V/PI) troubleshoot->mechanism_assay mitigation_strategy 4. Test Mitigation Strategy (e.g., Antioxidant Co-treatment) mechanism_assay->mitigation_strategy re_evaluate 5. Re-evaluate Cytotoxicity mitigation_strategy->re_evaluate re_evaluate->end_success Mitigation Successful end_fail End: Re-evaluate Compound/Model re_evaluate->end_fail Mitigation Fails

Caption: Workflow for determining the cytotoxic profile of this compound and developing mitigation strategies.

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay

This protocol outlines a method to determine the cytotoxic concentration of this compound on a primary cell monolayer using a colorimetric MTT assay, which measures cell metabolic activity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound (high-purity)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom sterile plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest and count primary cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours (or until cells are well-adhered and in a logarithmic growth phase).

  • This compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in complete medium. Include a vehicle control (medium with the highest concentration of DMSO) and a no-treatment control.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions. This will result in the final desired concentrations.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

    • Carefully aspirate the medium without disturbing the cells or formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the crystals.

    • Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the % Viability against the log of this compound concentration to determine the CC50 value.

Protocol 2: Assessing Apoptosis with Annexin V/Propidium Iodide Staining

This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Primary cells treated with this compound (at cytotoxic and non-cytotoxic concentrations)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer (provided in the kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells in a 6-well plate with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE™ Express.

    • Combine floating and adherent cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

  • Cell Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Set up compensation using single-stained controls if necessary.

    • Gate on the cell population based on forward and side scatter.

    • Analyze the fluorescence signals:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant for all treatment conditions.

    • A significant increase in the Annexin V-positive populations in this compound-treated cells compared to controls indicates apoptosis is a mechanism of cytotoxicity.

References

Gelsevirine Treatment Time Course Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Gelsevirine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel and specific inhibitor of the STIMULATOR of INTERFERON GENES (STING) signaling pathway.[1][2] It functions by competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks STING in an inactive conformation.[1][2] Additionally, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, likely through the recruitment of the E3 ubiquitin ligase TRIM21.[1][2][3]

Q2: What are the typical in vitro working concentrations and treatment times for this compound?

A2: Based on published studies, a common starting concentration for in vitro experiments is 10 µM. Pre-treatment times often range from 2 to 6 hours before stimulation with a STING agonist.[1] However, the optimal concentration and time will be cell-type and endpoint-specific. A pilot experiment to determine the optimal conditions is highly recommended.

Q3: Is this compound cytotoxic?

A3: this compound has been shown to have good biosafety in several cell lines, including Raw264.7 (murine macrophages) and THP-1 (human monocytes), showing no significant cytotoxicity at concentrations up to 160 μM for 24 hours.[1] However, at concentrations greater than 160 μM, it has demonstrated cytotoxicity in primary cultured hepatocytes and neurons.[1] It is crucial to perform a cytotoxicity assay for your specific cell line.

Q4: What signaling pathways are affected by this compound?

A4: The primary pathway inhibited by this compound is the cGAS-STING pathway, which is central to the innate immune response to cytosolic DNA.[1][2][3] By inhibiting STING, this compound prevents the downstream phosphorylation of TBK1 and IRF3, and the activation of NF-κB, thereby reducing the production of type I interferons and other pro-inflammatory cytokines.[1] Some studies also suggest that this compound may influence other pathways, such as the JAK/STAT signaling cascade, although this is less well-characterized.

Troubleshooting Guide

Problem 1: I am not observing an inhibitory effect of this compound on my target.

  • Solution 1: Optimize Concentration. The effective concentration of this compound can be cell-type dependent. The half-maximal inhibitory concentration (IC50) has been reported to be 5.365 µM in Raw264.7 cells and 0.766 µM in THP-1 cells for inhibiting IFN-β expression.[1] Perform a dose-response experiment to determine the optimal concentration for your cell line.

  • Solution 2: Adjust Treatment Time. The kinetics of this compound's effect may vary. While a 6-hour pre-treatment is a good starting point, it may not be optimal for all experimental systems.[1] A time-course experiment (e.g., 2, 4, 6, 12, 24 hours) is recommended to identify the ideal treatment duration.

  • Solution 3: Verify STING Pathway Activation. Ensure that the STING pathway is being robustly activated in your experimental setup. Use a known STING agonist (e.g., 2'3'-cGAMP, ISD, poly(dA:dT)) and confirm the activation of downstream markers like phosphorylated TBK1 or IRF3.[1]

Problem 2: I am observing unexpected cytotoxicity in my experiments.

  • Solution 1: Perform a Cytotoxicity Assay. It is essential to determine the toxicity threshold of this compound in your specific cell type. Use a standard cytotoxicity assay, such as an MTT or LDH assay, to test a range of concentrations (e.g., 10 µM to 200 µM) over your intended treatment duration (e.g., 24 hours).[1]

  • Solution 2: Reduce Treatment Duration. If you observe cytotoxicity at your desired effective concentration, it may be due to prolonged exposure. Try reducing the treatment time to see if the toxic effects can be minimized while still achieving the desired biological outcome.

  • Solution 3: Check Solvent Toxicity. Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the cytotoxicity at the final concentration used in your experiments. Always include a vehicle-only control.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineTarget EndpointIC50 ValueReference
Raw264.7Inhibition of IFN-β mRNA expression5.365 µM[1]
THP-1Inhibition of IFN-β mRNA expression0.766 µM[1]

Table 2: Reported In Vitro Experimental Conditions for this compound

Cell LineConcentrationPre-treatment TimeStimulantEndpoint MeasuredReference
Raw264.7, THP-110 µM6 hours2'3'-cGAMP, ISD, Poly(dA:dT)mRNA expression of Ifnb1, Cxcl10, Il6[1]
Raw264.710 µM6 hours2'3'-cGAMPPhosphorylation of TBK1, IRF3, p65[1]
HEK293T10 µM2 hoursN/A (plasmid transfection)K48-linked STING ubiquitination[1]

Table 3: this compound Cytotoxicity Data

Cell TypeCytotoxicity ObservationTimeReference
Raw264.7, THP-1, Primary Cardiomyocytes, BMSCs, Chondrocytes, BMMsNo significant cytotoxicity up to 1280 µM24 hours[1]
Primary Hepatocytes, Primary NeuronsCytotoxicity observed at concentrations >160 µM24 hours[1]

Experimental Protocols

Protocol 1: Pilot Experiment for this compound Time Course and Dose-Response Optimization

This protocol provides a framework for determining the optimal treatment time and concentration of this compound for a new experimental system.

1. Cell Seeding:

  • Seed your cells of interest in a multi-well plate (e.g., 24-well or 96-well) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of the experiment.

2. This compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a serial dilution of this compound in your cell culture medium to achieve a range of final concentrations to test (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle-only control.

3. Treatment:

  • For the dose-response component, treat the cells with the different concentrations of this compound for a fixed pre-treatment time (e.g., 6 hours).

  • For the time-course component, treat the cells with a fixed concentration of this compound (e.g., 10 µM) for various durations (e.g., 2, 4, 6, 12, 24 hours).

4. Stimulation:

  • After the this compound pre-treatment, add a STING agonist (e.g., 2'3'-cGAMP at 5 µg/ml) to the appropriate wells. The stimulation time will depend on the endpoint being measured (e.g., 3 hours for mRNA analysis, shorter times for phosphorylation events).[1]

5. Endpoint Analysis:

  • Harvest the cells at the end of the stimulation period.

  • Analyze your endpoint of interest. This could include:

    • qPCR: to measure the mRNA levels of target genes (e.g., IFNB1, CXCL10, IL6).

    • Western Blot: to assess the phosphorylation status of key signaling proteins (e.g., p-TBK1, p-IRF3).

    • ELISA: to quantify the secretion of cytokines into the culture supernatant.

6. Cytotoxicity Assessment:

  • In a parallel plate, perform a cytotoxicity assay (e.g., MTT, LDH) using the same range of this compound concentrations and treatment times to identify any potential toxic effects.

Visualizations

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (Inactive Dimer) TBK1 TBK1 STING_ER->TBK1 recruits NFkB NF-κB STING_ER->NFkB activates Ub Ubiquitin Degradation STING_ER->Ub IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 dimerizes p_IRF3_nuc p-IRF3 p_IRF3->p_IRF3_nuc translocates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->STING_ER binds to CDN pocket & inhibits activation This compound->STING_ER promotes K48 ubiquitination dsDNA Cytosolic dsDNA dsDNA->cGAS activates cGAMP->STING_ER binds & activates Genes Type I IFN & Inflammatory Genes p_IRF3_nuc->Genes transcription NFkB_nuc->Genes transcription Gelsevirine_Optimization_Workflow start Start: Define Cell Type & Endpoint prepare_cells 1. Prepare Cells (Seed at optimal density) start->prepare_cells dose_response 2a. Dose-Response (Vary [this compound], fixed time) prepare_cells->dose_response time_course 2b. Time-Course (Fixed [this compound], vary time) prepare_cells->time_course cytotoxicity 3. Cytotoxicity Assay (Parallel experiment) prepare_cells->cytotoxicity stimulate 4. Stimulate with STING Agonist dose_response->stimulate time_course->stimulate evaluate 6. Evaluate Results cytotoxicity->evaluate analyze 5. Analyze Endpoint (qPCR, WB, ELISA) stimulate->analyze analyze->evaluate optimal Optimal Conditions Found evaluate->optimal Effective & Non-toxic refine Refine Conditions & Repeat evaluate->refine Ineffective or Toxic refine->prepare_cells JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK recruits & activates STAT STAT Receptor->STAT recruits pJAK p-JAK JAK->pJAK autophosphorylates pJAK->Receptor pJAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer dimerizes pSTAT_dimer_nuc p-STAT Dimer pSTAT_dimer->pSTAT_dimer_nuc translocates This compound This compound (Potential indirect effects) This compound->JAK potential inhibition DNA DNA pSTAT_dimer_nuc->DNA binds Gene_Transcription Gene Transcription DNA->Gene_Transcription

References

Gelsevirine In Vivo Excellence Hub: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Gelsevirine (B199093) In Vivo Excellence Hub. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful delivery and evaluation of this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound primarily functions as a novel and specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway. It has been shown to suppress the induction of interferon and inflammatory cytokines by competitively binding to the CDN-binding pocket of STING, locking it in an inactive conformation.[1][2][3][4][5][6] Additionally, this compound promotes the ubiquitination and degradation of STING.[1][2][4][6]

Q2: What are the reported therapeutic effects of this compound in animal models?

A2: In preclinical animal models, this compound has demonstrated significant therapeutic potential, primarily attributed to its anti-inflammatory properties. Key reported effects include:

  • Sepsis: Mitigation of STING-related inflammation, reduction of acute organ damage, and improved survival in mouse models of sepsis.[1][2][3][4]

  • Sepsis-Associated Encephalopathy (SAE): Amelioration of cognitive impairment and inhibition of neuroinflammation in the hippocampus of mice with SAE.[4]

  • Ischemic Stroke: this compound has shown protective effects in animal models of ischemic stroke.

  • Osteoarthritis: It has been shown to mitigate age-related osteoarthritis by inhibiting local inflammation.[3]

  • Anxiolytic Effects: Like other alkaloids from Gelsemium elegans, this compound is reported to have anxiolytic properties with comparatively lower toxicity.[3][7]

Q3: What are the typical dosage ranges for this compound in mice?

A3: Based on published studies, intraperitoneal (i.p.) administration of this compound at doses of 10 mg/kg and 20 mg/kg has been shown to be effective in a mouse model of sepsis.[3] Researchers should perform dose-response studies to determine the optimal dose for their specific animal model and disease indication.

Q4: Is this compound toxic to animals?

A4: While this compound is reported to have lower toxicity compared to other alkaloids from Gelsemium elegans, it is important to note that Gelsemium alkaloids, in general, can be toxic at high doses, leading to neurological symptoms such as convulsions and respiratory failure.[1][8][9][10] It is crucial to conduct preliminary dose-escalation studies to establish a safe and effective dose range for your specific animal model and experimental conditions. Species-specific differences in metabolism and toxicity have been reported for Gelsemium alkaloids.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo administration and evaluation of this compound.

Issue 1: Difficulty in Formulating this compound for In Vivo Administration

  • Problem: this compound powder is not dissolving in the desired vehicle for injection or oral gavage.

  • Possible Cause: this compound, like many alkaloids, may have limited solubility in aqueous solutions.

  • Solution:

    • Co-solvents: A common strategy for increasing the solubility of hydrophobic compounds is the use of a co-solvent system. A widely used vehicle for in vivo studies is a mixture of Dimethyl Sulfoxide (DMSO) and saline.[11][12][13][14][15]

      • Protocol: First, dissolve this compound in a small amount of 100% DMSO. Then, slowly add sterile saline or phosphate-buffered saline (PBS) to the desired final concentration. It is crucial to ensure that the final concentration of DMSO is well-tolerated by the animals (typically ≤10% for intraperitoneal injections).

    • Other Vehicles: For oral administration, formulations in vehicles such as a solution containing 50% DMSO, 40% PEG300, and 10% ethanol (B145695) have been used for other poorly soluble compounds and could be tested for this compound.[14]

    • Sonication: Gentle warming and sonication can aid in the dissolution of the compound.

    • Test Formulations: Always prepare a small test batch of your formulation to check for precipitation before preparing the full volume for your study.

Issue 2: Inconsistent or Lack of Efficacy in Animal Models

  • Problem: No significant therapeutic effect is observed despite administering the recommended dose of this compound.

  • Possible Causes & Solutions:

    • Inadequate Dosing: The reported effective doses (10-20 mg/kg i.p. in mice) may not be optimal for your specific model. Perform a dose-response study to determine the most effective dose.

    • Poor Bioavailability: Oral bioavailability of alkaloids can be low. If administering orally, consider that a higher dose may be required compared to parenteral routes. Intraperitoneal or intravenous administration may provide more consistent systemic exposure.

    • Timing of Administration: The therapeutic window for this compound's action may be narrow. In a sepsis model, administration 5 hours after the septic insult was shown to be effective.[3] Optimize the timing of administration relative to the disease induction in your model.

    • Compound Stability: Ensure the this compound you are using is of high purity and has been stored correctly. Prepare fresh formulations for each experiment to avoid degradation.

Issue 3: Unexpected Animal Toxicity or Adverse Events

  • Problem: Animals are showing signs of distress, significant weight loss, or death at what was presumed to be a therapeutic dose.

  • Possible Causes & Solutions:

    • Dose Miscalculation: Double-check all calculations for dosage and formulation concentration.

    • Vehicle Toxicity: The vehicle itself, especially at high concentrations of co-solvents like DMSO, can cause toxicity. Run a vehicle-only control group to assess the tolerability of your formulation.

    • Route of Administration: Intraperitoneal injections, if performed incorrectly, can lead to injury of internal organs. Ensure proper training and technique.

    • Species Sensitivity: Different animal species and even different strains of the same species can have varied responses to a compound.[7] The safe dose in one model may not be safe in another. Always start with a pilot study in a small group of animals to assess tolerability.

Issue 4: High Variability in Experimental Results

  • Problem: There is a large variation in the measured outcomes between animals within the same treatment group.

  • Possible Causes & Solutions:

    • Inconsistent Formulation: Ensure your this compound formulation is homogenous. If it is a suspension, make sure it is well-mixed before each injection.

    • Inaccurate Dosing: Use precise techniques for administration to ensure each animal receives the correct dose. For oral gavage, ensure the entire dose is delivered to the stomach.

    • Biological Variability: Factors such as age, sex, and health status of the animals can contribute to variability. Ensure your experimental groups are well-matched. Increasing the number of animals per group can also help to improve statistical power.[16]

    • Improper Animal Handling: Stress from handling and procedures can impact physiological responses and introduce variability. Ensure all personnel are well-trained in animal handling techniques.[16]

Data Presentation: Pharmacokinetic Parameters

ParameterAdministration RouteSpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)
This compound Intravenous (IV)Rat5~15000.1~2.5100
Intraperitoneal (IP)Mouse10~8000.5~3.0~80-90
Oral (PO)Mouse20~1501.5~3.5<20

Note: The values in this table are for illustrative purposes only and are not based on experimental data for this compound. Researchers must perform their own pharmacokinetic studies to determine these parameters accurately.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice

  • Animal Preparation:

    • Use male C57BL/6J mice (8-10 weeks old).

    • Allow animals to acclimate for at least one week before the experiment.

    • Weigh each mouse immediately before dosing to calculate the precise injection volume.

  • This compound Formulation (Example for a 10 mg/kg dose):

    • Dissolve this compound powder in 100% sterile DMSO to create a stock solution (e.g., 50 mg/mL).

    • For a final injection volume of 100 µL in a 25g mouse, you will need a final concentration of 2.5 mg/mL.

    • Dilute the stock solution with sterile saline (0.9% NaCl) to achieve the final concentration. For example, to make 1 mL of a 2.5 mg/mL solution from a 50 mg/mL stock, add 50 µL of the stock solution to 950 µL of sterile saline. This results in a final DMSO concentration of 5%.

    • Vortex the solution thoroughly to ensure it is homogenous.

  • Injection Procedure:

    • Restrain the mouse securely by scruffing the neck and back to expose the abdomen.

    • Tilt the mouse's head downwards at a slight angle.

    • Identify the injection site in the lower right quadrant of the abdomen.

    • Insert a 27-gauge needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions.

Protocol 2: Oral Gavage of this compound in Mice

  • Animal and Formulation Preparation:

    • Follow the same animal preparation steps as for i.p. injection.

    • Prepare the this compound formulation as described above, ensuring the vehicle is suitable for oral administration. The total volume should typically not exceed 10 mL/kg.

  • Gavage Procedure:

    • Use a flexible plastic feeding tube or a blunt-ended, straight or curved gavage needle.

    • Securely restrain the mouse with one hand, holding the scruff of the neck to keep the head and body in a straight line.

    • Gently insert the gavage tube into the mouth, slightly to one side, and advance it along the esophagus. The tube should pass with minimal resistance. If resistance is met, withdraw and re-insert.

    • Once the tube is in the stomach, administer the this compound solution slowly and steadily.

    • Withdraw the tube smoothly and return the mouse to its cage.

    • Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Visualizations

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (on ER) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits Degradation Proteasomal Degradation STING_ER->Degradation This compound This compound This compound->STING_ER inhibits binding TRIM21 TRIM21 This compound->TRIM21 promotes IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I IFNs (e.g., IFN-β) pIRF3->IFNs upregulates cluster_nucleus cluster_nucleus pIRF3->cluster_nucleus pNFkB p-NF-κB NFkB->pNFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6) pNFkB->Cytokines upregulates pNFkB->cluster_nucleus TRIM21->STING_ER recruits Ub Ubiquitin Ub->STING_ER K48-linked ubiquitination

Caption: this compound inhibits the STING signaling pathway.

Experimental_Workflow A 1. Animal Acclimation & Baseline Measurements B 2. Disease Model Induction (e.g., Sepsis, Stroke) A->B C 3. This compound Administration (i.p. or Oral Gavage) - Vehicle Control Group - Treatment Group(s) B->C D 4. Monitoring & Behavioral Assessment C->D E 5. Sample Collection (Blood, Tissues) D->E F 6. Endpoint Analysis - Pharmacokinetics (PK) - Biomarker Analysis (e.g., Cytokines) - Histopathology E->F G 7. Data Analysis & Interpretation F->G

Caption: General workflow for in vivo this compound studies.

Troubleshooting_Tree Start Unexpected In Vivo Result NoEfficacy Lack of Efficacy Start->NoEfficacy Toxicity Unexpected Toxicity Start->Toxicity Variability High Variability Start->Variability Dose Is dose optimal? NoEfficacy->Dose DoseCalc Dose calculated correctly? Toxicity->DoseCalc Formulation Is formulation homogenous? Variability->Formulation Bioavailability Is bioavailability an issue? Dose->Bioavailability No Sol1 Perform dose- response study. Dose->Sol1 Yes Timing Is timing of administration correct? Bioavailability->Timing No Sol2 Switch to parenteral route (i.p./i.v.). Measure plasma concentration. Bioavailability->Sol2 Yes Sol3 Optimize therapeutic window. Timing->Sol3 Yes Vehicle Is vehicle toxic? DoseCalc->Vehicle No Sol4 Recalculate dose. Verify formulation concentration. DoseCalc->Sol4 Yes Sol5 Run vehicle-only control. Reduce co-solvent %. Vehicle->Sol5 Yes DosingTech Is dosing technique consistent? Formulation->DosingTech No Sol6 Ensure complete dissolution. Mix well before each dose. Formulation->Sol6 Yes Sol7 Retrain personnel. Use precise volume measurements. DosingTech->Sol7 Yes

References

Troubleshooting inconsistent results in Gelsevirine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Gelsevirine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel and specific inhibitor of the STING (Stimulator of Interferon Genes) protein.[1][2] It functions by competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks the protein in an inactive conformation.[1][2] Additionally, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, likely through the recruitment of the E3 ligase TRIM21.[1][2][3]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily used to study and mitigate inflammatory responses associated with the activation of the STING pathway. Key research applications include the study of sepsis, sepsis-associated encephalopathy, and ischemic stroke.[2][4][5] It has shown potential in reducing inflammatory cytokine production and protecting against organ damage in preclinical models.[1][2]

Q3: Is this compound cytotoxic?

A3: this compound has demonstrated good biosafety within typical experimental concentrations (10-160 μM) in various cell lines, including RAW264.7, THP-1, primary cultured cardiomyocytes, and bone marrow-derived macrophages (BMMs).[1][3] However, at higher concentrations (>160 μM), it can exhibit cytotoxicity in primary cultured hepatocytes and neurons.[1][3] A CCK8 assay is recommended to determine the optimal non-toxic concentration for your specific cell type.

Q4: What are the known signaling pathways modulated by this compound?

A4: The primary pathway modulated by this compound is the STING signaling pathway, where it acts as an inhibitor.[1][4] By inhibiting STING, it downregulates the phosphorylation of downstream proteins such as TBK1, IRF3, and p65.[1] Some studies also suggest that this compound can inhibit the JAK2-STAT3 signaling pathway, contributing to its anti-inflammatory effects, particularly in the context of neuroinflammation.[5]

Troubleshooting Guide

Issue 1: Inconsistent or no inhibition of STING activation (e.g., no change in p-TBK1 or p-IRF3 levels).

  • Potential Cause 1: Suboptimal this compound Concentration or Purity.

    • Recommendation: Verify the purity of your this compound sample. Ensure you are using a concentration range that has been shown to be effective (e.g., 10 μM for in vitro studies).[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Potential Cause 2: Ineffective STING Agonist.

    • Recommendation: Ensure your STING agonist (e.g., 2'3'-cGAMP, ISD, Poly(dA:dT)) is potent and used at the correct concentration (e.g., 5 μg/ml for 2'3'-cGAMP).[1] Prepare fresh agonist solutions and handle them according to the manufacturer's instructions. Confirm agonist activity by running a positive control without this compound treatment.

  • Potential Cause 3: Inappropriate Treatment Duration.

    • Recommendation: Review the timing of your experiment. Typically, cells are pre-treated with this compound for a period (e.g., 6 hours) before stimulation with a STING agonist for a shorter duration (e.g., 3 hours).[1] These timings may need optimization for different cell types.

  • Potential Cause 4: Cell Line Issues.

    • Recommendation: Ensure your cell lines (e.g., RAW264.7, THP-1) are healthy and within a low passage number. High passage numbers can lead to altered cellular responses. Verify that your chosen cell line expresses STING at a sufficient level.

Issue 2: High variability in cytokine mRNA or protein expression levels between replicates.

  • Potential Cause 1: Inconsistent Cell Seeding.

    • Recommendation: Ensure uniform cell seeding density across all wells and plates. Inconsistent cell numbers will lead to variability in the results.

  • Potential Cause 2: Pipetting Errors.

    • Recommendation: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound, agonists, and other reagents.

  • Potential Cause 3: Edge Effects in Multi-well Plates.

    • Recommendation: To minimize edge effects, avoid using the outer wells of multi-well plates for experimental conditions. Fill these wells with sterile PBS or media.

Issue 3: Unexpected cell death or morphological changes after this compound treatment.

  • Potential Cause 1: this compound Cytotoxicity.

    • Recommendation: As mentioned in the FAQs, this compound can be cytotoxic at high concentrations.[1][3] Perform a cytotoxicity assay (e.g., CCK8 or MTT) to determine the non-toxic concentration range for your specific cell type and experiment duration.

  • Potential Cause 2: Solvent Toxicity.

    • Recommendation: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and below a toxic threshold for your cells (typically <0.1%). Run a vehicle control (solvent only) to assess any solvent-induced effects.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Effective In Vitro Concentration 10 μMRAW264.7, THP-1[1]
Binding Affinity (Kd) 27.6 μMHuman STING-CTD[1]
IC50 for GABA-A Receptor 251.5 µMRecombinant[6]
IC50 for Glycine Receptor 82.94 µMRecombinant[6]
In Vivo Dosage (Sepsis Model) 10 mg/kg, 20 mg/kgMice[1]

Experimental Protocols

Protocol 1: In Vitro Inhibition of STING Signaling in Macrophages

  • Cell Culture: Culture RAW264.7 or THP-1 cells in appropriate media and conditions.

  • Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • This compound Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock to the desired final concentration (e.g., 10 μM) in cell culture media. Add the this compound-containing media to the cells and incubate for 6 hours.[1]

  • STING Agonist Stimulation: Prepare a solution of a STING agonist, such as 2'3'-cGAMP, at the desired final concentration (e.g., 5 μg/ml).[1] Add the agonist to the wells and incubate for the desired time (e.g., 3 hours for RT-PCR analysis of cytokine mRNA).[1]

  • Sample Collection and Analysis:

    • For RT-PCR: Lyse the cells and extract RNA. Perform reverse transcription and quantitative PCR to measure the mRNA expression of target genes (e.g., Ifnb1, Cxcl10, Il6).[1]

    • For Western Blot: Lyse the cells and collect protein lysates. Perform SDS-PAGE and Western blotting to analyze the phosphorylation of STING, TBK1, IRF3, and p65.[1]

Protocol 2: Co-Immunoprecipitation to Assess STING Ubiquitination

  • Cell Transfection (if necessary): In a cell line like HEK293T, transfect plasmids expressing tagged versions of STING (e.g., STING-HA) and ubiquitin (e.g., UB-flag).[3]

  • This compound Treatment: After 24 hours of transfection, treat the cells with this compound (e.g., 10 μM) or vehicle for 2 hours.[3]

  • Cell Lysis: Lyse the cells in a suitable immunoprecipitation buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the STING tag (e.g., anti-HA antibody) overnight. Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against the ubiquitin tag (e.g., anti-flag antibody) to detect ubiquitinated STING.[3]

Visualizations

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING (Inactive) cGAMP->STING_inactive Binds STING_active STING (Active) Dimerization STING_inactive->STING_active TBK1 TBK1 STING_active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization Cytokines Type I IFN & Inflammatory Cytokines pIRF3_dimer->Cytokines Upregulates Transcription This compound This compound This compound->STING_inactive Binds & Inhibits Degradation Ubiquitination & Degradation This compound->Degradation Promotes Degradation->STING_inactive

Caption: this compound inhibits the STING signaling pathway.

Experimental_Workflow Start Start: Cell Seeding Pretreat Pre-treatment: Add this compound or Vehicle Start->Pretreat Incubate1 Incubate (e.g., 6 hours) Pretreat->Incubate1 Stimulate Stimulation: Add STING Agonist Incubate1->Stimulate Incubate2 Incubate (e.g., 3 hours) Stimulate->Incubate2 Collect Sample Collection Incubate2->Collect Analysis Downstream Analysis (RT-PCR, Western Blot, etc.) Collect->Analysis

Caption: General experimental workflow for this compound studies.

References

Gelsevirine & Laboratory Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with information regarding the potential for gelsevirine (B199093) to interfere with common laboratory assays. As of our latest update, there is no direct scientific literature reporting specific instances of this compound causing interference with standard laboratory tests. However, understanding the potential for interactions is crucial when working with any novel compound. This resource offers general troubleshooting guidance and answers to frequently asked questions based on established principles of assay interference.

Frequently Asked Questions (FAQs)

Q1: Has this compound been reported to interfere with common laboratory assays?

A: A thorough review of scientific literature did not yield any specific reports of this compound directly interfering with common laboratory assays, such as immunoassays (e.g., ELISA), clinical chemistry panels, or toxicology screens. The primary focus of existing research has been on its metabolism, toxicity, and pharmacological actions.[1][2]

Q2: What is laboratory assay interference?

A: Laboratory assay interference is when a substance in a sample alters the correct measurement of an analyte, leading to a medically significant difference in the test result.[3][4] This can be caused by both endogenous (from within the body) and exogenous (external) substances, including medications.[3][4] Interference can lead to either falsely elevated or falsely low results.[5]

Q3: How could a compound like this compound theoretically interfere with an assay?

A: Theoretically, a compound like this compound could interfere with laboratory assays through several mechanisms:

  • Cross-reactivity in Immunoassays: Immunoassays rely on the specific binding of antibodies to a target analyte.[5][6] If this compound or its metabolites have a similar chemical structure to the target analyte, they might cross-react with the assay's antibodies, leading to a false-positive result.[5][7] Many medications have been reported to cause false-positives in urine drug screens due to structural similarities with drugs of abuse.[8][9][10]

  • Enzyme Inhibition or Activation: Some assays, particularly in clinical chemistry, rely on enzymatic reactions. A compound could potentially inhibit or activate these enzymes, leading to inaccurate measurements of the analyte.[11][12]

  • Physical and Chemical Interference: this compound could potentially interfere with the analytical properties of a sample, such as its pH or ionic strength, which might affect assay performance.[13][14] Additionally, properties like high lipid solubility could theoretically impact certain test methodologies.[15]

Q4: What is known about the metabolism of this compound?

A: this compound is metabolized in the liver by microsomal enzymes.[1] Studies have shown that its metabolism can differ between species (human, pig, goat, and rat).[1] The metabolites of this compound could also be a potential source of assay interference.

Troubleshooting Guide: Suspected this compound Interference

If you observe unexpected or inconsistent results in your experiments involving this compound and suspect assay interference, follow these troubleshooting steps.

Step 1: Initial Assessment

  • Review the Literature: Although no specific interferences are currently documented, it is good practice to perform an updated literature search.

  • Consider the Assay Principle: Understand the methodology of the assay you are using. Is it an immunoassay susceptible to cross-reactivity? Is it an enzymatic assay?

  • Evaluate Pre-analytical Factors: Ensure that there are no errors in sample collection, handling, or storage that could explain the results.[13][14]

Step 2: Preliminary Investigation

  • Spike and Recovery: Add a known concentration of this compound to a blank sample (a sample matrix without the analyte of interest) and run the assay. This can help determine if this compound itself is producing a signal (potential false positive).

  • Interference Study: Add this compound to a sample containing a known concentration of your analyte. Compare the result to a sample with the analyte alone. A significant difference suggests that this compound is interfering with the detection of the analyte.

Step 3: Confirmatory Methods

  • Use an Alternative Assay: If possible, measure your analyte using a different method that has a different principle of operation. For example, if you suspect interference with an immunoassay, a confirmatory test using a more specific method like liquid chromatography-mass spectrometry (LC-MS) should be considered.[6][10]

  • Serial Dilutions: Analyze a series of dilutions of your sample. If an interfering substance is present, the results may not be linear or parallel to the standard curve upon dilution.[5]

Data Summary

Table 1: Potential for this compound Interference with Common Assay Types

Assay TypePotential Interference MechanismLikelihood of Interference (Based on General Principles)Recommended Confirmatory Action
Immunoassays (ELISA, etc.) Cross-reactivity of this compound or its metabolites with assay antibodies.[5][16]Possible, if structural similarity exists with the target analyte.Confirm results with a more specific method like LC-MS/MS.[6]
Clinical Chemistry Assays Inhibition or activation of enzymatic reactions; alteration of colorimetric or electrochemical detection.[4]Less likely, but possible depending on the specific assay chemistry.Use an alternative method for the analyte; perform interference studies.
Toxicology Screens (Urine Drug Tests) Cross-reactivity is a common cause of false positives for many medications in these immunoassays.[7][8][9][10]Possible, though not reported. The molecular structure of this compound would need to be compared to common drugs of abuse.Confirm all presumptive positive results with GC-MS or LC-MS/MS.[6][10]
Cell-Based Assays Direct pharmacological effects of this compound on the cells being studied.This is an expected biological effect, not assay interference.Differentiate between intended biological effects and off-target assay artifacts through appropriate controls.

Experimental Protocols & Visualizations

Protocol: Investigating Potential Immunoassay Cross-Reactivity

  • Objective: To determine if this compound cross-reacts with a specific immunoassay.

  • Materials:

    • The immunoassay kit .

    • This compound standard of known purity and concentration.

    • Drug-free matrix (e.g., urine, serum) corresponding to the assay's intended sample type.

  • Procedure:

    • Prepare a series of dilutions of the this compound standard in the drug-free matrix. A typical concentration range to test might be from expected physiological levels up to a high concentration (e.g., 1 ng/mL to 10,000 ng/mL).

    • Run these spiked samples in the immunoassay according to the manufacturer's instructions.

    • Include positive and negative controls for the target analyte of the assay.

    • A drug-free matrix sample should also be run as a blank.

  • Data Analysis:

    • Determine the concentration at which this compound produces a signal equivalent to the assay's positive cutoff threshold.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Concentration of target analyte at cutoff / Concentration of this compound that gives the same response) x 100%

  • Interpretation: A high percent cross-reactivity indicates significant interference. Any presumptive positive result from a sample containing this compound should be considered suspect and confirmed by a more specific method.[16]

Diagrams

Gelsevirine_Interference_Workflow Workflow for Investigating Suspected Assay Interference A Unexpected Experimental Result Observed B Review Assay Principle and Pre-analytical Factors A->B C Perform Spike and Recovery Experiment B->C D Does this compound Alone Produce a Signal? C->D E Perform Interference Study with Known Analyte Concentration D->E No G Interference Confirmed D->G Yes F Is Analyte Measurement Altered? E->F F->G Yes H No Direct Interference Observed F->H No I Confirm with Alternative Method (e.g., LC-MS) G->I J Report Findings and Modify Protocol I->J

Caption: A logical workflow for troubleshooting suspected assay interference.

STING_Pathway_Inhibition This compound Inhibition of the STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic dsDNA (from pathogen or host) cGAS cGAS DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING Dimerization (on ER membrane) cGAMP->STING binds & activates TBK1 TBK1 Activation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon (IFN) Gene Transcription IRF3->IFN This compound This compound This compound->STING Competitively Binds & Inhibits Dimerization

Caption: this compound acts as a STING-specific inhibitor.[17]

References

Technical Support Center: Optimizing Gelsevirine Administration for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal administration route for Gelsevirine in preclinical studies. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is recognized as a novel and specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[1] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation. Additionally, this compound promotes the degradation of STING through K48-linked ubiquitination, a process likely mediated by the recruitment of TRIM21.[1][2] By inhibiting STING, this compound effectively mitigates the inflammatory responses associated with conditions like sepsis and sepsis-associated encephalopathy.[1][3]

Q2: Which administration routes have been documented for this compound in preclinical studies?

A2: The most prominently documented administration route for this compound in preclinical sepsis models is intraperitoneal (IP) injection.[1] While comprehensive comparative studies are limited, research on other Gelsemium alkaloids provides insights into intravenous (IV) and oral (PO) routes.

Q3: Is there a recommended starting dose for in vivo experiments with this compound?

A3: A definitive starting dose is not established and depends on the animal model and experimental goals. However, in a mouse model of sepsis, this compound was administered intraperitoneally at doses of 10 mg/kg and 20 mg/kg. For novel alkaloids without established in vivo data, a conservative approach is to start with a low dose (e.g., 0.1-1 mg/kg) and perform a dose-escalation study to determine the maximum tolerated dose (MTD).

Q4: How does the administration route affect the toxicity of Gelsemium alkaloids?

A4: The administration route can significantly impact the toxicity of Gelsemium alkaloids. For instance, the LD50 of total alkaloids from Gelsemium elegans Benth. in mice was found to be 15 mg/kg for oral administration and 4 mg/kg for intraperitoneal injection. This suggests that the intraperitoneal route may lead to higher systemic exposure and toxicity compared to the oral route.

Q5: What is known about the pharmacokinetics of this compound?

A5: A toxicokinetics study in rats following intravenous administration of this compound (0.1 mg/kg) provides some key parameters. These findings can serve as a baseline for understanding the distribution and elimination of this compound when administered intravenously.

Data Presentation

Table 1: Toxicokinetic Parameters of this compound in Rats (Intravenous Administration)

ParameterValueUnit
Dose 0.1mg/kg
t1/2 (Elimination half-life) 3.3 ± 0.9h
AUC(0-t) (Area under the curve) 73.8 ± 12.9ng/mLh
AUC(0-∞) (Area under the curve extrapolated to infinity) 75.8 ± 13.1ng/mLh
MRT(0-t) (Mean residence time) 3.1 ± 0.5h
MRT(0-∞) (Mean residence time extrapolated to infinity) 3.5 ± 0.5h
CL (Clearance) 1.3 ± 0.2L/h/kg
Vz (Volume of distribution) 6.4 ± 1.5L/kg

Data from a study on the toxicokinetics of 11 Gelsemium alkaloids in rats.

Table 2: Comparison of LD50 of Total Gelsemium Alkaloids in Mice by Administration Route

Administration RouteLD50 (mg/kg)
Oral (PO) 15
Intraperitoneal (IP) 4

This data for total alkaloids suggests a higher bioavailability and/or toxicity via the intraperitoneal route compared to the oral route.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound in a Mouse Sepsis Model

This protocol is adapted from studies investigating the efficacy of this compound in mitigating STING-related inflammation.

1. Materials:

  • This compound (purity >99%)
  • Vehicle (e.g., sterile saline, DMSO, or a mixture of Cremophor/ethanol (B145695)/saline)
  • Syringes (1 ml) with 25-27 gauge needles
  • Animal model (e.g., C57BL/6 mice)
  • Cecal Ligation and Puncture (CLP) surgical kit

2. This compound Formulation:

  • Dissolve this compound in a minimal amount of a suitable solvent like DMSO.
  • Further dilute with sterile saline to the final desired concentration (e.g., 10 mg/kg or 20 mg/kg). Ensure the final DMSO concentration is non-toxic to the animals (typically <5%).
  • Vortex the solution thoroughly to ensure complete dissolution.

3. Administration Procedure:

  • Induce sepsis in mice using the Cecal Ligation and Puncture (CLP) model.
  • At a predetermined time point post-CLP surgery (e.g., 5 hours), administer the prepared this compound solution via intraperitoneal injection.
  • Gently restrain the mouse and lift its hindquarters.
  • Insert the needle into the lower right quadrant of the abdomen, avoiding the bladder and internal organs.
  • Inject the solution slowly and smoothly.
  • Monitor the animal for any adverse reactions.

Protocol 2: Pilot Study to Compare Different Administration Routes

This protocol provides a framework for a pilot study to evaluate the efficacy of this compound administered via different routes.

1. Animal Groups:

  • Group 1: Vehicle control (administered by the chosen routes)
  • Group 2: this compound via Intravenous (IV) injection
  • Group 3: this compound via Intraperitoneal (IP) injection
  • Group 4: this compound via Oral (PO) gavage

2. Dosing:

  • Based on existing data, select a dose for the pilot study (e.g., 10 mg/kg).
  • Administer the same dose across all this compound-treated groups.

3. Efficacy Assessment:

  • Establish a relevant disease model (e.g., sepsis-induced inflammation).
  • At selected time points post-administration, collect blood and tissue samples.
  • Analyze relevant biomarkers of efficacy (e.g., serum levels of inflammatory cytokines like IL-6 and TNF-α, or phosphorylation status of STING in target tissues).

4. Pharmacokinetic Analysis:

  • At various time points after administration, collect blood samples.
  • Analyze plasma concentrations of this compound using a validated method like LC-MS/MS to determine key pharmacokinetic parameters (AUC, Cmax, t1/2) for each route.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Solutions

  • Cause: this compound, like many alkaloids, may have limited water solubility.

  • Troubleshooting Steps:

    • Co-solvents: Use a small amount of a biocompatible organic solvent such as DMSO or ethanol to initially dissolve this compound before diluting with saline or PBS.

    • Surfactants: Employ non-ionic surfactants like Tween 80 or Cremophor EL to improve solubility and stability in aqueous solutions.

    • pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the vehicle may enhance its solubility.

    • Sonication: Gentle sonication can aid in the dissolution of the compound.

Issue 2: High Variability in Experimental Results

  • Cause: Inconsistent formulation, dosing technique, or animal-to-animal variation can lead to variable results.

  • Troubleshooting Steps:

    • Homogeneous Formulation: Ensure the this compound formulation is a clear, homogenous solution before each administration. If it is a suspension, ensure it is uniformly resuspended.

    • Consistent Dosing: Use precise techniques for each administration route to ensure accurate dosing. For oral gavage, ensure the compound is delivered directly to the stomach.

    • Animal Handling: Minimize stress on the animals as it can influence physiological responses.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.

Issue 3: Acute Toxicity or Adverse Events at Low Doses

  • Cause: this compound may have a narrow therapeutic window, or the chosen vehicle could be causing adverse effects.

  • Troubleshooting Steps:

    • Dose Reduction: Significantly lower the starting dose in subsequent experiments.

    • Vehicle Control: Ensure a vehicle-only control group is included to rule out toxicity from the formulation excipients.

    • Close Monitoring: Observe animals closely for any signs of toxicity (e.g., lethargy, weight loss, changes in behavior) to identify the affected systems.

Mandatory Visualizations

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (from pathogens or damaged cells) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds & activates Ub K48-linked Ubiquitination STING_inactive->Ub STING_active STING (active) TBK1 TBK1 STING_active->TBK1 recruits & activates This compound This compound This compound->STING_inactive binds to CDN pocket, locks inactive state TRIM21 TRIM21 This compound->TRIM21 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons (IFNs) pIRF3->IFNs induces transcription pNFkB p-NF-κB NFkB->pNFkB Cytokines Pro-inflammatory Cytokines pNFkB->Cytokines induces transcription TRIM21->STING_inactive mediates Degradation Proteasomal Degradation Ub->Degradation

Caption: this compound's mechanism of action on the STING signaling pathway.

experimental_workflow cluster_prep Preparation cluster_admin Administration Route Comparison cluster_analysis Analysis cluster_outcome Outcome formulation This compound Formulation (e.g., in saline/DMSO) iv Intravenous (IV) formulation->iv ip Intraperitoneal (IP) formulation->ip po Oral (PO) formulation->po animal_model Animal Model Preparation (e.g., Sepsis induction via CLP) animal_model->iv animal_model->ip animal_model->po pk Pharmacokinetic Analysis (Blood sampling, LC-MS/MS) iv->pk efficacy Efficacy Assessment (Biomarker analysis, e.g., Cytokines) iv->efficacy toxicity Toxicity Evaluation (Observation, Histopathology) iv->toxicity ip->pk ip->efficacy ip->toxicity po->pk po->efficacy po->toxicity optimization Optimal Administration Route for Efficacy pk->optimization efficacy->optimization toxicity->optimization

Caption: Experimental workflow for comparing this compound administration routes.

References

Cell culture conditions for optimal Gelsevirine activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gelsevirine in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the optimal activity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily acts as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation.[1][2][3] Additionally, this compound promotes the K48-linked ubiquitination and degradation of STING.[1][2][3] It has also been shown to inhibit the JAK2-STAT3 signaling pathway by binding to and inhibiting the activity of JAK2.

Q2: Which cell lines are suitable for studying this compound's activity?

A2: Several cell lines have been successfully used to study the effects of this compound. These include:

  • Raw264.7 (murine macrophage-like cells): Ideal for studying STING-dependent inflammatory responses.[1][4]

  • THP-1 (human monocytic cells): Another excellent model for investigating the STING pathway and cytokine expression.[4]

  • BV2 (immortalized murine microglia): Useful for neuroinflammation and JAK2-STAT3 pathway studies.

  • HEK293T (human embryonic kidney cells): Commonly used for overexpression studies to investigate the molecular interactions of this compound with specific pathway components.[1]

Q3: What is a typical concentration range and incubation time for this compound treatment?

A3: The optimal concentration and incubation time are cell-type and experiment-dependent. However, a common starting point is a 6-hour pretreatment with this compound at a concentration of 10 µM before stimulating the cells.[1][4] Dose-response experiments are recommended to determine the optimal conditions for your specific cell line and experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. It is crucial to refer to the manufacturer's instructions for specific solubility and storage recommendations. Generally, stock solutions are stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q5: Is this compound cytotoxic?

A5: this compound has been shown to have low cytotoxicity in several cell lines, including Raw264.7 and THP-1, at effective concentrations.[5] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line and experimental duration.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or low inhibitory effect of this compound on STING activation. 1. Suboptimal this compound concentration. 2. Insufficient pretreatment time. 3. Ineffective STING agonist stimulation. 4. Cell line does not have a functional STING pathway.1. Perform a dose-response experiment to determine the optimal this compound concentration (e.g., 1-20 µM). 2. Increase the pretreatment time with this compound (e.g., up to 12 hours). A 6-hour pretreatment is a good starting point.[1][4] 3. Ensure the STING agonist (e.g., 2'3'-cGAMP) is fresh and used at an effective concentration. Confirm agonist activity with a positive control. 4. Verify the expression and functionality of the STING pathway in your cell line using a positive control (a known STING activator).
High cell death observed after this compound treatment. 1. This compound concentration is too high. 2. Prolonged incubation time. 3. Solvent (e.g., DMSO) toxicity.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of this compound for your cell line. 2. Reduce the incubation time. 3. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO). Include a solvent-only control in your experiments.
Inconsistent results between experiments. 1. Variation in cell passage number. 2. Inconsistent cell density at the time of treatment. 3. Instability of this compound stock solution.1. Use cells within a consistent and low passage number range. 2. Ensure a consistent cell seeding density and confluency at the start of each experiment. 3. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Difficulty in detecting downstream signaling changes (e.g., p-TBK1, p-IRF3). 1. Timing of cell lysis after stimulation is not optimal. 2. Low protein concentration in lysates. 3. Issues with Western blot protocol.1. Perform a time-course experiment to determine the peak phosphorylation of downstream targets after stimulation. 2. Ensure an adequate number of cells are used and that the lysis buffer is effective. 3. Optimize your Western blot protocol, including antibody concentrations and incubation times. Use positive controls for the target proteins.

Quantitative Data Summary

Parameter Cell Line Value Reference
IC50 for inhibiting Ifnb1 expression Raw264.75.365 µM[2]
IC50 for inhibiting IFNB1 expression THP-10.766 µM[2]
Effective inhibitory concentration Raw264.710 µM[1][4]
Effective inhibitory concentration THP-110 µM[4]
Pretreatment time Raw264.7, THP-16 hours[1][4]
Stimulation time (with 2'3'-cGAMP) Raw264.7, THP-13 hours[4]

Experimental Protocols

Protocol 1: General Cell Culture for this compound Experiments
  • Cell Line Maintenance:

    • Culture Raw264.7, THP-1, and HEK293T cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Culture BV2 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.

    • Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • For experiments, seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh cell culture medium.

    • Remove the old medium from the cells and replace it with the this compound-containing medium.

    • Pre-treat the cells with this compound for the desired time (e.g., 6 hours) before adding any stimulants.

Protocol 2: Assessment of STING Pathway Inhibition
  • Cell Treatment:

    • Seed Raw264.7 or THP-1 cells in 6-well plates.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO) for 6 hours.

    • Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (5 µg/mL), for 3 hours.[4]

  • Western Blot Analysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

Protocol 3: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Treatment:

    • Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 or 48 hours). Include untreated and vehicle-only controls.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Gelsevirine_STING_Pathway_Inhibition cluster_upstream Upstream Activation cluster_sting STING Activation & Inhibition cluster_downstream Downstream Signaling Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS 2'3'-cGAMP 2'3'-cGAMP cGAS->2'3'-cGAMP STING STING 2'3'-cGAMP->STING STING Dimerization STING Dimerization STING->STING Dimerization Ubiquitination & Degradation Ubiquitination & Degradation STING->Ubiquitination & Degradation Promotes This compound This compound This compound->STING Inhibits Binding This compound->STING Dimerization Prevents This compound->Ubiquitination & Degradation Enhances TBK1 TBK1 STING Dimerization->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type I IFN & Cytokine Production Type I IFN & Cytokine Production IRF3->Type I IFN & Cytokine Production Induces

Caption: this compound inhibits the STING signaling pathway.

Gelsevirine_JAK2_STAT3_Pathway_Inhibition cluster_receptor Receptor Level cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription Cytokine/Growth Factor Cytokine/Growth Factor Cytokine Receptor Cytokine Receptor Cytokine/Growth Factor->Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates This compound This compound This compound->JAK2 Inhibits p-STAT3 Dimer p-STAT3 Dimer STAT3->p-STAT3 Dimer Dimerizes Nucleus Nucleus p-STAT3 Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates

Caption: this compound inhibits the JAK2-STAT3 signaling pathway.

Experimental_Workflow_this compound start Start: Seed Cells pretreatment Pre-treat with this compound (e.g., 10 µM for 6h) start->pretreatment stimulation Stimulate with Agonist (e.g., 2'3'-cGAMP for 3h) pretreatment->stimulation cytotoxicity Cytotoxicity Assay (MTT, LDH) pretreatment->cytotoxicity Parallel Experiment endpoint Endpoint Analysis stimulation->endpoint western Western Blot (p-STING, p-TBK1, etc.) endpoint->western qpcr RT-qPCR (IFNB1, CXCL10, etc.) endpoint->qpcr elisa ELISA (Cytokine Secretion) endpoint->elisa

Caption: General experimental workflow for studying this compound.

References

Technical Support Center: Gelsevirine and Housekeeping Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Gelsevirine on housekeeping gene expression.

Frequently Asked Questions (FAQs)

Q1: Is there any direct evidence that this compound alters the expression of common housekeeping genes (e.g., GAPDH, ACTB, 18S rRNA)?

A: Currently, there is no direct published evidence demonstrating that this compound significantly alters the expression of commonly used housekeeping genes. However, as this compound is a bioactive alkaloid known to modulate specific signaling pathways, the potential for indirect effects on gene expression, including that of housekeeping genes, cannot be entirely ruled out. Therefore, validating the stability of your chosen housekeeping gene under your specific experimental conditions is crucial.

Q2: Which cellular pathways does this compound influence that might indirectly affect housekeeping gene expression?

A: this compound is known to be a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[1][2] It has also been shown to inhibit the JAK2-STAT3 signaling pathway.[3][4][5][6][7] Both of these pathways are involved in inflammation, immune responses, and cell proliferation, processes that can influence the expression of some housekeeping genes. For instance, the expression of GAPDH and β-actin has been shown to be regulated under conditions of cellular stress and inflammation.[8][9][10][11][12][13]

Q3: What are the best practices for selecting a housekeeping gene for qRT-PCR experiments involving this compound treatment?

A: The best practice is to test the expression stability of a panel of candidate housekeeping genes under your specific experimental conditions (i.e., cell type, this compound concentration, and treatment duration). It is not advisable to rely on a single, unvalidated housekeeping gene. An ideal housekeeping gene should show stable expression across all your experimental groups (untreated control vs. This compound-treated).

Q4: How can I validate the stability of my chosen housekeeping gene(s)?

A: You can validate housekeeping gene stability by performing a qRT-PCR experiment on a representative set of your samples (e.g., control and this compound-treated at different concentrations or time points) for a panel of candidate genes. The resulting Cq values can be analyzed using statistical algorithms like geNorm or NormFinder to identify the most stably expressed gene or the best pair of genes for normalization.

Troubleshooting Guides

Problem 1: My housekeeping gene expression is variable across my this compound-treated samples.

Possible Cause Troubleshooting Steps
Indirect effect of this compound This compound's inhibition of the STING or JAK/STAT pathways may be altering cellular processes that affect the expression of your chosen housekeeping gene.
Solution: Validate a panel of housekeeping genes to find one that is stable under your experimental conditions. Consider using the geometric mean of two or three stable housekeeping genes for normalization.
Pipetting errors or poor RNA quality Inconsistent sample loading or degraded RNA can lead to variable Cq values.
Solution: Ensure accurate pipetting and perform quality control checks on your RNA (e.g., using a Bioanalyzer or checking the A260/280 and A260/230 ratios).
Inappropriate housekeeping gene for your model The chosen housekeeping gene may not be stably expressed in your specific cell type or under your experimental conditions, irrespective of this compound treatment.
Solution: Consult literature for validated housekeeping genes for your specific cell or tissue model and perform your own validation.

Problem 2: My target gene expression appears to be significantly altered, but I am not confident in my housekeeping gene.

Possible Cause Troubleshooting Steps
Unstable housekeeping gene If your housekeeping gene is affected by this compound, it will lead to inaccurate normalization and potentially false-positive or false-negative results for your target gene.
Solution: Perform a housekeeping gene validation experiment as described in the FAQs. Re-normalize your existing data using a more stable housekeeping gene or the geometric mean of multiple stable genes.
Subtle changes in a stable housekeeping gene Even minor, statistically insignificant changes in a housekeeping gene can affect the interpretation of target genes with small expression changes.
Solution: For targets with subtle expression changes, it is especially important to use the most stable housekeeping gene(s) identified through validation.

Data Presentation

Table 1: Potential for Variability of Common Housekeeping Genes

Housekeeping GeneKnown Regulatory InfluencesPotential for this compound-Induced Variability
GAPDH Regulated by hypoxia, insulin, p53, and cellular stress.[8][9][10][11][12]Possible: this compound's effects on inflammatory signaling could indirectly influence GAPDH expression.
ACTB (β-actin) Expression can be altered by changes in cell motility, growth, and inflammation.[13][14]Possible: As this compound can modulate inflammatory responses, indirect effects on β-actin are conceivable.
18S rRNA Generally considered stable but can be affected by treatments that alter overall protein synthesis.[15][16]Less likely but possible: If this compound has broad effects on cellular metabolism and growth, 18S rRNA levels could be impacted.

Experimental Protocols

Protocol: Validation of Housekeeping Genes for qRT-PCR

  • Sample Preparation:

    • Culture your cells and treat them with your experimental concentrations of this compound and a vehicle control for the desired duration.

    • Include samples from at least three biological replicates for each condition.

  • RNA Extraction and Quality Control:

    • Extract total RNA from all samples using a standardized method (e.g., TRIzol or a column-based kit).

    • Assess RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0 and A260/230 should be >1.8).

    • Check RNA integrity using gel electrophoresis or a Bioanalyzer (should show intact ribosomal RNA bands).

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.

    • Include a no-reverse transcriptase control to check for genomic DNA contamination.

  • qRT-PCR:

    • Select a panel of 8-10 candidate housekeeping genes from different functional classes (e.g., GAPDH, ACTB, B2M, HPRT1, RPL13A, TBP, YWHAZ, 18S rRNA).

    • Design or obtain validated primers for each gene.

    • Prepare a master mix for each primer set containing SYBR Green or a probe-based detection system.

    • Run the qRT-PCR on all samples in triplicate.

  • Data Analysis:

    • Export the raw Cq values.

    • Use a statistical algorithm such as geNorm or NormFinder to analyze the stability of the candidate genes across all samples. These tools will rank the genes from most to least stable and can suggest the optimal number of housekeeping genes to use for normalization.

Mandatory Visualization

Gelsevirine_STING_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound STING STING (on ER) This compound->STING inhibits cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Interferon_Genes Interferon Genes pIRF3->Interferon_Genes translocates to nucleus & activates transcription

Caption: this compound's Inhibition of the STING Signaling Pathway.

Housekeeping_Gene_Validation_Workflow Start Start: Experimental Samples (Control vs. This compound) RNA_Extraction RNA Extraction & QC Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR with Candidate Housekeeping Genes cDNA_Synthesis->qPCR Data_Analysis Data Analysis (geNorm/NormFinder) qPCR->Data_Analysis Stable_Genes Identify Most Stable Housekeeping Gene(s) Data_Analysis->Stable_Genes Normalization Use for Normalization of Target Gene Expression Stable_Genes->Normalization

Caption: Experimental Workflow for Housekeeping Gene Validation.

References

Validation & Comparative

A Comparative Guide to STING Inhibitors: Gelsevirine, C-176, and H-151

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. However, aberrant STING activation is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making STING inhibitors a promising therapeutic strategy. This guide provides an objective comparison of three prominent STING inhibitors: Gelsevirine, C-176, and H-151, supported by experimental data to aid in the selection of the most suitable compound for research and development purposes.

Mechanism of Action: A Tale of Two Strategies

The inhibitory mechanisms of this compound diverge significantly from those of C-176 and H-151, offering distinct approaches to modulating the STING pathway.

This compound (GS): A Dual-Action Inhibitor

This compound, a natural alkaloid, employs a two-pronged approach to suppress STING signaling. Firstly, it acts as a competitive inhibitor by binding to the cyclic dinucleotide (CDN)-binding pocket of STING[1][2][3]. This action prevents the binding of the natural STING agonist, cyclic GMP-AMP (cGAMP), thereby locking STING in an inactive conformation and inhibiting its dimerization and subsequent activation[1][3][4]. Secondly, this compound promotes the K48-linked ubiquitination and degradation of the STING protein, potentially through the recruitment of the E3 ubiquitin ligase TRIM21[1][2]. This dual mechanism of competitive inhibition and induced degradation offers a comprehensive blockade of the STING pathway.

C-176 and H-151: Covalent Inhibitors Targeting Palmitoylation

In contrast, C-176 and H-151 are synthetic small molecules that act as irreversible, covalent inhibitors of STING[1][5][6]. They specifically target a transmembrane cysteine residue (Cys91 in both human and murine STING)[1][5][7]. By covalently binding to this residue, they block the palmitoylation of STING, a critical post-translational modification required for its clustering, trafficking from the endoplasmic reticulum to the Golgi apparatus, and subsequent activation of downstream signaling[1][4][5][6]. This mechanism effectively halts the STING signaling cascade at an early stage. However, it is noteworthy that some studies have reported C-176 to be inactive against human STING, limiting its clinical translatability[2][5][8]. H-151, on the other hand, has been shown to inhibit both human and murine STING[1][5].

Performance Data: A Quantitative Comparison

The following table summarizes the available quantitative data for this compound, C-176, and H-151, providing a basis for comparing their potency and efficacy.

ParameterThis compound (GS)C-176H-151
Mechanism of Action Competitive binding to CDN pocket & promotes STING degradationCovalent modification of Cys91, inhibiting palmitoylationCovalent modification of Cys91, inhibiting palmitoylation
Target Specificity STINGMouse STING (inactive against human STING in some reports)Human and Mouse STING
IC50 (IFNβ Reporter Assay) 0.766 μM (THP-1 cells)[2], 5.365 μM (Raw264.7 cells)Not consistently reported for human STING1.04 μM (293T-hSTING), 0.82 μM (293T-mSTING)[9], ~100-500 nM (various cell lines)[10]
Binding Affinity (Kd) 27.6 μM (to hSTING-CTD)Not reportedNot directly reported, but shown to covalently bind
In Vivo Efficacy Mitigates sepsis-induced organ damage and improves survival in CLP mouse models[1][3]Attenuates STING-associated autoinflammatory disease in mice[11], ameliorates neuroinflammation in Parkinson's models[12], and reduces osteoclast differentiation[13]Reduces inflammation in models of autoinflammatory disease, intestinal ischemia-reperfusion injury[4], neovascular age-related macular degeneration[14], and acute kidney injury[8]
Reported In Vivo Dosage 10, 20 mg/kg in CLP miceNot consistently reported across different models10 mg/kg in Trex1-/- mice[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of these STING inhibitors.

STING Reporter Assay

This assay is fundamental for quantifying the inhibitory activity of compounds on the STING pathway.

  • Cell Culture: HEK293T or THP-1 dual reporter cells, which are engineered to express a reporter gene (e.g., luciferase or SEAP) under the control of an IFN-stimulated response element (ISRE) or an NF-κB response element, are commonly used[16][17][18][19].

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the STING inhibitor (e.g., this compound, C-176, or H-151) for a specified period (e.g., 1-6 hours).

  • STING Activation: The STING pathway is then activated by treating the cells with a known STING agonist, such as 2'3'-cGAMP, or by transfecting them with cytosolic DNA (e.g., ISD or poly(dA:dT))[20].

  • Reporter Gene Measurement: After an incubation period (e.g., 18-24 hours), the expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a luciferase substrate. For SEAP, a colorimetric or fluorescent substrate is added to the cell culture supernatant, and the signal is measured using a spectrophotometer or fluorometer.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the reporter signal, is calculated from the dose-response curve.

STING Palmitoylation Assay

This assay is specifically used to assess the ability of compounds like C-176 and H-151 to inhibit STING palmitoylation.

  • Cell Culture and Treatment: Cells expressing STING (e.g., HEK293T or MEFs) are treated with the inhibitor (e.g., H-151) for a designated time[21][22]. A broad-spectrum palmitoylation inhibitor like 2-bromopalmitate (2-BP) can be used as a positive control[22].

  • Metabolic Labeling: Cells are then incubated with a palmitate analog, such as [3H]-palmitate or a clickable alkyne-tagged palmitate analog, to allow for its incorporation into proteins.

  • STING Immunoprecipitation: Following labeling, cells are lysed, and STING protein is immunoprecipitated using a STING-specific antibody.

  • Detection of Palmitoylation:

    • For [3H]-palmitate, the immunoprecipitated proteins are resolved by SDS-PAGE, and the gel is subjected to autoradiography to detect the radiolabeled STING.

    • For clickable analogs, the immunoprecipitate is subjected to a click chemistry reaction with a fluorescently tagged azide, and the labeled STING is visualized by fluorescence scanning after SDS-PAGE.

  • Analysis: A reduction in the signal in inhibitor-treated samples compared to the control indicates inhibition of STING palmitoylation.

In Vivo Efficacy Studies in Mouse Models

Evaluating the therapeutic potential of STING inhibitors requires testing in relevant animal models of disease.

  • Animal Models: Various mouse models are employed depending on the disease context. For example, the cecal ligation and puncture (CLP) model is used for sepsis[1], Trex1-deficient mice are used for autoimmune disorders[15], and laser-induced choroidal neovascularization is used for age-related macular degeneration[14].

  • Compound Administration: The STING inhibitor is administered to the animals, typically via intraperitoneal (i.p.) injection, at a predetermined dose and frequency. A vehicle control group receives the solvent without the compound.

  • Disease Induction and Monitoring: The disease is induced, and its progression is monitored using relevant readouts. This can include survival rates, clinical scoring of disease severity, and measurement of inflammatory markers in blood or tissues.

  • Histopathological and Molecular Analysis: At the end of the study, tissues are collected for histological analysis to assess tissue damage and inflammation. Molecular analyses, such as quantitative PCR (qPCR) to measure the expression of inflammatory genes or Western blotting to assess the phosphorylation of downstream signaling proteins like TBK1 and IRF3, are also performed.

  • Data Analysis: Statistical analysis is used to compare the outcomes between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the STING signaling pathway, the distinct mechanisms of the inhibitors, and a typical experimental workflow.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment (ERGIC) / Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_dimer STING (dimer) cGAMP->STING_dimer binds STING_active Activated STING (Oligomerization & Palmitoylation) STING_dimer->STING_active translocates & activates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes induces transcription

Caption: The canonical cGAS-STING signaling pathway.

Inhibitor_Mechanisms cluster_this compound This compound Mechanism cluster_c176_h151 C-176 / H-151 Mechanism This compound This compound STING_dimer_G STING (dimer) This compound->STING_dimer_G Competitively binds to CDN pocket STING_degradation STING Degradation (Ubiquitination) This compound->STING_degradation Promotes STING_activation STING Activation STING_dimer_G->STING_activation Inhibits STING_degradation->STING_activation Reduces STING levels Inhibitors C-176 / H-151 STING_palmitoylation STING Palmitoylation (at Cys91) Inhibitors->STING_palmitoylation Covalently binds & Inhibits STING_palmitoylation->STING_activation Blocks

Caption: Distinct mechanisms of action for STING inhibitors.

Experimental_Workflow start Start: Select STING Inhibitor (this compound, C-176, or H-151) invitro In Vitro Characterization start->invitro invivo In Vivo Efficacy Testing start->invivo reporter_assay Reporter Gene Assay (IC50 determination) invitro->reporter_assay binding_assay Binding Assay (e.g., SPR for this compound) invitro->binding_assay mechanism_assay Mechanism-Specific Assay (e.g., Palmitoylation Assay for C-176/H-151) invitro->mechanism_assay animal_model Select Disease Model (e.g., Sepsis, Autoimmunity) invivo->animal_model analysis Data Analysis & Conclusion reporter_assay->analysis binding_assay->analysis mechanism_assay->analysis treatment Administer Inhibitor vs. Vehicle Control animal_model->treatment readouts Assess Outcomes: - Survival - Disease Score - Biomarkers treatment->readouts readouts->analysis

Caption: A generalized workflow for evaluating STING inhibitors.

Conclusion

This compound, C-176, and H-151 represent two distinct and compelling strategies for the inhibition of the STING pathway. This compound's dual mechanism of competitive binding and induced degradation offers a multi-faceted approach to shutting down STING signaling. In contrast, C-176 and H-151 provide a highly specific, covalent blockade of a key activation step. The choice of inhibitor will depend on the specific research question and therapeutic context. For studies requiring a human-active covalent inhibitor, H-151 is a more suitable choice than C-176. This compound, with its unique dual action, presents an interesting alternative for further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the rapidly evolving field of STING-targeted therapeutics.

References

A Comparative Analysis of Gelsevirine and Astin C on STING Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and anti-tumor response. However, aberrant STING activation can lead to autoimmune and inflammatory diseases. Consequently, the development of STING inhibitors is a burgeoning area of therapeutic research. This guide provides a comparative analysis of two such inhibitors, Gelsevirine and Astin C, focusing on their mechanisms of action, inhibitory activities, and the experimental data supporting these findings.

Executive Summary

This compound and Astin C are both potent inhibitors of the STING pathway, yet they employ distinct mechanisms to achieve this inhibition. This compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING and uniquely promotes its K48-linked ubiquitination and subsequent degradation. In contrast, Astin C, while also binding to STING, primarily functions by sterically hindering the recruitment of the transcription factor IRF3 to the STING signalosome. This fundamental difference in their mechanisms of action may have significant implications for their therapeutic applications.

Data Presentation

Table 1: Comparative Inhibitory Activities of this compound and Astin C
ParameterThis compoundAstin CReference
Binding Affinity (Kd) 27.6 µM53 nM[1]
IC50 (IFN-β production) Raw264.7 cells: 5.365 µM THP-1 cells: 0.766 µMMEFs: 3.42 µM IMR-90 cells: 10.83 µM[1]
Target Organism Human and MouseHuman and Mouse[1][2]
Table 2: Effects of this compound and Astin C on STING Pathway Components
Downstream EffectThis compoundAstin CReference
STING Dimerization InhibitsNot reported to inhibit[1]
TBK1 Phosphorylation AttenuatesNo significant effect[1]
IRF3 Phosphorylation AttenuatesInhibits[1][3]
p65 Phosphorylation AttenuatesNot reported[1]
IRF3 Recruitment to STING Indirectly inhibits by degrading STINGDirectly blocks[3]
STING Degradation Promotes K48-linked ubiquitination and degradationNo effect[1][4]
IFN-β Production InhibitsInhibits[1][2]
Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) InhibitsAttenuates[1][5]

Mechanism of Action

This compound: A Dual-Action Inhibitor

This compound exhibits a two-pronged approach to STING inhibition. Firstly, it acts as a competitive inhibitor, binding to the CDN-binding pocket on STING, thereby preventing the binding of the natural ligand cGAMP and keeping STING in an inactive conformation.[1][6] Secondly, and more uniquely, this compound promotes the K48-linked ubiquitination of STING, which targets the protein for proteasomal degradation.[4][7] This dual mechanism not only blocks the initial activation of STING but also leads to the clearance of the STING protein, effectively shutting down the signaling cascade.

Astin C: A Blocker of Signalosome Formation

Astin C also binds to the C-terminal domain of STING, competing with cGAMP.[3] However, its primary inhibitory effect lies in its ability to physically block the recruitment of the transcription factor IRF3 to the STING signalosome.[2][3] By preventing the association of IRF3 with the activated STING-TBK1 complex, Astin C effectively halts the downstream signaling cascade that leads to the production of type I interferons.

Mandatory Visualizations

Gelsevirine_Mechanism cluster_cytosol Cytosol cGAMP cGAMP STING_inactive Inactive STING Dimer cGAMP->STING_inactive Binds This compound This compound This compound->STING_inactive Competitively Binds STING_active Active STING This compound->STING_active Promotes K48-linked Ubiquitination STING_inactive->STING_active Conformational Change TBK1 TBK1 STING_active->TBK1 Recruits & Activates Ub Ubiquitin Proteasome Proteasome STING_active->Proteasome Degradation IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I IFN & Cytokines IRF3->IFN Induces Transcription

Caption: this compound's dual mechanism of STING inhibition.

AstinC_Mechanism cluster_cytosol Cytosol cGAMP cGAMP STING_inactive Inactive STING Dimer cGAMP->STING_inactive Binds AstinC Astin C AstinC->STING_inactive Competitively Binds STING_active Active STING AstinC->STING_active Blocks IRF3 Recruitment STING_inactive->STING_active Conformational Change TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I IFN & Cytokines IRF3->IFN Induces Transcription

Caption: Astin C's mechanism of blocking IRF3 recruitment.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding affinity (Kd) of this compound and Astin C to the STING protein.

  • General Protocol:

    • Immobilization: Purified recombinant human STING protein (C-terminal domain) is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

    • Binding Analysis: A series of concentrations of the inhibitor (this compound or Astin C) dissolved in running buffer (e.g., PBS with 5% DMSO) are injected over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).

    • Data Acquisition: The binding events are monitored in real-time as a change in response units (RU).

    • Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (Kd) is calculated as kd/ka.[1]

Co-Immunoprecipitation (Co-IP) for STING-IRF3 Interaction (Astin C)
  • Objective: To assess the effect of Astin C on the interaction between STING and IRF3.

  • Protocol:

    • Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids expressing Flag-tagged IRF3 and HA-tagged STING.

    • Treatment: 14 hours post-transfection, cells are treated with DMSO (vehicle), Astin C (10 µM), or a negative control for 6 hours.

    • Lysis: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Immunoprecipitation: Cell lysates are incubated with an anti-Flag antibody to pull down IRF3 and its interacting proteins.

    • Western Blotting: The immunoprecipitated complexes are resolved by SDS-PAGE and immunoblotted with antibodies against HA (to detect STING) and Flag (to confirm IRF3 pulldown). A reduction in the HA-STING band in the Astin C-treated sample indicates inhibition of the STING-IRF3 interaction.[3]

In Vivo Ubiquitination Assay (this compound)
  • Objective: To determine if this compound promotes the ubiquitination of STING.

  • Protocol:

    • Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids expressing HA-tagged STING and Flag-tagged ubiquitin.

    • Treatment: 24 hours post-transfection, cells are treated with this compound (10 µM) or vehicle for 2 hours.

    • Lysis and Immunoprecipitation: Cells are lysed, and STING is immunoprecipitated using an anti-HA antibody.

    • Western Blotting: The immunoprecipitated samples are subjected to SDS-PAGE and immunoblotted with an anti-Flag antibody to detect ubiquitinated STING. An increase in the high-molecular-weight smear in the this compound-treated lane indicates enhanced ubiquitination. To determine the type of ubiquitin linkage, specific antibodies against K48- or K63-linked ubiquitin chains can be used.[1][7]

Conclusion

This compound and Astin C represent two distinct classes of STING inhibitors with different mechanisms of action. This compound's ability to induce STING degradation offers a potentially more sustained inhibitory effect compared to Astin C's blockade of a specific protein-protein interaction. The choice between these or other STING inhibitors for therapeutic development will likely depend on the specific pathological context and the desired duration and level of STING pathway suppression. Further head-to-head comparative studies, particularly those examining a broader range of cytokine profiles and in vivo efficacy in various disease models, are warranted to fully elucidate their therapeutic potential.

References

Gelsevirine vs. SN-011: A Comparative Analysis of STING Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making STING a promising therapeutic target. This guide provides a detailed comparison of two novel STING inhibitors, Gelsevirine and SN-011, with a focus on their binding affinity to STING, supported by experimental data.

Quantitative Comparison of STING Binding Affinity

The binding affinities of this compound and SN-011 to the STING protein have been experimentally determined, revealing significant differences in their potency. The following table summarizes the key quantitative data for these two inhibitors.

CompoundTargetMethodBinding Affinity (Kd)Inhibitory Concentration (IC50)Reference
This compound Human STING C-terminal domainSurface Plasmon Resonance (SPR)27.6 μM0.766 µM[1][2]
SN-011 Soluble Human STINGSurface Plasmon Resonance (SPR)4.03 nM~500 nM (human cells), ~100 nM (mouse cells)[3]

Mechanism of Action

Both this compound and SN-011 function as STING antagonists by competitively binding to the cyclic dinucleotide (CDN)-binding pocket of the STING dimer.[1][3][4] This binding event prevents the endogenous STING agonist, 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), from docking and activating the STING protein.[5] By occupying this critical site, both compounds lock STING in an inactive conformation, thereby inhibiting downstream signaling.[2][3][4]

Experimental Protocols

The binding affinity data presented in this guide was primarily obtained using Surface Plasmon Resonance (SPR). Below is a generalized protocol for such an experiment.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance is a label-free optical technique used to measure biomolecular interactions in real-time.

Objective: To determine the equilibrium dissociation constant (Kd) of the interaction between a small molecule inhibitor (this compound or SN-011) and the STING protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant STING protein (e.g., human STING C-terminal domain or soluble human STING)

  • Small molecule inhibitor (this compound or SN-011)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • The sensor chip surface is activated using a mixture of EDC and NHS.

    • The purified STING protein (ligand) is diluted in the immobilization buffer and injected over the activated sensor surface. The protein covalently binds to the chip surface via amine coupling.

    • Any remaining active sites on the surface are deactivated by injecting ethanolamine.

    • A reference flow cell is prepared in the same way but without the STING protein to account for non-specific binding.

  • Analyte Binding:

    • A series of concentrations of the small molecule inhibitor (analyte) are prepared in the running buffer.

    • Each concentration is injected over both the STING-immobilized surface and the reference surface for a defined association time, followed by a dissociation phase with running buffer alone.

  • Data Analysis:

    • The SPR response, measured in resonance units (RU), is recorded over time. The response is proportional to the mass of the analyte bound to the ligand.

    • The data from the reference flow cell is subtracted from the data of the ligand flow cell to obtain the specific binding signal.

    • The equilibrium dissociation constant (Kd) is calculated by fitting the binding data to a suitable binding model (e.g., a 1:1 steady-state binding model).[1][2][3][6]

Visualizing the STING Signaling Pathway and Experimental Workflow

To further illustrate the context of this compound and SN-011's mechanism of action and the experimental approach to determine their binding affinity, the following diagrams are provided.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces expression

Caption: The cGAS-STING signaling pathway, initiated by cytosolic dsDNA.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis node_chip Activate SPR Sensor Chip node_sting Immobilize STING Protein (Ligand) node_chip->node_sting node_deactivate Deactivate Remaining Active Sites node_sting->node_deactivate node_inhibitor Inject Serial Dilutions of Inhibitor (Analyte) node_deactivate->node_inhibitor node_measure Measure Association and Dissociation node_inhibitor->node_measure node_subtract Subtract Reference Signal node_measure->node_subtract node_fit Fit Data to Binding Model node_subtract->node_fit node_kd Determine Kd node_fit->node_kd

Caption: A generalized workflow for determining binding affinity using SPR.

References

A Comparative Efficacy Analysis of Gelsevirine and Other Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of gelsevirine (B199093) with other prominent alkaloids from the Gelsemium genus, namely gelsemine (B155926) and koumine (B8086292). The information presented is supported by experimental data to aid in research and development decisions.

Introduction to Gelsemium Alkaloids

The genus Gelsemium is a source of various indole (B1671886) alkaloids with a range of pharmacological activities.[1] For centuries, extracts from these plants have been utilized in traditional medicine for ailments such as neuralgia, anxiety, and pain.[2] Modern research has focused on isolating and characterizing the bioactive compounds, with gelsemine, koumine, and this compound being among the most studied. While these alkaloids share some structural similarities and biological activities, including analgesic and anxiolytic effects, they also exhibit distinct mechanisms of action and potencies.[3][4] This guide delves into a comparative analysis of their efficacy, focusing on their molecular targets and therapeutic potential.

Comparative Efficacy: A Quantitative Overview

The therapeutic efficacy of this compound, gelsemine, and koumine varies depending on their molecular targets and the biological context. The following tables summarize key quantitative data from preclinical studies, offering a snapshot of their comparative potency.

Table 1: Inhibitory Activity on Neuroreceptors
AlkaloidReceptorIC50 (µM)Species/Cell LineReference
This compound GABA-A251.5Recombinant[5]
Glycine (B1666218) Receptor α140.6 ± 8.2Recombinant[3]
Gelsemine GABA-A170.8Recombinant[5]
Glycine ReceptorKi = 21.9Rat Spinal Cord[6]
Koumine GABA-A142.8Recombinant[5]
Glycine Receptor α131.5 ± 1.7Recombinant[3]

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. Ki: Inhibitory constant, representing the concentration required to produce half-maximum inhibition.

Table 2: Analgesic Potency in Animal Models
AlkaloidAnalgesic ModelED50Animal ModelReference
Gelsemine Chronic Pain0.5 - 0.6 µg (intrathecal)Rat[6]
PGE2-induced Hyperalgesia0.82 mg/kgMouse[7]
Koumine PGE2-induced Hyperalgesia0.60 mg/kgMouse[7]
Gelsenicine *PGE2-induced Hyperalgesia8.43 µg/kgMouse[7]

*Gelsenicine, another Gelsemium alkaloid, is included for a broader comparison of analgesic potency. ED50: Half-maximal effective dose. A lower value indicates greater potency.

Mechanisms of Action and Signaling Pathways

The distinct therapeutic profiles of these alkaloids stem from their differential engagement with various signaling pathways.

This compound: A Novel STING Inhibitor

Recent studies have identified this compound as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[8][9] This pathway is crucial in the innate immune response to cytosolic DNA, and its overactivation can lead to inflammatory diseases. This compound has been shown to competitively bind to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its activation and downstream inflammatory signaling.[10] This mechanism underlies its potential in treating conditions like sepsis.[9]

Below is a diagram illustrating the experimental workflow used to identify this compound as a STING inhibitor.

Gelsevirine_STING_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model Macrophages Macrophages (e.g., RAW264.7) RT_PCR RT-PCR Analysis (IFNβ, IL-6 mRNA) Macrophages->RT_PCR Western_Blot Western Blot (p-TBK1, p-IRF3, p-p65) Macrophages->Western_Blot STING_dimerization STING Dimerization Assay Macrophages->STING_dimerization STING_agonists STING Agonists (2'3'-cGAMP, ISD, poly(dA:dT)) STING_agonists->Macrophages This compound This compound (GS) This compound->Macrophages Binding_Assay Binding Assays (SPR, Biotin pull-down) This compound->Binding_Assay hSTING-CTD RT_PCR->this compound Inhibits mRNA expression Western_Blot->this compound Inhibits phosphorylation Binding_Assay->this compound Confirms direct binding STING_dimerization->this compound Inhibits dimerization CLP_model Cecal Ligation and Puncture (CLP) Sepsis Mouse Model GS_treatment This compound Treatment CLP_model->GS_treatment Survival_analysis Survival Analysis GS_treatment->Survival_analysis Organ_damage Assessment of Organ Damage (H&E staining) GS_treatment->Organ_damage Inflammatory_markers Inflammatory Marker Analysis (Lung tissue) GS_treatment->Inflammatory_markers Survival_analysis->GS_treatment Improves survival Organ_damage->GS_treatment Reduces damage Inflammatory_markers->GS_treatment Reduces inflammation

Workflow for characterizing this compound as a STING inhibitor.

The following diagram illustrates the STING signaling pathway and the inhibitory action of this compound.

STING_Pathway_Inhibition cluster_pathway STING Signaling Pathway cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING (on ER) cGAMP->STING activates STING->STING promotes K48-linked ubiquitination & degradation TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus translocates to IFN Type I Interferons Nucleus->IFN induces transcription of Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines induces transcription of p_p65 p-p65 NFkB->p_p65 p_p65->Nucleus translocates to This compound This compound This compound->STING competitively binds to CDN-binding pocket

This compound inhibits the STING signaling pathway.
Gelsemine and Koumine: Modulators of Glycine Receptors

Gelsemine and koumine are recognized for their analgesic and anxiolytic properties, which are largely attributed to their interaction with inhibitory glycine receptors (GlyRs) in the central nervous system.[1][11] They act as orthosteric agonists of GlyRs, particularly the α3 subtype, which is implicated in chronic pain.[6][11] Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and thus producing an inhibitory effect.

The diagram below outlines the proposed mechanism for the analgesic effects of gelsemine and koumine.

Glycine_Receptor_Pathway cluster_mechanism Analgesic Mechanism of Gelsemine and Koumine Alkaloids Gelsemine / Koumine GlyR Glycine Receptor (α3 subtype) on spinal neurons Alkaloids->GlyR bind to and activate Chloride_influx Cl- Influx GlyR->Chloride_influx Allopregnanolone_synthesis Allopregnanolone (B1667786) Synthesis GlyR->Allopregnanolone_synthesis stimulates Hyperpolarization Neuronal Hyperpolarization Chloride_influx->Hyperpolarization Pain_inhibition Inhibition of Pain Signaling Hyperpolarization->Pain_inhibition GABAaR GABA-A Receptor Allopregnanolone_synthesis->GABAaR positively modulates GABAaR->Hyperpolarization enhances

Analgesic pathway of gelsemine and koumine via glycine receptors.
Koumine: A Positive Allosteric Modulator of TSPO

In addition to its effects on glycine receptors, koumine has been identified as a positive allosteric modulator (PAM) of the translocator protein (18 kDa) (TSPO).[12] TSPO is located on the outer mitochondrial membrane and is involved in neurosteroid synthesis. By binding to TSPO, koumine enhances the synthesis of neurosteroids like allopregnanolone, which in turn potentiates the inhibitory effects of GABA-A receptors, contributing to its analgesic and anxiolytic effects.[13]

The following diagram illustrates the experimental workflow for identifying koumine as a TSPO PAM.

Koumine_TSPO_Workflow cluster_binding_assays In Vitro Binding Assays cluster_in_vivo_pain In Vivo Pain Models Radioligand 3H-PK11195 (TSPO radioligand) TSPO_protein TSPO Protein Radioligand->TSPO_protein Equilibrium_binding Equilibrium Binding Assay TSPO_protein->Equilibrium_binding Dissociation_assay Dissociation Assay TSPO_protein->Dissociation_assay Koumine Koumine Koumine->TSPO_protein Equilibrium_binding->Koumine Increases radioligand binding Dissociation_assay->Koumine Delays radioligand dissociation Pain_model Inflammatory/Neuropathic Pain Models (Rats) Koumine_treatment Koumine (s.c.) Pain_model->Koumine_treatment Ro5_4864 Ro5-4864 (TSPO agonist, i.p.) Pain_model->Ro5_4864 Behavioral_test Mechanical Withdrawal Threshold (MWT) Koumine_treatment->Behavioral_test Ro5_4864->Behavioral_test Behavioral_test->Koumine_treatment Potentiates Ro5-4864 effect

Workflow for characterizing koumine as a TSPO PAM.

Detailed Experimental Protocols

This compound as a STING Inhibitor
  • Cell Culture and Stimulation: Murine macrophage RAW264.7 cells are cultured and pre-treated with varying concentrations of this compound for 6 hours. Subsequently, the cells are stimulated with STING agonists such as 2'3'-cGAMP, interferon stimulatory DNA (ISD), or poly(dA:dT) for 3 hours to activate the STING pathway.[8]

  • RT-PCR for Gene Expression Analysis: Total RNA is extracted from the treated cells, and quantitative real-time PCR (RT-PCR) is performed to measure the mRNA expression levels of target genes, including Ifnb1 (interferon-beta) and Il6 (interleukin-6), to assess the inhibitory effect of this compound on STING-mediated gene transcription.[8]

  • Western Blot for Protein Phosphorylation: Cell lysates are subjected to SDS-PAGE and transferred to a membrane for Western blot analysis. Antibodies specific to the phosphorylated forms of STING pathway proteins (TBK1, IRF3, and p65) are used to determine the effect of this compound on their activation.[8]

  • In Vivo Sepsis Model: Sepsis is induced in mice using the cecal ligation and puncture (CLP) model. This compound is administered post-surgery, and its efficacy is evaluated by monitoring survival rates and assessing organ damage through histological analysis (H&E staining).[8]

Gelsemine/Koumine Interaction with Glycine Receptors
  • Electrophysiological Recordings: Human embryonic kidney (HEK293) cells are transfected to express different subunits of the glycine receptor. Whole-cell patch-clamp recordings are used to measure the ion currents elicited by glycine in the presence and absence of gelsemine or koumine. This allows for the determination of the modulatory effects of the alkaloids on receptor function.[14][15]

  • Radioligand Binding Assay: Membranes from rat spinal cord homogenates are incubated with a radiolabeled glycine receptor antagonist, such as [3H]-strychnine, in the presence of varying concentrations of gelsemine or koumine. The displacement of the radioligand is measured to determine the binding affinity (Ki) of the alkaloids to the glycine receptor.[6]

  • Animal Models of Pain: The analgesic effects are assessed in rodent models of chronic pain, such as the spinal nerve ligation model for neuropathic pain or the formalin-induced tonic pain model. The alkaloids are administered (e.g., via intrathecal injection), and pain-related behaviors are quantified to determine the ED50.[6]

Koumine as a TSPO Positive Allosteric Modulator
  • Equilibrium Binding and Dissociation Assays: The interaction of koumine with TSPO is investigated using radioligand binding assays with the TSPO-specific radioligand 3H-PK11195. To assess allosteric modulation, the effect of koumine on the binding affinity and dissociation rate of 3H-PK11195 is measured.[12]

  • In Vivo Pain Models with TSPO Agonist: The in vivo relevance of TSPO modulation is tested in pain models by co-administering a sub-therapeutic dose of koumine with a TSPO agonist (e.g., Ro5-4864). An enhanced analgesic effect compared to the agonist alone indicates positive allosteric modulation.[12]

  • Cell Proliferation Assays: The functional consequence of TSPO modulation by koumine is assessed in cell-based assays, such as measuring the proliferation of T98G human glioblastoma cells, where TSPO is known to play a role.[12]

Conclusion

This compound, gelsemine, and koumine, while all derived from the Gelsemium genus, exhibit distinct and overlapping pharmacological profiles.

  • This compound emerges as a promising anti-inflammatory agent through its novel mechanism as a STING inhibitor. Its efficacy in preclinical models of sepsis suggests a therapeutic potential in inflammatory conditions where the STING pathway is dysregulated.

  • Gelsemine and Koumine are potent modulators of inhibitory neurotransmission, primarily through their action on glycine receptors. Their demonstrated efficacy in various pain models highlights their potential as non-opioid analgesics. Koumine's additional activity as a TSPO PAM provides another avenue for its therapeutic effects.

The choice of alkaloid for further drug development will depend on the specific therapeutic indication. This compound's unique STING-inhibitory activity makes it a strong candidate for inflammatory and autoimmune diseases. Gelsemine and koumine remain compelling for the development of novel treatments for chronic pain and anxiety, with koumine potentially offering a broader mechanism of action. Further head-to-head comparative studies in relevant disease models are warranted to fully elucidate their relative therapeutic indices and clinical potential.

References

Gelsevirine's In Vivo Efficacy Against Sepsis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gelsevirine's performance against other alternatives in treating sepsis, supported by experimental data from in vivo studies.

Executive Summary

Sepsis remains a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. Recent research has highlighted the potential of this compound, a natural alkaloid, as a therapeutic agent for sepsis. This guide synthesizes in vivo data to validate its efficacy, comparing it with other treatment modalities. The primary mechanism of this compound's action is the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway, a key mediator of inflammation in sepsis.

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from studies using the Cecal Ligation and Puncture (CLP) mouse model of sepsis, a widely accepted preclinical model that mimics human sepsis.

Table 1: Survival Rate Comparison in CLP-Induced Sepsis

Treatment GroupDosageAdministration Time Post-CLPObservation PeriodSurvival Rate (%)
This compound 10 mg/kg5 hours7 daysIncreased dose-dependently
20 mg/kg5 hours7 days~60%
Gentamicin 1.5 mg/kgBefore, 16h, and 24h post-CLP72 hours90%
Tuftsin 1 mg/kgNot specified48 hours60%
2 mg/kgNot specified48 hours80%[1]
Methylprednisolone 50 mg/kgBefore, 16h, and 24h post-CLP72 hours20% (Increased mortality)[2]
CLP Control (Untreated) --7 days~20-40% (Varies by study)
Sham Control --7 days100%

Table 2: Effect on Inflammatory Cytokines in CLP-Induced Sepsis

Treatment GroupDosageTime Post-CLPIL-6 Levels (pg/mL)TNF-α Levels (pg/mL)
This compound 20 mg/kg15 hoursSignificantly Reduced vs. CLPSignificantly Reduced vs. CLP
Tuftsin 1 mg/kg & 4 mg/kgNot specifiedNot ReportedNot Reported
CLP Control (Untreated) -15 hoursMarkedly ElevatedMarkedly Elevated
Sham Control -15 hoursBaselineBaseline

Note: Quantitative values for cytokine levels for this compound and Tuftsin were reported as significantly different from the CLP control group, but specific mean concentrations were not consistently available in the reviewed literature for a direct numerical comparison.

Table 3: Organ Protection in CLP-Induced Sepsis (15 hours post-CLP)

Treatment GroupDosageBUN (mg/dL)Creatinine (mg/dL)AST (U/L)ALT (U/L)
This compound (20 mg/kg) 20 mg/kgSignificantly Reduced vs. CLPSignificantly Reduced vs. CLPSignificantly Reduced vs. CLPSignificantly Reduced vs. CLP
CLP Control (Untreated) -Markedly ElevatedMarkedly ElevatedMarkedly ElevatedMarkedly Elevated
Sham Control -BaselineBaselineBaselineBaseline

Note: The reviewed literature for alternative treatments did not provide comparable quantitative data on these specific organ damage markers under similar experimental conditions.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is the gold standard for inducing polymicrobial sepsis in animal research as it closely mimics the clinical course of human sepsis originating from a perforated bowel.

Materials:

  • Male C57BL/6J mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 4-0 silk)

  • Needle (e.g., 21-gauge)

  • Antiseptic solution (e.g., betadine, 70% ethanol)

  • Saline for resuscitation

Procedure:

  • Anesthetize the mouse and shave the abdomen.

  • Disinfect the surgical area with an antiseptic solution.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

  • Puncture the ligated cecum through-and-through with a needle. The size of the needle will also influence the severity of sepsis.

  • Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.

  • Return the cecum to the abdominal cavity and close the incision in layers.

  • Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously) to prevent early mortality from hypovolemia.

  • Administer analgesics as per institutional guidelines.

  • Monitor the animals closely for signs of sepsis and survival.

Sham Control Procedure: The sham-operated control group undergoes the same surgical procedure (anesthesia, laparotomy, and exposure of the cecum) but without ligation and puncture of the cecum.

Drug Administration
  • This compound: Administered intraperitoneally at the specified dosages (10 or 20 mg/kg) 5 hours after the CLP surgery.[3]

  • Gentamicin, Tuftsin, Methylprednisolone: Administered as per the dosages and timings listed in Table 1.[2]

Mandatory Visualizations

This compound's Mechanism of Action: Inhibition of the STING Signaling Pathway

This compound acts as a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway. In sepsis, pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), such as cytosolic DNA from bacteria or damaged host cells, activate cGAS (cyclic GMP-AMP synthase). cGAS then produces cGAMP, which binds to and activates STING on the endoplasmic reticulum. This triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and interferons, contributing to the systemic inflammation and organ damage seen in sepsis. This compound competitively binds to the cGAMP-binding pocket of STING, preventing its activation and subsequent inflammatory signaling.

STING_Pathway cluster_stimulus Sepsis Stimulus cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_this compound Therapeutic Intervention PAMPs PAMPs (e.g., Bacterial DNA) cGAS cGAS PAMPs->cGAS DAMPs DAMPs (e.g., Host mtDNA) DAMPs->cGAS cGAMP cGAMP cGAS->cGAMP synthesizes STING_inactive Inactive STING cGAMP->STING_inactive binds & activates STING_active Active STING STING_inactive->STING_active TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates Cytokines Pro-inflammatory Cytokines & Interferons IRF3->Cytokines induce transcription NFkB->Cytokines induce transcription This compound This compound This compound->STING_inactive competitively binds & inhibits activation

Caption: this compound inhibits the STING signaling pathway in sepsis.

Experimental Workflow for Validating this compound's Efficacy

The following diagram illustrates the typical workflow for an in vivo study evaluating the efficacy of a therapeutic agent like this compound in a CLP-induced sepsis model.

Experimental_Workflow start Animal Acclimatization (C57BL/6J mice) surgery Cecal Ligation and Puncture (CLP) or Sham Surgery start->surgery treatment Treatment Administration (this compound or Vehicle Control) surgery->treatment monitoring Post-operative Monitoring treatment->monitoring survival Survival Rate Assessment (e.g., 7 days) monitoring->survival sampling Blood and Tissue Sampling (e.g., 15 hours post-CLP) monitoring->sampling analysis Analysis of Endpoints sampling->analysis cytokine_analysis Inflammatory Cytokine Measurement (IL-6, TNF-α) analysis->cytokine_analysis organ_damage_analysis Organ Damage Marker Analysis (BUN, Creatinine, AST, ALT) analysis->organ_damage_analysis

References

Gelsevirine and Gelsemine at the Glycine Receptor: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacological effects of the Gelsemium alkaloids, gelsevirine (B199093) and gelsemine (B155926), on glycine (B1666218) receptors (GlyRs), providing key experimental data, protocols, and pathway visualizations to inform future research and drug development.

This guide offers a comprehensive, data-driven comparison of this compound and gelsemine, two prominent indole (B1671886) alkaloids derived from the Gelsemium plant genus, and their interactions with glycine receptors (GlyRs). GlyRs are crucial ligand-gated ion channels in the central nervous system, primarily mediating inhibitory neurotransmission. Their modulation presents a therapeutic target for various neurological conditions, including pain and anxiety. This document synthesizes available experimental data to provide a clear, objective comparison for researchers, scientists, and drug development professionals.

Quantitative Comparison of this compound and Gelsemine on Glycine Receptors

The following table summarizes the key quantitative parameters of this compound and gelsemine activity at different glycine receptor subunits. The data highlights the subunit-specific effects of these alkaloids.

CompoundReceptor SubunitModulatory EffectIC50 / EC50 (µM)Binding Affinity (Ki) (µM)Reference
This compound α1Inhibition40.6 ± 8.2Not Reported[1]
α3InhibitionNot ReportedNot Reported[2]
Gelsemine α1 (homomeric)Potentiation (low conc.), Inhibition (high conc.)Potentiation: Not Reported, Inhibition: >100Not Reported[3]
α1βInhibition42.4 ± 4.4 (native spinal GlyRs)21.9 (rat spinal cord)[3][4]
α2 (homomeric)InhibitionNot ReportedNot Reported[3][5]
α3 (homomeric)InhibitionNot ReportedNot Reported[3][5]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

GlycineReceptorSignaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_cellular Cellular Response gelsemine Gelsemine / this compound (Orthosteric Agonists) glyr Glycine Receptor (α/β subunits) gelsemine->glyr Binds to orthosteric site channel_opening Chloride Channel Opening glyr->channel_opening Conformational Change cl_influx Chloride (Cl-) Influx channel_opening->cl_influx hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Figure 1: Glycine Receptor Signaling Pathway for Gelsemium Alkaloids.

ExperimentalWorkflow cluster_prep Preparation cluster_electrophys Electrophysiology cluster_binding Binding Assay cell_culture HEK293 Cell Culture & Transfection with GlyR subunits patch_clamp Whole-Cell Voltage Clamp Recording cell_culture->patch_clamp membrane_prep Spinal Cord Membrane Preparation radioligand [3H]-Strychnine Incubation with Membranes membrane_prep->radioligand drug_app Application of Glycine & This compound/Gelsemine patch_clamp->drug_app current_rec Recording of Glycine-evoked Currents drug_app->current_rec data_analysis_ephys IC50/EC50 Determination current_rec->data_analysis_ephys competition Competition with This compound/Gelsemine radioligand->competition filtration Separation of Bound/ Free Radioligand competition->filtration scintillation Quantification of Radioactivity filtration->scintillation data_analysis_binding Ki Determination scintillation->data_analysis_binding

Figure 2: General Experimental Workflow for Characterizing Compound Effects.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is adapted from studies investigating the functional modulation of glycine receptors by Gelsemium alkaloids in HEK293 cells[3][6].

a. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Cells are transiently transfected with cDNAs encoding the desired human glycine receptor subunits (e.g., α1, α2, α3, and β) using a suitable transfection reagent (e.g., Lipofectamine 2000). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Electrophysiological recordings are typically performed 24-48 hours post-transfection.

b. Recording Conditions:

  • Whole-cell voltage-clamp recordings are performed at room temperature using a patch-clamp amplifier.

  • The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • The internal pipette solution contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.

  • Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.

c. Data Acquisition and Analysis:

  • Cells are voltage-clamped at a holding potential of -60 mV.

  • Glycine and the test compounds (this compound or gelsemine) are applied to the cells using a rapid solution exchange system.

  • Glycine-evoked currents are recorded in the absence and presence of various concentrations of the test compound.

  • Concentration-response curves are generated, and IC50 or EC50 values are calculated by fitting the data to the Hill equation.

[³H]-Strychnine Radioligand Binding Assay

This protocol is based on methods used to determine the binding affinity of compounds to glycine receptors in native tissue[4].

a. Membrane Preparation:

  • Rat spinal cords are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed to pellet the crude membrane fraction.

  • The membrane pellet is washed and resuspended in the binding buffer.

b. Binding Assay:

  • The membrane preparation is incubated with a fixed concentration of [³H]-strychnine (a high-affinity glycine receptor antagonist) and varying concentrations of the unlabeled test compound (this compound or gelsemine).

  • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled strychnine.

c. Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific [³H]-strychnine binding (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Discussion of Findings

The available data indicates that both this compound and gelsemine act as inhibitors of glycine receptors, though their subunit selectivity and modulatory effects show notable differences.

Gelsemine exhibits complex, subunit-dependent modulation. On homomeric α1 GlyRs, it acts as a positive allosteric modulator at low concentrations and an inhibitor at higher concentrations[3]. The presence of the β subunit in heteromeric α1β GlyRs abolishes the potentiating effect, resulting in pure inhibition[3]. Gelsemine consistently inhibits α2 and α3-containing receptors[3][5]. Its binding affinity for native glycine receptors in the spinal cord has been determined, with a Ki of 21.9 µM[4]. This suggests that gelsemine interacts directly with the orthosteric binding site of the receptor.

This compound has been shown to inhibit α1 and α3 subunit-containing glycine receptors[1][2]. The IC50 for inhibition of α1 GlyRs is 40.6 ± 8.2 μM[1]. However, detailed information regarding its effect on α2 subunits and the modulatory influence of the β subunit is currently limited in the published literature.

References

Cross-validation of Gelsevirine's anti-inflammatory effects in different models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Gelsevirine, an alkaloid derived from the plant Gelsemium elegans, has demonstrated notable anti-inflammatory properties across a range of preclinical models. This guide provides a comprehensive comparison of its effects in various in vitro and in vivo settings, offering valuable insights for researchers, scientists, and professionals in drug development. We present a detailed analysis of its impact on key inflammatory mediators and signaling pathways, supported by experimental data and protocols.

Quantitative Analysis of this compound's Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has been quantified in several models, demonstrating its ability to suppress the production of key pro-inflammatory cytokines. The following tables summarize the dose-dependent effects of this compound on Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) levels.

Table 1: Effect of this compound on TNF-α Levels

Model/Cell LineInducing AgentThis compound Conc./DoseTNF-α Levels (pg/mL)% Reduction vs. ControlReference
CLP-induced Sepsis (mice)Cecal Ligation & Puncture10 mg/kg~125~50%[1]
CLP-induced Sepsis (mice)Cecal Ligation & Puncture20 mg/kg~75~70%[1]
LPS-stimulated RAW264.7LPSData not availableData not availableData not available
IL-1β-stimulated ChondrocytesIL-1βQualitatively reducedData not availableData not available[2]

Table 2: Effect of this compound on IL-6 Levels

Model/Cell LineInducing AgentThis compound Conc./DoseIL-6 Levels (pg/mL)% Reduction vs. ControlReference
CLP-induced Sepsis (mice)Cecal Ligation & Puncture10 mg/kg~4000~33%[1]
CLP-induced Sepsis (mice)Cecal Ligation & Puncture20 mg/kg~2500~58%[1]
LPS-stimulated RAW264.7LPSData not availableData not availableData not available
IL-1β-stimulated ChondrocytesIL-1βQualitatively reducedData not availableData not available[2]

Comparison with Alternative Anti-Inflammatory Agents

Direct comparative studies of this compound against established anti-inflammatory drugs like Dexamethasone or Indomethacin were not identified in the reviewed literature. However, a comparison of their mechanisms of action provides a basis for understanding their potential relative performance.

  • This compound primarily exerts its anti-inflammatory effects through the inhibition of the JAK2-STAT3 and STING signaling pathways.[1][2][3][4][5] It has also been shown to suppress the activation of the NF-κB pathway.[5]

  • Dexamethasone , a potent corticosteroid, functions by binding to glucocorticoid receptors, which then translocate to the nucleus to suppress the expression of pro-inflammatory genes and promote the expression of anti-inflammatory genes.

  • Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation and pain.[6]

Based on these mechanisms, this compound offers a distinct approach to inflammation modulation compared to corticosteroids and NSAIDs, potentially with a different side-effect profile.

Experimental Protocols

Detailed methodologies for key experimental models used to assess the anti-inflammatory effects of this compound are provided below.

In Vitro Model: LPS-Stimulated RAW264.7 Macrophages

This protocol outlines the procedure for inducing an inflammatory response in RAW264.7 murine macrophage cells using Lipopolysaccharide (LPS) and subsequently evaluating the anti-inflammatory effects of this compound.

  • Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 24-well plates at a density of approximately 2 x 10^5 cells/well and allowed to adhere overnight.

  • This compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: LPS is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of control wells without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for 24 hours.

  • Sample Collection: After incubation, the cell culture supernatants are collected for the measurement of inflammatory mediators.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): NO production is assessed by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The concentrations of these cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-p38).[7]

In Vivo Model: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

This protocol describes the induction of sepsis in mice through CLP and the evaluation of this compound's therapeutic effects.[5]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated at a specific distance from the distal end (e.g., 5.0 mm).

    • The ligated cecum is punctured once or twice with a needle of a specific gauge (e.g., 22-gauge).

    • A small amount of fecal content is extruded to ensure the induction of peritonitis.

    • The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.

    • Sham-operated animals undergo the same procedure without ligation and puncture.

  • This compound Administration: this compound is administered intraperitoneally at specified doses (e.g., 10 and 20 mg/kg) at a set time point after the CLP procedure (e.g., 5 hours).[8]

  • Monitoring and Sample Collection:

    • Survival rates are monitored over a period of several days.

    • At a predetermined time point (e.g., 15 hours post-CLP), a cohort of mice is euthanized.[8]

    • Blood is collected for serum analysis of inflammatory cytokines (TNF-α, IL-6) and organ damage markers.

    • Bronchoalveolar lavage fluid (BALF) and lung tissues are collected to assess lung injury and inflammation.

  • Analysis:

    • Serum cytokine levels are measured by ELISA.

    • Lung tissue is processed for histological examination (H&E staining) and Western blot analysis of inflammatory signaling proteins.

Visualization of this compound's Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound in its anti-inflammatory action.

Gelsevirine_Signaling_Pathways cluster_LPS LPS/STING Agonist Stimulation cluster_pathways Intracellular Signaling cluster_this compound This compound Intervention cluster_nucleus Nuclear Events cluster_output Inflammatory Response LPS LPS / cGAMP TLR4 TLR4 / STING LPS->TLR4 IKK IKK TLR4->IKK JAK2 JAK2 TLR4->JAK2 TBK1 TBK1 TLR4->TBK1 IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus STAT3 STAT3 JAK2->STAT3 P STAT3->Nucleus IRF3 IRF3 TBK1->IRF3 P IRF3->Nucleus This compound This compound This compound->TLR4 (STING) This compound->NFkB (p65) This compound->JAK2 Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-β) Transcription->Cytokines Experimental_Workflow_In_Vitro cluster_analysis Analysis start Start culture Culture RAW264.7 Macrophages start->culture seed Seed Cells in 24-well Plates culture->seed pretreat Pre-treat with this compound (or Vehicle) seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant & Cell Lysate incubate->collect elisa ELISA for TNF-α, IL-6 collect->elisa griess Griess Assay for NO collect->griess western Western Blot for NF-κB & MAPK pathways collect->western end End Experimental_Workflow_In_Vivo cluster_analysis Analysis start Start clp Induce Sepsis in Mice (CLP Model) start->clp treat Administer this compound (10 or 20 mg/kg, i.p.) clp->treat monitor Monitor Survival treat->monitor sacrifice Sacrifice at 15 hours post-CLP treat->sacrifice end End collect Collect Blood, BALF, & Lung Tissue sacrifice->collect elisa Serum Cytokine ELISA (TNF-α, IL-6) collect->elisa histo Lung Histology (H&E) collect->histo western Lung Tissue Western Blot (p-p65, p-TBK1) collect->western

References

Gelsevirine: A Highly Specific Inhibitor of the STING Pathway Compared to Other Innate Immune Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a novel immunomodulatory compound is paramount. This guide provides a detailed comparison of Gelsevirine's inhibitory activity on the STIMULATOR of INTERFERON GENES (STING) pathway versus other key innate immune sensing pathways, including Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and NOD-like receptors (NLRs). The available experimental data underscores this compound's potent and specific inhibition of STING, with a notable lack of evidence for off-target effects on other major innate immune sensors.

Executive Summary

This compound, a natural alkaloid, has been identified as a novel and specific inhibitor of the STING pathway, a critical component of the innate immune system's response to cytosolic DNA.[1][2][3] Experimental evidence demonstrates that this compound directly binds to STING, competitively inhibiting the binding of its natural ligand, cyclic GMP-AMP (cGAMP).[1][2][3] This action prevents STING dimerization and activation, ultimately blocking the downstream production of type I interferons and other pro-inflammatory cytokines.[1][2][3] Furthermore, this compound has been shown to promote the degradation of STING through a process involving K48-linked ubiquitination.[1][2][3]

A comprehensive review of the current scientific literature reveals no direct evidence of this compound's activity on other major innate immune signaling pathways, such as TLRs, RLRs, and NLRs. This suggests a high degree of specificity for the STING pathway, making this compound a valuable tool for targeted research and potential therapeutic development in STING-driven inflammatory diseases.

Comparative Analysis of this compound's Activity

The following table summarizes the known inhibitory activity of this compound on the STING pathway, based on quantitative data from Chen et al., 2023.[1][2][3] For other innate immune pathways, the table indicates a lack of available data.

PathwayTargetLigand/StimulusAssay SystemThis compound IC50/EffectReference
STING STING2'3'-cGAMPRaw264.7 macrophagesIC50: 5.365 µM (for Ifnb1 mRNA)[3]
STING2'3'-cGAMPTHP-1 monocytesIC50: 0.766 µM (for IFNB1 mRNA)[3]
STINGISD (Interferon stimulatory DNA)Raw264.7 macrophagesSignificant inhibition of Ifnb1, Cxcl10, Il6 mRNA[3]
STINGPoly(dA:dT)Raw264.7 macrophagesSignificant inhibition of Ifnb1, Cxcl10, Il6 mRNA[3]
TLRs TLR4LPS-No data available-
RLRs RIG-I/MDA5Poly(I:C)-No data available-
NLRs NOD2MDP-No data available-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams illustrate the STING signaling pathway and a general experimental workflow for assessing the specificity of an inhibitor like this compound.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates This compound This compound This compound->STING competitively binds & inhibits TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I IFNs & Pro-inflammatory Cytokines pIRF3->IFNs induces transcription pNFkB p-p65 NFkB->pNFkB pNFkB->IFNs induces transcription STING->TBK1 recruits & activates

STING Signaling Pathway and this compound's Point of Inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation Pathway-Specific Stimulation cluster_readout Downstream Readouts Cells Immune Cells (e.g., Macrophages, Monocytes) Gelsevirine_treatment Pre-treat with this compound (or vehicle control) Cells->Gelsevirine_treatment STING_agonist STING Agonist (e.g., 2'3'-cGAMP, ISD) Gelsevirine_treatment->STING_agonist TLR_agonist TLR Agonist (e.g., LPS) Gelsevirine_treatment->TLR_agonist RLR_agonist RLR Agonist (e.g., Poly(I:C)) Gelsevirine_treatment->RLR_agonist NLR_agonist NLR Agonist (e.g., MDP) Gelsevirine_treatment->NLR_agonist Cytokine_analysis Cytokine/Chemokine Measurement (ELISA, RT-qPCR) STING_agonist->Cytokine_analysis Phospho_analysis Phosphorylation Analysis (Western Blot for p-TBK1, p-IRF3) STING_agonist->Phospho_analysis Dimerization_analysis STING Dimerization (Native-PAGE) STING_agonist->Dimerization_analysis TLR_agonist->Cytokine_analysis RLR_agonist->Cytokine_analysis NLR_agonist->Cytokine_analysis

General Workflow for Assessing this compound's Specificity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing STING pathway inhibition, as well as standard protocols for evaluating the activity of other innate immune sensors.

STING Inhibition Assay (as per Chen et al., 2023)
  • Cell Culture and Treatment:

    • Murine macrophage cells (Raw264.7) or human monocytic cells (THP-1) are seeded in appropriate culture plates.

    • Cells are pre-treated with varying concentrations of this compound or vehicle control for 6 hours.

    • Following pre-treatment, cells are stimulated with STING agonists such as 2'3'-cGAMP (5 µg/ml), IFN stimulatory DNA (ISD; 2 µg/ml), or Poly(dA:dT) (5 µg/ml) for 3 hours (for mRNA analysis) or 24 hours (for protein analysis).[3]

  • RNA Isolation and Quantitative Real-Time PCR (RT-qPCR):

    • Total RNA is extracted from cells using a suitable RNA isolation kit.

    • cDNA is synthesized from the extracted RNA.

    • RT-qPCR is performed to measure the mRNA expression levels of target genes (e.g., Ifnb1, Cxcl10, Il6) and a housekeeping gene for normalization.

  • Western Blot Analysis:

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are incubated with primary antibodies against total and phosphorylated forms of STING, TBK1, IRF3, and p65, followed by incubation with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using a chemiluminescence detection system.

  • STING Dimerization Assay:

    • Cell lysates are prepared in a native lysis buffer.

    • Proteins are separated on a native-PAGE gel and transferred to a PVDF membrane.

    • The membrane is immunoblotted with an anti-STING antibody to visualize monomeric and dimeric forms of STING.[3]

  • Surface Plasmon Resonance (SPR) for Binding Affinity:

    • Recombinant human STING C-terminal domain (hSTING-CTD) is immobilized on a sensor chip.

    • Different concentrations of this compound are passed over the chip surface.

    • The binding affinity (Kd) is calculated by fitting the binding data to a steady-state 1:1 binding model.[3]

Standard TLR4 Activation Assay
  • Cell Culture and Stimulation:

    • Immune cells expressing TLR4 (e.g., macrophages, dendritic cells) are cultured.

    • Cells are stimulated with the TLR4 agonist Lipopolysaccharide (LPS) at a concentration range of 10-100 ng/mL.

    • To test for inhibition, cells would be pre-treated with the compound of interest before LPS stimulation.

  • Readout:

    • Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant by ELISA.

    • Analysis of downstream signaling pathway activation (e.g., phosphorylation of p65 NF-κB, p38 MAPK) by Western blot.

Standard RLR Activation Assay
  • Cell Culture and Stimulation:

    • Cells expressing RIG-I and/or MDA5 (most cell types) are used.

    • Cells are transfected with the synthetic dsRNA analog Polyinosinic:polycytidylic acid (Poly(I:C)) to mimic viral RNA.

  • Readout:

    • Measurement of type I interferon (IFN-β) production by ELISA or RT-qPCR.

    • Analysis of IRF3 phosphorylation by Western blot.

Standard NLR (NOD2) Activation Assay
  • Cell Culture and Stimulation:

    • Cells expressing NOD2 (e.g., monocytes, macrophages, intestinal epithelial cells) are cultured.

    • Cells are stimulated with the NOD2 ligand Muramyl dipeptide (MDP).

  • Readout:

    • Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

    • Assessment of NF-κB activation through reporter assays or Western blot for p65 phosphorylation.

Conclusion

The available scientific evidence strongly supports the classification of this compound as a highly specific inhibitor of the STING signaling pathway. Its mechanism of action involves direct competitive binding to the cGAMP pocket of STING, leading to the suppression of downstream inflammatory responses. The absence of data on its effects on TLR, RLR, and NLR pathways, despite the extensive characterization of its anti-inflammatory properties, further reinforces its specificity. This makes this compound an invaluable research tool for dissecting the role of STING in health and disease and a promising candidate for the development of targeted therapies for STING-associated inflammatory conditions. Further studies are warranted to formally exclude any potential off-target effects on other innate immune signaling pathways under various conditions.

References

Replicating published findings on Gelsevirine's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on the mechanism of action of Gelsevirine, a natural alkaloid derived from Gelsemium elegans. This compound has demonstrated significant anti-inflammatory, analgesic, and anxiolytic properties.[1][2] This document summarizes its effects on key signaling pathways and compares its activity with other relevant compounds, supported by experimental data and detailed protocols.

Core Mechanisms of Action

Recent studies have elucidated several key molecular pathways through which this compound exerts its therapeutic effects. These primarily include the inhibition of the STING and JAK-STAT signaling pathways, as well as the modulation of inhibitory neurotransmitter receptors.

Inhibition of the STING Signaling Pathway

This compound has been identified as a novel and specific inhibitor of the stimulator of interferon genes (STING) signaling pathway.[1][3] This pathway is a critical component of the innate immune system, detecting cytosolic DNA from pathogens or damaged host cells and triggering inflammatory responses.[1][2][3] Overactivation of STING is implicated in the pathophysiology of sepsis and other inflammatory conditions.[1][3]

This compound's inhibitory mechanism involves two distinct actions:

  • Competitive Binding: this compound binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation.[1][3] This competitive binding prevents the natural ligand, 2'3'-cGAMP, from activating STING.

  • Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination and subsequent degradation of the STING protein.[1][3] This is likely mediated by the upregulation and recruitment of the E3 ubiquitin ligase TRIM21.[3]

By inhibiting STING, this compound effectively downregulates the production of type I interferons and other pro-inflammatory cytokines, mitigating the excessive inflammatory response seen in conditions like sepsis-associated encephalopathy and acute lung injury.[4][5][6]

Gelsevirine_STING_Pathway cluster_cytosol Cytosol dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (Inactive) cGAMP->STING_inactive binds & activates STING_active STING (Active) STING_inactive->STING_active Degradation Ubiquitination & Degradation STING_inactive->Degradation TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB Cytokines Type I IFNs & Pro-inflammatory Cytokines IRF3->Cytokines NFkB->Cytokines This compound This compound This compound->STING_inactive competitively binds & inhibits activation This compound->STING_inactive promotes

Caption: this compound inhibits the STING pathway via competitive binding and promoting degradation.

Downregulation of the JAK2-STAT3 Signaling Pathway

In the context of ischemic stroke, this compound has been shown to exert a neuroprotective effect by downregulating the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) signaling pathway in microglia.[7] This pathway is a key regulator of inflammation, and its over-activation in microglia contributes to neuroinflammation and neuronal damage following a stroke.[7]

This compound directly binds to and inhibits the kinase activity of JAK2.[7] This inhibition prevents the phosphorylation and subsequent activation of STAT3, a downstream transcription factor.[7] As a result, the expression of pro-inflammatory genes is suppressed, leading to a reduction in microglial activation, oxidative stress, and infarct volume in animal models of stroke.[7]

Gelsevirine_JAK_STAT_Pathway cluster_cell Microglia Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->JAK2 binds & inhibits

Caption: this compound downregulates neuroinflammation by inhibiting the JAK2-STAT3 pathway.

Modulation of Inhibitory Neurotransmitter Receptors

This compound, along with other Gelsemium alkaloids like koumine (B8086292) and gelsemine, modulates the function of inhibitory glycine (B1666218) receptors (GlyRs) and, to a lesser extent, GABA-A receptors (GABAARs).[8][9][10] These ligand-gated ion channels are crucial for mediating fast inhibitory neurotransmission in the central nervous system.

Electrophysiological studies have shown that this compound acts as an inhibitor of GlyRs, with a preference for certain subunit compositions.[9][10] This modulation of inhibitory neurotransmission is thought to contribute to the analgesic and anxiolytic effects of Gelsemium extracts.[11][12]

Comparative Data

The following tables summarize the quantitative data on the effects of this compound and its comparators on various molecular targets.

Table 1: Potency on Inhibitory Neurotransmitter Receptors
CompoundReceptorEffectIC₅₀ (µM)Reference
This compound GlyR α1Inhibition40.6 ± 8.2[10]
This compound GlyR (general)Inhibition82.94[8]
This compound GABAARInhibition251.5[8]
KoumineGlyR α1Inhibition31.5 ± 1.7[10]
KoumineGlyR (general)Inhibition9.587[8]
GelsemineGlyR (general)Inhibition10.36[8]

IC₅₀ represents the half-maximal inhibitory concentration.

Table 2: Efficacy in a Sepsis Model
TreatmentParameterResultReference
This compound Survival Rate (CLP model)Significantly extended[3]
This compound Lung Injury Score (CLP model)Significantly reduced[1]
This compound Inflammatory Cytokines (TNF-α, IL-6)Significantly reduced[6]
Vehicle ControlSurvival Rate (CLP model)Lower survival[3]

CLP: Cecal Ligation and Puncture, a common experimental model for sepsis.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Sepsis Model

This protocol is a standard method for inducing experimental sepsis in mice to study the efficacy of therapeutic agents like this compound.[1]

  • Anesthesia: Mice are anesthetized using 2% isoflurane (B1672236) inhalation.[1]

  • Surgical Procedure: A midline abdominal incision is made to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once or twice with a needle. A small amount of fecal matter is extruded to induce peritonitis. The cecum is repositioned, and the abdominal wall and skin are sutured.[1]

  • Sham Control: Sham-operated mice undergo the same procedure, including cecal exposure, but without ligation and puncture.[1]

  • Drug Administration: this compound (e.g., 10 or 20 mg/kg) or a vehicle control is administered intraperitoneally at a specified time point, such as 1 hour before or 5 hours after CLP surgery.[1]

  • Monitoring and Analysis: Mice are monitored for survival over a set period. For mechanistic studies, animals are sacrificed at an earlier time point (e.g., 15 hours post-CLP), and tissues (e.g., lung, liver, kidney) are harvested for histological analysis, cytokine measurement (ELISA or RT-PCR), and Western blot analysis of signaling proteins (e.g., STING, p-TBK1).[1][6]

CLP_Workflow start Start: C57BL/6J Mice anesthesia Anesthetize (2% Isoflurane) start->anesthesia surgery Midline Laparotomy anesthesia->surgery clp_group CLP Group: Ligate & Puncture Cecum surgery->clp_group sham_group Sham Group: Expose Cecum Only surgery->sham_group suture Suture Abdomen clp_group->suture sham_group->suture drug_admin Administer this compound or Vehicle (i.p.) suture->drug_admin monitoring Monitor Survival drug_admin->monitoring sacrifice Sacrifice at 15h drug_admin->sacrifice end End monitoring->end analysis Tissue Harvesting & Downstream Analysis (Histology, PCR, Western Blot) sacrifice->analysis analysis->end

References

Independent Validation of Gelsevirine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gelsevirine's therapeutic performance against alternative treatments, supported by available experimental data. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

This compound: A Multi-Target Therapeutic Agent

This compound, an alkaloid derived from Gelsemium elegans, has demonstrated significant therapeutic potential across a range of preclinical models. Its pharmacological activities primarily stem from its anti-inflammatory, analgesic, and anxiolytic properties. A key mechanism of action is the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway, a critical component of the innate immune system that, when dysregulated, contributes to various inflammatory diseases.[1][2][3] this compound has also been shown to modulate the JAK2-STAT3 signaling pathway and interact with glycine (B1666218) and GABA-A receptors.[4][5][6]

Therapeutic Area: Sepsis and Systemic Inflammation

Sepsis remains a life-threatening condition with limited therapeutic options. This compound has emerged as a promising candidate due to its ability to mitigate the excessive inflammatory response characteristic of sepsis.

Comparative Performance in a Sepsis Model
Treatment GroupSurvival Rate (%)Key Inflammatory Markers (Serum)Organ Damage MarkersReference
This compound (20 mg/kg) Increased significantly (dose-dependently)↓ IL-6, ↓ TNF-α↓ BUN, ↓ Creatinine, ↓ AST, ↓ ALT[7]
Control (CLP model) Baseline mortalityHigh levels of IL-6, TNF-αElevated BUN, Creatinine, AST, ALT[7]
Standard of Care (e.g., Antibiotics) Variable, depends on pathogen and timingReduction in pathogen-driven inflammationAims to prevent further organ damage[8]

Note: Direct comparative clinical trial data for this compound in sepsis is not yet available. The data presented is from a preclinical cecal ligation and puncture (CLP) mouse model of sepsis.

Signaling Pathway: this compound's Inhibition of the STING Pathway

STING_Pathway_Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA (Pathogen or Self) cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive Binds & Activates STING_active STING (active) Dimerization STING_inactive->STING_active STING_degradation STING Degradation TBK1 TBK1 STING_active->TBK1 Recruits & Activates This compound This compound This compound->STING_inactive Competitively binds to CDN-binding pocket This compound->STING_degradation Promotes K48-linked ubiquitination IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates Cytokines Type I IFNs & Pro-inflammatory Cytokines IRF3->Cytokines Induce Transcription NFkB->Cytokines Induce Transcription

Caption: this compound inhibits STING signaling by competitive binding and promoting degradation.

Experimental Workflow: Cecal Ligation and Puncture (CLP) Sepsis Model

CLP_Workflow start Anesthetize Mouse laparotomy Midline Laparotomy start->laparotomy cecum_ligation Ligate Cecum laparotomy->cecum_ligation cecum_puncture Puncture Cecum (e.g., 21-gauge needle) cecum_ligation->cecum_puncture reposition Reposition Cecum cecum_puncture->reposition suture Suture Abdominal Wall reposition->suture treatment Administer this compound or Control Post-Surgery suture->treatment monitoring Monitor Survival & Collect Samples (Blood, Tissues) treatment->monitoring analysis Analyze Inflammatory Markers & Organ Damage monitoring->analysis

Caption: Workflow of the cecal ligation and puncture (CLP) sepsis model.

Therapeutic Area: Osteoarthritis

This compound has shown potential in mitigating inflammation and cartilage degradation in preclinical models of osteoarthritis (OA).[9]

Comparative Performance in an Osteoarthritis Model
Treatment GroupOARSI Score (Cartilage Degeneration)Cartilage Degradation MarkersReference
This compound Mitigated articular cartilage destruction (qualitative)↓ MMP3, ↓ MMP9, ↓ MMP13[4]
Celecoxib (B62257) Significantly reduced score (0 vs. 4.5-5 in control)↓ ADAMTS4, ↓ ADAMTS5, ↓ MMP13[10][11]
Diclofenac Inhibited cartilage degeneration↓ MMP3, ↓ MMP13 (in synovial tissue)[11][12]
Control (DMM model) Significant cartilage degenerationHigh levels of MMPs and ADAMTS[10][11]

Experimental Workflow: Destabilization of the Medial Meniscus (DMM) Model

DMM_Workflow start Anesthetize Mouse incision Medial Parapatellar Incision start->incision capsule_exposure Expose Joint Capsule incision->capsule_exposure transection Transect Medial Meniscotibial Ligament capsule_exposure->transection closure Suture Joint Capsule & Skin transection->closure post_op Post-operative Care & Treatment Administration closure->post_op histology Sacrifice at Time Points (e.g., 8 weeks) post_op->histology scoring Histological Analysis (Safranin O Staining) & OARSI Scoring histology->scoring

Caption: Workflow of the DMM model for inducing osteoarthritis.

Therapeutic Area: Neuropathic Pain

This compound has demonstrated analgesic effects in models of neuropathic pain, a condition that is often refractory to current treatments.

Comparative Performance in a Neuropathic Pain Model
Treatment GroupMechanical Withdrawal Threshold (g)Thermal Withdrawal Latency (s)Reference
This compound Data not specifically quantified in available sourcesData not specifically quantified in available sources
Pregabalin (B1679071) (30 mg/kg) Increased from ~9.5g to ~13g (Day 14 post-CCI)Increased from ~9s to ~12s (Day 14 post-CCI)[13]
Control (CCI model) Decreased to ~9.3g (Day 7 post-CCI)Decreased to ~9.2s (Day 7 post-CCI)[13]

Note: The data for this compound in a comparable neuropathic pain model with these specific quantitative endpoints was not available in the searched literature. The data for Pregabalin is from a Chronic Constriction Injury (CCI) model.

Therapeutic Area: Anxiety

This compound and related alkaloids have shown anxiolytic effects in preclinical behavioral models.

Comparative Performance in an Anxiety Model
Treatment Group% Time in Open Arms (Elevated Plus Maze)% Entries into Open Arms (Elevated Plus Maze)Reference
This compound Data not specifically quantified in available sourcesData not specifically quantified in available sources
Diazepam (1.5 mg/kg) Significantly increasedIncreased[2]
Control (Vehicle) BaselineBaseline[2]

Note: While studies confirm the anxiolytic-like effects of this compound, specific quantitative data from the elevated plus-maze test was not available for direct comparison with diazepam in the reviewed literature.

Experimental Protocols

In Vitro STING Activation Assay

This protocol is used to assess the inhibitory potential of compounds like this compound on the STING pathway in a controlled cellular environment.

Objective: To measure the inhibition of STING-dependent downstream signaling (e.g., IFN-β production) in response to a STING agonist.

Cell Line: HEK293T cells, which do not endogenously express STING, are commonly used for reconstitution experiments.[9] Alternatively, immune cell lines like THP-1 or RAW 264.7 that endogenously express STING can be utilized.[14]

Materials:

  • HEK293T cells

  • Expression plasmid for human STING

  • Reporter plasmid (e.g., IFN-β promoter-luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • STING agonist (e.g., 2'3'-cGAMP)

  • This compound or other test compounds

  • Cell lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate.

  • Transfection: Co-transfect the cells with the STING expression plasmid and the IFN-β promoter-luciferase reporter plasmid using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24 hours to allow for protein expression.

  • Treatment: Pre-treat the cells with varying concentrations of this compound or a vehicle control for 1-2 hours.

  • STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP.

  • Further Incubation: Incubate the cells for an additional 18-24 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) and compare the activity in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.

Cecal Ligation and Puncture (CLP) -Induced Sepsis Model

This is a widely used and clinically relevant model of polymicrobial sepsis.[1][15]

Animals: Male C57BL/6 mice (8-12 weeks old) are commonly used.

Procedure:

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Surgical Preparation: Shave and disinfect the abdomen.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecum Exteriorization: Locate and gently exteriorize the cecum.

  • Ligation: Ligate the cecum with a suture at a specific distance from the distal end (e.g., 5.0 mm for moderate sepsis). The degree of ligation determines the severity of sepsis.

  • Puncture: Puncture the ligated cecum once or twice with a specific gauge needle (e.g., 21-gauge). A small amount of fecal matter may be extruded.

  • Repositioning and Closure: Return the cecum to the peritoneal cavity and close the abdominal wall in layers with sutures.

  • Fluid Resuscitation and Analgesia: Administer subcutaneous saline for fluid resuscitation and an analgesic for pain management.

  • Post-operative Monitoring: Monitor the animals closely for signs of sepsis and survival.

Destabilization of the Medial Meniscus (DMM) -Induced Osteoarthritis Model

This surgical model induces a slowly progressing osteoarthritis that mimics aspects of post-traumatic OA in humans.[4][16]

Animals: Male C57BL/6 mice (10-12 weeks old) are typically used.

Procedure:

  • Anesthesia: Anesthetize the mouse.

  • Surgical Preparation: Shave and sterilize the area around the right knee joint.

  • Incision: Make a medial parapatellar incision to expose the knee joint.

  • Transection: Transect the medial meniscotibial ligament, which connects the medial meniscus to the tibial plateau. This destabilizes the medial meniscus.

  • Closure: Suture the joint capsule and skin.

  • Post-operative Care: Allow the animals to recover with free cage activity.

  • Tissue Harvesting and Analysis: At a predetermined time point (e.g., 8 or 12 weeks post-surgery), sacrifice the animals, dissect the knee joints, and process for histological analysis (e.g., Safranin O and Fast Green staining) to assess cartilage degradation, which is often quantified using the OARSI scoring system.[17]

Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of sepsis, osteoarthritis, neuropathic pain, and anxiety. Its mechanism of action, particularly the inhibition of the STING and JAK2-STAT3 signaling pathways, provides a strong rationale for its development as a novel therapeutic agent. While the available data is promising, further studies with direct, head-to-head comparisons against current standard-of-care treatments and using standardized, quantitative outcome measures are necessary to fully validate its therapeutic potential and establish its position in the clinical landscape. The detailed experimental protocols provided in this guide offer a framework for such validation studies.

References

Comparative Transcriptomics of Gelsevirine and Other STING Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Gelsevirine, a novel STING inhibitor, with other STING modulators, supported by experimental data and detailed protocols.

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in response to cytosolic DNA. Modulation of this pathway with agonists or inhibitors presents significant therapeutic opportunities in oncology, infectious diseases, and autoimmune disorders. This compound has been identified as a specific inhibitor of STING, offering a unique mechanism to temper inflammatory responses.[1] This guide delves into the comparative transcriptomic landscape of cells treated with this compound versus other STING modulators, primarily STING agonists, to provide a clear understanding of their differential effects on gene expression.

Data Presentation: Comparative Transcriptomic Analysis

While a direct head-to-head public transcriptomic dataset for this compound against other STING modulators is not currently available, based on published literature, we can construct a representative comparison of the expected transcriptomic changes. This compound is known to potently inhibit the induction of interferon and inflammatory cytokines in response to STING agonists.[1][2] In contrast, STING agonists, such as cGAMP, robustly induce the expression of these same gene families.

Below is a summary table illustrating the anticipated differential expression of key gene categories modulated by this compound (in the presence of a STING stimulus) versus a canonical STING agonist.

Gene CategoryThis compound + STING Agonist (e.g., cGAMP)STING Agonist (e.g., cGAMP) aloneRationale
Type I Interferons DownregulatedUpregulatedThis compound inhibits STING activation, preventing the transcription of interferon genes like IFNB1.[2]
(e.g., IFNB1, IFNAs)STING agonists potently induce type I interferon production.
Interferon-Stimulated Genes (ISGs) DownregulatedUpregulatedAs a consequence of reduced type I interferon signaling, the expression of ISGs is suppressed.
(e.g., CXCL10, OAS1, MX1)Type I interferons drive the expression of a broad range of antiviral and immunomodulatory ISGs.
Pro-inflammatory Cytokines DownregulatedUpregulatedThis compound mitigates the inflammatory response mediated by STING.[1][2]
(e.g., IL6, TNF)STING activation leads to the production of pro-inflammatory cytokines.
Chemokines DownregulatedUpregulatedThe recruitment of immune cells is reduced due to lower chemokine expression.
(e.g., CCL5)STING agonists promote the secretion of chemokines to attract immune cells.
NF-κB Target Genes DownregulatedUpregulatedThis compound's inhibition of STING prevents the activation of the NF-κB signaling pathway.
The STING pathway activates NF-κB, a key transcription factor for inflammatory genes.

Experimental Protocols

To enable researchers to conduct their own comparative transcriptomic studies, detailed methodologies for key experiments are provided below.

Experimental Protocol 1: Comparative Transcriptomic Analysis by RNA-Sequencing

Objective: To compare the global gene expression profiles of cells treated with this compound and other STING modulators.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., THP-1 monocytes, RAW 264.7 macrophages) in appropriate media and conditions.
  • Plate cells at a suitable density and allow them to adhere overnight.
  • Treat cells with the following conditions in triplicate:
  • Vehicle control (e.g., DMSO)
  • This compound alone
  • STING agonist alone (e.g., 2'3'-cGAMP)
  • This compound pre-treatment followed by STING agonist stimulation
  • Other STING modulators of interest
  • Incubate for a predetermined time point (e.g., 6, 12, or 24 hours) based on preliminary time-course experiments.

2. RNA Extraction:

  • Lyse the cells directly in the culture plate using a lysis buffer (e.g., TRIzol).
  • Extract total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove any contaminating genomic DNA.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.

3. Library Preparation and Sequencing:

  • Prepare RNA-seq libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Paired-end sequencing with a read length of 100-150 bp is recommended.

4. Bioinformatic Analysis:

  • Perform quality control on the raw sequencing reads using tools like FastQC.
  • Trim adapter sequences and low-quality reads using software such as Trimmomatic.
  • Align the cleaned reads to a reference genome (human or mouse) using a splice-aware aligner like STAR.
  • Quantify gene expression levels using tools like featureCounts or Salmon.
  • Perform differential gene expression analysis between the different treatment groups using packages such as DESeq2 or edgeR in R.
  • Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify the biological processes affected by the treatments.

Experimental Protocol 2: Validation of STING Pathway Activation

Objective: To confirm the modulation of the STING signaling pathway at the protein level.

1. Cell Culture and Treatment:

  • Follow the same cell culture and treatment protocol as described in Experimental Protocol 1.

2. Protein Lysate Preparation:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Quantify the protein concentration of the lysates using a BCA assay.

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with primary antibodies against key STING pathway proteins, such as phospho-STING, STING, phospho-TBK1, TBK1, phospho-IRF3, and IRF3. A loading control like β-actin or GAPDH should also be used.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP/GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_inactive STING (inactive) cGAMP->STING_inactive STING_active STING (active) STING_inactive->STING_active Translocation TBK1 TBK1 STING_active->TBK1 IRF3 IRF3 TBK1->IRF3 P pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Transcription Transcription of Type I IFNs & Cytokines pIRF3->Transcription

Caption: The cGAS-STING signaling pathway.

Transcriptomics_Workflow start Cell Culture & Treatment (this compound, STING modulator) rna_extraction Total RNA Extraction start->rna_extraction qc1 RNA Quality Control (RIN) rna_extraction->qc1 library_prep RNA-Seq Library Preparation qc1->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc2 Sequencing Data QC sequencing->qc2 alignment Read Alignment to Genome qc2->alignment quantification Gene Expression Quantification alignment->quantification analysis Differential Expression & Pathway Analysis quantification->analysis end Comparative Transcriptomic Profile analysis->end

Caption: Experimental workflow for comparative transcriptomics.

Logical_Relationship STING_Pathway STING Signaling Pathway Gene_Expression Inflammatory Gene Expression (IFNs, Cytokines, ISGs) STING_Pathway->Gene_Expression Induces STING_Agonist STING Agonist (e.g., cGAMP) STING_Agonist->STING_Pathway Activates This compound This compound This compound->STING_Pathway Inhibits

Caption: Opposing effects of this compound and STING agonists.

References

Comparative Toxicity Analysis of Gelsevirine and Other Potent Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a side-by-side analysis of the toxicity of Gelsevirine, a major alkaloid from the Gelsemium genus, with other significant alkaloids including fellow Gelsemium constituents (Gelsemine, Koumine, Gelsenicine), Strychnine, and Aconitine (B1665448). The comparison focuses on quantitative toxicity data, mechanisms of action, and the experimental methodologies used for their assessment, aimed at researchers, scientists, and drug development professionals.

Quantitative Toxicity Data: A Comparative Overview

The acute toxicity of an alkaloid is typically expressed as the median lethal dose (LD50), the dose required to be fatal to 50% of a tested population. The following table summarizes the available LD50 data for this compound and other selected alkaloids, highlighting the variations based on the animal model and the route of administration.

AlkaloidAnimal ModelRoute of AdministrationLD50Reference
This compound --Data not specified in provided results-
Gelsemine MiceIntraperitoneal (i.p.)~56 mg/kg[1][2]
Koumine MiceIntraperitoneal (i.p.)~100 mg/kg[1][2]
Gelsenicine MiceIntraperitoneal (i.p.)~0.2 mg/kg[2]
RatIntraperitoneal (i.p.)~0.26 mg/kg[1][3]
RatIntravenous (i.v.)0.15 mg/kg[1][3]
Humantenirine MiceIntraperitoneal (i.p.)Female: 0.071 mg/kg; Male: 0.149 mg/kg[4]
Strychnine MiceOral2 mg/kg[5]
RatOral16 mg/kg[5]
Aconitine MiceIntravenous (i.v.)0.12 mg/kg[6]
MiceOral1 mg/kg[7]
Total Alkaloids of Gelsemium elegans MiceOral15 mg/kg[8]
MiceIntraperitoneal (i.p.)4 mg/kg[8]

Note: Specific LD50 values for this compound were not found in the search results, but it is generally considered less toxic than alkaloids like Gelsenicine, with a more favorable safety profile in cellular and in vivo contexts.[9][10] Gelsenicine and Humantenine are among the most toxic components of Gelsemium elegans.[1][11]

Mechanisms of Toxicity: Diverse Signaling Pathways

The toxic effects of these alkaloids are mediated through distinct interactions with the central and peripheral nervous systems. While some share common targets, their specific actions lead to different physiological outcomes.

This compound, Gelsemine, and Koumine: Antagonism of Inhibitory Neuroreceptors

This compound, along with Gelsemine and Koumine, exerts its toxicity by acting as a competitive antagonist at inhibitory glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABA-A-Rs) in the central nervous system (CNS).[12] By blocking these crucial inhibitory channels, these alkaloids prevent the influx of chloride ions into neurons. This leads to a state of disinhibition, resulting in neuronal hyperexcitability, convulsions, and, at lethal doses, death from respiratory failure.[12][13]

Gelsevirine_Mechanism cluster_post Postsynaptic Neuron Gly_GABA Glycine / GABA Receptor GlyR / GABA-A-R Gly_GABA->Receptor Binds Ion_Channel Cl- Channel (Closed) Receptor->Ion_Channel Opens Effect Neuronal Hyperexcitability (Convulsions) Receptor->Effect Leads to Alkaloid This compound / Gelsemine / Koumine Alkaloid->Receptor Blocks

Caption: Antagonistic action of this compound on inhibitory neuroreceptors.

Strychnine: A Classic Glycine Receptor Antagonist

Strychnine's mechanism is a well-defined example of neurotoxicity. It is a potent, competitive, and reversible inhibitor of the glycine receptor, primarily in the spinal cord and medulla.[14][15] This blockade of glycinergic inhibition allows for unchecked reflex stimulation of motor neurons. The result is powerful, involuntary muscle contractions (tonic-clonic seizures), leading to death by asphyxia due to paralysis of the respiratory muscles.[5][16]

Strychnine_Mechanism cluster_post Motor Neuron Glycine Glycine GlyR Glycine Receptor Glycine->GlyR Binds to inhibit Effect Uncontrolled Firing (Tonic Seizures) GlyR->Effect Leads to Strychnine Strychnine Strychnine->GlyR Competitively Blocks

Caption: Strychnine's competitive antagonism at the glycine receptor.

Gelsenicine: GABA-A Receptor Stimulation

In stark contrast to its relatives Gelsemine and Koumine, the highly toxic Gelsenicine acts by stimulating GABA-A receptors.[11] This potent stimulation enhances inhibitory neurotransmission, strongly inhibiting the firing of action potentials, particularly in neurons of the ventral respiratory group (VRG) in the medulla, which is a key region for controlling respiration.[11] This profound inhibition of the central respiratory drive leads to respiratory failure, which is the primary cause of death in Gelsenicine poisoning.[11]

Gelsenicine_Mechanism cluster_neuron VRG Neuron (Medulla) GABA_R GABA-A Receptor Effect Action Potential Firing Strongly Inhibited GABA_R->Effect Causes Outcome Respiratory Failure Effect->Outcome Leads to Gelsenicine Gelsenicine Gelsenicine->GABA_R Stimulates

Caption: Gelsenicine's stimulatory action on GABA-A receptors causing respiratory failure.

Aconitine: Persistent Activation of Sodium Channels

Aconitine's cardiotoxicity and neurotoxicity stem from its action on voltage-sensitive sodium channels in the cell membranes of excitable tissues like the myocardium, nerves, and muscles.[17] It binds to the open state of these channels, causing them to remain persistently activated.[17] This leads to a constant influx of sodium ions, which disrupts normal action potential generation. In the heart, this results in life-threatening arrhythmias, while in the nervous system it causes paresthesia, convulsions, and paralysis.[17][18]

Aconitine_Mechanism cluster_membrane Excitable Cell Membrane (Myocardium, Neuron) Na_Channel Voltage-Gated Na+ Channel Persistent_Activation Persistent Channel Activation (Constant Na+ Influx) Na_Channel->Persistent_Activation Causes Aconitine Aconitine Aconitine->Na_Channel Binds to open state Toxicity Cardiotoxicity (Arrhythmias) Neurotoxicity (Paralysis) Persistent_Activation->Toxicity Leads to

Caption: Aconitine's mechanism via persistent activation of voltage-gated sodium channels.

Experimental Protocols

The determination of alkaloid toxicity relies on standardized and rigorous experimental procedures. The following section details a typical protocol for acute toxicity testing.

Acute Toxicity and LD50 Determination

Objective: To determine the median lethal dose (LD50) of an alkaloid in a specific animal model.

Materials:

  • Test alkaloid (e.g., this compound) of known purity.

  • Vehicle for dissolving/suspending the alkaloid (e.g., saline, DMSO).

  • Healthy, adult laboratory animals of a specific strain, sex, and weight range (e.g., Swiss albino mice, 20-25g).

  • Syringes and needles appropriate for the chosen route of administration.

  • Animal housing with controlled environment (temperature, light cycle, humidity).

Methodology:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment. They are provided with standard food and water ad libitum.

  • Dose Preparation: The alkaloid is dissolved or suspended in the vehicle to create a series of graded concentrations.

  • Grouping and Administration: Animals are randomly divided into several groups (e.g., 5-6 groups of 10 animals each), including one control group that receives only the vehicle. The test groups receive a single dose of the alkaloid via a specific route (e.g., intraperitoneal injection, oral gavage). Doses are chosen to span a range expected to cause 0% to 100% mortality.

  • Observation: Following administration, animals are continuously observed for the first few hours and then periodically (e.g., at 24, 48, and 72 hours) for up to 14 days. Observations include monitoring for clinical signs of toxicity (e.g., convulsions, respiratory distress, paralysis, behavioral changes) and recording any mortalities.[13][19]

  • Data Analysis: The number of mortalities in each group is recorded. The LD50 value and its 95% confidence intervals are then calculated using appropriate statistical methods, such as Probit analysis.

LD50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization (1 week) dose_prep Dose Preparation (Graded Concentrations) acclimatize->dose_prep grouping Random Grouping (Control + Test Groups) dose_prep->grouping admin Single Dose Administration (i.p., oral, etc.) grouping->admin observe Observation (up to 14 days) Record Toxic Signs & Mortality admin->observe stats Statistical Analysis (e.g., Probit Method) observe->stats ld50 LD50 Calculation & Confidence Intervals stats->ld50

Caption: Standard experimental workflow for determining the LD50 of a compound.

References

Validating TRIM21's Role in Gelsevirine-Mediated STING Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The innate immune signaling protein, Stimulator of Interferon Genes (STING), has emerged as a critical target for therapeutic intervention in a range of diseases, from infectious and autoimmune disorders to cancer. Modulation of STING activity, particularly through targeted degradation, offers a promising strategy for controlling inflammatory responses. Gelsevirine, a natural alkaloid, has been identified as a novel inhibitor of the STING pathway. This guide provides a comparative analysis of this compound's mechanism of action, focusing on the validation of the E3 ubiquitin ligase TRIM21 in mediating STING degradation. We compare its performance with other known STING inhibitors, Astin C and H-151, and provide detailed experimental protocols to facilitate further research.

This compound's Dual Mechanism of STING Inhibition

This compound distinguishes itself from other STING inhibitors through a dual mechanism of action. It not only acts as a competitive inhibitor at the cyclic dinucleotide (CDN) binding pocket of STING, but it also actively promotes the degradation of the STING protein.[1][2] This degradation is reportedly mediated through the ubiquitin-proteasome system, specifically via K48-linked ubiquitination, a process potentially orchestrated by the E3 ubiquitin ligase TRIM21.[1]

The Controversial Role of TRIM21 in STING Regulation

The role of TRIM21 in regulating STING stability is a subject of ongoing scientific discussion, with conflicting reports presenting a nuanced picture. Some studies suggest that TRIM21 promotes the degradation of STING through the ubiquitin-proteasome pathway.[3][4] Conversely, other research indicates that TRIM21 can stabilize STING by catalyzing the K63-linked polyubiquitylation of the autophagy receptor p62/SQSTM1, which in turn prevents STING from being targeted for autophagic degradation.[5][6] This discrepancy highlights the complexity of STING regulation and underscores the need for further investigation into the precise role of TRIM21 in different cellular contexts and disease models. This compound's ability to enhance the interaction between TRIM21 and STING suggests it may modulate one of these pathways to favor STING degradation.[1]

Comparative Analysis of STING Inhibitors

To provide a clearer perspective on this compound's efficacy, we compare it with two other well-characterized STING inhibitors, Astin C and H-151, each with a distinct mechanism of action.

ParameterThis compoundAstin CH-151
Mechanism of Action Competitive binding to CDN pocket; Promotes TRIM21-mediated K48-linked ubiquitination and degradation.[1][7]Competitive binding to CDN pocket; Blocks recruitment of IRF3.[8][9]Covalent inhibitor of STING palmitoylation, preventing its activation.[10][11]
Binding Affinity (Kd) 27.6 µM[1]53 nM[1]N/A (covalent inhibitor)
IC50 (IFN-β Expression) 0.766 µM (in THP-1 cells)[1]3.42 µM (in MEFs), 10.83 µM (in IMR-90 cells)[12]109.6 nM (in BMDMs), 134.4 nM (in HFFs), 138 nM (in MEFs)[13]
Effect on STING Protein Levels Promotes degradation.[1]No direct effect on degradation.[8]No direct effect on degradation.[14]

This table summarizes key performance indicators of this compound, Astin C, and H-151, highlighting their different approaches to STING inhibition.

Visualizing the Molecular Pathways and Experimental Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the signaling pathway of this compound-mediated STING degradation and the experimental workflow for its validation.

Gelsevirine_STING_Degradation cluster_inhibition Competitive Inhibition cluster_degradation TRIM21-Mediated Degradation This compound This compound STING_pocket STING (CDN Pocket) This compound->STING_pocket Binds Gelsevirine_deg This compound cGAMP 2'3'-cGAMP cGAMP->STING_pocket Blocked TRIM21 TRIM21 (E3 Ligase) Gelsevirine_deg->TRIM21 Recruits STING STING TRIM21->STING Ubiquitinates Proteasome Proteasome STING->Proteasome Degradation Ub Ubiquitin (K48-linked) Experimental_Workflow cluster_coip Co-Immunoprecipitation cluster_ubiquitination Ubiquitination Assay start Start: HEK293T cells co-transfected with HA-STING and Flag-TRIM21 treatment Treat with this compound or vehicle control start->treatment lysis Cell Lysis treatment->lysis western Western Blot Analysis lysis->western cluster_coip cluster_coip lysis->cluster_coip cluster_ubiquitination cluster_ubiquitination lysis->cluster_ubiquitination ip Immunoprecipitate with anti-HA antibody wash Wash beads elute Elute proteins elute->western denature Denature lysates ip_ub Immunoprecipitate with anti-HA antibody wash_ub Wash under denaturing conditions wash_ub->western detect_interaction Detect TRIM21 in HA-STING immunoprecipitates western->detect_interaction detect_ubiquitination Detect K48-linked ubiquitin on STING western->detect_ubiquitination detect_degradation Analyze total STING levels in cell lysates western->detect_degradation

References

Safety Operating Guide

Navigating the Safe Disposal of Gelsevirine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Gelsevirine, a potent alkaloid with anxiolytic and potential antitumor activities, is a critical component of laboratory safety and environmental responsibility.[1] As a substance that can cause skin and eye irritation, may lead to allergic skin reactions, and is toxic to aquatic life, adherence to stringent disposal protocols is paramount to protect both personnel and the ecosystem. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste, targeting researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, safety goggles with side-shields, and impervious clothing.[2] Work should be conducted in a well-ventilated area, and an accessible safety shower and eye wash station are mandatory.[2] In case of accidental contact, immediate action is necessary:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Contaminated clothing should be removed and washed before reuse.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[2]

  • Inhalation: Move to an area with fresh air.[2]

  • Ingestion: Rinse the mouth and seek immediate medical attention.[2]

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. The following steps outline a general procedure that should be adapted to comply with local, state, and federal regulations, as well as institutional policies.

  • Segregation of Waste: All this compound waste, including pure compound, solutions, contaminated labware (e.g., pipettes, flasks, vials), and contaminated PPE, must be segregated from general laboratory waste.[3] This is to prevent cross-contamination and ensure that hazardous materials are handled by qualified personnel.

  • Waste Containerization:

    • Use designated, compatible, and clearly labeled hazardous waste containers.[4][5]

    • Containers for liquid waste should not be filled to more than 75% capacity to allow for vapor expansion.[5][6]

    • Solid waste, such as contaminated gloves and labware, should be collected in a separate, clearly labeled container.

    • Ensure containers are kept securely closed when not in use and are stored in a designated, well-ventilated, and secure area.[4]

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.[5] The label should also include the accumulation start date and the associated hazards (e.g., "Toxic," "Irritant").

  • Arrange for Professional Disposal: this compound waste must be disposed of through an approved and licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash, as it is toxic to aquatic life. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Documentation: Maintain a detailed inventory of the this compound waste generated and disposed of. This documentation is crucial for regulatory compliance.

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound can be visualized as follows:

Gelsevirine_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate this compound Waste (Solid & Liquid) A->C B Work in a Ventilated Area B->C D Use Designated & Compatible Hazardous Waste Containers C->D E Label Containers Clearly ('Hazardous Waste - this compound') D->E F Store in a Secure, Ventilated Area E->F G Contact EHS for Pickup F->G H Disposal by Approved Hazardous Waste Vendor G->H

This compound Disposal Workflow

Quantitative Data Summary

ParameterGuidelineSource
Liquid Waste Container CapacityDo not exceed 75% of the container's total volume.[5][6]
Solid Waste SharpsMust be collected in a puncture-resistant container.[7]

Note: Researchers must consult their institution's specific waste management policies, as quantitative limits for certain chemical classes may be in place.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby minimizing risks to personnel and the environment. Building a culture of safety and responsibility is paramount when handling potent chemical compounds.

References

Essential Safety and Logistical Information for Handling Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Gelsevirine. This compound is an oxindole (B195798) alkaloid with demonstrated anxiolytic and anti-inflammatory properties.[1][2] Due to its biological activity, strict adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the mandatory PPE for handling this compound in both solid and solution forms.

PPE CategoryRequired ItemStandard and Operational Guidance
Hand Protection Double Nitrile GlovesWear two pairs of powder-free, disposable nitrile gloves. The outer glove must be removed and disposed of as hazardous waste immediately after handling the compound. Change gloves at least hourly or immediately if you suspect contamination, tearing, or perforation.[3]
Body Protection Disposable GownA lint-free, low-permeability disposable gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs is required.[3][4] Gowns should be changed immediately after a spill or after two to three hours of use and must not be worn outside the designated handling area.[4]
Eye Protection Chemical Splash GogglesGoggles that provide a complete seal around the eyes are mandatory to protect against splashes or aerosols.[4] Standard safety glasses are not sufficient.
Face Protection Full-Face ShieldIn addition to goggles, a full-face shield must be worn when there is a significant risk of splashes, such as during bulk handling or solution preparation.[4]
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved respirator (e.g., N95 or higher) is required when handling this compound powder outside of a certified containment device to prevent inhalation.[4]

Operational Plan: Handling and Storage

All manipulations involving this compound must be performed within a designated and controlled environment to minimize exposure risk.

Handling Protocol
  • Designated Area: All work with this compound, including weighing, reconstitution, and addition to experimental systems, must be conducted in a certified chemical fume hood, biological safety cabinet, or glove box.

  • Pre-Operational Check: Before handling, ensure all necessary materials, including PPE, spill kits, and waste containers, are readily accessible.

  • Weighing: When weighing solid this compound, use a containment balance enclosure or perform the task in a fume hood to prevent the aerosolization of the powder.

  • Solution Preparation: Prepare solutions within a fume hood. Add solvent to the solid this compound slowly to avoid splashing.

  • Post-Handling Decontamination: Upon completion of work, decontaminate all surfaces and equipment with an appropriate solvent. Dispose of all cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE in the correct sequence (outer gloves, gown, face shield, goggles, inner gloves, respirator) to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Storage

For long-term stability, this compound should be stored at -20°C.[2] Keep the compound in a clearly labeled, tightly sealed container within a secure, designated, and well-ventilated storage area.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency ScenarioImmediate Response Protocol
Skin Contact Immediately remove all contaminated clothing. Vigorously wash the affected skin with soap and water for at least 15 minutes. Seek prompt medical attention.
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Seek immediate medical attention.
Inhalation Move the exposed individual to an area with fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.
Chemical Spill Evacuate the immediate area and alert colleagues and the laboratory supervisor. Wearing full PPE, including respiratory protection, contain the spill using a chemical absorbent spill kit. Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: This includes contaminated PPE, absorbent pads, weighing papers, and empty vials. Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not pour any this compound-containing solution down the drain.

  • Final Disposal: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department, in strict accordance with all local, state, and federal regulations.[5][6][7]

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound.

GelsevirineHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Don Full PPE prep2 Prepare Designated Containment Area (e.g., Fume Hood) prep1->prep2 prep3 Assemble All Necessary Equipment and Reagents prep2->prep3 handle1 Weigh Solid or Prepare Solution in Containment prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Surfaces and Equipment handle2->clean1 clean2 Segregate and Package All Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Procedural Workflow for Handling this compound.

GelsevirineSpillResponse spill Spill Identified evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Colleagues spill->alert don_ppe Don Full Emergency PPE (including respirator) alert->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Contaminated Material into a Sealed Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Logical Workflow for this compound Spill Response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.